molecular formula C8H18 B165518 2,3,4-Trimethylpentane CAS No. 565-75-3

2,3,4-Trimethylpentane

货号: B165518
CAS 编号: 565-75-3
分子量: 114.23 g/mol
InChI 键: RLPGDEORIPLBNF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3,4-Trimethylpentane (CAS 565-75-3) is a branched, C8 alkane isomer with the molecular formula C8H18 and a molecular weight of 114.23 g/mol . This compound is a significant subject in combustion research due to its highly branched structure, which features only primary and tertiary carbon atoms . With a Research Octane Number (RON) of 102.7, it serves as a high-performance fuel component and a key molecule for understanding the oxidation chemistry of highly branched alkanes . Its specific structure makes it particularly valuable for validating chemical kinetic models and refining rate rules for reaction classes involving only primary and tertiary hydrogen atoms . Research into its oxidation mechanism aids in the development of efficient, low-emission combustion strategies and sustainable fuel technologies, especially as it can be produced from biomass, positioning it as a renewable alternative fuel . In environmental chemistry studies, this compound is used to investigate the atmospheric reaction pathways of branched alkanes, such as their reaction with OH radicals in the presence of NOx . This product is classified as a highly flammable liquid and vapor . It has a boiling point of 113-115°C, a melting point of approximately -109°C, and a density of 0.718 g/mL . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

属性

IUPAC Name

2,3,4-trimethylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18/c1-6(2)8(5)7(3)4/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPGDEORIPLBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060343
Record name 2,3,4-Trimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liqiud; [Alfa Aesar MSDS]
Record name 2,3,4-Trimethylpentane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16433
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

27.1 [mmHg]
Record name 2,3,4-Trimethylpentane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16433
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

565-75-3
Record name 2,3,4-Trimethylpentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trimethylpentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Trimethylpentane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentane, 2,3,4-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3,4-Trimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-trimethylpentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.448
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3,4-TRIMETHYLPENTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOJ1QVR6OA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4-Trimethylpentane: Core Properties and Scientific Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trimethylpentane, a branched-chain alkane with the chemical formula C8H18, is a significant, albeit less commonly discussed, isomer of octane.[1][2] As a constituent of gasoline, it plays a role in fuel performance and emissions.[3][4] Beyond its application in the automotive industry, this compound is of interest to researchers for its unique physicochemical properties, metabolic pathways, and as a reference compound in various analytical techniques.[3] This guide provides a comprehensive overview of its fundamental properties, synthesis considerations, spectroscopic signature, and safety protocols, offering a critical resource for professionals in chemistry and related sciences.

Core Physicochemical and Thermodynamic Properties

This compound is a clear, colorless, and flammable liquid with a mild hydrocarbon odor similar to hexane.[3][4] Its highly branched structure influences its physical and thermodynamic properties, distinguishing it from its straight-chain and other branched isomers. A summary of these key properties is presented in Table 1.

Table 1: Fundamental Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 565-75-3[1][5][6]
Molecular Formula C8H18[1][7]
Molecular Weight 114.23 g/mol [1][7]
Appearance Clear, colorless liquid[3][4]
Odor Mild aliphatic hydrocarbon[3][4]
Boiling Point 113-114 °C[3][4]
Melting Point -110 °C[3][4]
Density 0.719 g/mL at 25 °C[3][4]
Refractive Index (n20/D) 1.404[3][4]
Vapor Pressure 27.0 mmHg at 25 °C[3]
Flash Point 5 °C[3]
Solubility Insoluble in water; Soluble in acetone, alcohol, and benzene.[3][8]
Standard Enthalpy of Combustion (ΔH°c) -5064.9 kJ/mol (for combustion to CO2(g) and H2O(g))[9]
Standard Enthalpy of Formation (ΔH°f) -655.3 kJ/mol[10]

Molecular Structure and Spectroscopic Profile

The molecular structure of this compound consists of a five-carbon pentane backbone with three methyl group substitutions at the second, third, and fourth carbon atoms.[1] This intricate branching is key to its chemical behavior and spectroscopic identity.

Caption: Molecular structure of this compound.

Spectroscopic Data Summary

Spectroscopic analysis is crucial for the identification and quantification of this compound. Key expected spectral features are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features and ObservationsSource(s)
¹H NMR Complex multiplets in the aliphatic region due to overlapping signals from methyl and methine protons. Expected chemical shifts would be in the range of 0.7-1.7 ppm.[11][12]
¹³C NMR Distinct signals for the different carbon environments. The highly branched structure will result in several unique peaks in the aliphatic region.[13]
Infrared (IR) Spectroscopy Strong C-H stretching vibrations just below 3000 cm⁻¹. C-H bending vibrations for methyl and methylene groups are expected in the 1470-1365 cm⁻¹ region.[1]
Mass Spectrometry (MS) The electron ionization mass spectrum will show a molecular ion peak (M+) at m/z 114, with characteristic fragmentation patterns of branched alkanes, including prominent peaks from the loss of methyl (m/z 99) and larger alkyl fragments.[1][14]

Synthesis and Chemical Reactivity

Industrial Origin

This compound is not typically synthesized as a primary product on a large scale. Instead, it is a component of gasoline and is formed during petroleum refining processes such as the alkylation of isobutane with light olefins.[3][15] These processes aim to produce high-octane gasoline components, with 2,2,4-trimethylpentane (isooctane) being a major desired product.[15][16] this compound is often a byproduct in these complex reaction mixtures.[15]

Alkylation_Process cluster_reactants Reactants cluster_process Process cluster_products Products isobutane Isobutane alkylation Alkylation Unit (Acid Catalyst) isobutane->alkylation isobutene Isobutene isobutene->alkylation isooctane 2,2,4-Trimethylpentane (High Octane) alkylation->isooctane tmp This compound (Byproduct) alkylation->tmp other Other Alkanes alkylation->other

Caption: Generalized industrial alkylation process leading to octane isomers.

Chemical Reactions

The chemical reactivity of this compound is characteristic of alkanes. It is stable at room temperature and not reactive with common chemicals.[8] Its most significant reactions include:

  • Combustion : As a fuel component, it undergoes complete combustion in the presence of sufficient oxygen to produce carbon dioxide and water, releasing a significant amount of energy.[3][9] The balanced chemical equation for the complete combustion is: C₈H₁₈ + (25/2)O₂ → 8CO₂ + 9H₂O[9]

  • Atmospheric Reactions : In the atmosphere, this compound reacts with hydroxyl (OH) radicals.[3][4] This reaction is a key step in its atmospheric degradation, with an estimated atmospheric lifetime of about 20 hours.[3][4]

Applications in Research and Industry

The primary industrial application of this compound is as a component of gasoline, where it contributes to the overall octane rating of the fuel.[1][17] In a research context, its applications are more specialized:

  • Metabolism and Toxicology Studies : It has been used as a model compound to study the metabolism and nephrotoxicity of branched-chain alkanes.[1][3] Studies have shown that exposure can lead to renal damage in male rats.[3]

  • Environmental Chemistry : this compound is monitored as a volatile organic compound (VOC) in the environment, serving as a tracer for emissions from sources like diesel and gasoline vehicle exhaust.[3][4]

  • Infrared Spectroscopic Studies : It has been utilized in infrared spectroscopic investigations to understand the vibrational modes of branched alkanes.[3]

Safety, Handling, and Toxicology

This compound is a hazardous substance that requires careful handling. It is classified as a highly flammable liquid and vapor, a skin irritant, and may be fatal if swallowed and enters the airways due to aspiration hazard.[1][7]

Hazard Identification and Personal Protective Equipment (PPE)
  • Flammability : Highly flammable with a low flash point.[3][7] Keep away from heat, sparks, open flames, and other ignition sources.[18] Containers may build up pressure and rupture if heated.[19]

  • Health Hazards : Causes skin irritation.[1] Inhalation of vapors may cause drowsiness and dizziness.[7] Aspiration into the lungs if swallowed can cause chemical pneumonitis.[19]

  • Environmental Hazards : Very toxic to aquatic life with long-lasting effects.[7][18]

Appropriate personal protective equipment (PPE) is mandatory when handling this chemical. This includes safety glasses with side shields or chemical goggles, chemical-resistant gloves (e.g., PVC or nitrile), and flame-retardant lab coats.[18][19] All work should be conducted in a well-ventilated area or a chemical fume hood.[8][18]

Safe_Handling_Workflow start Start: Handling this compound assess Assess Hazards (Flammable, Irritant, Aspiration Hazard) start->assess ppe Don PPE (Goggles, Gloves, Lab Coat) assess->ppe hood Work in Fume Hood ppe->hood ground Ground Equipment (Prevent Static Discharge) hood->ground dispense Dispense Chemical ground->dispense storage Store in Tightly Sealed Container in a Cool, Ventilated Area dispense->storage spill Spill? dispense->spill end End storage->end spill->storage No cleanup Spill Cleanup Protocol (Absorbent, Remove Ignition Sources) spill->cleanup Yes waste Dispose of Waste (Follow Regulations) cleanup->waste waste->end

Caption: Safe handling workflow for this compound.

Experimental Protocol: GC-MS Analysis of a Gasoline Sample

The following is a generalized protocol for the qualitative identification of this compound in a gasoline sample, leveraging its known presence and the availability of mass spectrometry data.

Objective: To identify the presence of this compound in a commercial gasoline sample.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Gasoline sample

  • Dichloromethane (DCM), GC grade

  • This compound standard (for retention time confirmation, optional)

  • Volumetric flasks and pipettes

  • GC vials with septa

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: a. Prepare a dilute solution of the gasoline sample. A 1:100 dilution with DCM is a typical starting point. b. Pipette 100 µL of the gasoline sample into a 10 mL volumetric flask. c. Dilute to the mark with DCM, cap, and invert several times to mix thoroughly. d. Transfer an aliquot of the diluted sample into a 2 mL GC vial and seal.

  • GC-MS Instrument Setup (Example Conditions): a. GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for hydrocarbon separation. b. Injection: 1 µL of the diluted sample in split mode (e.g., 50:1 split ratio). c. Inlet Temperature: 250 °C. d. Oven Temperature Program: i. Initial temperature: 40 °C, hold for 2 minutes. ii. Ramp: 10 °C/min to 280 °C. iii. Hold: 5 minutes at 280 °C. e. Carrier Gas: Helium at a constant flow rate of 1 mL/min. f. MS Transfer Line Temperature: 280 °C. g. Ion Source Temperature: 230 °C. h. Ionization Mode: Electron Ionization (EI) at 70 eV. i. Scan Range: m/z 40-400.

  • Data Acquisition and Analysis: a. Inject the prepared sample into the GC-MS system. b. Acquire the total ion chromatogram (TIC). c. Analyze the chromatogram to identify peaks corresponding to C8 alkanes. d. Extract the mass spectrum for peaks of interest. e. Compare the obtained mass spectrum with a reference library (e.g., NIST) to identify this compound.[14] The identification should be based on both the mass spectrum match and the retention time relative to other known gasoline components.

Conclusion

This compound is a multifaceted compound with relevance in both industrial and academic spheres. While its primary role is as a component in fuels, its unique structure provides a valuable subject for studies in toxicology, environmental science, and spectroscopy. A thorough understanding of its fundamental properties and adherence to strict safety protocols are essential for any professional working with this compound. This guide serves as a foundational resource to support such endeavors, providing the core technical information necessary for informed research and development.

References

  • GazFinder. (n.d.). This compound (C8H18).
  • PubChem. (n.d.). This compound.
  • Chemcasts. (n.d.). This compound (CAS 565-75-3) Properties | Density, Cp, Viscosity.
  • Yeast Metabolome Database. (n.d.). 2,3,4-Trimethyl-pentane (YMDB01344).
  • Chemcasts. (n.d.). This compound Properties vs Temperature | Cp, Density, Viscosity.
  • The Good Scents Company. (n.d.). 2,3,4-trimethyl pentane, 565-75-3.
  • NIST. (n.d.). Pentane, 2,3,4-trimethyl-.
  • Pharmaffiliates. (n.d.). CAS No : 565-75-3 | Product Name : this compound.
  • Cheméo. (n.d.). Chemical Properties of Pentane, 2,3,4-trimethyl- (CAS 565-75-3).
  • Loba Chemie. (n.d.). 2,2,4-TRIMETHYLPENTANE EXTRA PURE.
  • eThermo. (n.d.). This compound Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on.
  • Google Patents. (n.d.). US2557116A - Preparation of 2,2,4-trimethyl-pentane.
  • Sciencemadness Wiki. (2020). 2,2,4-Trimethylpentane.
  • Wikipedia. (n.d.). 2,2,4-Trimethylpentane.
  • Pearson. (n.d.). Gasoline is composed primarily of hydrocarbons, including - Brown 14th Edition Ch 5 Problem 77.
  • Skysong Innovations. (2020). Isooctane Synthesis by Mimicking of Geological Reaction Conditions.
  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.
  • Brainly. (2023). One of the cleanest-burning octanes is a compound called this compound. The complete combustion of.
  • SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum.
  • NIST. (n.d.). Pentane, 2,3,4-trimethyl-.
  • EPA. (n.d.). 2,2,4-Trimethylpentane.
  • NIST. (n.d.). Synthesis and physical properties of n-heptane and 2,2,4-trimethylpentane.
  • NIST. (n.d.). Synthesis and Physical Properties of n-Heptane and 2,2,4-Trimethylpentane.

Sources

In-Depth Technical Guide: Laboratory Synthesis of 2,3,4-Trimethylpentane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of the laboratory-scale synthesis of 2,3,4-trimethylpentane, a highly branched C8 alkane isomer.[1] Due to its specific molecular structure, featuring only primary and tertiary carbon atoms, this compound is of significant interest in combustion research and for the validation of chemical kinetic models.[1] This document details two primary synthetic methodologies: acid-catalyzed alkylation and a Grignard-based approach. Each method is presented with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and necessary safety precautions. The intended audience includes researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of this compound

This compound (CAS 565-75-3) is a colorless, flammable liquid with a molecular formula of C8H18 and a molecular weight of 114.23 g/mol .[1][2] It is a structural isomer of octane and is a known component of gasoline.[2] Its highly branched structure imparts a high Research Octane Number (RON) of 102.7, making it a valuable component in high-performance fuels.[1]

Beyond its application in fuels, the unique arrangement of its carbon skeleton, devoid of secondary hydrogens, makes it an ideal model compound for fundamental studies in combustion chemistry and atmospheric reaction pathways.[1] The synthesis of high-purity this compound in a laboratory setting is therefore crucial for advancing research in these areas.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular FormulaC8H18[2]
Molecular Weight114.23 g/mol [2]
Boiling Point113-115 °C[1]
Melting Point~ -109 °C[1]
Density0.719 g/mL at 25 °C
Refractive Index (n20/D)1.404

Synthetic Strategies for Laboratory Preparation

Two principal routes are detailed for the laboratory synthesis of this compound: acid-catalyzed alkylation of an alkene with an alkane and a multi-step synthesis involving a Grignard reagent.

Method 1: Acid-Catalyzed Alkylation

Alkylation in petroleum refining refers to the reaction of isobutane with light olefins (like butenes) to produce a mixture of highly branched alkanes, collectively known as alkylate.[3][4] this compound is a significant component of this mixture.[3] While industrial processes are complex, the fundamental chemistry can be adapted for laboratory synthesis. This method involves the reaction of isobutylene (2-methylpropene) with isobutane in the presence of a strong acid catalyst, such as concentrated sulfuric acid.

2.1.1. Underlying Principles and Rationale

The reaction proceeds via a carbocation mechanism.[5] The strong acid protonates the isobutylene to form a tertiary carbocation. This reactive intermediate then attacks an isobutane molecule, leading to a hydride transfer and the formation of a new, larger carbocation and a neutral alkane. Subsequent rearrangements and further reactions ultimately lead to the formation of various trimethylpentane isomers, including the desired this compound.[5][6] Controlling reaction conditions such as temperature and reactant ratios is critical to favor the formation of the desired isomer.

2.1.2. Experimental Protocol

Safety First: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[7][8][9] Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves (nitrile or neoprene), a lab coat, and closed-toe shoes.[7][8] Ensure an acid spill kit is readily accessible.

Materials and Reagents:

  • Concentrated sulfuric acid (98%)

  • Isobutylene (liquefied gas or generated in situ)

  • Isobutane (liquefied gas)

  • Ice-salt bath

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a dry ice condenser

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • Set up the reaction apparatus in a fume hood. Cool the three-necked flask in an ice-salt bath to approximately -10 °C.

  • Carefully add a pre-determined volume of chilled concentrated sulfuric acid to the reaction flask with stirring.

  • Slowly bubble isobutane gas through the stirred sulfuric acid.

  • Concurrently, introduce isobutylene gas at a controlled rate. Maintain a high isobutane to isobutylene ratio to minimize polymerization of the olefin.[4]

  • Continue the reaction for 2-3 hours, maintaining the low temperature.

  • After the reaction is complete, cautiously pour the reaction mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with cold water, 5% sodium bicarbonate solution, and again with water until the washings are neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purify the crude product by fractional distillation, collecting the fraction boiling at 113-115 °C.[1]

2.1.3. Workflow Diagram

Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup cluster_purification Purification setup Assemble and cool reaction flask add_acid Add concentrated H2SO4 setup->add_acid add_reactants Introduce isobutane and isobutylene add_acid->add_reactants react Stir at low temperature (2-3 hours) add_reactants->react quench Quench with ice react->quench separate Separate organic layer quench->separate wash Wash with NaHCO3 and water separate->wash dry Dry with MgSO4 wash->dry distill Fractional Distillation dry->distill product product distill->product This compound

Caption: Workflow for the acid-catalyzed alkylation synthesis of this compound.

Method 2: Grignard Reagent-Based Synthesis

This method offers a more controlled, albeit multi-step, approach to the synthesis of this compound. It involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation. A plausible route starts with the reaction of isopropyl magnesium bromide with 3-methyl-2-butanone.

2.2.1. Underlying Principles and Rationale

The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[10] The carbon atom attached to the magnesium in the Grignard reagent is highly nucleophilic and will attack the electrophilic carbonyl carbon of the ketone.[11] This forms an alkoxide intermediate, which upon acidic workup, yields a tertiary alcohol (2,3,4-trimethyl-3-pentanol). This alcohol is then dehydrated to form a mixture of alkenes, primarily 2,3,4-trimethyl-2-pentene. Finally, catalytic hydrogenation of the alkene yields the desired saturated alkane, this compound.

2.2.2. Experimental Protocol

Safety First: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby. Grignard reagents are highly reactive and moisture-sensitive.[10] All glassware must be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Part A: Synthesis of 2,3,4-Trimethyl-3-pentanol

Materials and Reagents:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • 2-Bromopropane

  • Anhydrous diethyl ether

  • 3-Methyl-2-butanone

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Place magnesium turnings in a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine.

  • Add a solution of 2-bromopropane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as evidenced by bubbling and the disappearance of the iodine color.

  • Once the Grignard reagent has formed, cool the flask in an ice bath.

  • Slowly add a solution of 3-methyl-2-butanone in anhydrous diethyl ether.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

Part B: Dehydration and Hydrogenation

Materials and Reagents:

  • Crude 2,3,4-trimethyl-3-pentanol

  • Concentrated sulfuric acid (for dehydration) or Iodine

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas source

  • Ethanol (as solvent for hydrogenation)

Procedure:

  • Dehydration: Gently heat the crude alcohol with a catalytic amount of concentrated sulfuric acid or a few crystals of iodine. Distill the resulting alkene as it forms.

  • Hydrogenation: Dissolve the collected alkene in ethanol in a suitable hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas and stir until the theoretical amount of hydrogen has been consumed.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Remove the ethanol by distillation. The remaining liquid is crude this compound, which can be further purified by fractional distillation.

2.2.3. Reaction Pathway Diagram

Grignard_Pathway cluster_step1 Step 1: Grignard Formation & Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation reagents1 Isopropyl Magnesium Bromide + 3-Methyl-2-butanone intermediate1 Alkoxide Intermediate reagents1->intermediate1 Ether product1 2,3,4-Trimethyl-3-pentanol intermediate1->product1 H3O+ workup product1_dehydration 2,3,4-Trimethyl-3-pentanol product2 2,3,4-Trimethyl-2-pentene product1_dehydration->product2 H+ / Heat product2_hydrogenation 2,3,4-Trimethyl-2-pentene final_product This compound product2_hydrogenation->final_product H2, Pd/C

Caption: Multi-step synthesis of this compound via a Grignard reaction pathway.

Purification and Characterization

Regardless of the synthetic route, the final product will likely contain impurities such as unreacted starting materials, byproducts, or other isomers.

Purification

Fractional distillation is the primary method for purifying this compound from other components of the reaction mixture.[12] Given its boiling point of 113-115 °C, it can be effectively separated from lower and higher boiling point impurities.[1] For high-purity requirements, preparative gas chromatography can be employed.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides a distinct fingerprint for the molecule.[13][14]

    • ¹³C NMR: The carbon NMR spectrum is also a valuable tool for structural confirmation.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing the purity of the sample and identifying any byproducts. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (114.23 g/mol ).[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for an alkane.

TechniqueExpected DataSource
¹H NMR (CDCl₃)Complex multiplet patterns for methine and methyl protons.[13]
¹³C NMR (CDCl₃)Distinct signals for the different carbon environments.[15]
Mass Spec (GC-MS)Molecular Ion (M+) at m/z = 114.[2]

Safety and Handling

This compound is a highly flammable liquid and vapor.[1] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[9] Standard laboratory safety practices, including the use of PPE, should be strictly followed.

The reagents used in the syntheses, particularly concentrated sulfuric acid and Grignard reagents, pose significant hazards. It is imperative to consult the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.

Emergency Procedures:

  • Skin Contact (Sulfuric Acid): Immediately flush the affected area with copious amounts of water for at least 30 minutes and seek urgent medical attention.[9][16] Remove contaminated clothing while flushing.[16]

  • Eye Contact (Sulfuric Acid): Immediately flush eyes with gently flowing water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[16] Seek immediate medical attention.

  • Fire: Use a dry chemical, foam, or carbon dioxide extinguisher. Do not use a direct stream of water.

Conclusion

This guide has detailed two robust methods for the laboratory synthesis of this compound. The choice between acid-catalyzed alkylation and the Grignard-based route will depend on the available starting materials, equipment, and the desired scale and purity of the final product. The alkylation method is more direct but may produce a more complex mixture of isomers, requiring careful purification. The Grignard synthesis is a longer, multi-step process but offers greater control over the final product's structure. In all cases, strict adherence to safety protocols is paramount for the successful and safe execution of these chemical syntheses.

References

  • Standard Operating Procedure (SOP) Handling Concentrated Acids. - McMaster University. (2018).
  • This compound - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).
  • Safety Protocols For Handling Sulfuric Acid in Laboratories - Westlab. (2023).
  • Standard Operating Procedure - Sulfuric Acid - Princeton University. (n.d.).
  • Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. (n.d.).
  • This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • This compound | C8H18 | CID 11269 - PubChem. (n.d.).
  • Isobutane Alkylation - ResearchGate. (n.d.).
  • US2557116A - Preparation of 2,2,4-trimethyl-pentane - Google Patents. (n.d.).
  • Unit 13. Alkylation. Exercises 1 - Universitat Rovira i Virgili. (n.d.).
  • The Formation Mechanism of Trimethylpentanes from Esters in Liquid Phase Alkylation of Isobutane with Butenes - Kinetics and Catalysis. (2024).
  • This compound - Wikipedia. (n.d.).
  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (2015).
  • US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents. (n.d.).
  • Physical properties of purified 2,2,3-trimethylpentane - NIST. (n.d.).
  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024).
  • Octane compositions in sulfuric acid catalyzed isobutane/butene alkylation products: experimental and quantum chemistry studies - Hep Journals. (n.d.).
  • Grignard Reagents - Chemistry LibreTexts. (2023).
  • GB1103259A - Alkylation of isobutane - Google Patents. (n.d.).
  • Investigation of a Complex Reaction Pathway Network of Isobutane/2-Butene Alkylation by CGC–FID and CGC-MS-DS - NIH. (2022).
  • What are the equations for the synthesis of dimethyl 2 butanol from propanone and 2 bromopropane? | ResearchGate. (2014).

Sources

isomeric purity of 2,3,4-Trimethylpentane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Isomeric Purity of 2,3,4-Trimethylpentane

Introduction

This compound, a branched-chain isomer of octane (C8H18), is a significant compound in various fields, notably as a high-octane component in gasoline and as a reference compound in combustion research.[1][2] Its highly branched structure imparts desirable anti-knock properties, making it a valuable component in performance fuels. For researchers, scientists, and drug development professionals, the isomeric purity of this compound is of paramount importance, as the presence of other C8 isomers can significantly alter its physicochemical properties and reactivity, potentially impacting experimental outcomes and product quality. This guide provides a comprehensive technical overview of the synthesis of this compound, the origin of its isomeric impurities, and the analytical methodologies required to assess and ensure its purity.

Synthesis and the Origin of Isomeric Impurities

The commercial production of branched alkanes like this compound is predominantly achieved through the alkylation of isobutane with light olefins, such as butenes.[3] This process, typically catalyzed by strong acids like sulfuric acid or hydrofluoric acid, is designed to produce a mixture of highly branched alkanes known as alkylate.[4][5]

The reaction mechanism involves the formation of carbocation intermediates, which can undergo various rearrangements and subsequent reactions. This inherent complexity of the carbocation chemistry leads to the formation of a spectrum of C8 isomers, rather than a single, pure product.[3] Consequently, the alkylate from which this compound is isolated is a complex mixture containing other trimethylpentanes (such as 2,2,4- and 2,3,3-isomers), dimethylhexanes, and other C8 isoalkanes.[3]

cluster_reactants Reactants cluster_process Alkylation Process cluster_products Primary Products (Alkylate) Isobutane Isobutane Alkylation Acid-Catalyzed Alkylation (e.g., H2SO4, HF) Isobutane->Alkylation Butenes Butenes (e.g., 1-butene, 2-butene) Butenes->Alkylation TMP_234 This compound (Target Isomer) Alkylation->TMP_234 Isomeric Mixture TMP_224 2,2,4-Trimethylpentane Alkylation->TMP_224 Isomeric Mixture TMP_233 2,3,3-Trimethylpentane Alkylation->TMP_233 Isomeric Mixture DMH Dimethylhexanes & Other C8 Isomers Alkylation->DMH Isomeric Mixture

Figure 1: Synthesis of this compound via alkylation, leading to a mixture of C8 isomers.

Physicochemical Properties of C8 Isomers

The separation of this compound from its isomers is challenging due to their similar molecular weights and structures. The primary physical property that enables their separation by techniques like gas chromatography and fractional distillation is their boiling point. While the differences are subtle, they are significant enough to be exploited by high-resolution separation methods.

IsomerBoiling Point (°C)
2,2,4-Trimethylpentane (Isooctane)99.3
2,3,3-Trimethylpentane114.7
This compound 113.5
2,2-Dimethylhexane106.8
2,3-Dimethylhexane115.6
2,4-Dimethylhexane109.4
2,5-Dimethylhexane109.1
3,3-Dimethylhexane112.0
n-Octane125.7
Data sourced from Doc Brown's Chemistry.[6]

As the table illustrates, the boiling points of the trimethylpentane isomers are closely clustered, necessitating analytical techniques with high resolving power.

Analytical Methodologies for Isomeric Purity Assessment

Gas Chromatography (GC) as the Primary Technique

Gas chromatography is the industry-standard and most effective method for determining the isomeric purity of volatile compounds like this compound.[7] The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column.

Principle of Separation In the context of non-polar alkanes, separation by GC is primarily governed by the boiling points of the isomers.[7] Compounds with lower boiling points are more volatile, spend more time in the gaseous mobile phase, and thus elute from the column faster. The highly branched isomers tend to have lower boiling points than their straight-chain counterparts due to reduced surface area and weaker van der Waals forces.[8]

Key Experimental Parameters & Causality

  • Column Selection: The choice of the GC column is the most critical factor for a successful separation. For non-polar analytes like alkanes, a non-polar stationary phase is optimal, following the principle of "like dissolves like".[9] Polydimethylsiloxane (PDMS) and its derivatives are common stationary phases that provide excellent separation based on boiling point differences.[7]

  • Temperature Programming: An isothermal (constant temperature) analysis is often insufficient to resolve a complex mixture of isomers with a range of boiling points. A temperature program, where the column temperature is gradually increased during the analysis, is employed. This allows for the separation of low-boiling isomers at lower temperatures and then elutes the higher-boiling isomers in a reasonable time with good peak shape.

  • Injector and Detector Choice: A split/splitless injector is typically used to introduce a small, precise volume of the sample onto the column. For detection, a Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of the carbon analyte, making it ideal for quantitative analysis.[4] For unambiguous identification of impurities, a Mass Spectrometer (MS) can be coupled with the GC (GC-MS). The MS provides a mass spectrum for each eluting peak, which serves as a molecular fingerprint, allowing for definitive structural elucidation based on fragmentation patterns.

Detailed Experimental Protocol for Quantitative GC Analysis

The following protocol is a representative method for the analysis of the isomeric purity of this compound.

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

    • Capillary Column: A non-polar column, such as one with a 100% polydimethylsiloxane stationary phase (e.g., 60 m x 0.25 mm ID, 0.50 µm film thickness, as specified in ASTM D2268 for high-purity n-heptane and isooctane analysis).[10]

  • Sample Preparation:

    • Dilute the this compound sample in a high-purity solvent like n-hexane or isooctane to a concentration suitable for GC analysis (e.g., 1% v/v).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 5 minutes.

      • Ramp: Increase to 150 °C at a rate of 5 °C/minute.

      • Final Hold: Hold at 150 °C for 5 minutes.

    • Detector Temperature (FID): 250 °C

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample.

    • Record the chromatogram for the duration of the run.

    • Identify the peaks based on their retention times, ideally by comparing them to a standard mixture of known C8 isomers.

    • Calculate the isomeric purity using the area normalization method, where the purity is the peak area of this compound divided by the total area of all integrated peaks, expressed as a percentage.

cluster_gc GC System Sample Sample Preparation (Dilution in Solvent) Injector Injector (Vaporization) Sample->Injector GC Gas Chromatograph Column Capillary Column (Separation of Isomers) Injector->Column Carrier Gas Flow Detector Detector (FID/MS) (Signal Generation) Column->Detector Data Data System (Chromatogram) Detector->Data Analysis Purity Calculation (Area Normalization) Data->Analysis

Figure 2: Workflow for the GC analysis of isomeric purity.

An example of a chromatogram showing the separation of octane isomers can be found in the work by ResearchGate, which demonstrates the resolution achievable with a suitable capillary column.[11]

High-Efficiency Fractional Distillation for Purification

For obtaining high-purity this compound from a mixture of its isomers, high-efficiency fractional distillation is the most practical laboratory and industrial method.[12] This technique separates liquids based on differences in their boiling points.[13]

Principle of Fractional Distillation When a liquid mixture is heated, the vapor produced is richer in the more volatile component (the one with the lower boiling point). A fractionating column provides a large surface area (e.g., glass beads, rings, or a Vigreux column) where repeated vaporization and condensation cycles occur.[12] With each cycle, the vapor becomes progressively more enriched in the lower-boiling point component as it rises through the column. By carefully controlling the temperature and reflux ratio (the ratio of condensed vapor returned to the column versus that collected as distillate), a high degree of separation can be achieved.

Ensuring Trustworthiness: A Self-Validating System

To ensure the reliability and accuracy of the isomeric purity assessment, the analytical method itself must be validated. Method validation is a formal process that demonstrates that an analytical procedure is suitable for its intended purpose.[14] For a GC method determining isomeric purity, key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, particularly its isomers. This is demonstrated by achieving baseline separation of the isomers.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing a sample with a known concentration of impurities.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

By systematically evaluating these parameters, the GC method becomes a self-validating system, providing a high degree of confidence in the reported isomeric purity values.

Conclusion

The isomeric purity of this compound is a critical parameter for its application in research and industry. Its synthesis via isobutane alkylation inherently produces a mixture of C8 isomers, necessitating robust purification and analytical techniques. High-efficiency fractional distillation is the primary method for purification, while high-resolution gas chromatography, particularly with a non-polar capillary column, is the definitive method for assessing isomeric purity. By carefully selecting the GC column and optimizing the analytical parameters, a reliable and accurate determination of the isomeric purity can be achieved. The validation of the analytical method is essential to ensure the trustworthiness of the results, providing a self-validating system for quality control.

References

  • Doc Brown's Chemistry. The 18 structural isomers of molecular formula C8H18. [Link]
  • Hu, Y. H. (1993). The two-step alkylation of isobutane with butenes using sulfuric acid as a catalyst.
  • ResearchGate. (n.d.). Isothermal separations of (A) heptane isomers and (B) octane isomers at 30 °C on the GPCM capillary column. [Link]
  • Filippini Fantoni, R. (2024, November 9). What is the boiling point of C8H18 compared to C7H16?. Quora.
  • Pall, S. Melting point and boiling point of alkanes. Savita Pall and Chemistry.
  • Li, Y., et al. (2024).
  • ResearchGate. (n.d.).
  • Sayari, A. (2004).
  • Zande, M. V. (1983). Aspects of High-Resolution Gas Chromatography as Applied to the Analysis of Hydrocarbon Fuels and Other Complex Organic Mixtures.
  • NIST. Octane. NIST Chemistry WebBook. [Link]
  • NIST. Octane. NIST Chemistry WebBook. [Link]
  • Forziati, A. F., et al. (1946). Synthesis and physical properties of n-heptane and 2,2,4-trimethylpentane.
  • Bildea, C. S., & Dimian, A. C. (2005). Isobutane Alkylation.
  • Wikipedia. Alkane. [Link]
  • ResearchGate. (n.d.). Separations of isomer mixtures of (a) hexane, (b) heptane, (c) octane,.... [Link]
  • NIST. Octane. NIST Chemistry WebBook. [Link]
  • Zhao, H., et al. SYNTHESIS OF ENAMIDES FROM KETONES: PREPARATION OF N-(3,4-DIHYDRONAPHTHALENE-1-YL)ACETAMIDE. Organic Syntheses Procedure.
  • Chemistry Stack Exchange. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time.
  • NIST. Octane. NIST Chemistry WebBook. [Link]
  • NIST. Octane. NIST Chemistry WebBook. [Link]
  • Bloch, H. S. (1951). Preparation of 2,2,4-trimethyl-pentane.
  • Scribd. (n.d.).
  • LibreTexts. (2023). 3.5: Properties of Alkanes.
  • Wikipedia. This compound. [Link]
  • D'Souza, K. R., & D'Souza, D. F. (2002). Fractional Distillation and GC Analysis of Hydrocarbon Mixtures.
  • Fessenden, R. J., & Fessenden, J. S. 2,4,4-trimethylcyclopentanone. Organic Syntheses Procedure.
  • Sigma-Aldrich. 2,2,4-Trimethylpentane HPLC Plus, for HPLC, GC, and residue analysis, = 99.5 540-84-1.
  • Agilent. Light hydrocarbons (alkanes, alkynes, alkenes) C - Analysis of 1,3-butadiene on a capillary column.
  • Liu, J., et al. (2022). Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China. Frontiers in Earth Science.
  • Patai, S. (1992). The Chemistry of Functional Groups.
  • Restek. (2000). A Guide to the Analysis of Chiral Compounds by GC.
  • LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
  • Ilisz, I., et al. (2024).
  • YouTube. (2025). TRICK TO FIND ISOMERS OF ALKANES.

Sources

A Technical Guide to the Conformational Analysis of 2,3,4-Trimethylpentane: A Model for Extreme Steric Hindrance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its physical properties and chemical reactivity. Conformational analysis, the study of molecular shapes arising from bond rotations, is therefore a cornerstone of modern chemistry, with profound implications for drug development, materials science, and chemical biology.[1][2] Highly branched alkanes serve as fundamental models for understanding the principles of non-bonded interactions that govern molecular geometry. This guide provides an in-depth technical examination of 2,3,4-trimethylpentane, a structurally complex octane isomer, as a case study for exploring severe steric and torsional strain. We will dissect its stereoisomeric forms, map its conformational energy landscape, and present a validated workflow integrating computational modeling with experimental verification to provide researchers with a robust framework for analyzing similarly complex acyclic molecules.

The Structural Complexity of this compound

This compound is an acyclic, saturated hydrocarbon (C8H18) characterized by a high degree of branching along its five-carbon backbone.[3][4] This dense substitution pattern creates significant steric congestion, making it an excellent model system for studying the energetic penalties associated with non-bonded interactions. Before analyzing its rotational conformations, it is critical to first understand its stereochemistry.

Stereoisomers: Meso and Chiral Forms

The structure of this compound contains three potential stereocenters at carbons C2, C3, and C4. However, due to the molecule's symmetry, not all combinations result in unique stereoisomers. The analysis reveals two distinct stereochemical families:

  • The Meso Compound: When the stereocenters at C2 and C4 possess opposite configurations (i.e., 2R, 4S or 2S, 4R), a plane of symmetry bisects the C3 carbon. This internal symmetry makes the molecule achiral, defining it as a meso compound.

  • The Enantiomeric Pair: When the stereocenters at C2 and C4 have the same configuration (i.e., 2R, 4R or 2S, 4S), the molecule lacks an internal plane of symmetry and is chiral. These two forms are non-superimposable mirror images of each other, constituting a pair of enantiomers.

Therefore, this compound exists as a total of three distinct stereoisomers: the meso form and the (R,R)/(S,S) enantiomeric pair. Any conformational analysis must begin by specifying which stereoisomer is being investigated.

G cluster_0 Stereoisomers of this compound start This compound meso Meso Compound (2R, 4S) Achiral start->meso chiral Chiral Pair (Enantiomers) start->chiral rr (2R, 4R) chiral->rr ss (2S, 4S) chiral->ss

Caption: Stereochemical relationship of this compound isomers.

Theoretical Framework: The Energetics of Conformation

The stability of any alkane conformation is determined by a balance of two primary destabilizing forces.[5][6]

  • Torsional Strain: This arises from the repulsion between electron clouds of bonds on adjacent atoms. It is maximized in an eclipsed conformation, where bonds are aligned, and minimized in a staggered conformation, where they are maximally separated.[7] For a simple C-H/C-H eclipsing interaction, the energetic cost is approximately 4.0 kJ/mol (1.0 kcal/mol).

  • Steric Strain (van der Waals Strain): This is a repulsive force that occurs when non-bonded atoms or groups are forced into close proximity, causing their electron clouds to overlap. In the context of bond rotation, this is most significant in gauche interactions, where bulky groups are separated by a 60° dihedral angle. A gauche interaction between two methyl groups in butane, for example, carries an energetic penalty of about 3.8 kJ/mol.[8]

In this compound, the analysis is dominated by the severe steric strain between the methyl and isopropyl-like groups attached to the C2, C3, and C4 carbons.

Conformational Landscape of the C3-C4 Bond

To simplify the analysis, we will focus on the rotation around the C3-C4 bond of the meso stereoisomer. This bond is one of the most sterically hindered in the molecule. The "front" atom in the Newman projection will be C3, and the "back" atom will be C4.

  • Front (C3) Substituents: Hydrogen (H), Methyl (CH₃), and an Isopropyl-like group (-CH(CH₃)₂).

  • Back (C4) Substituents: Hydrogen (H), Methyl (CH₃), and an Isopropyl-like group (-CH(CH₃)₂).

The key low-energy (staggered) and high-energy (eclipsed) conformers are described below.

  • Anti-Staggered: The most stable conformer. The two large isopropyl-like groups are positioned 180° apart, minimizing steric strain. This represents the global energy minimum.[9]

  • Gauche-Staggered: Two staggered conformations exist where the isopropyl-like groups are 60° apart. These are higher in energy than the anti conformer due to a significant gauche steric interaction.

  • Eclipsed Conformations: These represent energy maxima and are highly unstable. The least stable conformation is the one in which the two bulky isopropyl-like groups are fully eclipsed (0° dihedral angle), creating immense steric and torsional strain.[9][10]

G cluster_0 Potential Energy Profile (C3-C4 Rotation) E0 Anti (Staggered) E1 Eclipsed E2 Gauche (Staggered) 120° E3 Fully Eclipsed 180° E4 Gauche (Staggered) 240° E5 Eclipsed E6 Anti (Staggered) 360° p1_start->p1_end p1_end->p2_end p2_end->p3_end p3_end->p4_end p4_end->p5_end p5_end->p6_end Yaxis Relative Energy Xaxis Dihedral Angle

Caption: A qualitative potential energy diagram for C3-C4 bond rotation.

Relative Energy Data

The precise energy differences between conformers depend heavily on the computational method employed. However, a qualitative summary illustrates the severe energetic penalties.

ConformerDihedral Angle (Bulkyl-Bulkyl)Primary Strain Type(s)Relative Energy (Illustrative)
Anti-Staggered 180°Minimal0 kJ/mol (Baseline)
Gauche-Staggered 60°Steric (Gauche)+15 to +25 kJ/mol
Eclipsed (H/CH₃) -Torsional + Steric+25 to +35 kJ/mol
Fully Eclipsed Extreme Steric + Torsional> +50 kJ/mol

Methodologies for Conformational Analysis

A comprehensive analysis requires a synergistic approach, using computational methods to map the energy surface and experimental techniques for validation.

Protocol: Computational Conformational Search

This protocol outlines a standard workflow for computationally determining the stable conformers and their relative energies.[11]

Objective: To identify all low-energy conformers and the rotational barriers between them.

Methodology:

  • Structure Generation:

    • Using a molecular modeling program (e.g., Avogadro, GaussView), construct the desired stereoisomer of this compound.

    • Perform an initial geometry optimization using a computationally inexpensive method, such as the MMFF94 molecular mechanics (MM) force field, which is well-suited for alkanes.[12]

  • Potential Energy Surface (PES) Scan:

    • Identify the dihedral angle(s) of interest (e.g., C2-C3-C4-C5).

    • Perform a "relaxed" PES scan. This involves rotating the bond in fixed increments (e.g., 15°) while allowing all other geometric parameters (bond lengths, angles) to optimize at each step. This generates an initial energy profile.

  • Conformer Identification and Refinement:

    • Identify the energy minima from the PES scan. These correspond to candidate stable conformers.

    • For each candidate, perform a full geometry optimization and frequency calculation using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set (e.g., 6-31G(d)).

    • The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Energy Analysis:

    • Compare the final electronic energies (including zero-point vibrational energy corrections) of all confirmed conformers to determine their relative stabilities and the corresponding Boltzmann population at a given temperature.

Protocol: Experimental Validation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for studying molecular conformation in solution.[2][13]

Objective: To experimentally determine the relative populations of conformers in solution to validate the computational model.

Methodology:

  • Sample Preparation:

    • Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).

    • Prepare the sample to a concentration suitable for ¹H NMR analysis (typically 5-10 mg in 0.6 mL).

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum at a controlled temperature (e.g., 298 K).

    • At this temperature, bond rotation is rapid on the NMR timescale, meaning the observed spectrum is a weighted average of all contributing conformers.

  • Karplus Equation Analysis:

    • Focus on the vicinal coupling constants (³JHH) between protons on adjacent carbons (e.g., H on C3 and H on C4).

    • The magnitude of ³JHH is dependent on the H-C-C-H dihedral angle, a relationship described by the Karplus equation .

    • Using the computationally determined geometries, predict the theoretical ³JHH values for each stable conformer (anti, gauche, etc.).

    • The experimentally observed coupling constant (J_obs) will be the population-weighted average of the theoretical values: J_obs = (P_anti * J_anti) + (P_gauche1 * J_gauche1) + (P_gauche2 * J_gauche2) + ... (where P is the mole fraction/population of each conformer).

    • By solving this equation, the experimental populations (P_anti, P_gauche, etc.) can be determined and compared directly with the populations predicted from the computed energies.

Integrated Analysis Workflow

The most trustworthy results are achieved when computational and experimental methods are used to validate one another.

G cluster_0 Integrated Conformational Analysis Workflow comp_start Computational Modeling build Build 3D Structure (Meso or Chiral) comp_start->build mm_scan MM Force Field Scan (e.g., MMFF94) build->mm_scan dft_opt DFT Refinement of Minima (e.g., B3LYP/6-31G(d)) mm_scan->dft_opt comp_results Predicted Geometries, Energies, & Populations dft_opt->comp_results compare Compare & Correlate comp_results->compare exp_start Experimental Validation nmr_acq Acquire ¹H NMR Spectrum exp_start->nmr_acq j_coupling Measure ³JHH Coupling Constants nmr_acq->j_coupling exp_results Observed, Population-Averaged Coupling Constants j_coupling->exp_results exp_results->compare final_model Validated Conformational Model compare->final_model

Sources

The Atmospheric Chemistry of 2,3,4-Trimethylpentane: A Technical Guide to its Reaction with Hydroxyl Radicals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the gas-phase reaction between 2,3,4-trimethylpentane and hydroxyl radicals (•OH), a cornerstone reaction in atmospheric chemistry. This document is intended for researchers, atmospheric scientists, and professionals in drug development and environmental science who require a deep, mechanistic understanding of the oxidative fate of branched alkanes. We will explore the reaction kinetics, intricate molecular mechanisms, and the suite of experimental techniques employed to elucidate these complex processes.

Introduction: The Significance of Branched Alkane Oxidation

This compound, a highly branched C8 alkane, is a significant component of gasoline and is released into the atmosphere from vehicle exhaust[1][2][3]. In the troposphere, the primary daytime removal mechanism for alkanes is their reaction with the hydroxyl radical (•OH)[1][3]. This initiation step triggers a cascade of complex reactions that contribute to the formation of ozone, secondary organic aerosols (SOA), and other atmospheric pollutants. Understanding the specific pathways of this compound oxidation is therefore crucial for accurately modeling urban air quality and the environmental impact of fossil fuel combustion.

This guide will deconstruct the reaction of this compound with •OH radicals, focusing on the initial hydrogen abstraction, the subsequent fate of the resulting alkyl radicals in the presence of nitrogen oxides (NOx), and the ultimate formation of a range of oxygenated volatile organic compounds (OVOCs).

Reaction Kinetics: The Rate of Initiation

The overall rate of reaction between this compound and the hydroxyl radical is a critical parameter for atmospheric models. The reaction proceeds via hydrogen abstraction by the •OH radical to form a water molecule and a trimethylpentyl radical.

Reaction: (CH₃)₂CHCH(CH₃)CH(CH₃)₂ + •OH → C₈H₁₇• + H₂O

The experimentally determined rate constant for this reaction provides a measure of how quickly this compound is removed from the atmosphere.

Rate Constant (k)Temperature (K)MethodReference
(6.84 ± 0.12) × 10⁻¹² cm³ molecule⁻¹ s⁻¹298 ± 2Relative Rate[1][2][3]
(6.46 ± 0.21) × 10⁻¹² cm³ molecule⁻¹ s⁻¹295Relative Rate[1]

The consistency between these values, determined using the relative rate method, lends confidence to the established rate of this important atmospheric reaction. The empirical estimation method developed by Kwok and Atkinson predicts a rate constant of 8.54 × 10⁻¹² cm³ molecule⁻¹ s⁻¹, which is in reasonable agreement with the measured values[1].

Mechanistic Deep Dive: From Radical Formation to Stable Products

The reaction of this compound with •OH radicals is not a single-step process but a complex sequence of events. The initial site of hydrogen abstraction by the hydroxyl radical dictates the subsequent reaction pathways.

Initial Hydrogen Abstraction

This compound possesses four distinct types of C-H bonds, leading to the formation of four different initial alkyl radicals. The branching ratio for abstraction at each site is determined by the number of hydrogen atoms and the stability of the resulting radical (tertiary > secondary > primary).

  • Primary C-H bonds: (at the methyl groups attached to the 2- and 4-carbons) - estimated to account for about 8% of the initial reaction[1].

  • Primary C-H bonds: (at the methyl group on the 3-carbon) - estimated to be a minor pathway at roughly 2%[1].

  • Tertiary C-H bonds: (at the 2- and 4-positions) - the most favorable abstraction sites, accounting for approximately 56% of the reaction[1].

  • Tertiary C-H bond: (at the 3-position) - another significant pathway, contributing to about 34% of the initial abstraction events[1].

Caption: Initial H-abstraction sites on this compound by •OH.

Fate of the Alkyl Radicals in the Presence of NOx

In a typical urban atmosphere, the resulting alkyl radicals (R•) rapidly react with molecular oxygen (O₂) to form peroxy radicals (RO₂•).

Reaction: R• + O₂ → RO₂•

These peroxy radicals then react with nitric oxide (NO) to form alkoxy radicals (RO•) and nitrogen dioxide (NO₂), or they can combine to form stable alkyl nitrates (RONO₂).

Reactions: RO₂• + NO → RO• + NO₂ RO₂• + NO (+M) → RONO₂ (+M)

The alkoxy radicals are key intermediates that can undergo several competing reactions:

  • Decomposition: Carbon-carbon bond scission to yield a smaller carbonyl compound and an alkyl radical.

  • Isomerization: Intramolecular hydrogen abstraction, typically via a six-membered ring transition state, to form a hydroxyalkyl radical[1][3].

  • Reaction with O₂: Hydrogen abstraction from the carbon bearing the oxygen atom to form a carbonyl and a hydroperoxyl radical (HO₂•).

The interplay of these pathways, particularly for the various alkoxy radicals derived from this compound, leads to the observed product distribution.

Experimental Determination of Reaction Products and Yields

The identification and quantification of the stable end-products of this complex reaction chain are paramount to validating the proposed mechanisms. This is typically achieved in smog chamber experiments under controlled conditions.

Experimental Protocol: A Self-Validating System

A common and robust experimental approach involves the use of a large-volume environmental chamber, often constructed with FEP Teflon film to minimize wall effects.

Step-by-Step Methodology:

  • Chamber Preparation: The chamber is flushed with purified air until the concentrations of contaminants are below the detection limit of the analytical instrumentation.

  • Reactant Introduction: A known concentration of this compound is introduced into the chamber, along with a reference compound (e.g., n-octane) for the relative rate measurements[1]. A source of •OH radicals, typically the photolysis of methyl nitrite (CH₃ONO) in the presence of NO, is also added.

  • Initiation of Reaction: The reaction is initiated by irradiating the chamber with blacklamps or other UV sources, which photolyzes the methyl nitrite to produce •OH radicals.

  • In-situ Monitoring and Sample Collection: The concentrations of the reactants and products are monitored over time using a suite of analytical instruments. Gas samples are collected for offline analysis.

  • Product Identification and Quantification:

    • Gas Chromatography with Flame Ionization Detection (GC-FID): Used for the quantification of this compound and the major carbonyl products[1][2].

    • Gas Chromatography-Mass Spectrometry (GC-MS): Employed for the definitive identification of the products based on their mass spectra[1][2].

    • Atmospheric Pressure Ionization Tandem Mass Spectrometry (API-MS): A powerful in-situ technique for detecting and identifying more complex and often lower-yield products, such as hydroxynitrates and hydroxycarbonyls[1][2][3].

The use of multiple, complementary analytical techniques provides a self-validating system, where the identification of a product by one method can be confirmed by another, ensuring the trustworthiness of the results.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Chamber Flushing B Reactant Injection (2,3,4-TMP, Reference, •OH source) A->B C UV Irradiation (Initiation) B->C D GC-FID C->D Sample E GC-MS C->E Sample F API-MS C->F In-situ

Caption: A typical experimental workflow for studying gas-phase reactions.

Major Products and Molar Yields

The reaction of this compound with •OH radicals in the presence of NO yields a number of significant products. The molar yield is the number of moles of a product formed per mole of the parent alkane reacted.

ProductMolar Yield (%)Analytical Method(s)Reference
Acetone76 ± 11GC-FID, GC-MS, API-MS[1][2]
Acetaldehyde47 ± 6GC-FID, GC-MS[1][2]
3-Methyl-2-butanone41 ± 5GC-FID, GC-MS, API-MS[1][2]
2-Propyl nitrate6.2 ± 0.8GC-FID, GC-MS[1][2]
3-Methyl-2-butyl nitrate1.6 ± 0.2GC-FID, GC-MS[1][2]

These quantified products account for approximately 69% of the reacted this compound on a carbon basis[1][2]. Additional products observed by API-MS, though not quantified, include C5- and C8-hydroxynitrates and a C8-hydroxycarbonyl, which likely account for some of the remaining carbon[1][2][3].

Conclusion: Implications for Atmospheric Modeling and Future Research

The reaction of this compound with hydroxyl radicals is a multifaceted process that significantly influences atmospheric composition. The high yields of acetone, acetaldehyde, and 3-methyl-2-butanone from this reaction underscore the importance of including detailed, structure-specific degradation schemes in atmospheric chemical transport models. The formation of alkyl nitrates also has implications for the cycling of NOx in the troposphere.

Future research should focus on elucidating the structures and yields of the higher-generation oxidation products and their propensity to form secondary organic aerosols. The continued integration of advanced mass spectrometry techniques with theoretical calculations will be instrumental in unraveling the complete atmospheric fate of this and other important branched alkanes.

References

  • Aschmann, S. M., Arey, J., & Atkinson, R. (2004). Products and Mechanism of the Reaction of OH Radicals with this compound in the Presence of NO. Environmental Science & Technology, 38(19), 5038–5045. [Link]
  • Aschmann, S. M., Arey, J., & Atkinson, R. (2004). Products and mechanism of the reaction of OH radicals with this compound in the presence of NO. PubMed, 38(19), 5038-45. [Link]
  • Aschmann, S. M., Arey, J., & Atkinson, R. (2004). Products and Mechanism of the Reaction of OH Radicals with this compound in the Presence of NO. Environmental Science & Technology, 38(19), 5038–5045. [Link]
  • Atkinson, R., Baulch, D. L., Cox, R. A., Crowley, J. N., Hampson, R. F., Hynes, R. G., Jenkin, M. E., Rossi, M. J., & Troe, J. (2004). Evaluated kinetic and photochemical data for atmospheric chemistry: Volume I - gas phase reactions of O, H, NO, HO, and SO species. Atmospheric Chemistry and Physics, 4(6), 1461–1738. [Link]
  • Cai, X., & Griffin, R. J. (2008). Secondary aerosol formation from the oxidation of toluene by chlorine atoms. Atmospheric Environment, 42(31), 7348–7359. [Link]
  • Wilson, E. W. Jr., & Westenberg, A. A. (1967). Study of the reaction of hydroxyl radical with methane by quantitative ESR. In Eleventh Symposium (International) on Combustion (pp. 1143-1150). Elsevier. [Link]
  • Zhang, H., & Zhang, X. (2015). Impact of chamber wall loss of gaseous organic compounds on secondary organic aerosol formation: explicit modeling of SOA formation from alkane and alkene oxidation. Atmospheric Chemistry and Physics, 15(17), 9931–9951. [Link]

Sources

An In-Depth Technical Guide to the Photochemical Degradation Pathways of 2,3,4-Trimethylpentane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the primary photochemical degradation pathways of 2,3,4-trimethylpentane, a representative branched-chain alkane. As a significant component of gasoline, its atmospheric fate is of considerable interest. This document delves into the core mechanisms of its degradation, with a focus on the dominant role of hydroxyl radical-initiated oxidation, and outlines the experimental methodologies employed to elucidate these complex reactions.

Introduction to the Atmospheric Chemistry of this compound

This compound ((CH₃)₂CHCH(CH₃)CH(CH₃)₂) is a branched alkane and a constituent of gasoline.[1][2] Its release into the atmosphere, primarily from vehicle exhaust and fuel evaporation, makes its atmospheric chemistry a crucial area of study.[3][4] In the troposphere, the primary daytime loss process for alkanes is their reaction with photochemically generated hydroxyl (OH) radicals.[3][4] Other potential photochemical degradation pathways, such as direct photolysis and reactions with ozone (O₃) and nitrate radicals (NO₃), are considered to be of negligible importance for alkanes under typical atmospheric conditions. Alkanes do not absorb sunlight in the tropospheric UV-visible range, and their reaction rates with O₃ and NO₃ are extremely slow.

The OH radical-initiated oxidation of this compound is a complex process that leads to the formation of a variety of oxygenated volatile organic compounds (OVOCs) and, under certain conditions, can contribute to the formation of secondary organic aerosol (SOA). Understanding these degradation pathways is essential for accurately modeling air quality and the atmospheric lifetime of this compound.

The Dominant Photochemical Degradation Pathway: Reaction with Hydroxyl Radicals

The principal mechanism for the atmospheric degradation of this compound is initiated by the abstraction of a hydrogen atom by a hydroxyl radical (OH). This reaction proceeds via a complex series of steps, ultimately leading to the formation of various smaller, oxygenated products.

The initial reaction with the OH radical can be represented as:

(CH₃)₂CHCH(CH₃)CH(CH₃)₂ + OH → C₈H₁₇• + H₂O

The rate constant for this reaction has been measured using the relative rate method and is determined to be (6.84 ± 0.12) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 ± 2 K.[3]

Subsequent Radical Reactions

Following the initial hydrogen abstraction, the resulting alkyl radical (C₈H₁₇•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (C₈H₁₇O₂•). In the presence of nitric oxide (NO), this peroxy radical is then converted to an alkoxy radical (C₈H₁₇O•) and nitrogen dioxide (NO₂).

C₈H₁₇• + O₂ → C₈H₁₇O₂• C₈H₁₇O₂• + NO → C₈H₁₇O• + NO₂

The fate of the alkoxy radical is critical in determining the final product distribution and can proceed through several competing pathways:

  • Decomposition: Carbon-carbon bond scission, leading to the formation of smaller carbonyl compounds and alkyl radicals.

  • Isomerization: A 1,5-H shift, where a hydrogen atom from a carbon atom five positions away is transferred to the oxygen atom, forming a hydroxyalkyl radical.

  • Reaction with O₂: Abstraction of a hydrogen atom by O₂ to form a carbonyl and a hydroperoxyl radical (HO₂).

The branching ratios of these pathways are dependent on the structure of the specific alkoxy radical formed.

Visualizing the Primary Degradation Pathway

Photochemical_Degradation_of_2_3_4_Trimethylpentane TMP This compound ((CH₃)₂CHCH(CH₃)CH(CH₃)₂) Alkyl_Radical Alkyl Radical (C₈H₁₇•) TMP->Alkyl_Radical + OH• - H₂O OH OH• Peroxy_Radical Peroxy Radical (C₈H₁₇O₂•) Alkyl_Radical->Peroxy_Radical + O₂ O2_1 O₂ Alkoxy_Radical Alkoxy Radical (C₈H₁₇O•) Peroxy_Radical->Alkoxy_Radical + NO - NO₂ NO NO Products Degradation Products (Acetaldehyde, Acetone, etc.) Alkoxy_Radical->Products Decomposition, Isomerization, Reaction with O₂

Caption: OH-initiated degradation of this compound.

Identified Degradation Products

Experimental studies have identified several key products resulting from the OH radical-initiated oxidation of this compound in the presence of NO. The molar yields of these products provide insight into the relative importance of the different alkoxy radical decay pathways.

ProductMolar Yield (%)
Acetaldehyde47 ± 6
Acetone76 ± 11
3-Methyl-2-butanone41 ± 5
3-Methyl-2-butyl nitrate1.6 ± 0.2
2-Propyl nitrate6.2 ± 0.8
Data from Aschmann et al. (2004)[3]

In addition to the quantified products in the table, other compounds such as C₅- and C₈-hydroxynitrates and a C₈-hydroxycarbonyl have been observed through in situ atmospheric pressure ionization tandem mass spectrometry (API-MS).[3] The formation of these products highlights the complexity of the degradation mechanism.

Experimental Methodologies for Studying Photochemical Degradation

The elucidation of these complex degradation pathways relies on sophisticated experimental techniques that simulate atmospheric conditions in a controlled laboratory setting.

Smog Chamber Experiments

Smog chambers are large-volume reactors, typically constructed from FEP Teflon film, designed to simulate atmospheric chemical processes.[5][6] These chambers allow for the study of gas-phase reactions under conditions that mimic the real atmosphere, including the presence of simulated sunlight.[7]

  • Chamber Cleaning: The chamber is flushed with purified air for an extended period (e.g., 24 hours) to remove any residual contaminants.[8]

  • Reactant Injection: A known concentration of this compound is introduced into the chamber, along with a source of OH radicals (e.g., methyl nitrite photolysis) and NOx (NO and NO₂).[8]

  • Initiation of Reaction: The reaction is initiated by irradiating the chamber with a light source that simulates the solar spectrum (e.g., blacklamps or an argon arc lamp).[6][7]

  • Monitoring of Reactants and Products: The concentrations of this compound and its degradation products are monitored over time using a suite of analytical instruments. Gas chromatography with flame ionization detection (GC-FID) and mass spectrometry (GC-MS) are commonly used for the identification and quantification of organic compounds.[3] In situ techniques like atmospheric pressure ionization tandem mass spectrometry (API-MS) can provide real-time information on reaction intermediates and products.[3]

  • Data Analysis: The temporal profiles of the reactants and products are used to determine reaction rates and product yields.

Smog_Chamber_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Clean Chamber Cleaning Inject Reactant Injection Clean->Inject Irradiate Irradiation (Initiation) Inject->Irradiate Monitor Real-time Monitoring Irradiate->Monitor Data Data Collection Monitor->Data Analysis Kinetic & Product Analysis Data->Analysis

Caption: A typical workflow for a smog chamber experiment.

Relative Rate Method for Kinetic Studies

The relative rate method is a widely used technique to determine the rate constants of reactions with OH radicals.[9] This method avoids the need for absolute concentration measurements of the highly reactive OH radical.

In a typical experiment, the target compound (this compound) and a reference compound with a well-known OH reaction rate constant are introduced into a reaction chamber. The decay of both compounds is monitored simultaneously as they react with a common source of OH radicals. The ratio of the rate constants can be determined from the following relationship:

ln([Target]₀ / [Target]ₜ) / ln([Reference]₀ / [Reference]ₜ) = k_Target / k_Reference

where:

  • [Target]₀ and [Reference]₀ are the initial concentrations.

  • [Target]ₜ and [Reference]ₜ are the concentrations at time t.

  • k_Target and k_Reference are the rate constants for the reaction of OH with the target and reference compounds, respectively.

By measuring the relative decay rates and knowing the rate constant of the reference compound, the rate constant for the target compound can be accurately determined.

Conclusion

The photochemical degradation of this compound in the Earth's atmosphere is predominantly driven by its reaction with hydroxyl radicals. This process initiates a complex cascade of radical reactions, leading to the formation of a variety of smaller, oxygenated organic molecules. While other photochemical pathways such as direct photolysis and reactions with ozone and nitrate radicals are theoretically possible, they are of negligible importance for saturated alkanes under tropospheric conditions. The elucidation of these degradation mechanisms and the quantification of their products are made possible through sophisticated experimental techniques, primarily involving smog chamber studies coupled with advanced analytical instrumentation. A thorough understanding of these degradation pathways is fundamental to assessing the environmental impact of gasoline components and for the development of accurate atmospheric chemistry models.

References

  • Nelson, L., et al. (1990). Absolute and relative rate constants for the reactions of hydroxyl radicals and chlorine atoms with a series of aliphatic alcohols and ethers at 298 K. International Journal of Chemical Kinetics, 22(11), 1111-1126. [Link]
  • Aschmann, S. M., et al. (2004). Products and mechanism of the reaction of OH radicals with this compound in the presence of NO. Environmental Science & Technology, 38(19), 5038-5045. [Link]
  • Cocker, D. R., et al. (2001). A state-of-the-art chamber facility for studying atmospheric aerosol chemistry. Environmental Science & Technology, 35(12), 2594-2601. [Link]
  • He, X., et al. (2018). Gas phase chemistry of cool exoplanet atmospheres: Insight from laboratory simulations. ACS Earth and Space Chemistry, 2(6), 536-545. [Link]
  • Mehta, N., et al. (2020). Kinetics Study of the Reaction of OH Radicals with C5–C8 Cycloalkanes at 240–340 K using the Relative Rate/Discharge Flow/Mass Spectrometry Technique. The Journal of Physical Chemistry A, 124(1), 136-146. [Link]
  • Antiñolo, M., et al. (2021). Relative-rate data for the reaction of OH radicals with (1E)-1-methoxy-2-methyl-1-penten-3-one using propene and isobutene as reference compounds at 298 K and the atmospheric pressure of air. Atmospheric Environment, 262, 118635. [Link]
  • Aschmann, S. M., et al. (2002). Products and Mechanism of the Reaction of OH Radicals with 2,2,4-Trimethylpentane in the Presence of NO. The Journal of Physical Chemistry A, 106(50), 12146-12154. [Link]
  • Carter, W. P. L., et al. (2005). A new environmental chamber for evaluation of gas-phase chemical mechanisms and secondary aerosol formation. Atmospheric Environment, 39(40), 7768-7788. [Link]
  • Wilson, W. E. (1972). A Critical Review of the Gas-Phase Reaction Kinetics of the Hydroxyl Radical.
  • Wang, J., et al. (2014). Application of smog chambers in atmospheric process studies. Journal of Environmental Sciences, 26(1), 1-13. [Link]
  • Li, Y., et al. (2022). Effects of OH radical and SO2 concentrations on photochemical reactions of mixed anthropogenic organic gases. Atmospheric Chemistry and Physics, 22(1), 357-371. [Link]
  • Smith, J. D., et al. (2019). Construction and Characterization of an Indoor Smog Chamber for Measuring the Optical and Physicochemical Properties of Aging Biomass Burning Aerosols. Aerosol and Air Quality Research, 19(3), 467-483. [Link]
  • Zhang, X., et al. (2015). Impact of chamber wall loss of gaseous organic compounds on secondary organic aerosol formation: Explicit modeling of SOA formation from alkane and alkene oxidation. Atmospheric Chemistry and Physics, 15(19), 11027-11045. [Link]
  • Smith, J. D., et al. (2018). Construction and Characterization of an Indoor Smog Chamber for the Measurement of the Optical and Physicochemical Properties of Aging Biomass Burning Aerosols. Atmospheric Measurement Techniques, 11(12), 6631-6646. [Link]
  • Vuppuluri, R., et al. (2007). Moving bed reactor setup to study complex gas-solid reactions. Review of Scientific Instruments, 78(8), 084102. [Link]
  • Aschmann, S. M., et al. (2002). Products and mechanism of the reaction of OH radicals with 2,2,4-trimethylpentane in the presence of NO. PubMed, 12487298. [Link]
  • Huda, M. N., et al. (2024). Review of Smog Chamber Experiments for Secondary Organic Aerosol Formation.
  • Delahaye, P., et al. (2025). An experimental setup for the study of gas-cell processes for the S -Low Energy Branch. arXiv, arXiv:2509.03074. [Link]
  • Bass, A. M., & Pilling, M. J. (1973). Studies in vacuum-ultraviolet photochemistry. Part II. 2,2,4-Trimethylpentane. Journal of the Chemical Society, Perkin Transactions 2, (7), 841-844. [Link]
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11269, this compound.
  • Wikipedia. (2023). This compound. In Wikipedia.
  • Taylor & Francis. (n.d.). Photolysis – Knowledge and References.
  • Mackenzie-Rae, F. A., et al. (2017). Simplified mechanism showing reaction processes involved during ozone addition to α-phellandrene within conventional frameworks.
  • Oxidation Technologies. (n.d.). Ozone reactions with chemical compounds.
  • U.S. Environmental Protection Agency. (1999). 2,2,4-Trimethylpentane. Technology Transfer Network - Air Toxics Web Site. [Link]
  • Jacobs, L. E., et al. (2008). Direct and indirect photolysis of polycyclic aromatic hydrocarbons in nitrate-rich surface waters. Environmental Toxicology and Chemistry, 27(2), 292-299. [Link]
  • Wang, S., et al. (2023). Photolysis of Gas-Phase Atmospherically Relevant Monoterpene-Derived Organic Nitrates. Environmental Science & Technology, 57(4), 1699-1709. [Link]

Sources

The Biological Activity of 2,3,4-Trimethylpentane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2,3,4-Trimethylpentane, a branched alkane isomer of octane, is a component of gasoline and finds use as a solvent.[1] While its industrial applications are well-established, a comprehensive understanding of its biological activities is crucial for risk assessment and for professionals in drug development who may encounter this compound or structurally related molecules. This technical guide provides an in-depth analysis of the current scientific knowledge regarding the biological effects of this compound, with a focus on its metabolism, toxicological profile, and the underlying mechanisms of action. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering both synthesized knowledge and detailed experimental protocols to guide further investigation.

Introduction: The Isomer in Focus

This compound belongs to the family of branched-chain alkanes, which are ubiquitous in petroleum-derived products.[1] Unlike its more extensively studied isomer, 2,2,4-trimethylpentane (isooctane), the specific biological activities of this compound are less documented. However, existing research points towards distinct metabolic pathways and toxicological endpoints that warrant detailed examination. This guide will delineate the known biological effects of this compound, drawing comparisons with its isomers where relevant, and provide a framework for its experimental evaluation.

Toxicological Profile: A Multi-faceted Hazard

This compound is classified as a hazardous substance with a range of potential health effects.[2] Its high volatility and lipophilic nature facilitate its absorption through inhalation and dermal contact, in addition to ingestion.[3]

Acute Toxicity

Exposure to this compound can lead to a variety of acute effects, primarily targeting the central nervous system (CNS), respiratory system, and skin.[4]

  • Central Nervous System Depression: Inhalation of this compound vapors can cause dose-dependent CNS depression, with symptoms including dizziness, drowsiness, headache, and nausea.[4][5] At high concentrations, this can progress to narcosis and loss of consciousness.

  • Respiratory Irritation: The vapors are irritating to the respiratory tract.[5]

  • Skin Irritation: Direct contact with the liquid can cause skin irritation.[2]

  • Aspiration Hazard: If ingested, this compound poses a significant aspiration hazard, which can lead to chemical pneumonitis.[2]

Quantitative Toxicity Data
Toxicity EndpointSpeciesRouteValue (for 2,2,4-trimethylpentane)Reference
LD50RatOral> 5000 mg/kg[6]
LD50RabbitDermal> 2000 mg/kg[6]
LC50 (4-hour)RatInhalation> 14.4 mg/L[6]
Chronic Toxicity and Carcinogenicity

There is limited information on the chronic toxicity of this compound. It is not listed as a carcinogen by the International Agency for Research on Cancer (IARC).[3]

Metabolism: Biotransformation Pathways

The metabolism of this compound primarily occurs in the liver and involves oxidation reactions. The resulting metabolites are more polar, facilitating their excretion from the body.

Identified Metabolites

Studies in male Fischer-344 rats have identified the major urinary metabolites of this compound following oral administration. These include:

  • 1-hydroxy-2,3,4-trimethylpentane

  • 2,3,4-trimethyl-1-pentanoic acid

  • 2,3,4-trimethyl-5-hydroxy-1-pentanoic acid[2]

The formation of a monocarboxylic acid is a more significant metabolic pathway for this compound compared to its isomer, 2,2,4-trimethylpentane.[2]

Proposed Metabolic Pathway

The identified metabolites suggest a primary metabolic pathway involving hydroxylation followed by further oxidation. While the specific enzymes have not been definitively identified for this compound, it is highly probable that cytochrome P450 (CYP) monooxygenases are the key enzymes responsible for the initial hydroxylation step, as is common for hydrocarbon metabolism.[7][8]

Metabolic Pathway of this compound This compound This compound 1-hydroxy-2,3,4-trimethylpentane 1-hydroxy-2,3,4-trimethylpentane This compound->1-hydroxy-2,3,4-trimethylpentane Hydroxylation (CYP450) 2,3,4-trimethyl-1-pentanoic acid 2,3,4-trimethyl-1-pentanoic acid 1-hydroxy-2,3,4-trimethylpentane->2,3,4-trimethyl-1-pentanoic acid Oxidation 2,3,4-trimethyl-5-hydroxy-1-pentanoic acid 2,3,4-trimethyl-5-hydroxy-1-pentanoic acid 2,3,4-trimethyl-1-pentanoic acid->2,3,4-trimethyl-5-hydroxy-1-pentanoic acid Hydroxylation

Caption: Proposed metabolic pathway of this compound.

Mechanism of Action: The Alpha 2u-Globulin Connection

A significant and well-documented biological effect of certain branched-chain hydrocarbons, including trimethylpentane isomers, is the induction of nephrotoxicity in male rats.[3] This effect is not observed in female rats or other species, including humans, and is linked to a specific protein called alpha 2u-globulin.[9]

Alpha 2u-Globulin Nephropathy

Alpha 2u-globulin is a low-molecular-weight protein produced in the liver of male rats under androgenic control. It is filtered by the glomerulus and reabsorbed in the proximal tubules of the kidney. Certain chemicals, or their metabolites, can bind to alpha 2u-globulin, forming a complex that is resistant to lysosomal degradation within the proximal tubule cells.[10]

The accumulation of this protein-chemical complex leads to a cascade of events:

  • Lysosomal Overload: The indigestible complex accumulates in the lysosomes of proximal tubule cells.

  • Cell Injury and Necrosis: The overload leads to cell injury and death.

  • Compensatory Cell Proliferation: The kidney attempts to repair the damage through increased cell division.

  • Chronic Nephropathy: Sustained cell injury and proliferation can lead to chronic kidney disease.

Alpha 2u-Globulin Nephropathy cluster_0 Male Rat Kidney Proximal Tubule Cell Metabolite Metabolite Complex Metabolite-alpha 2u-Globulin Complex Metabolite->Complex alpha 2u-Globulin alpha 2u-Globulin alpha 2u-Globulin->Complex Lysosome Lysosome Complex->Lysosome Reabsorption Accumulation Lysosomal Accumulation Lysosome->Accumulation Resists Degradation Cell_Injury Cell Injury & Necrosis Accumulation->Cell_Injury Proliferation Compensatory Cell Proliferation Cell_Injury->Proliferation Nephropathy Chronic Nephropathy Proliferation->Nephropathy

Caption: Mechanism of alpha 2u-globulin mediated nephropathy.

It is important to emphasize that this mechanism is considered specific to male rats and is not relevant for human health risk assessment.[9]

Experimental Protocols for Biological Activity Assessment

The following protocols are provided as a guide for researchers wishing to investigate the biological activity of this compound. These are generalized protocols that should be optimized for specific experimental conditions.

In Vitro Cytotoxicity Assessment in Hepatocytes

This protocol describes a method to assess the cytotoxicity of this compound in primary hepatocytes, a key cell type in its metabolism.

Objective: To determine the concentration-dependent cytotoxicity of this compound in primary rat or human hepatocytes.

Materials:

  • Cryopreserved primary hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated cell culture plates

  • This compound (high purity)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Phosphate-buffered saline (PBS)

  • Cell culture incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Thaw and seed primary hepatocytes onto collagen-coated plates according to the supplier's instructions. Allow cells to attach and form a monolayer (typically 24-48 hours).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in hepatocyte culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.1%).

  • Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only) and a positive control (a known hepatotoxin).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

  • LDH Assay: At the end of the incubation period, collect the cell culture supernatant. Perform the LDH assay according to the manufacturer's protocol to measure the amount of LDH released from damaged cells.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive control (maximum LDH release). Plot the percentage of cytotoxicity against the log of the compound concentration to determine the IC50 value (the concentration that causes 50% of the maximal cytotoxic effect).

In Vivo Assessment of Acute Inhalation Toxicity

This protocol outlines a general procedure for assessing the acute inhalation toxicity of this compound in rodents, following OECD Guideline 403.

Objective: To determine the acute toxic effects and, if possible, the LC50 of this compound following a single inhalation exposure.

Materials:

  • Young, healthy adult rodents (e.g., Sprague-Dawley rats), equal numbers of males and females.

  • Inhalation exposure chamber (nose-only or whole-body).

  • Vapor generation system for volatile liquids.

  • Analytical system for monitoring chamber concentration.

  • Standard laboratory animal caging and diet.

Procedure:

  • Acclimation: Acclimate animals to the laboratory conditions for at least 5 days before the study.

  • Dose Selection: Conduct a preliminary range-finding study to determine the appropriate concentrations to be tested. The highest concentration should induce clear toxicity but not excessive mortality. At least three concentrations and a control group (air exposure) should be used.

  • Exposure: Expose the animals to the test substance vapor for a fixed period, typically 4 hours.[11] Monitor and record the chamber concentration, temperature, and humidity at regular intervals.

  • Observation: Observe the animals for clinical signs of toxicity frequently during exposure and at least once daily for 14 days post-exposure. Record all signs of toxicity, including changes in behavior, respiratory patterns, and neurological function.

  • Body Weight: Record the body weight of each animal before exposure and at regular intervals during the 14-day observation period.

  • Necropsy: At the end of the observation period, euthanize all surviving animals. Conduct a gross necropsy on all animals (including those that died during the study) and examine major organs for any abnormalities.

  • Data Analysis: Analyze mortality data to determine the LC50 value, if possible. Analyze clinical signs, body weight changes, and necropsy findings to characterize the toxic effects of this compound.

In Vivo Assessment of Subchronic Oral Toxicity and Nephrotoxicity

This protocol provides a framework for a 90-day oral toxicity study in rats to evaluate the potential for subchronic toxicity, with a specific focus on nephrotoxicity, based on OECD Guideline 408.

Objective: To determine the effects of repeated oral exposure to this compound over a 90-day period, including an assessment of potential nephrotoxicity.

Materials:

  • Young, healthy adult rats (e.g., Sprague-Dawley), with a sufficient number of males to assess nephrotoxicity.

  • This compound (high purity).

  • Vehicle for oral administration (e.g., corn oil).

  • Gavage needles.

  • Metabolic cages for urine collection.

  • Equipment for clinical pathology analysis (hematology, clinical chemistry).

  • Materials for histopathological examination.

Procedure:

  • Dose and Animal Grouping: Use at least three dose levels and a concurrent control group, with a sufficient number of animals per sex per group. The highest dose should produce some toxicity but not significant mortality.

  • Administration: Administer the test substance or vehicle daily by oral gavage for 90 days.

  • Clinical Observations: Conduct detailed clinical observations daily. Record body weights and food consumption weekly.

  • Clinical Pathology: Collect blood samples at termination (and optionally at an interim point) for hematology and clinical chemistry analysis. Key parameters for nephrotoxicity include blood urea nitrogen (BUN) and creatinine.

  • Urinalysis: Collect urine samples at specified intervals for analysis of volume, specific gravity, protein, and microscopic examination for casts.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Weigh major organs, including the kidneys. Preserve the kidneys and other selected organs in a suitable fixative for histopathological examination. Pay close attention to the proximal tubules in male rats for signs of hyaline droplet accumulation.

  • Data Analysis: Statistically analyze all quantitative data. Evaluate the incidence and severity of histopathological lesions. Determine the No-Observed-Adverse-Effect Level (NOAEL).

Conclusion

The biological activity of this compound is characterized by its potential for acute toxicity, particularly CNS depression and irritation, and a specific, male-rat-centric mechanism of nephrotoxicity. Its metabolism proceeds through hydroxylation and subsequent oxidation to more polar compounds. While a significant body of knowledge exists, particularly regarding the alpha 2u-globulin-mediated nephropathy, there remain gaps in our understanding, most notably a lack of specific quantitative toxicity data for this compound itself. The experimental protocols provided in this guide offer a starting point for researchers to further elucidate the biological effects of this compound and to contribute to a more comprehensive risk assessment. For professionals in drug development, an awareness of the metabolic pathways and potential toxicities of such branched alkanes is essential for the evaluation of novel chemical entities with similar structural motifs.

References

  • PubChem. This compound.
  • Adenuga, M. D., et al. (2014). The sub-chronic oral toxicity of dearomatized hydrocarbon solvents in Sprague-Dawley rats. Regulatory Toxicology and Pharmacology, 70(3), 637-644. [Link]
  • Vivotecnia. (n.d.).
  • Swenberg, J. A. (1993). Alpha 2u-globulin nephropathy: review of the cellular and molecular mechanisms involved and their implications for human risk assessment. Environmental Health Perspectives, 101(Suppl 6), 39–44. [Link]
  • U.S. Environmental Protection Agency. (2000). 2,2,4-Trimethylpentane. [Link]
  • Wikipedia. (2023). This compound. [Link]
  • Greenfield Global. (2019).
  • Olson, C. T., et al. (1987). The metabolism of this compound in male Fischer-344 rats. Toxicology Letters, 37(3), 199-202. [Link]
  • International Labour Organization. (2021). ICSC 0496 - 2,2,4-TRIMETHYLPENTANE. [Link]
  • Lock, E. A., et al. (1987). 2,2,4-Trimethylpentane-induced nephrotoxicity. II. The reversible binding of a TMP metabolite to a renal protein fraction containing alpha 2u-globulin. Toxicology and Applied Pharmacology, 91(2), 182-192. [Link]
  • U.S. Environmental Protection Agency. (n.d.).
  • Greenfield Global. (2019).
  • U.S. National Library of Medicine. (2023). Provisional Peer-Reviewed Toxicity Values for The Aliphatic Low Carbon Range Total Petroleum Hydrocarbon (TPH) Fraction (various CASRNs). [Link]
  • Gill, D., et al. (1972). Toxicity of n-Alkanes, n-Alk-1-enes, n-Alkan-1-ols and n-Alkyl-1-bromides towards Yeasts. Journal of General Microbiology, 72, 165-172. [Link]
  • International Feed Industry Federation. (n.d.).
  • GLP Life Test. (n.d.). Sub-chronic toxicity studies. [Link]
  • U.S. Food and Drug Administration. (2003). Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents. [Link]
  • Davydov, D. R. (2012). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. The Journal of biological chemistry, 287(16), 13325–13334. [Link]
  • International Labour Organization. (2021). ICSC 0496 - 2,2,4-TRIMETHYLPENTANE. [Link]
  • Dalsgaard, P. W., & Linnet, K. (2016). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Drug testing and analysis, 8(8), 792–800. [Link]

Sources

Introduction: Understanding the Environmental Profile of a Branched Alkane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Environmental Fate of 2,3,4-Trimethylpentane

This compound, a branched-chain isomer of octane (C8H18), is a volatile organic compound (VOC) and a significant component of gasoline. Its molecular structure, characterized by multiple methyl groups along a pentane backbone, imparts specific chemical and physical properties that dictate its behavior and ultimate fate upon release into the environment. As a constituent of petroleum distillates, its potential for environmental distribution stems from fuel production, transportation, spills, and evaporative emissions from vehicles.

This guide provides a comprehensive technical overview of the environmental fate and transport of this compound. We will move beyond a simple recitation of data to explore the causal relationships between its physicochemical properties and its partitioning, persistence, and degradation across atmospheric, aquatic, and terrestrial compartments. This document is intended for researchers and environmental scientists seeking a deeper understanding of the processes governing the lifecycle of this compound in the environment.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental journey of this compound is fundamentally governed by its inherent physical and chemical properties. These parameters determine its tendency to move between air, water, and soil, and its susceptibility to degradation.

PropertyValueSourceSignificance for Environmental Fate
Molecular Formula C8H18Defines its basic chemical nature as a saturated hydrocarbon.
Molecular Weight 114.23 g/mol Influences diffusion and volatility.
Boiling Point 113-114 °CIndicates high volatility under ambient conditions.
Vapor Pressure 50.6 mmHg @ 37.7 °CHigh vapor pressure drives rapid partitioning from water and soil into the atmosphere.
Water Solubility 2.3 mg/L @ 25 °CVery low solubility limits its concentration in the aqueous phase and bioavailability to aquatic microorganisms.
Log Octanol-Water Partition Coefficient (Log Kow) ~4.0A high Log Kow value indicates a strong tendency to sorb to organic matter in soil and sediment and to bioaccumulate in organisms.
Henry's Law Constant High (qualitative)-Derived from high vapor pressure and low water solubility; confirms strong tendency to volatilize from water.

Part 1: Atmospheric Fate - The Primary Degradation Pathway

For a volatile compound with low water solubility like this compound, the atmosphere is the principal receiving compartment and the site of its most rapid degradation.

Volatilization and Transport

Upon release, this compound readily partitions into the atmosphere from soil and water surfaces due to its high vapor pressure. Once airborne, its vapor, which is denser than air, can travel along the ground before being dispersed by wind and atmospheric turbulence.

Abiotic Degradation: Photooxidation

The dominant degradation process for this compound in the troposphere is photooxidation initiated by hydroxyl radicals (•OH). This reaction is the critical first step in breaking down the molecule.

The reaction rate constant for this compound with •OH radicals has been determined to be approximately 6.84 to 7.0 x 10⁻¹² cm³/molecule·sec at 298 K. Based on this rate, the estimated atmospheric lifetime of the compound is short, on the order of 20 hours. This rapid degradation prevents long-range atmospheric transport and accumulation.

The oxidation mechanism proceeds through a series of complex reactions, yielding various smaller, more oxidized products. Identified reaction products in the presence of nitrogen oxides (NOx) include acetone, acetaldehyde, and 3-methyl-2-butanone, along with various organic nitrates.

cluster_legend Logic Diagram: Atmospheric Degradation TMP This compound (in atmosphere) Products Degradation Products (Acetone, Acetaldehyde, 3-methyl-2-butanone, etc.) TMP->Products Photooxidation (t½ ≈ 20 hours) OH Hydroxyl Radical (•OH) (from sunlight/O3/H2O) key Process key2 Compound

Caption: Primary atmospheric degradation pathway for this compound.

Part 2: Aquatic Fate - A Story of Partitioning and Toxicity

While not its primary residence, this compound can enter aquatic systems through spills, runoff, or atmospheric deposition. Its behavior here is defined by its hydrophobicity.

Partitioning and Transport

Once in water, this compound rapidly partitions to several interfaces. A significant portion will volatilize into the atmosphere, a process governed by Henry's Law. Due to its high Log Kow, it will also strongly adsorb to suspended organic matter and partition into the sediment, reducing its concentration in the water column.

Abiotic Degradation: Hydrolysis

This compound is an alkane, a class of compounds that lacks hydrolyzable functional groups. Therefore, hydrolysis is not an environmentally relevant degradation pathway.

Biodegradation

The ultimate fate of this compound in aquatic systems is biodegradation. However, several factors make this process challenging and slow:

  • Low Bioavailability : Its very low water solubility limits its availability to microorganisms in the water column.

  • Molecular Structure : Highly branched alkanes are known to be more recalcitrant to microbial degradation than their linear counterparts. The methyl branching sterically hinders the enzymatic attack that initiates the degradation process. Studies on similar iso-alkanes have shown them to be persistent, particularly under anaerobic conditions.

While not expected to be "readily biodegradable" according to standard screening tests (e.g., OECD 301), eventual degradation by adapted microbial consortia in contaminated environments can occur, albeit over long periods.

Ecotoxicity

It is critical to note that this compound is classified as very toxic to aquatic life, with long-lasting effects. This means that even at its low solubility limits, it can pose a significant risk to aquatic organisms.

Part 3: Terrestrial Fate - Adsorption and Persistence

When introduced to soil, for instance through a fuel spill, the fate of this compound is a competition between volatilization, adsorption, and degradation.

Transport and Partitioning
  • Volatilization : A substantial fraction of this compound near the soil surface will volatilize into the atmosphere.

  • Adsorption and Leaching : With a high Log Kow, the compound exhibits a strong affinity for the organic carbon fraction of soil. This strong adsorption significantly limits its mobility and potential to leach into groundwater. The movement of pesticides and other organic chemicals in soil is heavily influenced by their adsorption-desorption behavior. Therefore, this compound is expected to remain in the upper soil layers, particularly those rich in organic matter.

cluster_soil Terrestrial Environment cluster_processes Spill This compound Spill/Release Soil Soil Matrix (Organic Matter & Minerals) Spill->Soil Groundwater Groundwater Soil->Groundwater Leaching (Low Potential) Atmosphere Atmosphere Soil->Atmosphere Volatilization (High Potential) Adsorption Adsorption to Organic Matter (High Potential) Soil->Adsorption Biodegradation Biodegradation (Slow) Soil->Biodegradation

Caption: Experimental workflow for an OECD 301F biodegradability test.

Conclusion

The environmental fate of this compound is characterized by rapid partitioning to the atmosphere, where it undergoes relatively swift photooxidative degradation. Its high volatility and hydrophobicity mean that its persistence in water and soil is primarily limited by these transport processes rather than in-situ degradation. In aquatic and terrestrial systems, its low bioavailability and recalcitrant branched structure lead to slow biodegradation rates. Furthermore, its high Log Kow suggests a potential for bioaccumulation, and its classification as an aquatic toxicant underscores the environmental risk it poses upon direct release to water bodies. Understanding these interconnected pathways is essential for accurately assessing the environmental risk associated with this common fuel component.

References

  • OECD. (1992). OECD Guideline for Testing of Chemicals 301: Ready Biodegradability.
  • OECD. Test No. 314: Simulation Tests to Assess the Biodegradability of Chemicals Discharged in Wastewater. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11269, this compound. [Link]
  • Yeast Metabolome Database. (n.d.). 2,3,4-Trimethyl-pentane (YMDB01344). [Link]
  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]
  • ResearchGate. (n.d.).
  • Chemcasts. (n.d.). This compound (CAS 565-75-3) Properties. [Link]
  • Ramboll Environment and Health GmbH. (2022). Biodegradability Screening (OECD 301: Test of Ready-Biodegradability)
  • Cheméo. (n.d.). Chemical Properties of Pentane, 2,3,4-trimethyl- (CAS 565-75-3). [Link]
  • U.S. Environmental Protection Agency. (n.d.). 5.
  • U.S. Environmental Protection Agency. (2017). Data for developing metamodels to assess the fate, transport, and bioaccumulation of organic chemicals in rivers. [Link]
  • P2 InfoHouse. (n.d.). The environmental fate of chemicals describes the processes by which chemicals move. [Link]
  • U.S. Environmental Protection Agency. (n.d.). RBCA FATE and Transport Models: Compendium and Selection Guidance. [Link]
  • U.S. Environmental Protection Agency. (2000). Technical Factsheet on: 2,2,4-TRIMETHYLPENTANE. [Link]
  • Carl ROTH. (n.d.).

An In-depth Technical Guide to the Historical Context of Octane Isomer Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the historical drivers, pivotal discoveries, and scientific evolution behind octane isomer research. It is intended for researchers, scientists, and professionals in chemical and automotive R&D who require a deep, mechanistic understanding of how molecular structure became the cornerstone of modern fuel technology.

Part 1: The Genesis of the Problem—Engine Knock

The story of octane isomer research is fundamentally the story of the internal combustion engine's primary limitation: engine knock . In the early 20th century, as automakers sought to extract more power from their engines by increasing compression ratios, they encountered a violent, damaging phenomenon.[1] This "knock," or detonation, occurs when the fuel-air mixture in the cylinder auto-ignites prematurely under pressure, creating a shockwave instead of a smooth, controlled burn initiated by the spark plug.[2][3] This process degrades efficiency, wastes energy, and can cause severe engine damage.[4][5]

Early gasolines were simple, straight-run distillates from crude oil, and their tendency to knock varied wildly depending on the oil's origin.[1] This inconsistency made engine design a gamble and severely capped performance. The field urgently needed two things: a standardized way to measure a fuel's resistance to knock and a chemical understanding of what properties made a fuel "good" or "bad."

Part 2: Establishing the Metric—The Octane Rating Scale

The first breakthrough came not from discovering a new fuel, but from creating a reliable yardstick. The challenge was taken up by the Cooperative Fuel Research (CFR) committee , which developed a standardized single-cylinder test engine with a variable compression ratio.[1][6] This engine allowed researchers to reliably induce and measure knock under controlled conditions.[3]

The critical contribution to creating a scale came from chemist Graham Edgar in 1926.[7] He proposed a rating system based on two pure hydrocarbons that represented the extremes of knocking behavior:

  • n-heptane: A straight-chain alkane (C₇H₁₆) that knocked severely. It was assigned an octane rating of 0 .[8]

  • 2,2,4-trimethylpentane: A highly branched isomer of octane (C₈H₁₈), which he synthesized.[8] It was exceptionally resistant to knock and was assigned an octane rating of 100 .[8][9] This compound is commonly referred to as iso-octane .

A fuel's Octane Number was then defined as the percentage by volume of iso-octane in a blend with n-heptane that matched the test fuel's anti-knock performance in the CFR engine.[7][10] For the first time, fuel quality became a quantifiable, reproducible metric, paving the way for systematic research.[1]

Experimental Protocol: The CFR Engine Octane Determination

The methodology established by the CFR committee remains the global standard, embodied in tests like ASTM D2699 (Research Octane Number, RON) and ASTM D2700 (Motor Octane Number, MON).[11][12]

  • Engine Warm-up: The standardized single-cylinder CFR engine is warmed up under knocking conditions to ensure thermal stability.[12]

  • Standardization: The engine's compression ratio is adjusted based on the day's barometric pressure to standardize test conditions.[12]

  • Fuel Testing: The test fuel is run in the engine, and the compression ratio is adjusted until a standard level of knock intensity is detected by a sensor.

  • Reference Fuel Bracketing: Two primary reference fuel (PRF) blends of iso-octane and n-heptane are selected—one that knocks more and one that knocks less than the test sample.

  • Interpolation: By running the engine on the reference fuels and adjusting their blend ratio, a mixture is found that produces the exact same knock intensity as the test fuel at the same compression ratio. The percentage of iso-octane in that matching blend is the fuel's octane number.

G cluster_workflow CFR Octane Rating Workflow A Start: Standardize CFR Engine B Run Test Fuel A->B C Adjust Compression Ratio to Achieve Standard Knock B->C D Select Bracketing Reference Fuels C->D E Run Reference Fuels & Interpolate Blend D->E F Result: Octane Number Determined E->F

Figure 1: Simplified workflow for determining a fuel's octane number using the CFR engine.

Part 3: The Role of Isomers—Why Structure Dictates Performance

Edgar's choice of reference fuels was not arbitrary; it highlighted the fundamental principle that would drive the next century of fuel research: molecular structure is the primary determinant of octane number .[9] Octane (C₈H₁₈) has 18 structural isomers, and their resistance to auto-ignition varies dramatically.[13][14][15]

The key insight is that straight-chain alkanes, like n-heptane and n-octane, are much more susceptible to knocking than their branched-chain isomers.[9][10] During the compression stroke, the C-H bonds in straight chains can be broken more easily, initiating a premature, uncontrolled radical chain reaction. In contrast, the tertiary and quaternary carbon atoms in branched isomers like iso-octane are more stable. They promote a slower, more controlled combustion process that originates from the spark plug as intended.[14][16]

This relationship is not merely qualitative. The octane numbers of various octane isomers provide a stark quantitative illustration of this principle.

Isomer NameStructureResearch Octane Number (RON)
n-OctaneStraight Chain-19
2-MethylheptaneSingle Branch23
3-MethylheptaneSingle Branch35
2,5-DimethylhexaneDouble Branch55
2,2,4-Trimethylpentane (Iso-octane) Highly Branched 100

Note: Data compiled from various publicly available chemical databases. Values can vary slightly based on the source.

G cluster_isomers Structural Comparison of C8H18 Isomers nOctane n-Octane (RON: -19) CH3(CH2)6CH3 isoOctane 2,2,4-Trimethylpentane (RON: 100) (CH3)3CCH2CH(CH3)2 nOctane->isoOctane Increased Branching & Structural Compactness

Figure 2: Relationship between alkane structure and octane rating.

Part 4: The Pursuit of High Octane—From Additives to Synthesis

With the importance of branched isomers established, the race was on to produce high-octane fuels. This effort proceeded along two major, parallel tracks: additives and molecular synthesis.

The Additive Solution: The Era of Tetraethyllead (TEL)

The first commercially successful, albeit highly toxic, solution was an additive. In 1921, researchers Thomas Midgley Jr. and Charles Kettering at General Motors discovered that adding a small amount of tetraethyllead (TEL) to gasoline dramatically suppressed knock.[5][17][18] TEL works by decomposing in the hot engine cylinder to form lead oxide, which terminates the radical chain reactions responsible for auto-ignition.[19]

Marketed as "Ethyl" gasoline, TEL was a cheap and effective way to boost octane ratings.[17][20] It enabled the development of powerful, high-compression engines, particularly for aviation during World War II.[5] However, the extreme toxicity of lead was known from the outset.[17][19] Decades of research on its severe health and environmental impacts eventually led to its phase-out, beginning in the 1970s and largely completed in the U.S. by 1986.[5][19]

The Synthesis Solution: Building Better Molecules

The long-term, sustainable solution lay not in additives, but in fundamentally changing the molecular composition of gasoline itself. This required moving beyond simple distillation to advanced chemical processing.

  • Catalytic Cracking: This process, which gained prominence in the late 1930s, uses catalysts (originally natural clays, later synthetic zeolites) to break large, low-value hydrocarbon molecules into smaller, more valuable ones in the gasoline boiling range.[21] Modern Fluid Catalytic Cracking (FCC) units are the workhorses of refineries, designed to maximize the production of high-octane gasoline components.[22][23][24]

  • Catalytic Isomerization: The most direct application of octane isomer research is the isomerization process . Pioneered by chemists like Vladimir Ipatieff and Herman Pines , this technology uses a catalyst (often platinum-based) to rearrange the atomic structure of straight-chain alkanes into their higher-octane, branched isomers.[25][26][27] For instance, low-octane n-pentane and n-hexane are converted into isopentane and isohexane, significantly boosting the octane number of the final gasoline blend.[26][28] This process is a cornerstone of producing modern, clean-burning fuels.[26]

  • Research into "Superfuels": Triptane: During World War II, the quest for ultimate engine performance led to intensive research on extremely high-octane molecules. One of the most promising was triptane (2,2,3-trimethylbutane) , a C₇ isomer.[9] In tests, triptane blends demonstrated immense power output, allowing aircraft engines to generate significantly more horsepower than with standard 100-octane aviation fuel.[29][30] While its production cost was prohibitive for widespread use, the research on triptane proved the immense potential of pure, highly branched hydrocarbons and guided future fuel development.[29][31]

G cluster_solutions Paths to Higher Octane cluster_synthesis A Simple Distillation (Low Octane Straight-Run Gasoline) B Problem: Engine Knock Limits Performance A->B C Additive Path: Tetraethyllead (TEL) (Effective but Toxic) B->C D Synthesis Path: Refining Processes B->D E Catalytic Cracking (Breaks large molecules) D->E F Catalytic Isomerization (Rearranges to branched isomers) D->F

Figure 3: Historical evolution of solutions to the engine knock problem.

Conclusion

The historical arc of octane isomer research demonstrates a classic pattern of scientific and engineering advancement. It began with a critical performance bottleneck—engine knock—which necessitated the development of a standardized metric, the octane scale. This scale revealed a fundamental chemical principle: that the branched structure of alkane isomers conferred superior anti-knock properties. This knowledge drove a multi-decade quest, moving from the expedient but hazardous additive solution of tetraethyllead to the sophisticated and sustainable chemical engineering processes of catalytic cracking and isomerization. Today, the ability to manipulate hydrocarbon isomers on an industrial scale is central to producing the high-performance, efficient, and clean fuels that power modern transportation.

References

  • A Brief History of Octane in Gasoline: From Lead to Ethanol. (2016). Environmental and Energy Study Institute. [Link]
  • Ethyl Anti-Knock Gas. (n.d.). American Oil & Gas Historical Society. [Link]
  • Tetraethyllead. (n.d.). Wikipedia. [Link]
  • Tetraethyl lead, the scandal that never erupted. (2018). Bio Based Press. [Link]
  • RECENT ADVANCES IN FLUID CATALYTIC CRACKING PROCESS. (n.d.). Semantic Scholar. [Link]
  • How Gasoline Has Changed Through The Years. (2021). Cycle World. [Link]
  • What is the relationship of gasoline's octane rating to the actual octane molecule? (2018). Quora. [Link]
  • Fact Sheet | A Brief History of Octane in Gasoline: From Lead to Ethanol | White Papers. (2016). Environmental and Energy Study Institute. [Link]
  • September 19, 1887 - The developer of the octane rating system is born. (n.d.). This Day In Automotive History. [Link]
  • Tetraethyl lead (TEL) | Definition, History, Uses, & Poisoning. (2025). Britannica. [Link]
  • Ethyl leaded gasoline. (n.d.). Environmental History Timeline. [Link]
  • (PDF) Chemical Interpretation of Octane Number. (2006).
  • Who invented Octane R
  • ADVANCES IN FLUID CATALYTIC CRACKING. (n.d.). Zeolites for Cleaner Technologies. [Link]
  • Recent Advancements in Catalysts for Petroleum Refining. (2024). MDPI. [Link]
  • (PDF) Advances in Fluid Catalytic Cracking. (n.d.).
  • Octane. (n.d.). Wikipedia. [Link]
  • Dehydration, Dienes, High Octane, and High Pressures: Contributions from Vladimir Nikolaevich Ipatieff, a Father of Catalysis. (n.d.).
  • What is isomerization and how does it improve octane number? (2025).
  • IC-Engine Fuels - Air Standard Cycles. (n.d.). Semantic Scholar. [Link]
  • Knock-Limited Performance of Triptane and Xylidines Blended with 28-R Aviation Fuel at High Compression Ratios and Maximum-Economy Spark Setting. (n.d.). NASA Technical Reports Server (NTRS). [Link]
  • Understanding Octane Numbers in Organic Chemistry. (2008). Physics Forums. [Link]
  • What is the chemical difference between different octane gasoline blends? (2014). Reddit. [Link]
  • F1/F2 Octane Rating System. (n.d.). CFR Engines. [Link]
  • Fluid catalytic cracking: recent developments on the grand old lady of zeolite c
  • Alkane. (n.d.). Wikipedia. [Link]
  • Engine Tech | Fuel Octane in Relation to Engine Knock and How to Avoid it. (2020). DSPORT Magazine. [Link]
  • Chemical isomer. (2020).
  • Octane. (2019). Molecule of the Month. [Link]
  • Race for a Better Fuel Begins with NREL Researchers. (2017).
  • Investigating the properties of octane isomers by novel neighborhood product degree-based topological indices. (n.d.). Frontiers. [Link]
  • How a Cosmic Puzzle Killed the 426 Hemi – and Every Muscle Car (and Saved the World). (2026). Autoevolution. [Link]
  • Cooperative Fuels Research (CFR) Engine | Download Scientific Diagram. (n.d.).
  • CAS Numbers: n-Octane: 111-65-9; 2,2,4-Trimethylpentane (Isooctane): 540-84-1 Other 16 Isomers. (2016). Texas Commission on Environmental Quality. [Link]
  • Combustion characteristics of various fuels during research octane number testing on an instrumented CFR F1/F2 engine. (n.d.). Semantic Scholar. [Link]
  • The myth of Triptane. (n.d.). stason.org. [Link]
  • History of Catalysis. (2017). Royal Society of Chemistry. [Link]
  • CFR Engines: Home. (n.d.). CFR Engines. [Link]
  • Triptane. (2012). Aircraft Engine Historical Society. [Link]
  • Combustion characteristics of various fuels during research octane number testing on an instrumented CFR F1/F2 engine. (2017).
  • A Survey of the Mechanisms in Catalytic Isomerization of Alkanes. (2021).
  • Catalytic isomerization of light alkanes. (n.d.).
  • Early Liquid Fuels and the Controversial Octane Number Tests. (n.d.). FredStarr.com. [Link]
  • Triptane (Bruce Hamilton; Carl Ijames; John De Armond). (n.d.). Yarchive. [Link]

Sources

The Unsung Architect of High-Octane Fuels: A Technical Guide to the Discovery and Initial Studies of 2,3,4-Trimethylpentane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the history, synthesis, and foundational studies of 2,3,4-trimethylpentane, an important, highly branched isomer of octane. While its sibling, 2,2,4-trimethylpentane (isooctane), is famously the 100-point benchmark for the octane rating scale, this compound also possesses exceptional anti-knock properties and played a crucial role in the broader scientific endeavor to understand the relationship between molecular structure and fuel performance. This document reconstructs the likely first synthesis based on the chemical knowledge of the era, details the analytical techniques used for its characterization, and contextualizes its importance within the revolution in automotive and aviation fuels during the early 20th century.

Introduction: The Quest for High-Performance Fuels

The early 1920s witnessed a critical challenge in internal combustion engine technology: engine knock. This premature detonation of the air-fuel mixture limited compression ratios and, consequently, engine power and efficiency. The solution lay in the fuel itself. Researchers quickly discovered that the molecular structure of hydrocarbon fuels was paramount. Straight-chain alkanes, like n-heptane, performed poorly, while highly branched isomers offered superior resistance to knocking.

This realization ignited a scientific race to synthesize and characterize various branched alkanes. While 2,2,4-trimethylpentane (isooctane) was established as the benchmark for anti-knock quality, the systematic investigation of other isomers was essential for building a comprehensive understanding of structure-performance relationships.[1] The synthesis of compounds like triptane (2,2,3-trimethylbutane) as early as 1922 by Belgian chemists underscored the era's focus on creating these complex structures.[1] It is within this fervent period of research that this compound was first synthesized and studied, contributing valuable data to the development of high-octane aviation gasolines and automotive fuels.

The First Synthesis: A Reconstructed Protocol via Grignard Reaction

While the specific publication detailing the first synthesis of this compound is not prominently documented, the principles of organometallic chemistry, particularly the Grignard reaction, were well-established and would have provided the most logical and versatile route for its creation in a laboratory setting during the 1920s or 1930s.[2][3][4] The Grignard reaction allows for the precise construction of carbon-carbon bonds, making it ideal for assembling a sterically hindered molecule like this compound.

The most plausible synthetic route involves the reaction of an isopropyl Grignard reagent with 2,3-dimethyl-2-butanol, followed by dehydration and subsequent hydrogenation, or more directly, the coupling of a Grignard reagent with an appropriate alkyl halide. A likely two-step approach is detailed below.

Causality of Experimental Choices:
  • Grignard Reagent: Isopropylmagnesium bromide is chosen as the nucleophile. It provides the necessary isopropyl group and is readily prepared from isopropyl bromide and magnesium turnings.[4]

  • Ketone Substrate: Acetone (propan-2-one) is selected as the electrophile. Its reaction with the Grignard reagent creates the tertiary alcohol intermediate (2,3-dimethyl-2-butanol) necessary for the subsequent steps.

  • Dehydration: Acid-catalyzed dehydration removes the hydroxyl group, forming an alkene (2,3-dimethyl-2-butene). This step is critical for creating a precursor that can be hydrogenated to the final alkane.

  • Hydrogenation: The final step involves the catalytic hydrogenation of the alkene. This saturates the double bond, yielding the target this compound. A catalyst like Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂) would have been standard for this transformation.

Detailed Experimental Protocol (Reconstructed)

Step 1: Synthesis of 2,3-Dimethyl-2-butanol via Grignard Reaction

  • Apparatus Setup: A three-necked, flame-dried, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel. The system is maintained under an inert atmosphere (e.g., dry nitrogen).

  • Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine is added to activate the magnesium surface. Anhydrous diethyl ether is added to cover the magnesium.

  • A solution of isopropyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated (slight warming may be necessary) and maintained at a gentle reflux until all the magnesium is consumed. The resulting grey solution is isopropylmagnesium bromide.

  • Reaction with Ketone: The Grignard solution is cooled in an ice bath. A solution of dry acetone (1.0 equivalent) in anhydrous diethyl ether is added dropwise with vigorous stirring.

  • Workup: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The ethereal layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed by rotary evaporation to yield crude 2,3-dimethyl-2-butanol.

Step 2: Dehydration and Hydrogenation

  • Dehydration: The crude tertiary alcohol is mixed with a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid) in a distillation apparatus. The mixture is heated, and the resulting alkene (2,3-dimethyl-2-butene) is distilled off as it forms.

  • Purification of Alkene: The collected distillate is washed with a dilute sodium bicarbonate solution and then water, dried over anhydrous calcium chloride (CaCl₂), and purified by fractional distillation.

  • Hydrogenation: The purified 2,3-dimethyl-2-butene is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) in a pressure vessel (Parr hydrogenator). A catalytic amount of 5% Pd/C is added.

  • The vessel is flushed with hydrogen gas, then pressurized (typically 3-4 atm) and shaken or stirred at room temperature until hydrogen uptake ceases.

  • Final Workup: The catalyst is removed by filtration through Celite. The solvent is removed by distillation to yield the final product, this compound.

G cluster_0 Step 1: Grignard Synthesis cluster_1 Step 2: Dehydration & Hydrogenation A Isopropyl Bromide + Mg Turnings B Isopropylmagnesium Bromide (Grignard) A->B in dry ether D Reaction Mixture B->D Nucleophilic Addition C Acetone C->D E Quench (NH4Cl) & Workup D->E F Crude 2,3-Dimethyl-2-butanol E->F G Dehydration (H2SO4, heat) F->G H 2,3-Dimethyl-2-butene I Catalytic Hydrogenation (H2, Pd/C) H->I J Purified this compound I->J G A Crude Synthetic Product B Fractional Distillation A->B C Purified this compound B->C D Boiling Point Measurement C->D E Density Measurement C->E F Refractive Index Measurement C->F G Combustion Analysis C->G H Final Data Validation (Purity & Structure Confirmed) D->H E->H F->H G->H

Diagram 2: Logical workflow for the initial characterization and validation.

Industrial Emergence and Performance Studies

While likely first created in a research laboratory, this compound was later identified as a byproduct in large-scale industrial processes aimed at producing its more famous isomer, 2,2,4-trimethylpentane. [5]The alkylation of isobutane with butenes, a cornerstone of high-octane gasoline production, inevitably produces a complex mixture of octane isomers, including this compound. [5] Its isolation and testing were crucial for the overall goal of fuel science: understanding how branching affects combustion. The key findings were:

  • High Octane Rating: this compound has a Research Octane Number (RON) of approximately 103. This is even higher than the 100-point standard set by isooctane, making it a highly desirable fuel component.

  • Structure-Property Relationship: The structure of this compound is exceptionally stable. It consists only of primary and tertiary carbon atoms, which influences its oxidation chemistry and contributes to its excellent anti-knock characteristics. The compact, globular shape, compared to a linear alkane, prevents the uncontrolled chain reactions that lead to engine knock.

G A Molecular Structure B High Degree of Branching A->B C Compact, Globular Shape A->C D Increased Chemical Stability B->D C->D E Controlled Combustion (Resistance to Auto-ignition) D->E F High Octane Rating (Excellent Anti-Knock) E->F

Diagram 3: Relationship between molecular structure and high-octane performance.

Conclusion

The discovery and initial study of this compound represent a significant, albeit often overlooked, chapter in the history of physical organic chemistry and fuel science. Its synthesis, likely achieved through foundational Grignard chemistry, and subsequent characterization provided vital data points in the massive scientific effort to master the internal combustion engine. Along with its fellow isomers, it helped establish the fundamental principle that molecular architecture is the key determinant of fuel performance. This knowledge paved the way for the high-compression, high-power engines that defined the 20th century and continues to inform the development of modern synthetic and biofuels.

References

  • Wikipedia. (n.d.). Triptane.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Khan Academy. (2024, January 28). Grignard Reagents | Haloalkanes and Haloarenes | Chemistry.
  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents.
  • Wikipedia. (n.d.). This compound.
  • Kennedy, R. M., & Schneider, A. (1951). U.S. Patent No. 2,557,116. Washington, DC: U.S. Patent and Trademark Office.
  • Scribd. (n.d.). Alkanes Paraffins: Preparation (I) From Grignard Reagent.
  • PubChem. (n.d.). This compound.

Sources

role of 2,3,4-Trimethylpentane in petroleum chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3,4-Trimethylpentane in Petroleum Chemistry

Abstract

This compound, a highly branched C8 isomer, is a pivotal component in modern petroleum chemistry, primarily valued for its exceptional anti-knock characteristics in gasoline. This technical guide provides a comprehensive analysis of its role, beginning with its fundamental physicochemical properties and the structural basis for its high octane rating. We delve into the core industrial synthesis pathways, focusing on catalytic alkylation and skeletal isomerization, explaining the underlying chemical principles and process variables that govern its formation. The guide further elucidates its function as a key constituent of alkylate, a critical high-octane blending stock for formulating high-performance fuels. A detailed experimental protocol for its quantification via gas chromatography is presented to underscore the importance of analytical validation in refinery operations. Finally, we address the essential environmental and safety considerations associated with this volatile organic compound. This document is intended for researchers and scientists in the fields of petroleum engineering, organic chemistry, and fuel science.

Introduction to Branched Alkanes in Fuel Chemistry

The performance of an internal combustion engine is fundamentally linked to the chemical composition of its fuel. The ability of gasoline to resist premature detonation, or "knocking," under compression is its most critical quality, quantified by the octane rating. This resistance is not uniform across all hydrocarbons; it is profoundly influenced by molecular structure.

The Concept of Octane Rating and Engine Knock

Engine knock is the sound produced by uncontrolled, spontaneous combustion of the air-fuel mixture in the engine's cylinders. This phenomenon, known as autoignition, creates a shockwave that can lead to engine damage, reduced efficiency, and increased emissions. The octane rating scale was developed to measure a fuel's ability to withstand compression without knocking. The scale is defined by two reference alkanes: n-heptane, which has very poor anti-knock properties and is assigned an octane rating of 0, and 2,2,4-trimethylpentane (commonly known as isooctane), which is highly resistant to knocking and is assigned a rating of 100.[1][2]

The Isomers of Octane: A Structural Overview

Octane (C₈H₁₈) exists as 18 different structural isomers.[3] These isomers share the same molecular formula but differ in the arrangement of their carbon atoms. This structural variance has a dramatic impact on their combustion properties. Linear alkanes, like n-octane, have low octane ratings, while highly branched isomers exhibit significantly higher ratings. This is because branched structures are more stable and form more stable carbocation intermediates during the combustion process, which slows down the radical chain reactions that lead to autoignition.

This compound: A Key High-Performance Isomer

Among the octane isomers, this compound is a standout performer. It is a constituent of gasoline and is prized for its highly branched structure, which imparts excellent anti-knock qualities.[4][5] With a Research Octane Number (RON) of approximately 103, it surpasses the performance of the 100-octane standard, 2,2,4-trimethylpentane, making it a valuable component for producing premium-grade gasoline.[6] Its prevalence in the alkylate stream from refinery processes underscores its importance in the petroleum industry.

Physicochemical Properties of this compound

The utility of this compound in fuel applications is a direct result of its distinct physical and chemical properties, which are dictated by its molecular structure.

Molecular Structure and Nomenclature

According to IUPAC nomenclature, the name "this compound" describes a five-carbon (pentane) parent chain with three methyl (CH₃) groups attached at the second, third, and fourth carbon atoms. This arrangement results in a compact, highly branched molecule with only primary and tertiary carbon atoms, a key feature contributing to its combustion stability.[6]

Key Physical and Thermodynamic Properties

The physical properties of this compound are summarized in the table below. Its liquid state at standard conditions and volatility are essential for its use in gasoline.

PropertyValueSource
Molecular Formula C₈H₁₈[4]
Molecular Weight 114.23 g/mol [4]
Appearance Clear, colorless liquid[6][7]
Boiling Point 113-114 °C[5][7]
Melting Point -109.2 to -110 °C[7][8]
Density 0.719 g/mL at 25 °C[5][7]
Research Octane Number (RON) 102.7[6]
Water Solubility Practically insoluble (2.30 mg/L at 25 °C)[7][8]
Vapor Pressure 27.0 mmHg at 25 °C[7]
Flash Point 5 °C[7]

Industrial Synthesis and Production Pathways

This compound is not isolated from crude oil directly in significant quantities; instead, it is synthesized within the refinery through sophisticated chemical conversion processes designed to upgrade low-value hydrocarbons into high-value gasoline components.

Catalytic Alkylation: The Primary Production Route

The most significant source of this compound is the catalytic alkylation process.[9] This process combines light olefins (primarily butenes) from a Fluid Catalytic Cracking (FCC) unit with an isoparaffin (isobutane) to produce a mixture of highly branched, high-octane paraffins known as alkylate. The reaction is catalyzed by strong liquid acids, typically sulfuric acid (H₂SO₄) or hydrofluoric acid (HF).[10][11]

Expertise Insight: The choice of a strong acid catalyst is critical as the mechanism proceeds through carbocation intermediates. The acid protonates the olefin (e.g., isobutylene) to form a tertiary carbocation. This reactive intermediate then attacks an isobutane molecule, abstracting a hydride ion to form a tert-butyl cation and a neutral alkane. The tert-butyl cation then reacts with another olefin molecule, initiating a chain reaction that ultimately leads to the formation of C8 isomers. While 2,2,4-trimethylpentane is often the most abundant product, rearrangements of the carbocation intermediates via hydride and methyl shifts lead to the formation of other isomers, including significant quantities of this compound.[12][13] Maintaining a high isobutane-to-olefin ratio is essential to favor the desired alkylation reaction over olefin polymerization, which leads to lower-quality products.[10]

Alkylation_Mechanism Isobutene Isobutene (C4H8) tert_Butyl_Cation tert-Butyl Carbocation Isobutene->tert_Butyl_Cation + H+ H_plus H+ (Acid Catalyst) C8_Cation_Initial C8 Carbocation (Initial) tert_Butyl_Cation->C8_Cation_Initial + Isobutene Isobutane Isobutane (i-C4H10) Hydride_Transfer Hydride Transfer Isobutane->Hydride_Transfer Provides H- C8_Cation_Rearranged C8 Carbocation (Rearranged) C8_Cation_Initial->C8_Cation_Rearranged Hydride/Methyl Shifts C8_Cation_Initial->Hydride_Transfer C8_Cation_Rearranged->Hydride_Transfer Product_224 2,2,4-Trimethylpentane Product_234 This compound Hydride_Transfer->tert_Butyl_Cation Regenerates Hydride_Transfer->Product_224 Hydride_Transfer->Product_234

Caption: Simplified mechanism of isobutane/isobutene alkylation.

Skeletal Isomerization of Less-Branched Alkanes

Another pathway to produce branched alkanes is through the skeletal isomerization of linear or lightly branched paraffins.[6] Processes using bifunctional catalysts, such as platinum supported on acidic zeolites, can rearrange the carbon skeleton of n-octane or dimethylhexanes into more highly branched isomers like the trimethylpentanes.[14]

Expertise Insight: This process operates on the principle of thermodynamic equilibrium. While linear alkanes are kinetically stable, branched isomers are thermodynamically more stable at the lower temperatures used in isomerization. The catalyst provides both a metallic site (platinum) for dehydrogenation/hydrogenation and an acidic site (zeolite) for the rearrangement of the resulting carbocation-like intermediates. The specific product distribution is highly dependent on catalyst type, temperature, and pressure.

Refinery Integration: The Alkylation Unit Workflow

Refinery_Flow Crude_Oil Crude Oil Distillation Atmospheric Distillation Unit Crude_Oil->Distillation Naphtha Naphtha Distillation->Naphtha FCC Fluid Catalytic Cracker (FCC) Naphtha->FCC Olefins Light Olefins (e.g., Butenes) FCC->Olefins Alkylation Alkylation Unit (H2SO4 or HF Catalyst) Olefins->Alkylation Isobutane Isobutane Isobutane->Alkylation Alkylate Alkylate Alkylation->Alkylate Blending Gasoline Blending Alkylate->Blending Final_Gasoline Final Gasoline Product Blending->Final_Gasoline

Caption: Simplified refinery flow showing the Alkylation Unit's role.

The Critical Role in Modern Gasoline Formulation

The primary function of this compound in petroleum chemistry is to enhance the octane rating of the gasoline pool. Its molecular structure is ideally suited to withstand the high temperatures and pressures of modern high-compression engines.

Mechanism of Anti-Knock: A Molecular Perspective

The high anti-knock quality of this compound stems from its highly branched structure. Combustion proceeds via radical chain reactions. The tertiary C-H bonds in this compound are weaker than primary or secondary C-H bonds and are preferentially abstracted to form relatively stable tertiary free radicals. These stable radicals are less prone to the rapid, explosive chain reactions that characterize engine knock. In contrast, linear alkanes like n-heptane readily form less stable primary and secondary radicals, which propagate the autoignition chain reaction much more quickly.

Structure_Octane nHeptane n-Heptane (Linear) TMP_234 This compound (Branched) nHeptane->TMP_234 Increasing Branching RON_Low Low RON (Prone to Knock) nHeptane->RON_Low TMP_224 2,2,4-Trimethylpentane (Highly Branched) TMP_234->TMP_224 Increasing Branching RON_High High RON (Resists Knock) TMP_234->RON_High RON_VeryHigh Very High RON (Excellent Resistance) TMP_224->RON_VeryHigh

Caption: Relationship between alkane branching and octane rating.

Comparative Analysis with Other Octane Isomers

While 2,2,4-trimethylpentane is the benchmark standard, this compound is also an elite performer. The table below compares the octane numbers of several C8 isomers, highlighting the profound effect of methyl group placement on anti-knock performance.

IsomerStructure TypeResearch Octane Number (RON)
n-OctaneLinear~19
2-MethylheptaneLightly Branched~42
2,5-DimethylhexaneModerately Branched~93
This compound Highly Branched ~103
2,2,4-TrimethylpentaneHighly Branched100 (by definition)

Analytical Validation and Quality Control

Trustworthiness: To ensure the quality and performance of gasoline blends, refineries must employ robust, self-validating analytical methods to determine their precise composition. The quantification of individual isomers like this compound is crucial for process control and product certification. Gas chromatography is the industry-standard technique for this purpose.[15]

Principle of Gas Chromatography for Hydrocarbon Analysis

Gas Chromatography (GC) separates components of a volatile mixture based on their differential partitioning between a stationary phase (a high-boiling liquid coated on a solid support within a long, narrow column) and a mobile phase (an inert carrier gas, such as helium). Components with lower boiling points and weaker interactions with the stationary phase travel through the column faster, allowing for their separation and subsequent detection, typically by a Flame Ionization Detector (FID), which is highly sensitive to hydrocarbons.[16]

Detailed Experimental Protocol: Quantification of this compound in a Gasoline Matrix by GC-FID

This protocol describes a standard method for the quantitative analysis of this compound in a fuel sample.

  • Standard and Sample Preparation:

    • Internal Standard (ISTD) Stock Solution: Prepare a 1000 µg/mL stock solution of a suitable internal standard (e.g., 2,3,3-trimethylpentane or another non-interfering hydrocarbon) in n-hexane.[17]

    • Calibration Standard Preparation: Prepare a certified reference material stock solution of this compound at 1000 µg/mL in n-hexane. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL). Spike each calibration standard with the internal standard to a fixed final concentration (e.g., 50 µg/mL).

    • Sample Preparation: Obtain a representative sample of the gasoline or alkylate. Perform a 1:100 dilution of the sample in n-hexane. Spike the diluted sample with the internal standard to the same final concentration as the calibration standards. Vortex to ensure homogeneity.[17]

  • Instrumentation and Analytical Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a capillary column suitable for hydrocarbon separation (e.g., DB-1, 100m x 0.25mm x 0.5µm).

    • Injector: Split/Splitless inlet, 250 °C, Split ratio 100:1.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Temperature Program: Initial temperature 35 °C, hold for 10 min. Ramp at 2 °C/min to 120 °C. Ramp at 5 °C/min to 250 °C, hold for 5 min.

    • Detector: Flame Ionization Detector (FID), 280 °C.

  • Data Analysis:

    • Identification: Identify the peaks for this compound and the internal standard in the chromatograms based on their retention times, confirmed by running the pure standards.

    • Calibration: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.

    • Quantification: Calculate the peak area ratio for the unknown sample and determine its concentration using the linear regression equation from the calibration curve. Account for the initial dilution factor to report the final concentration in the original sample.

Environmental and Safety Considerations

As a component of gasoline, this compound is a volatile organic compound (VOC) with specific environmental and health considerations.

Environmental Fate as a Volatile Organic Compound (VOC)

When released into the atmosphere, primarily through fuel evaporation and incomplete combustion, this compound participates in photochemical reactions. It reacts with hydroxyl (OH) radicals in the troposphere, contributing to the formation of ground-level ozone and photochemical smog.[5][18] Its estimated atmospheric lifetime is approximately 20 hours.[5] It is also classified as very toxic to aquatic life with long-lasting effects, necessitating careful handling to prevent spills and release into waterways.[19]

Toxicological Profile and Handling Precautions

This compound is a flammable liquid and its vapors can form explosive mixtures with air.[4][19] Standard safety protocols for handling flammable hydrocarbons must be strictly followed, including use in well-ventilated areas and elimination of ignition sources. Acutely, inhalation of high concentrations of its vapors can cause narcotic effects, such as drowsiness and dizziness.[20][21] Animal studies have indicated that it can act as a nephrotoxic agent, causing damage to the kidneys upon prolonged exposure.[4][5] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn to prevent skin and eye contact.

Conclusion

This compound is far more than a simple isomer of octane; it is a high-performance molecule engineered within the modern petroleum refinery. Its highly branched structure provides the chemical stability necessary to resist engine knock, making it an indispensable component of high-octane gasoline. Produced primarily through catalytic alkylation, its presence in the fuel pool allows for the manufacturing of cleaner-burning, more efficient fuels required by today's advanced internal combustion engines. A thorough understanding of its synthesis, properties, and analytical characterization is fundamental for scientists and engineers working to optimize fuel production and performance.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemcasts. (n.d.). This compound (CAS 565-75-3) Properties.
  • Yeast Metabolome Database. (n.d.). 2,3,4-Trimethyl-pentane (YMDB01344).
  • Onukwuli, O. D., & Susu, A. A. (2000). KINETIC ANALYSIS OF THE ISOMERIZATION OF 2,2,4-TRIMETHYLPENTANE ON A FRESH AND DEACTIVATING Pt-Alumina CATALYST. Petroleum Science and Technology, 18(3-4), 429-450.
  • ResearchGate. (n.d.). Process configurations for the production of the 2-methoxy-2,4,4-trimethylpentane - A novel gasoline oxygenate.
  • Kennedy, R. M., & Schneider, A. (1951). U.S. Patent No. 2,557,116. Washington, DC: U.S.
  • American Chemical Society. (2024). Isooctane.
  • Wikipedia. (n.d.). 2,2,4-Trimethylpentane.
  • ResearchGate. (n.d.). The formalized reaction network of process of sulfuric acid alkylation....
  • e-Learning, NPTEL. (n.d.). Unit 13. Alkylation.
  • UCLA. (n.d.). 2,2,4-Trimethylpentane: A Deep Dive into Structure, Properties, and Applications.
  • U.S. Environmental Protection Agency. (n.d.). 2,2,4-Trimethylpentane.
  • Katsman, E. A. (2024). The Formation Mechanism of Trimethylpentanes from Esters in Liquid Phase Alkylation of Isobutane with Butenes.
  • Sciencemadness Wiki. (2020). 2,2,4-Trimethylpentane.
  • PubChem. (n.d.). 2,2,4-Trimethylpentane. National Center for Biotechnology Information.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Gasoline - Chapter 6: ANALYTICAL METHODS.
  • Matuszak, M. P. (1946). U.S. Patent No. 2,403,501. Washington, DC: U.S.
  • Quora. (2021). Why is 2,2,4 trimethylpentane considered as iso octane and not Neo octane?.
  • Pearson. (n.d.). Brown 14th Edition Ch 5 Problem 77.
  • ResearchGate. (n.d.). Reaction Equilibrium in the Isomerization of 2,4,4-Trimethyl Pentenes.
  • HORIBA. (n.d.). Alkylation.
  • Tongberg, C. O., et al. (1946). Synthesis and physical properties of n-heptane and 2,2,4-trimethylpentane. Industrial & Engineering Chemistry, 38(8), 840-842.
  • Standard Oil Co. (1964). U.S. Patent No. 3,160,674. Washington, DC: U.S.
  • Aschmann, S. M., et al. (2001). Products and mechanism of the reaction of OH radicals with this compound in the presence of NO. The Journal of Physical Chemistry A, 105(33), 7804-7812.
  • Vitol Inc. (2023). Isooctane (Pure Grade)
  • UniChrom. (n.d.). METHODS OF ANALYSIS.
  • Wikipedia. (n.d.). Alkane.

Sources

Methodological & Application

Application Notes & Protocols: The Use of High-Octane Isomers as Reference Fuels in Octane Number Determination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the principles and protocols for using high-octane branched-chain alkanes as reference fuels in the determination of fuel quality. Specifically, it details the standardized methodologies for measuring the Research Octane Number (RON) and Motor Octane Number (MON) of spark-ignition engine fuels. While the topic specifies 2,3,4-trimethylpentane, this guide will focus on the internationally standardized primary reference fuel, 2,2,4-trimethylpentane (isooctane) , which defines the 100-point on the octane scale.[1][2][3] The principles and protocols described are foundational for researchers in fuel chemistry, automotive engineering, and regulatory compliance.

Introduction: The Principle of Octane Rating and the Role of Reference Fuels

The performance of a spark-ignition internal combustion engine is critically dependent on the combustion characteristics of the fuel. A key parameter is the fuel's ability to resist "knocking" or "detonation," which is the premature, uncontrolled combustion of the air-fuel mixture under compression.[4][5] This phenomenon can lead to significant engine damage and reduced efficiency. The octane rating is the standard measure of a fuel's anti-knock performance.[6]

The octane scale is an empirical scale established by comparing a test fuel's knocking characteristics to those of Primary Reference Fuels (PRFs).[1] The scale is defined by two extremes:

  • Isooctane (2,2,4-trimethylpentane): A highly branched alkane that is very resistant to knocking. It is assigned an octane number of 100 .[3][7]

  • n-heptane: A straight-chain alkane that knocks readily. It is assigned an octane number of 0 .[1]

The octane number of a given fuel is the volume percentage of isooctane in a blend with n-heptane that exhibits the same anti-knock performance as the test fuel under specific, standardized engine conditions.[6] For instance, a fuel with an octane rating of 90 has the same knock resistance as a blend of 90% isooctane and 10% n-heptane.[6][7] While other isomers like this compound are also highly branched, high-octane components found in gasoline[8], the standardized testing protocols are fundamentally based on 2,2,4-trimethylpentane as the high-octane reference.

Physicochemical Properties of Primary Reference Fuels

The selection of isooctane and n-heptane as PRFs is due to their consistent quality and opposing, reproducible knocking characteristics. Their key properties are summarized below.

Property2,2,4-Trimethylpentane (Isooctane)This compoundn-Heptane
IUPAC Name 2,2,4-TrimethylpentaneThis compoundHeptane
CAS Number 540-84-1[3]565-75-3[8]142-82-5
Molecular Formula C₈H₁₈[3]C₈H₁₈[8]C₇H₁₆
Molar Mass 114.23 g/mol [3]114.23 g/mol [8]100.21 g/mol
Density 0.692 g/cm³[3]~0.719 g/cm³0.684 g/cm³
Boiling Point 99.3 °C[3]113.5 °C98.4 °C
Melting Point -107.4 °C[3]-109.1 °C-90.6 °C
Assigned Octane Number 100 [3]High (RON ~103)0
Autoignition Temp. 410 °C[9]Not readily available223 °C
Standardized Protocols for Octane Number Determination

The determination of octane number is rigorously defined by ASTM International standards. The two primary methods are for the Research Octane Number (RON) and the Motor Octane Number (MON), which measure fuel performance under different simulated driving conditions.[10]

  • ASTM D2699 (RON): Simulates low-speed, mild driving conditions like city traffic.[4][11]

  • ASTM D2700 (MON): Simulates high-speed, high-load conditions like highway driving or climbing a hill.[12]

The Anti-Knock Index (AKI), which is displayed on retail gasoline pumps in the United States, is the average of these two values: AKI = (RON + MON) / 2 .[1][13]

Both RON and MON tests are performed using a standardized, single-cylinder, four-stroke engine known as the Cooperative Fuel Research (CFR) engine.[4][11] Its critical feature is a variable compression ratio, which allows the operator to change the pressure inside the cylinder while the engine is running to induce and measure the intensity of knocking.

The causality behind the two distinct tests lies in their operating parameters. The MON test is more severe due to a higher engine speed and a significantly higher intake mixture temperature, which generally results in a lower octane reading for the same fuel.[10][13]

ParameterASTM D2699 (RON)ASTM D2700 (MON)
Engine Speed 600 rpm[10][11]900 rpm[10]
Intake Air Temperature Varies with barometric pressure (e.g., 52 °C)[10]149 °C[10]
Spark Timing Fixed at 13° BTDC (Before Top Dead Center)Varies with compression ratio
Simulated Condition Mild, low-speed (city driving)[4]Severe, high-load (highway driving)[13]

The following is a generalized protocol based on ASTM D2699 and D2700 standards.

PART 1: Engine Preparation and Standardization

  • Engine Warm-up: Operate the CFR engine on a warm-up fuel for approximately one hour to ensure all critical variables (oil temperature, coolant temperature) are stable.

  • Standardization (Fit-for-Use Check): Before testing any sample, the engine's condition must be verified. This is done by running a Toluene Standardization Fuel (TSF) blend with a known octane rating.[14]

  • The engine is considered "fit-for-use" if the measured octane number of the TSF blend is within the specified tolerance of its accepted reference value. This step is critical for ensuring inter-laboratory reproducibility. This check must be performed at least once every 12 hours of operation or after significant changes in atmospheric pressure.

PART 2: Sample Bracketing and Measurement

The core of the method is to "bracket" the test sample's knock intensity between two Primary Reference Fuel (PRF) blends—one with a slightly higher octane number and one with a slightly lower one.

  • Initial Sample Test: Fill one of the engine's fuel bowls with the sample fuel. While the engine is running, adjust the fuel-air ratio to find the point of maximum knock intensity. Then, adjust the engine's compression ratio until a standard knock intensity (typically a mid-scale reading on the knockmeter) is achieved. Record this compression ratio setting.

  • First Bracketing PRF (Lower): Select a PRF blend (isooctane and n-heptane) with an expected octane number slightly lower than the sample. Run the engine on this blend and, without changing the compression ratio from Step 4, adjust the fuel-air ratio for maximum knock. Record the knock intensity.

  • Second Bracketing PRF (Higher): Select a PRF blend with an expected octane number slightly higher than the sample. Run the engine on this blend and, again without changing the compression ratio, adjust the fuel-air ratio for maximum knock. Record the knock intensity.

  • Validation: A valid bracket is achieved if the sample's knock intensity reading falls between the readings of the two PRF blends. If not, select new PRF blends and repeat Steps 5 and 6.

PART 3: Calculation

  • Interpolation: The octane number (ON) of the sample is calculated by linear interpolation based on the knock intensity (KI) readings of the high and low PRF blends.

    ONSample = ONLow PRF + [ (KILow PRF - KISample) / (KILow PRF - KIHigh PRF) ] * (ONHigh PRF - ONLow PRF)

  • Reporting: The result is reported to the nearest 0.1 octane number, specifying whether it is a RON or MON value.[13]

Experimental Workflow Visualization

The logical flow of the octane rating protocol can be visualized as follows:

Octane_Rating_Workflow cluster_prep Phase 1: Preparation & Standardization cluster_test Phase 2: Sample Testing cluster_calc Phase 3: Calculation & Reporting A Engine Warm-up (~1 hour) B Select Toluene Standardization Fuel (TSF) A->B C Run TSF and Measure its Octane Number B->C D Compare TSF Reading to Accepted Value C->D E Engine 'Fit-for-Use'? D->E E->A If NO, Recalibrate F Run Sample Fuel E->F If YES G Adjust Compression Ratio for Standard Knock Intensity (KI) F->G H Select High & Low Bracketing PRF Blends G->H I Run PRF Blends at Sample's Compression Ratio H->I J Record KI for Sample, Low PRF, and High PRF I->J K Interpolate Sample ON from Bracketing Data J->K L Report Final RON or MON Value K->L

Caption: Workflow for RON/MON determination using a CFR engine.

Safety and Handling Precautions

This compound and other reference fuels are highly flammable liquids and their vapors can form explosive mixtures with air.[15][16] Ingestion may be fatal if the substance enters the airways, and it can cause skin irritation and dizziness.[9][16]

  • Handling: Always handle these chemicals in a well-ventilated area, preferably within a fume hood.[16] Ground and bond all containers and receiving equipment to prevent static discharge.[9] Use non-sparking tools.[17]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat.[16]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[16][17]

  • Fire: Use dry chemical, CO₂, or alcohol-resistant foam to extinguish fires. Do not use a solid stream of water, as it may scatter and spread the fire.[15]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[17]

References

  • This compound.
  • This compound.
  • ASTM D2699. eralytics.
  • ASTM D2700 MON Test Method. SINPAR.
  • ASTM D2699 Method for Octane Number. Ayalytical.
  • ASTM D2700 MON Octane Engine Calibration/Standardiz
  • ASTM D2700. eralytics.
  • ASTM D2699 Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel.
  • Octane Cetane Reference Fuel Blending by Volume or Weight. SINPAR.
  • Gasoline explained - octane in depth. U.S.
  • Why Are RON and MON Important? Koehler Instrument Company.
  • What Does the “Octane Rating” of Fuel Actually Mean. Today I Found Out, YouTube.
  • What is the relationship of gasoline's octane rating to the actual octane molecule? Quora.
  • SAFETY D
  • ASTM D2699 RON Octane Engine Calibration/Standardiz
  • SAFETY D
  • SAFETY DATA SHEET - 2,2,4-Trimethylpentane. Thermo Fisher Scientific.
  • This compound.
  • ASTM Reference Fuels for Octane Knock Test Engine. SINPAR.
  • RON ASTM D2699 & MON ASTM D2700. AmSpec Group, YouTube.
  • RON and MON test conditions according to ASTM D2699 and ASTM D2700.
  • Chemical kinetic study of triptane (2,2,3-trimethylbutane) as an anti-knock additive.
  • Octane Reference Fuels. Potentia Engineering.
  • 2,2,4-Trimethylpentane. Wikipedia.
  • Why is 2,2,4 trimethylpentane considered as iso octane and not Neo octane? Quora.
  • Octane rating.
  • Primary Reference Fuel Isooctane.
  • Octane r
  • Testing of high-octane fuels in the single-cylinder airplane engine. NASA Technical Reports Server.

Sources

2,3,4-Trimethylpentane as a standard in gas chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2,3,4-Trimethylpentane as a Standard in Gas Chromatography

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of this compound as a standard in gas chromatography (GC). It delves into the physicochemical properties, core principles of its application, and a detailed protocol for its use in detailed hydrocarbon analysis (DHA).

Introduction: The Role of Branched Alkanes in GC Standardization

Gas chromatography is a cornerstone of analytical chemistry, indispensable for separating and quantifying volatile and semi-volatile compounds in complex mixtures. The accuracy and reliability of GC methods hinge on the use of high-purity standards for calibration and identification. This compound, a branched-chain alkane and an isomer of octane, serves as a crucial standard in various GC applications, particularly within the petrochemical industry.

As a constituent of gasoline, its precise quantification is essential for quality control and regulatory compliance. While its isomer, 2,2,4-trimethylpentane (isooctane), is famously the 100-point anchor of the octane rating scale, this compound is a vital component in detailed hydrocarbon analysis (DHA). DHA methods aim to separate and quantify the hundreds of individual hydrocarbon components in fuels, providing a much more detailed picture than a simple octane number. This guide explains the causality behind using this compound and provides a validated protocol for its application.

Physicochemical Properties and Chromatographic Behavior

The suitability of a compound as a GC standard is fundamentally dictated by its physical and chemical properties. This compound is a volatile, flammable liquid that is chemically inert under typical GC conditions, preventing unwanted reactions in the injector or on the column. Its boiling point and vapor pressure ensure efficient vaporization in the GC inlet and transport through the column by the carrier gas.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₈
Molecular Weight 114.23 g/mol
Boiling Point 113-114 °C
Melting Point -109.2 °C to -110 °C
Density 0.719 g/mL at 25 °C
Vapor Pressure 27.1 mmHg
Kovats Retention Index ~745 (Standard non-polar column)

The Kovats Retention Index (I) is a critical parameter that standardizes retention times relative to n-alkanes, allowing for comparison across different GC systems. The index of ~745 for this compound on a non-polar stationary phase (like those used in DHA) indicates it will elute between heptane (I=700) and octane (I=800). This predictable elution behavior is fundamental to its role in identifying and resolving hydrocarbon components in complex chromatograms.

Experimental Protocol: Quantification of this compound in a Gasoline Sample

This section provides a self-validating protocol for the quantitative analysis of this compound using an external standard methodology. The causality for each step is explained to ensure scientific integrity.

Objective

To accurately determine the concentration of this compound in a commercial gasoline sample using Gas Chromatography with Flame Ionization Detection (GC-FID).

Materials and Reagents
  • Standard: this compound (≥99.5% purity)

  • Solvent: n-Pentane or n-Hexane (GC grade, ≥99% purity)

  • Sample: Commercial gasoline

  • Equipment: Calibrated microsyringes, Class A volumetric flasks, vials with septa caps.

Preparation of Standards & Samples

Rationale: Creating a multi-point calibration curve is essential for establishing the linearity of the detector response over a range of concentrations. This ensures that the quantification of the unknown sample is accurate and falls within a validated range.

  • Stock Standard Preparation (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound into a 10 mL Class A volumetric flask.

    • Record the exact weight.

    • Dissolve and dilute to the mark with the chosen solvent (e.g., n-pentane).

    • Calculate the precise concentration. This stock solution is the foundation for the entire calibration.

  • Calibration Standards Preparation:

    • Perform serial dilutions of the stock standard to prepare a minimum of five calibration levels. A suggested range for gasoline analysis is from 5 µg/mL to 200 µg/mL.

    • For example, to prepare a 100 µg/mL standard, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

  • Sample Preparation:

    • Accurately dilute the gasoline sample with the solvent to bring the expected concentration of this compound within the calibration range. A typical starting dilution is 1:100 (v/v).

    • For example, transfer 100 µL of the gasoline sample into a 10 mL volumetric flask and dilute to the mark with the solvent.

Gas Chromatography (GC-FID) Method

Rationale: The chosen GC parameters are optimized for the separation of volatile hydrocarbons. A non-polar column separates compounds primarily by boiling point. The temperature program allows for the separation of highly volatile components at lower temperatures before ramping up to elute heavier compounds, thus improving resolution across the chromatogram.

Table 2: GC-FID Operating Conditions

ParameterCondition
GC System Agilent 8860 GC or equivalent with FID
Column 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar (e.g., DB-1, SE-30)
Carrier Gas Helium or Hydrogen, Constant Flow @ 1.2 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 100:1
Oven Program Initial: 40 °C (hold 5 min), Ramp: 5 °C/min to 200 °C (hold 2 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) 25 mL/min
Data Analysis and Quantification
  • Calibration Curve Generation:

    • Inject each of the five calibration standards into the GC system.

    • Identify the peak for this compound based on its retention time.

    • Plot the peak area versus the concentration for each standard.

    • Perform a linear regression analysis. The method is considered linear if the correlation coefficient (r²) is ≥ 0.999.

  • Sample Analysis:

    • Inject the prepared gasoline sample.

    • Identify the this compound peak by comparing its retention time to that of the standards.

    • Integrate the peak area of the identified peak.

  • Concentration Calculation:

    • Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

    • Account for the initial dilution factor to determine the final concentration in the original gasoline sample.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol, from initial preparation to the final quantitative result.

GC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: GC Analysis cluster_data Phase 3: Data Processing stock Prepare Stock Standard (1000 µg/mL) cal_standards Create Calibration Standards (5 Levels) stock->cal_standards gc_run_standards Inject Calibration Standards cal_standards->gc_run_standards sample_prep Prepare Diluted Gasoline Sample gc_run_sample Inject Diluted Sample sample_prep->gc_run_sample cal_curve Generate Calibration Curve (r² ≥ 0.999) gc_run_standards->cal_curve quantify Identify Peak & Integrate Area gc_run_sample->quantify calculate Calculate Final Concentration (with Dilution Factor) cal_curve->calculate quantify->calculate end_node End calculate->end_node start Start start->stock start->sample_prep

Caption: Workflow for the quantification of this compound.

Trustworthiness: A Self-Validating System

The protocol described is designed to be inherently self-validating. The linearity check (r² ≥ 0.999) confirms the instrument is responding predictably. The consistent retention time of the standard across multiple injections validates peak identification. For full method validation according to regulatory guidelines (e.g., ASTM, EPA), further experiments to determine specificity, accuracy (via spike recovery), precision (repeatability), and robustness would be required. The use of a high-purity, certified reference material for this compound is the bedrock of this entire analytical process, ensuring the data generated is both trustworthy and defensible.

References

  • ASTM International. (n.d.). New Standard Covers Gasoline Sample Analysis.
  • SCION Instruments. (n.d.). ASTM D5769 - Standard Test Method by GC-MS.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11269, this compound.
  • Agilent Technologies. (n.d.). A High Performance and Cost-Effective GC/MS Solution for Measuring Aromatics in Gasoline Using ASTM Method D5769.
  • Chemcasts. (n.d.). This compound (CAS 565-75-3) Properties.
  • Yeast Metabolome Database. (n.d.). 2,3,4-Trimethyl-pentane (YMDB01344).
  • Cheméo. (n.d.). Chemical Properties of Pentane, 2,3,4-trimethyl- (CAS 565-75-3).
  • Nadkarni, R. A. (Ed.). (2007). Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants (2nd ed.).
  • Defense Technical Information Center. (1982). Relative Retention Time Library for Selected Hydrocarbons via Glass Capillary Gas Chromatography.
  • Separation Science. (n.d.). GC/MS Analysis of Aromatics in Gasoline using ASTM D5769: Set-up, Optimization, and Automated Reporting.
  • Doc Brown's Chemistry. (n.d.). Octane rating petrol blending.
  • Restek. (n.d.). 2,2,4-Trimethylpentane: Compound Information and Applications for GC and LC Analysis.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). 2,2,4-Trimethylpentane.
  • Restek. (n.d.). This compound - EZGC Method Translator.
  • NIST. (n.d.). Pentane, 2,3,4-trimethyl-. In NIST Chemistry WebBook.
  • Study.com. (n.d.).

Application Notes & Protocols: The Role of 2,3,4-Trimethylpentane in Advancing Combustion Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Iso-Octane

Within the complex landscape of hydrocarbon combustion, the study of individual isomers provides the foundational data required for developing predictive kinetic models and formulating next-generation fuels. While 2,2,4-trimethylpentane (iso-octane) is the benchmark for the octane rating scale, its isomer, 2,3,4-trimethylpentane , offers a unique molecular structure that is crucial for a comprehensive understanding of branched alkane combustion. As a significant component of commercial gasoline, this compound serves as a vital target molecule for fundamental combustion experiments and as a high-octane blending component in gasoline surrogate fuels.[1][2][3]

With a Research Octane Number (RON) of approximately 102.9, its behavior under engine-relevant conditions provides critical insights into autoignition chemistry and knock resistance.[4] This document serves as a detailed guide for researchers and scientists, outlining the primary applications of this compound in combustion studies. It provides not only the protocols for key experimental techniques but also the scientific rationale behind these methodologies, bridging the gap between theoretical modeling and practical application.

Section 1: Core Combustion Properties and Their Significance

The combustion behavior of any fuel is characterized by a set of fundamental properties. For this compound, the most critical parameters for study are its ignition delay time, laminar flame speed, and oxidation product distribution. These properties are the primary validation targets for chemical kinetic models.

  • Ignition Delay Time (IDT): This is the time lag between the creation of a combustible mixture at high temperature and pressure and the onset of ignition. IDT is a critical parameter for controlling combustion phasing in advanced engine concepts like Homogeneous Charge Compression Ignition (HCCI) and Premixed Charge Compression Ignition (PCCI).[5][6] Studying the IDT of this compound across a range of temperatures, pressures, and equivalence ratios helps elucidate its autoignition chemistry, particularly in the negative temperature coefficient (NTC) region characteristic of larger alkanes.[7][8]

  • Laminar Flame Speed (SL): This is an intrinsic property of a fuel-oxidizer mixture that describes the propagation speed of a one-dimensional, unstretched flame front. It is fundamental to understanding flame propagation, stability, and heat release in spark-ignited engines. Accurate SL data for this compound is essential for validating the thermochemical and transport properties within combustion models.[9]

  • Pyrolysis and Speciation: The analysis of intermediate and final products from the pyrolysis (thermal decomposition without oxygen) and oxidation of this compound provides direct insight into its decomposition pathways.[10][11][12] This data is invaluable for identifying key reaction channels and refining the elementary reactions within a detailed kinetic mechanism.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical FormulaC₈H₁₈[2]
Molar Mass114.23 g/mol [2]
Density0.719 g/mL[3]
Boiling Point113.4 °C[3]
Research Octane Number (RON)~102.9[4]
Std. Enthalpy of Formation-255.2 ± 1.7 kJ/mol (liquid)[13]
Std. Enthalpy of Combustion-5465.5 ± 1.6 kJ/mol (liquid)[13]

Section 2: Experimental Protocols for Combustion Analysis

The following protocols describe standardized methods for measuring the fundamental combustion properties of this compound. The emphasis is on the causality behind procedural steps, ensuring data integrity and reproducibility.

Protocol 2.1: Ignition Delay Time Measurement in a High-Pressure Shock Tube

Principle: A shock tube is a device that uses the propagation of a shock wave to generate a near-instantaneous increase in temperature and pressure in a test gas mixture, creating ideal conditions for studying autoignition without the influence of wall effects or slow compression.[8][14] This protocol focuses on measurements behind a reflected shock wave, which brings the test gas to a standstill and provides a longer, more uniform test period.

Methodology:

  • Mixture Preparation:

    • Prepare a gaseous mixture of this compound, an oxidizer (e.g., synthetic air: 21% O₂, 79% N₂), and a diluent (e.g., Argon) in a stainless steel mixing tank.

    • Causality: Argon is often used as the primary diluent due to its high specific heat ratio and inert nature, which results in higher post-shock temperatures and simplifies the gas dynamics. Use the partial pressure method and allow sufficient time (e.g., >12 hours) for homogenization. Verify mixture composition using Gas Chromatography (GC) or an infrared absorption technique.[14]

  • Shock Tube Operation:

    • Evacuate both the driver and driven sections of the shock tube to a high vacuum (<10⁻⁵ Torr) to remove impurities.

    • Introduce the prepared fuel/oxidizer mixture into the driven (low-pressure) section.

    • Pressurize the driver (high-pressure) section with a light gas (e.g., Helium) until the diaphragm separating the sections ruptures.

    • Causality: Helium is used as the driver gas due to its high speed of sound, which generates a strong primary shock wave.

  • Data Acquisition:

    • The incident shock wave travels down the tube, compressing and heating the test gas. It reflects off the endwall, further compressing and heating the gas to the final test conditions.

    • Record the pressure history using multiple, fast-response pressure transducers mounted along the sidewall and at the endwall.

    • Simultaneously, monitor the emission of key radical species, typically the hydroxyl radical (OH*), through an optical window at the endwall using a photodetector with a narrow-band filter (~307 nm).

    • Causality: The sharp rise in pressure and the emission from OH* are strong indicators of the main heat release and the onset of ignition.[15] OH* is a hallmark of high-temperature combustion chemistry.

  • Ignition Delay Time Determination:

    • Calculate the post-reflected shock temperature and pressure (T₅, P₅) from the measured incident shock velocity using the normal shock relations.

    • Define the ignition delay time as the interval between the arrival of the reflected shock at the endwall and the sharp increase in the pressure trace or the onset of the OH* emission signal.

Diagram: Shock Tube Experimental Workflow

G cluster_prep 1. Preparation cluster_op 2. Operation cluster_acq 3. Data Acquisition cluster_an 4. Analysis mix Mixture Preparation (Fuel + Oxidizer + Diluent) load Load Mixture into Driven Section mix->load pressurize Pressurize Driver (Helium) rupture Diaphragm Rupture pressurize->rupture shock Shock Wave Propagation & Reflection rupture->shock pressure Record Pressure (Transducers) shock->pressure emission Record OH* Emission (Spectroscopy) shock->emission idt Determine Ignition Delay Time (IDT) pressure->idt emission->idt calc Calculate T5, P5 (Shock Velocity) calc->idt

Caption: Workflow for Ignition Delay Time measurement using a shock tube.

Protocol 2.2: Laminar Flame Speed Measurement in a Constant Volume Chamber

Principle: This method involves igniting a quiescent fuel-air mixture at the center of a spherical, constant-volume vessel. The flame propagates outwards spherically. By tracking the flame's radius over time, the flame speed can be determined. This method allows for measurements at elevated pressures and temperatures relevant to internal combustion engines.[16]

Methodology:

  • Vessel and Mixture Preparation:

    • Heat the spherical combustion vessel to the desired initial temperature (Tᵤ).

    • Evacuate the vessel to remove residual gases.

    • Introduce this compound and the oxidizer (e.g., air) into the vessel using the partial pressure method to achieve the desired equivalence ratio (Φ).

    • Allow a mixing period for the mixture to become homogeneous and thermally equilibrated.

  • Ignition and Imaging:

    • Ignite the mixture at the center of the vessel using a pair of electrodes to generate a high-energy spark.

    • Causality: Central ignition ensures a symmetric, spherical flame propagation, which simplifies the one-dimensional analysis.

    • Record the propagating flame front using a high-speed camera coupled with a Z-type Schlieren optical system.

    • Causality: The Schlieren technique visualizes the sharp density gradient across the flame front, allowing for precise tracking of the flame's radius (rf).

  • Data Analysis:

    • From the high-speed images, extract the flame radius as a function of time, rf(t).

    • Calculate the stretched flame propagation speed (Sₙ) as the time derivative of the flame radius: Sₙ = drf/dt.

    • Calculate the stretch rate (κ) which is related to the flame curvature: κ = (2/rf) * Sₙ.

    • Determine the unstretched flame propagation speed (Sₙ⁰) by plotting Sₙ against κ and linearly extrapolating to zero stretch (κ = 0).

    • Causality: Flame stretch, caused by curvature and flow strain, affects the flame speed. Extrapolating to zero stretch isolates the intrinsic chemical property of the flame.

  • Laminar Flame Speed Calculation:

    • Calculate the laminar flame speed (SL) from the unstretched flame propagation speed (Sₙ⁰) and the ratio of unburnt to burnt gas densities (ρᵤ/ρb): SL = Sₙ⁰ * (ρb/ρᵤ).

    • The density ratio is calculated using thermodynamic equilibrium codes (e.g., Cantera) with the known initial conditions.

Diagram: Laminar Flame Speed Measurement Workflow

G prep 1. Prepare Quiescent Mixture in Heated Vessel ignite 2. Central Spark Ignition prep->ignite record 3. Record Flame Propagation (High-Speed Schlieren Imaging) ignite->record extract 4. Extract Flame Radius vs. Time Data (rf(t)) record->extract calc_sn 5. Calculate Stretched Flame Speed (Sn) and Stretch Rate (κ) extract->calc_sn extrapolate 6. Extrapolate to Zero Stretch to find Sn⁰ calc_sn->extrapolate calc_sl 7. Calculate Laminar Flame Speed (SL) using Density Ratio extrapolate->calc_sl

Caption: Workflow for Laminar Flame Speed measurement in a combustion bomb.

Section 3: Application in Chemical Kinetic Modeling

Experimental data for pure components like this compound are the bedrock upon which reliable chemical kinetic models are built. These models are complex networks of elementary reactions that describe the combustion process from initial fuel breakdown to final product formation.[17][18]

The Validation-Refinement Cycle:

The development of a kinetic model is an iterative process. A newly developed or existing mechanism is first used to simulate the experimental results (e.g., IDT and SL) for this compound.[4][5] Discrepancies between the simulation and the experimental data guide the refinement of the model.

  • Sensitivity Analysis: This technique identifies which specific reactions have the most significant influence on a particular combustion target (e.g., ignition delay).[5][8] If a model poorly predicts IDT in the NTC region, sensitivity analysis might point to key isomerization reactions of peroxy radicals that need to be re-evaluated.

  • Reaction Path Analysis: This analysis tracks the flow of atoms through the reaction network, revealing the dominant pathways for fuel consumption and product formation under different conditions. It helps ensure that the model is physically realistic and not just a numerical fit.

The experimental data for this compound and its isomers are crucial for developing and validating the rate rules used to estimate the kinetics of larger, more complex branched alkanes for which experimental data may not exist.[19]

Diagram: Experiment-Model Feedback Loop

G exp Fundamental Experiments (IDT, Flame Speed, Speciation) for this compound data Experimental Validation Targets exp->data Generates sim CFD / 0D Simulation data->sim Validates model Chemical Kinetic Model model->sim Input to analysis Sensitivity & Reaction Path Analysis sim->analysis Discrepancy? refine Refine Rate Constants & Reaction Pathways analysis->refine Identifies Key Reactions refine->model Updates

Caption: Iterative cycle of kinetic model development and validation.

Section 4: Role as a Gasoline Surrogate Component

Real-world gasoline is a complex mixture of hundreds of hydrocarbons, making it computationally prohibitive to model directly.[20][21] Therefore, researchers use gasoline surrogates —mixtures of a few well-characterized components—that are designed to emulate the properties of the target real fuel.[22][23]

This compound is an excellent candidate for inclusion in gasoline surrogates due to several factors:

  • High Octane Number: It helps represent the anti-knock quality of the highly branched alkane fraction in high-octane gasolines.[4]

  • Representative Structure: Its structure is representative of the multi-branched alkanes found in alkylate, a key high-octane gasoline blendstock.

  • Fundamental Data: As outlined above, its combustion properties are being actively studied, providing the necessary data for model validation.

A surrogate fuel is formulated to match not just one, but a range of properties of the target gasoline, including RON, MON, octane sensitivity (OS = RON - MON), H/C ratio, and distillation characteristics.[24]

Table 2: Example of a Multi-Component Gasoline Surrogate Formulation

ComponentClassVolume % (Illustrative)Purpose in Surrogate
n-Heptanen-Alkane20%Represents low-octane, straight-chain alkanes; primary reference fuel.
iso-OctaneBranched Alkane30%Represents high-octane branched alkanes; primary reference fuel.
This compound Branched Alkane 15% Represents highly-branched, high-octane alkanes with different autoignition chemistry than iso-octane.
TolueneAromatic25%Represents aromatic content, high octane sensitivity.
DiisobutyleneOlefin10%Represents olefinic content found in some gasoline streams.

This multi-component approach, incorporating isomers like this compound, allows for a more faithful representation of the complex autoignition behavior of real fuels compared to simpler two- or three-component surrogates.[25][26]

References

  • Fanter, D. L., Walker, J. Q., & Wolf, C. J. (1971). Analysis of vapor-phase pyrolysis products of the four trimethylpentane isomers. Analytical Chemistry, 43(13), 1838-1843. [Link]
  • Moorching, P. N., et al. (2022). Shock Tube and Flame Speed Measurements of 2,4,4-Trimethyl-1-Pentene: A Co-Optima Biofuel. OSTI.GOV. [Link]
  • Heng, Y., et al. (2023). An experimental and chemical kinetic modeling study of octane isomer oxidation. Part 1: 2,3,4-trimethyl pentane.
  • Bugler, J., et al. (2016). An ignition delay time and chemical kinetic modeling study of the pentane isomers. Combustion and Flame, 167, 43-55. [Link]
  • Badger, G. M., Donnelly, J. K., & Spotswood, T. M. (1962). The Formation of Aromatic Hydrocarbons at High Temperatures. XV. The Pyrolysis of 2,2,4-Trimethylpentane ("iso-octane"). Australian Journal of Chemistry, 15(3), 605-615. [Link]
  • Heng, Y., et al. (2023). An experimental and chemical kinetic modeling study of octane isomer oxidation. Part 2: 223- and 224-trimethylpentane. University of Galway Research Repository. [Link]
  • Walker, J. Q., & Wolf, C. J. (1971). Analysis of vapor-phase pyrolysis products of the four trimethylpentane isomers. Analytical Chemistry. [Link]
  • Chegg. (n.d.). The combustion of this compound to CO2(g) and H2O(g) produces -5069 kJ/mol of energy. Chegg.com. [Link]
  • Brainly. (2023). One of the cleanest-burning octanes is a compound called this compound. The complete combustion of... Brainly.com. [Link]
  • Heng, Y., et al. (2023). An experimental and chemical kinetic modeling study of octane isomer oxidation. Part 2: 223- and 224-trimethylpentane.
  • Lowry, W. R., et al. (2011). Laminar Flame Speed Measurements and Modeling of Alkane Blends at Elevated Pressures With Various Diluents. Journal of Engineering for Gas Turbines and Power, 133(9). [Link]
  • Javed, T., et al. (2019). Chemical kinetic study of triptane (2,2,3-trimethylbutane) as an anti-knock additive. Combustion and Flame, 201, 130-141. [Link]
  • Aschmann, S. M., Arey, J., & Atkinson, R. (2004). Products and mechanism of the reaction of OH radicals with this compound in the presence of NO. Environmental Science & Technology, 38(19), 5038-5045. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Chegg. (2016). Solved The combustion of 2,3,4?trimethylpentane (C8H18) to... Chegg.com. [Link]
  • National Institute of Standards and Technology. (n.d.). Pentane, 2,3,4-trimethyl-. NIST Chemistry WebBook. [Link]
  • Foong, T. M., et al. (2020). Formulating gasoline surrogate for emulating octane blending properties with ethanol. Fuel, 260, 116345. [Link]
  • Wikipedia. (n.d.). This compound. Wikipedia. [Link]
  • ResearchGate. (n.d.). Composition of different gasoline-surrogate fuels (by volume fraction).
  • Lawrence Livermore National Laboratory. (n.d.).
  • Curran, H. J. (n.d.). Chemical Kinetic Modelling for Combustion. NUI Galway. [Link]
  • Scilit. (n.d.). Analysis of vapor-phase pyrolysis products of the four trimethylpentane isomers. Scilit. [Link]
  • Wikipedia. (n.d.). Petroleum. Wikipedia. [Link]
  • Cai, L., & Pitsch, H. (2015). Optimized chemical mechanism for combustion of gasoline surrogate fuels. Combustion and Flame, 162(5), 1645-1658. [Link]
  • VUT. (n.d.). Molecular Structure Effects On Laminar Burning Velocities At Elevated Temperature And Pressure.
  • Kang, D., et al. (n.d.). Compositional effect of multi-component gasoline on the φ-sensitivity of ignition delay time. UHPC Lab. [Link]
  • Al-Abbad, M., et al. (2018). Ignition delay time measurements of primary reference fuel blends. Fuel, 233, 614-625. [Link]
  • Gail, S., et al. (2020). Evaluating a novel gasoline surrogate containing isopentane using a rapid compression machine and an engine. Proceedings of the Combustion Institute. [Link]
  • Gillis, R., et al. (2020). Automated Generation of a Compact Chemical Kinetic Model for n-Pentane Combustion. Journal of Chemical Information and Modeling, 60(1), 196-209. [Link]
  • Kukkadia, Z., et al. (2021). Varying Ignition Quality of a Fuel for a HCCI Engine Using a Photochemically-Controlled Additive.
  • Sener, C., et al. (2016).
  • Janicka, J., & Dreizler, A. (2007). Experiments in Turbulent Combustion. Technische Universität Darmstadt. [Link]
  • Dec, J. E. (n.d.). Modeling of HCCI and PCCI Combustion Processes. Department of Energy. [Link]
  • Al-harbi, A., et al. (2017). Experimental Measurements of Ignition Delay Times of Iso-octane/n-Butanol Blend Mixtures in Rapid Compression Machine (RCM).
  • Marks, B., et al. (2016). Ignition Delay Time Measurements and Modeling of n-Pentane and iso-Pentane at Elevated Pressures.
  • Wang, Z., et al. (2020). Study on Naphtha Combustion in HCCI Engines. Energies, 13(21), 5698. [Link]

Sources

Application Notes and Protocols for the Use of 2,3,4-Trimethylpentane in Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 2,3,4-trimethylpentane as a solvent in various spectroscopic techniques. These notes detail the unique physicochemical properties of this highly branched alkane and provide field-proven protocols for its use in Ultraviolet-Visible (UV-Vis), Infrared (IR), and a discussion on its applicability in Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical utility.

Introduction: The Case for a Niche Spectroscopic Solvent

In the vast landscape of spectroscopic analysis, the choice of solvent is a critical parameter that can dictate the quality, accuracy, and interpretability of the obtained data. While common solvents have their established roles, specialized applications often necessitate solvents with unique properties. This compound, a non-polar, branched-chain alkane, presents itself as a valuable, albeit niche, solvent for specific spectroscopic applications.[1] Its highly branched structure imparts distinct physical and chemical characteristics, such as a specific refractive index, boiling point, and crucially for spectroscopy, a lack of easily excitable chromophores, rendering it transparent in certain regions of the electromagnetic spectrum.[2][3]

This guide delves into the practical applications of this compound, offering detailed protocols and the scientific rationale for its use, empowering researchers to leverage its unique properties for their analytical challenges.

Physicochemical Properties of this compound

A thorough understanding of a solvent's physical and chemical properties is paramount for its effective use in spectroscopy. The table below summarizes the key properties of this compound.

PropertyValueReference
Molecular Formula C₈H₁₈[4]
Molecular Weight 114.23 g/mol [4]
Appearance Clear, colorless liquid[2]
Boiling Point 113-114 °C[2]
Melting Point -110 °C[2]
Density 0.719 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.404[2]
Polarity Non-polar[1]
Solubility Soluble in acetone, alcohol, benzene, chloroform, ether; miscible with many aliphatic hydrocarbons. Practically insoluble in water.[2][5]

Application in Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound's utility in UV-Vis spectroscopy is primarily for the analysis of non-polar analytes that absorb in the UV region where common polar solvents may interfere. Its key advantage is its transparency in a portion of the UV spectrum.

UV Cutoff Wavelength

The UV cutoff is the wavelength below which the solvent itself absorbs significantly, rendering it unsuitable for sample analysis. For the isomeric compound 2,2,4-trimethylpentane (isooctane), which has very similar spectroscopic properties, the practical UV cutoff is approximately 215 nm.[6] For high-purity, spectrophotometric grade 2,2,4-trimethylpentane, the absorbance specifications are tightly controlled.

Table 2: UV Absorbance Specifications for Spectrophotometric Grade 2,2,4-Trimethylpentane (as a proxy for this compound)

Wavelength (nm)Maximum Absorbance (1 cm path length)
2101.00
2200.20
2300.10
2400.04
250-4000.01

Data sourced from Sigma-Aldrich for ACS spectrophotometric grade 2,2,4-trimethylpentane.

This data indicates that while usable for qualitative scans above 210 nm, for quantitative analysis where low background absorbance is critical, it is advisable to work at wavelengths of 230 nm and above.

Protocol for UV-Vis Analysis using this compound

This protocol outlines the steps for acquiring a UV-Vis spectrum of a non-polar analyte using this compound as the solvent.

Materials:

  • Spectrophotometric grade this compound

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analyte of interest

  • UV-Vis spectrophotometer

Protocol:

  • Solvent Purity Check: Before use, run a baseline spectrum of the this compound lot from 400 nm down to 200 nm to ensure no significant absorbing impurities are present in the region of interest.

  • Sample Preparation:

    • Accurately weigh the non-polar analyte and dissolve it in a known volume of spectrophotometric grade this compound in a volumetric flask.

    • Ensure complete dissolution. Gentle warming or sonication may be applied if necessary, but allow the solution to return to room temperature before analysis.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to stabilize (typically 15-30 minutes).

    • Set the desired wavelength range for the scan.

  • Baseline Correction:

    • Fill a clean quartz cuvette with the same spectrophotometric grade this compound used for the sample.

    • Place the cuvette in the reference beam holder of the spectrophotometer.

    • Fill another quartz cuvette with the same solvent and place it in the sample beam holder.

    • Perform a baseline correction (autozero) across the selected wavelength range. This will subtract the absorbance of the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it two to three times with the analyte solution.

    • Fill the cuvette with the analyte solution and place it back into the sample holder.

    • Acquire the absorbance spectrum of the sample.

Causality of Choices:

  • Spectrophotometric Grade Solvent: Minimizes background absorbance from impurities, ensuring that the measured absorbance is due to the analyte.

  • Quartz Cuvettes: Glass and plastic cuvettes absorb in the UV region, whereas quartz is transparent down to approximately 190 nm.

  • Baseline Correction: This is a critical step to eliminate the spectral contributions of the solvent and the cuvette, isolating the analyte's spectrum.

Visualization of the UV-Vis Workflow

UV_Vis_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Solvent_Check Solvent Purity Check Sample_Prep Prepare Analyte Solution Solvent_Check->Sample_Prep Baseline Baseline Correction (Solvent vs. Solvent) Sample_Prep->Baseline Inst_Setup Instrument Warm-up Inst_Setup->Baseline Measure Measure Sample Spectrum Baseline->Measure Replace solvent with sample Analyze Analyze Spectrum Measure->Analyze

Caption: Workflow for UV-Vis Spectroscopy.

Application in Infrared (IR) Spectroscopy

This compound can be a suitable solvent for IR spectroscopy, particularly for analytes that are soluble in it and when the characteristic absorption bands of the analyte do not overlap with those of the solvent. As a saturated alkane, its IR spectrum is relatively simple, dominated by C-H stretching and bending vibrations.

IR Transparency Windows

The primary absorption bands for alkanes like this compound occur in the following regions:

  • ~2850-3000 cm⁻¹: C-H stretching vibrations.

  • ~1450-1470 cm⁻¹: C-H bending vibrations (methyl and methylene).

  • ~1370-1385 cm⁻¹: C-H bending vibrations (characteristic of methyl groups, often a doublet for isopropyl-type structures present in this compound).

  • Below 800 cm⁻¹: Complex C-C stretching and skeletal vibrations.

Therefore, this compound offers transparency windows in the regions of approximately 4000-3000 cm⁻¹ , 2800-1500 cm⁻¹ , and 1300-900 cm⁻¹ . These windows can be utilized to observe functional groups of the solute that absorb in these regions, such as carbonyls (C=O), alkynes (C≡C), nitriles (C≡N), and various double bonds (C=C, C=N). A vibrational analysis of this compound has been reported, which can provide a more detailed map of its absorption bands.[2]

Protocol for Solution-Phase IR Analysis using this compound

This protocol describes the preparation and analysis of a sample in a this compound solution using a liquid transmission cell.

Materials:

  • Spectroscopic grade this compound

  • Demountable or sealed liquid IR cell with salt plates (e.g., NaCl, KBr, or CaF₂)

  • Analyte of interest

  • Syringes and needles

  • FTIR spectrometer

Protocol:

  • Cell Preparation:

    • Ensure the IR cell and salt plates are clean and dry. Polish the salt plates if necessary.

    • Assemble the cell according to the manufacturer's instructions, using an appropriate spacer to define the path length (typically 0.1 to 1 mm).

  • Sample Preparation:

    • Prepare a solution of the analyte in spectroscopic grade this compound at a concentration of approximately 1-10% (w/v). The optimal concentration will depend on the absorptivity of the analyte's bands of interest.

  • Background Spectrum:

    • Fill the IR cell with pure this compound using a syringe.

    • Place the filled cell in the sample compartment of the FTIR spectrometer.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove the contributions from the solvent and the cell.

  • Sample Spectrum:

    • Carefully empty the cell and dry it with a stream of dry nitrogen or by pulling a vacuum.

    • Fill the cell with the prepared analyte solution.

    • Place the cell back into the spectrometer and acquire the sample spectrum.

  • Data Processing:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum of the analyte.

Causality of Choices:

  • Salt Plates (NaCl, KBr): These materials are transparent to mid-infrared radiation. They are, however, susceptible to damage by moisture.

  • Background Spectrum: Essential for removing the strong C-H absorption bands of the this compound solvent, allowing for the observation of the analyte's spectral features in the transparent regions.

  • Concentration: The concentration needs to be optimized to ensure that the analyte's absorption bands are of sufficient intensity without being saturated.

Visualization of the IR Spectroscopy Workflow

IR_Workflow cluster_prep Preparation cluster_acq Spectral Acquisition cluster_analysis Result Prep_Cell Assemble Clean IR Cell Background Acquire Background Spectrum (Pure Solvent) Prep_Cell->Background Prep_Sample Prepare Analyte Solution (1-10% in Solvent) Sample Acquire Sample Spectrum (Analyte Solution) Prep_Sample->Sample Background->Sample Replace solvent with sample solution Final_Spectrum Final Analyte Spectrum (Sample / Background) Sample->Final_Spectrum

Caption: Workflow for Solution-Phase IR Spectroscopy.

Considerations for Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, the primary requirement for a solvent is that it does not produce large signals that would obscure the signals from the analyte. For this reason, deuterated solvents, in which the protons are replaced with deuterium, are almost universally used.[7][8]

This compound is not a standard NMR solvent. The reasons for this are twofold:

  • Proton Signals: Non-deuterated this compound has 18 protons, which would produce very large signals in a ¹H NMR spectrum, completely overwhelming the signals of a typical analyte. While ¹H and ¹³C NMR spectra of this compound exist, they are for the characterization of the compound itself, not for its use as a solvent.[4][9]

  • Availability of Deuterated Form: There is no readily available commercial source for deuterated this compound (this compound-d₁₈). The synthesis of such a highly deuterated and branched alkane would be complex and expensive.

Alternative Solvents for Non-Polar Analytes in NMR:

For non-polar analytes that would be soluble in this compound, the following deuterated solvents are standard and effective alternatives:

  • Deuterated Chloroform (CDCl₃): The most common NMR solvent, it can dissolve a wide range of non-polar to moderately polar organic compounds.

  • Deuterated Benzene (C₆D₆): An excellent solvent for non-polar and aromatic compounds. It is known to induce significant shifts in the proton resonances of solutes due to its aromatic ring current (the "benzene-induced shift"), which can be a useful tool for spectral interpretation.

  • Deuterated Cyclohexane (C₆D₁₂): A non-polar, non-aromatic solvent that is a good choice when aromatic solvent effects are to be avoided.

  • Carbon Tetrachloride (CCl₄): While it contains no protons and thus does not require deuteration, its use has diminished due to toxicity and environmental concerns. It can still be used in some applications where other solvents are unsuitable.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[2] It can cause skin irritation.[5] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound, while not a universal spectroscopic solvent, offers distinct advantages for the analysis of non-polar compounds in UV-Vis and IR spectroscopy. Its transparency in key regions of the UV and IR spectra, combined with its non-polar nature, makes it a valuable tool for specific analytical problems. The protocols and guidelines presented in this document are intended to provide a solid foundation for the successful application of this compound in a research and development setting. As with any analytical method, careful consideration of the analyte's properties and the specific requirements of the spectroscopic technique are essential for obtaining high-quality, reliable data.

References

  • This compound. Stenutz. [Link]
  • 2,3,4-Trimethyl-pentane (YMDB01344).
  • 2,2,4-TRIMETHYL PENTANE | HPLC, Spectroscopy Grade Solvents. Loba Chemie. [Link]
  • This compound. PubChem. [Link]
  • 2,2,4-TRIMETHYLPENTANE FOR HPLCAndSPECTROSCOPY. SD Fine-Chem Limited. [Link]
  • Solvent Cut-off wavelengths.
  • This compound (C8H18). GazFinder. [Link]
  • ACS Grade 2,2,4-Trimethylpentane for Spectroscopy. Eqipped. [Link]
  • 2,3-Dimethylpentane and 2-Methylhexane as a Test Mixture for Evaluating Highly Efficient Fractionating Columns.
  • 2,2,4-Trimethylpentane. PubChem. [Link]
  • Solvents, deuterated for NMR for labor
  • Physical properties of purified 2,2,3-trimethylpentane. National Institute of Standards and Technology. [Link]
  • ATR spectrum of 2,2,4-trimethylpentane (isooctane).
  • Deuterated Compounds for NMR. Carl ROTH. [Link]
  • This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
  • Pentane, 2,2,4-trimethyl-. NIST WebBook. [Link]
  • This compound. Wikipedia. [Link]
  • This compound-2,3,4-triol. PubChem. [Link]
  • UV Cutoff Values for Common Solvents. Scribd. [Link]
  • Wavelength cutoffs for common solvents.

Sources

Application Note: High-Resolution ¹H and ¹³C NMR Spectral Analysis of 2,3,4-Trimethylpentane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of modern chemical analysis, offering unparalleled insight into the molecular structure of organic compounds. This application note provides an in-depth guide to the ¹H and ¹³C NMR spectral analysis of 2,3,4-trimethylpentane (C₈H₁₈), a branched-chain alkane and an isomer of octane.[1][2] Understanding the NMR profile of such molecules is fundamental for researchers in petrochemicals, organic synthesis, and metabolomics, where precise structural identification is paramount.

The unique structural features of this compound, particularly its inherent symmetry, give rise to a distinct and predictable NMR spectrum. This guide will deconstruct its ¹H and ¹³C NMR spectra by correlating molecular symmetry with chemical equivalence, predicting signal characteristics (chemical shift, multiplicity, and integration), and outlining a rigorous experimental protocol for data acquisition.

Molecular Symmetry and Chemical Equivalence

The key to interpreting the NMR spectrum of this compound lies in recognizing its molecular symmetry. The molecule possesses a plane of symmetry that bisects the C3-H bond and the C3-C(methyl) bond. This symmetry renders the two halves of the molecule—the (CH₃)₂CH- group at position 2 and the identical group at position 4—chemically equivalent.

This equivalence dictates the number of unique signals observed in the NMR spectra.[3]

  • Proton (¹H) Environments: There are four distinct sets of chemically equivalent protons.

  • Carbon (¹³C) Environments: Similarly, there are four distinct sets of chemically equivalent carbons.

The structure below illustrates these unique environments, which are color-coded for clarity.

Caption: Molecular structure of this compound with color-coded chemical environments.

¹H NMR Spectral Analysis

Based on the symmetry analysis, four distinct signals are expected in the ¹H NMR spectrum. The chemical shift (δ) of each signal is influenced by the local electronic environment, while the splitting pattern (multiplicity) is determined by the number of adjacent protons (n) according to the n+1 rule.

Signal IDProton Environment (Color Code)IntegrationPredicted MultiplicityExperimental δ (ppm)Experimental Multiplicity & J (Hz)
AMethine (CH) at C2 and C4 (Red)2HMultiplet~1.64Multiplet
BMethyl (CH₃) on C3 (Green)3HDoublet~0.97d, J=6.8 Hz
CMethyl (CH₃) on C2 and C4 (Blue)12HDoublet~0.88d, J=6.7 Hz
DMethine (CH) at C3 (Yellow)1HMultiplet~0.80Multiplet

Table 1: Predicted and Experimental ¹H NMR Data for this compound in CDCl₃. Experimental data sourced from ChemicalBook.[4]

Analysis of Spectral Features:

  • Signal C (δ ≈ 0.88 ppm): This signal represents the twelve protons of the four magnetically equivalent methyl groups on carbons C2 and C4. Its large integration value (12H) makes it the most intense peak. Each methyl group is coupled to the single adjacent methine proton (H-C2 or H-C4), resulting in a doublet (n=1, so 1+1=2).[4]

  • Signal B (δ ≈ 0.97 ppm): This doublet corresponds to the three protons of the methyl group attached to C3. It is split by the single methine proton at C3.[4]

  • Signals A and D (δ ≈ 1.64 and 0.80 ppm): These are complex multiplets corresponding to the methine protons.

    • Signal A (C2-H and C4-H): Each of these two equivalent protons is coupled to the six protons of its attached methyl groups and the single proton at C3, leading to a complex splitting pattern.

    • Signal D (C3-H): This unique proton is coupled to the two methine protons at C2 and C4 and the three protons of its attached methyl group, also resulting in a complex multiplet.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments. As predicted by the symmetry analysis, four distinct signals are observed.

Carbon Environment (Color Code)Carbon TypeExperimental δ (ppm)
Methine (CH) at C3 (Yellow)CH43.1
Methine (CH) at C2 and C4 (Red)CH31.9
Methyl (CH₃) on C2 and C4 (Blue)CH₃20.3
Methyl (CH₃) on C3 (Green)CH₃15.6

Table 2: Experimental ¹³C NMR Chemical Shift Data for this compound. Data sourced from SpectraBase.[5]

Analysis of Spectral Features:

  • The four signals confirm the four unique carbon environments predicted from the molecule's symmetry.

  • The downfield signals (δ = 43.1 and 31.9 ppm) correspond to the methine (CH) carbons, which are more substituted and thus more deshielded than the methyl carbons.

  • The upfield signals (δ = 20.3 and 15.6 ppm) correspond to the primary methyl (CH₃) carbons.

Experimental Protocols

Achieving high-resolution, reproducible NMR spectra requires meticulous sample preparation and systematic data acquisition.

Protocol for NMR Sample Preparation

This protocol is designed for the analysis of small organic molecules like this compound.[6][7][8]

Materials:

  • High-quality 5 mm NMR tube and cap

  • This compound (98% or higher purity)[9]

  • Deuterated chloroform (CDCl₃, 99.8 atom % D) containing 0.03% v/v Tetramethylsilane (TMS)

  • Glass Pasteur pipette

  • Small vial

  • Kimwipes

Procedure:

  • Weighing the Sample: For a standard ¹H NMR spectrum, use 5-25 mg of this compound. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6][8]

  • Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).[7][10] The use of a deuterated solvent is critical to avoid a large, overwhelming solvent signal in the ¹H spectrum and to provide a deuterium signal for the spectrometer's lock system.[6][10]

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into the NMR tube. If any particulate matter is present, plug the pipette with a small piece of cotton or Kimwipe to filter the solution during transfer.[10][11]

  • Capping and Labeling: Securely cap the NMR tube. Label the tube clearly near the top. Do not use tape or paper labels on the body of the tube, as this can interfere with spinning and shimming in the spectrometer.[7][10]

  • Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube, especially the lower 10 cm, with a Kimwipe lightly moistened with isopropanol or acetone to remove any dust or fingerprints.[11]

Protocol for NMR Data Acquisition

The following is a generalized workflow for a modern Fourier-transform NMR spectrometer (e.g., 400-600 MHz).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Sample in CDCl3 + TMS prep2 Filter & Transfer to NMR Tube prep1->prep2 acq1 Insert Sample into Spectrometer prep2->acq1 acq2 Lock on Deuterium Signal acq1->acq2 acq3 Shim Magnetic Field acq2->acq3 acq4 Acquire FID Data (¹H and ¹³C) acq3->acq4 proc1 Fourier Transform (FT) acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum to TMS (0 ppm) proc2->proc3 proc4 Integrate (¹H) & Peak Pick proc3->proc4

Sources

Introduction: The Analytical Imperative for Branched-Chain Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of 2,3,4-Trimethylpentane by Gas Chromatography-Mass Spectrometry (GC-MS)

This compound (CAS: 565-75-3) is a saturated, branched-chain alkane and an isomer of octane.[1] As a constituent of gasoline and a volatile organic compound (VOC), its accurate identification and quantification are critical in diverse fields, including environmental monitoring, petroleum analysis, and metabolomics research.[2] Due to the existence of numerous structural isomers of octane, which often possess similar boiling points and chromatographic behaviors, a highly selective and sensitive analytical method is required for unambiguous identification.

Gas Chromatography-Mass Spectrometry (GC-MS) represents the gold standard for this application. It combines the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[3] This application note provides a detailed, field-proven protocol for the analysis of this compound, designed for researchers and scientists who require a robust and reliable method. The causality behind each step is explained to empower the analyst to adapt and troubleshoot the methodology effectively.

Principle of the Method: A Synergistic Approach

The analysis hinges on the synergistic action of gas chromatography and mass spectrometry.

  • Gas Chromatography (GC): A liquid sample containing this compound is injected into the GC system, where it is vaporized.[4] An inert carrier gas (typically helium) transports the vaporized sample through a capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase. For non-polar compounds like this compound, a non-polar stationary phase is chosen, leading to elution primarily based on boiling point and, to a lesser extent, molecular structure.[5]

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing them to ionize and fragment in a reproducible manner.[6] These charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical "fingerprint," which can be compared against spectral libraries for positive identification.[7]

Detailed Experimental Protocol

This protocol is designed for the analysis of this compound in a relatively clean organic solvent matrix. Modifications may be necessary for more complex matrices.

Part 1: Sample Preparation and Handling

The primary goal of sample preparation for volatile compounds is to create a clean, homogenous sample at a concentration suitable for the instrument, avoiding contamination and analyte loss.[8][9]

Step-by-Step Protocol:

  • Solvent Selection: Choose a high-purity, volatile organic solvent that is compatible with the GC-MS system. Hexane or dichloromethane are excellent choices.[8] Ensure the solvent does not co-elute with the analyte.

  • Standard Preparation:

    • Prepare a primary stock solution of this compound at approximately 1000 µg/mL in the selected solvent.

    • From the stock solution, create a series of working standards through serial dilution to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Accurately dilute the unknown sample with the chosen solvent to bring the expected concentration of this compound within the calibration range. A starting dilution of 1:100 is often appropriate for unknown samples.

    • For samples containing particulates, centrifuge or filter the diluted sample to prevent blockage of the GC syringe and contamination of the inlet liner.[9]

  • Transfer to Autosampler Vial: Transfer the final prepared standards and samples into 2 mL glass autosampler vials with PTFE-lined caps. Minimize headspace in the vial to prevent the loss of the volatile analyte.

Part 2: GC-MS Instrumentation and Parameters

The following parameters are a robust starting point for this analysis. Optimization may be required based on the specific instrument and column used.

Parameter Recommended Setting Justification
Gas Chromatograph (GC)
GC ColumnNon-polar; e.g., HP-5ms, DB-1, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)Non-polar columns separate branched alkanes effectively, primarily by boiling point. This is the standard for hydrocarbon analysis.[5][6]
Carrier GasHelium, constant flow rate of 1.0 mL/minHelium is an inert and safe carrier gas providing good chromatographic efficiency. A constant flow ensures reproducible retention times.
Injector Type & ModeSplit/Splitless; Split mode (e.g., 50:1 split ratio)Split injection is used for concentrated samples to prevent column overloading and ensure sharp peaks. For trace analysis, splitless mode would be required.[4]
Injector Temperature250 °CEnsures rapid and complete vaporization of this compound (Boiling Point: ~113-114 °C) and the solvent without thermal degradation.[1]
Oven Temperature ProgramInitial: 40 °C (hold for 2 min), Ramp: 10 °C/min to 200 °C (hold for 2 min)A low initial temperature allows for good focusing of volatile compounds at the head of the column. The ramp separates compounds by boiling point, and the final hold ensures all components elute.[5]
Injection Volume1 µLA standard volume that balances sensitivity with the risk of column overload.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Standard ionization technique that provides reproducible, fragment-rich spectra ideal for library matching.[6]
Ionization Energy70 eVThe industry standard energy for EI, which generates stable and extensive fragmentation patterns found in commercial libraries like NIST.[6]
Ion Source Temperature230 °CPrevents condensation of analytes within the ion source while minimizing thermal degradation.
Quadrupole Temperature150 °CMaintains the cleanliness of the mass filter and ensures consistent ion transmission.
Mass Scan Rangem/z 40 - 150This range covers the expected molecular ion (m/z 114) and all significant fragment ions, while avoiding noise from low-mass species like air and water.[7]
Acquisition ModeFull ScanAllows for the collection of complete mass spectra for definitive identification and comparison with spectral libraries.
Part 3: Data Analysis and Interpretation

A multi-faceted approach ensures the trustworthy identification of the target compound.

  • Peak Identification by Retention Time: Analyze the chromatogram of a known this compound standard to determine its characteristic retention time under the specified analytical conditions. The peak at this retention time in the sample chromatogram is the presumptive candidate.

  • Mass Spectrum Verification:

    • Obtain the mass spectrum of the candidate peak from the sample run.

    • Compare this spectrum to the reference spectrum from a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library).[7]

    • The experimental spectrum should match the library spectrum with a high similarity score (>800 is typically considered a good match).

    • Key Fragments for this compound (C8H18, MW: 114.23): The EI mass spectrum is characterized by extensive fragmentation. While the molecular ion (M+) at m/z 114 may be weak or absent, characteristic fragments resulting from cleavage at the branched points are prominent. Expect to see significant peaks at m/z 71, 57, and 43, corresponding to the loss of various alkyl groups.[2][7] The base peak is often at m/z 99, representing the loss of a methyl group (M-15).[2]

  • Confirmation with Retention Index (Optional but Recommended): For an even higher degree of confidence, especially in complex mixtures, calculate the Kovats Retention Index (RI). This involves running a mixture of n-alkanes (e.g., C7 to C12) under the same GC conditions. The RI normalizes the retention time of the analyte relative to these n-alkanes, providing a highly reproducible value that is less dependent on minor variations in the analytical conditions.[10]

Workflow Visualization

The entire analytical process can be summarized in the following workflow diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Obtain Sample Dilute Dilute in Volatile Solvent (e.g., Hexane) Sample->Dilute Standard Prepare Standards Vial Transfer to Autosampler Vial Dilute->Vial Inject 1. Inject into GC Vial->Inject Separate 2. GC Separation (Non-polar column) Inject->Separate Ionize 3. MS Ionization (EI) & Fragmentation Separate->Ionize Detect 4. Mass Detection (m/z 40-150) Ionize->Detect Chromatogram Acquire Total Ion Chromatogram (TIC) Detect->Chromatogram Identify Identify Peak by Retention Time Chromatogram->Identify Spectrum Extract Mass Spectrum Identify->Spectrum Library Compare to NIST Library Spectrum->Library Report Generate Report Library->Report

Caption: GC-MS analytical workflow for this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • NIST. (n.d.). Pentane, 2,3,4-trimethyl-. In NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.
  • Carlson, D. A., Bernier, U. R., & Sutton, B. D. (1998). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. Journal of Chemical Ecology, 24(11), 1845–1865.
  • Smith, S. B., & Strickland, J. R. (2007). Improved GC/MS Method for Quantitation of n-Alkanes in Plant and Fecal Material. Journal of Agricultural and Food Chemistry, 55(18), 7301–7305.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • Bai, Y., et al. (2022). Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China. Frontiers in Earth Science, 9.
  • Wang, M., et al. (2019). Determination of n-alkanes, polycyclic aromatic hydrocarbons and hopanes in atmospheric aerosol: evaluation and comparison of two analytical methods. Atmospheric Measurement Techniques, 12(9), 4779-4789.
  • U.S. Environmental Protection Agency. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds.
  • Pragolab. (n.d.). Soft ionization GC-HRMS of n-Alkanes C8 - C20.
  • ResearchGate. (n.d.). Gas chromatogram of branched and cyclic hydrocarbons.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
  • Brunnock, J. V., & Luke, L. A. (1968). Gas Chromatographic Analysis of Normal and Branched Chain Hydrocarbons in the Range C7 to C20 Using Molecular Sieve. Journal of Chromatographic Science, 6(12), 705–710.
  • NIST. (n.d.). Pentane, 2,3,4-trimethyl- Thermochemistry Data. In NIST Chemistry WebBook, SRD 69.
  • NIST. (n.d.). Pentane, 2,3,4-trimethyl- IR Spectrum. In NIST Chemistry WebBook, SRD 69.
  • Holland, G. P., et al. (2022). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. Analytical Chemistry, 94(7), 3126–3133.
  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
  • Yeast Metabolome Database. (n.d.). 2,3,4-Trimethyl-pentane (YMDB01344).
  • Wikipedia. (n.d.). This compound.

Sources

FT-IR spectroscopy of branched alkanes like 2,3,4-Trimethylpentane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the FT-IR Spectroscopy of Branched Alkanes: A Case Study on 2,3,4-Trimethylpentane

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the analysis of branched alkanes using Fourier-Transform Infrared (FT-IR) spectroscopy, with a specific focus on this compound. Branched alkanes are fundamental components in fuels, lubricants, and various organic chemical feedstocks. Their structural characterization is crucial for quality control, research, and development. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for elucidating the molecular structure of these compounds. This document details the theoretical underpinnings, a step-by-step experimental protocol, and an in-depth guide to spectral interpretation, designed for researchers, scientists, and professionals in drug development and chemical analysis.

Theoretical Background: The Vibrational Language of Branched Alkanes

Infrared spectroscopy probes the vibrational transitions within a molecule. When a molecule absorbs infrared radiation, its bonds stretch, bend, rock, and twist at specific frequencies corresponding to the energy of the absorbed light.[1] For alkanes, which contain only C-C and C-H single bonds, the FT-IR spectrum is dominated by the vibrations of these groups.[2] While the absence of diverse functional groups makes alkane spectra appear simple at first glance, subtle features provide a wealth of structural information, particularly regarding the degree and nature of branching.

A non-linear molecule with N atoms has 3N-6 normal modes of vibration, which for a complex molecule like this compound (C₈H₁₈, N=26) results in 72 possible vibrational modes.[1][3] These vibrations are categorized primarily into stretching and bending modes.

  • C-H Stretching Vibrations (3000-2850 cm⁻¹): This region is one of the most diagnostic for hydrocarbons. The C(sp³)-H bonds in alkanes consistently absorb at wavenumbers just below 3000 cm⁻¹.[4] This provides a clear distinction from alkenes or aromatic compounds, whose C(sp²)-H bonds absorb above 3000 cm⁻¹.[5][6] The intense, sharp peaks in this region arise from the symmetric and asymmetric stretching of methyl (CH₃) and methine (CH) groups.

  • C-H Bending Vibrations (1470-1350 cm⁻¹): The bending (or deformation) modes are highly sensitive to the local chemical environment and provide key insights into branching.

    • Asymmetric Bending (Scissoring): Both methyl (CH₃) and methylene (CH₂) groups exhibit a characteristic absorption around 1470-1450 cm⁻¹.[7]

    • Symmetric Bending (Umbrella Mode): Methyl groups have a distinct symmetric bending mode that typically appears between 1370-1350 cm⁻¹.[8] Crucially, the presence of a gem-dimethyl group (two methyl groups on the same carbon) or an isopropyl group often causes this peak to split into a characteristic doublet. This splitting is a powerful indicator of such structural motifs.

  • Fingerprint Region (<1300 cm⁻¹): This region contains a complex series of absorptions arising from C-C bond stretching and various rocking, wagging, and twisting C-H motions.[8] While individual peak assignment is challenging, the overall pattern is unique to a specific molecule, serving as a "fingerprint" for identification when compared against a reference spectrum.[9]

Experimental Protocol: Analysis of Liquid this compound

This protocol outlines the analysis of a neat (undiluted) liquid sample, which is the most direct method for pure, non-aqueous, and relatively non-volatile liquids like this compound.

Instrumentation and Materials
  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Sample Cells: Two polished infrared-transparent salt plates (e.g., Sodium Chloride (NaCl) or Potassium Bromide (KBr)). Causality: NaCl and KBr are transparent to mid-infrared radiation and are suitable for non-aqueous samples. They are, however, soluble in water, demanding a dry environment and sample.

  • Sample: High-purity this compound.[10]

  • Consumables: Pasteur pipettes, lint-free tissues, and a suitable volatile solvent (e.g., anhydrous dichloromethane or hexane) for cleaning the salt plates.

Workflow for FT-IR Analysis of this compound

The following diagram outlines the complete experimental workflow, from initial preparation to final data interpretation.

FTIR_Workflow Experimental Workflow: FT-IR Analysis of this compound cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation start Start | Verify Sample Purity clean_plates Clean Salt Plates with volatile solvent Ensure dryness start->clean_plates bg_scan Acquire Background Spectrum (Empty Sample Compartment) Corrects for atmospheric H₂O and CO₂ clean_plates->bg_scan prep_sample Prepare Neat Sample Apply one drop of this compound Create thin film between plates bg_scan->prep_sample load_sample Load Sample Place assembled plates in spectrometer prep_sample->load_sample acq_spectrum Acquire Sample Spectrum Typical Parameters: Range: 4000-400 cm⁻¹ Resolution: 4 cm⁻¹ Scans: 16-32 load_sample->acq_spectrum process_data Process Spectrum Automatic background subtraction Baseline correction (if needed) acq_spectrum->process_data interpret Interpret Spectrum Identify key absorption bands (C-H stretch, C-H bend) process_data->interpret compare Compare & Report Match against reference database (e.g., NIST) Generate final report interpret->compare finish End | Clean Plates & Workspace compare->finish

Caption: FT-IR analysis workflow from preparation to interpretation.

Step-by-Step Methodology
  • Instrument Preparation: Turn on the FT-IR spectrometer and allow the source and laser to stabilize (typically 15-30 minutes). This ensures a stable energy source and accurate wavenumber measurement.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment is empty.

    • Initiate a background scan using the instrument's software. Set the parameters: typically a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans.

    • Causality: The background scan measures the absorbance of atmospheric components (CO₂ and H₂O vapor) and the instrument's own optical bench. The software automatically subtracts this background from the sample spectrum, yielding a clean spectrum of only the analyte.[11]

  • Sample Preparation (Neat Liquid Film):

    • Place one clean, dry NaCl or KBr plate on a clean, lint-free tissue.

    • Using a Pasteur pipette, place a single small drop of this compound onto the center of the plate.[12]

    • Carefully place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film. Avoid creating air bubbles. The film should appear translucent when properly prepared.[12]

  • Sample Spectrum Acquisition:

    • Immediately place the assembled salt plates into the sample holder in the spectrometer's sample compartment.

    • Acquire the sample spectrum using the same parameters as the background scan.

    • The software will automatically perform the background subtraction and display the resulting absorbance or transmittance spectrum.

  • Cleaning: After analysis, disassemble the salt plates and thoroughly clean them by wiping with a tissue soaked in a volatile organic solvent. Store the plates in a desiccator to protect them from atmospheric moisture.

Spectral Interpretation: Decoding the this compound Spectrum

The FT-IR spectrum of this compound provides a clear illustration of the features characteristic of a highly branched alkane. The interpretation relies on identifying key absorption bands and relating them to specific molecular vibrations.[13]

Table of Characteristic Absorptions
Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRelevance to this compound
2960-2970StrongAsymmetric C-H Stretch (in CH₃)Confirms the abundant presence of methyl groups.[6][7]
~2950StrongC-H Stretch (in CH)Indicates the presence of methine groups at the branch points.[14]
2870-2880MediumSymmetric C-H Stretch (in CH₃)Complements the asymmetric stretch, confirming methyl groups.[6][7]
~1465Medium-StrongAsymmetric C-H Bend (in CH₃)A standard feature for methyl groups.[4]
~1383 & ~1368Medium (Doublet)Symmetric C-H Bend (in CH₃)Highly diagnostic. The splitting into a doublet strongly indicates the presence of isopropyl [(CH₃)₂CH-] and gem-dimethyl structures, which are key features of this compound.[15]
1300-800Weak-MediumC-C Skeletal Vibrations & C-H RockingThis complex "fingerprint" region is unique to the molecule's overall structure and can be used for definitive identification by matching with a reference spectrum from a database like NIST.[8][13]
Detailed Analysis of Spectral Regions
  • C-H Stretching Region (3000-2850 cm⁻¹): The spectrum of this compound will show a very strong, sharp set of absorption bands just below 3000 cm⁻¹. These peaks are a composite of the asymmetric and symmetric stretches of its numerous methyl groups and the stretching of the three methine C-H bonds.

  • C-H Bending Region (1470-1350 cm⁻¹): This is the most structurally informative region for this molecule. A strong band will appear around 1465 cm⁻¹ due to asymmetric methyl bending. More importantly, a distinct doublet should be observed around 1383 cm⁻¹ and 1368 cm⁻¹. This splitting of the symmetric methyl bend is a classic indicator of the (CH₃)₂CH- groups at positions 2 and 4 and the overall high degree of methyl substitution. This feature allows for an immediate distinction from less-branched or linear isomers.

Trustworthiness and Self-Validation

The protocol described is self-validating through several key checks:

  • Background Correction: A properly subtracted background should show a flat baseline in regions where the sample does not absorb and eliminate the characteristic sharp peaks of atmospheric CO₂ (~2350 cm⁻¹) and the broader bands of water vapor.

  • Reference Matching: The ultimate validation comes from comparing the acquired spectrum to a known reference spectrum. Databases such as the NIST Chemistry WebBook provide authoritative reference spectra for compounds like this compound.[13] A high degree of correlation with the reference spectrum confirms both the identity of the compound and the validity of the experimental procedure.

  • Diagnostic Peak Verification: The presence and specific characteristics of the key absorption bands, particularly the doublet around 1370 cm⁻¹, serve as an internal check for the expected molecular structure.

By following this detailed protocol and understanding the causal relationships between molecular structure and spectral features, researchers can confidently apply FT-IR spectroscopy for the robust and reliable characterization of branched alkanes.

References

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
  • Michigan State University. (n.d.). IR Spectroscopy Tutorial: Alkanes. [Link]
  • Michigan State University. (n.d.). IR Spectroscopy Tutorial: Alkanes. [Link]
  • The Organic Chemistry Tutor. (2018). IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial. YouTube. [https://www.youtube.com/watch?v=IR spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial]([Link] spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial)
  • Drawell. (2025).
  • Rein, A. J., & Seelenbinder, J. (2013). Analysis of Hydrocarbons by Fourier Transform Infrared Spectroscopy.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
  • University of the West Indies. (n.d.).
  • PubChem. (n.d.). This compound.
  • NIST. (n.d.). Pentane, 2,3,4-trimethyl-. NIST Chemistry WebBook. [Link]
  • Agilent Technologies. (2013). Environmentally friendly oil in water analysis by FTIR spectroscopy, based on ASTM D7678-11. [Link]
  • SpectraBase. (n.d.). This compound. [Link]
  • National Institute of Advanced Industrial Science and Technology (AIST). (2015). Infrared Spectroscopy. [Link]
  • Coates Consulting. (n.d.). ATR spectrum of 2,2,4-trimethylpentane (isooctane).
  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy. [Link]
  • NIST. (n.d.). Pentane, 2,2,4-trimethyl-. NIST Chemistry WebBook. [Link]
  • NIST. (n.d.). Pentane, 2,3,4-trimethyl-. NIST Chemistry WebBook. [Link]
  • NIST. (n.d.). Pentane, 2,3,4-trimethyl-. NIST Chemistry WebBook. [Link]
  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
  • NIST. (n.d.). Pentane, 2,3,4-trimethyl-. NIST Chemistry WebBook. [Link]
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).

Sources

Application Note: Kinetic Modeling of 2,3,4-Trimethylpentane Oxidation for Advanced Fuel Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The pursuit of higher efficiency and lower-emission internal combustion engines necessitates the development of predictive combustion models. Central to these models is a detailed understanding of fuel oxidation chemistry. 2,3,4-trimethylpentane (2,3,4-TMP), a highly branched C8 isomer of octane, serves as a crucial component in surrogate mixtures designed to mimic the behavior of real-world gasolines.[1][2] Its molecular structure, featuring multiple methyl branches, presents a unique landscape for studying the complex interplay of reaction pathways that govern autoignition phenomena, such as engine knock.

This application note provides a comprehensive guide to the kinetic modeling of 2,3,4-TMP oxidation. We delve into the fundamental chemical pathways, present detailed protocols for acquiring high-fidelity experimental data for model validation, and outline the workflow for developing and refining a detailed chemical kinetic mechanism. This document is intended to provide researchers with both the theoretical underpinnings and the practical methodologies required to advance the understanding of branched alkane combustion.

Theoretical Background: The Dual-Regime Oxidation Chemistry of 2,3,4-TMP

The oxidation of alkanes, including 2,3,4-TMP, is not a single process but is governed by distinct reaction pathways that dominate at different temperature regimes. A robust kinetic model must accurately capture both.

High-Temperature Oxidation (> 900 K)

At temperatures relevant to post-ignition flame propagation, the oxidation chemistry is characterized by rapid fuel pyrolysis and the dominance of a small radical pool (H, O, OH). The primary reaction steps involve:

  • Initiation: Unimolecular C-C bond fission of the fuel molecule, creating smaller alkyl radicals.

  • H-Abstraction: Small radicals (especially •OH) abstract hydrogen atoms from the fuel, creating fuel radicals (R•).

  • β-Scission: The resulting fuel radicals rapidly decompose into smaller, more stable molecules (alkenes) and radicals.

  • Oxidation: The smaller molecules are oxidized through a well-established H₂/O₂/CO sub-mechanism.

This high-temperature regime is generally less complex and less dependent on the specific fuel structure compared to low-temperature pathways.[3]

Low-Temperature Oxidation (approx. 600 K - 900 K)

This regime is critical for predicting autoignition and knock. The chemistry is far more complex and highly dependent on the fuel's molecular structure.[4][5] The defining feature is the sequential addition of molecular oxygen (O₂) to alkyl radicals, leading to chain-branching pathways that accelerate reactivity.[6][7]

The core low-temperature pathway involves several key reaction classes:

  • H-Abstraction: An initial attack on the fuel (RH) by a radical like •OH forms an alkyl radical (R•).

  • O₂ Addition: The alkyl radical rapidly and reversibly adds to an oxygen molecule to form an alkylperoxy radical (ROO•).[5] The stability of this adduct is a key factor controlling low-temperature reactivity.

  • Isomerization: The ROO• radical undergoes an internal H-atom transfer to form a hydroperoxyalkyl radical (•QOOH).[5] The rate of this step is highly sensitive to the ring strain of the transition state.

  • Second O₂ Addition: The •QOOH radical can add another O₂ molecule, forming a peroxy-hydroperoxyalkyl radical (•O₂QOOH).

  • Chain Branching: Subsequent reactions of these oxygenated species, particularly the decomposition of ketohydroperoxides (KHPs), lead to the formation of multiple reactive radicals (e.g., •OH), causing a rapid increase in reaction rate and leading to autoignition.[7]

The competition between these low-temperature chain-branching pathways and pathways that lead to less reactive products gives rise to the "negative temperature coefficient" (NTC) phenomenon, a region where the overall reaction rate decreases with increasing temperature.[4] Accurately modeling this behavior is a primary goal of kinetic mechanism development.

Diagram 1: Generalized Low-Temperature Alkane Oxidation Pathway The following diagram illustrates the critical reaction classes that govern low-temperature combustion and lead to autoignition.

LowTempOxidation cluster_main Core Oxidation Pathway RH Fuel (RH) R_rad Alkyl Radical (R•) RH->R_rad + •OH, -H₂O ROO_rad Alkylperoxy (ROO•) R_rad->ROO_rad + O₂ QOOH_rad Hydroperoxyalkyl (•QOOH) ROO_rad->QOOH_rad Isomerization Termination Chain Termination (Stable Products) ROO_rad->Termination O2QOOH_rad Peroxy-hydroperoxyalkyl (•O₂QOOH) QOOH_rad->O2QOOH_rad + O₂ QOOH_rad->Termination Decomposition Branching Chain Branching (e.g., KHP decomp.) → 2•OH + Products O2QOOH_rad->Branching Isom. & Decomp.

Caption: Simplified low-temperature oxidation pathway for alkanes.

Experimental Protocols for Model Validation

A kinetic model is only as reliable as the experimental data used to validate it.[8][9] For fuel oxidation, the primary validation targets are ignition delay times (IDT) and species concentration profiles under controlled conditions.

Protocol: Ignition Delay Time Measurement in a Shock Tube

Shock tubes are the primary experimental apparatus for acquiring high-temperature (>900 K) IDT data.[10][11] They generate near-instantaneous, homogeneous high-temperature and high-pressure conditions ideal for studying chemical kinetics.[12][13]

Objective: To measure the time interval between the shock wave passage and the onset of combustion for a 2,3,4-TMP/oxidizer mixture.

Methodology:

  • Mixture Preparation: Prepare a homogenous gas mixture of 2,3,4-TMP, an oxidizer (typically synthetic air: 21% O₂, 79% N₂), and a high percentage of a diluent gas (e.g., Argon) in a mixing tank. The high dilution is crucial to minimize temperature changes from heat release prior to ignition, thus ensuring a nearly constant temperature environment.

  • Shock Tube Preparation:

    • Evacuate both the driver and driven sections of the shock tube to a high vacuum (< 10⁻⁵ Torr) to remove impurities.

    • Heat the driven section to a temperature (e.g., 100-125 °C) sufficient to prevent condensation of the low-vapor-pressure fuel.[14]

    • Fill the driven section with the prepared fuel/oxidizer mixture to a precisely measured initial pressure (P₁).

  • Experiment Initiation:

    • Fill the driver section with a high-pressure driver gas (e.g., Helium).

    • Increase the driver gas pressure until the diaphragm separating the two sections ruptures. This generates a shock wave that propagates down the driven section.

  • Data Acquisition:

    • The incident shock wave travels through the test gas, compressing and heating it to post-shock conditions (T₂, P₂).

    • The shock reflects off the end wall of the tube, further compressing and heating the gas to the final test conditions (T₅, P₅).

    • A series of pressure transducers mounted along the sidewall record the passage of the shock wave.

    • An optical detector, typically focused on the emission from excited hydroxyl radicals (OH) at ~307 nm, is placed at the same location as a pressure transducer near the end wall. The sharp rise in OH emission is a clear indicator of the onset of ignition.[10]

  • IDT Determination: The ignition delay time is defined as the time elapsed between the arrival of the reflected shock wave at the measurement location (indicated by a sharp pressure rise) and the sharp increase in the OH* emission signal.[10]

ParameterTypical High-T RangeCausality / Justification
Temperature (T₅)900 K - 1600 KCovers the high-temperature pyrolysis and oxidation regime.
Pressure (P₅)10 atm - 40 atmRelevant to pressures inside an internal combustion engine.
Equivalence Ratio (φ)0.5 (fuel-lean) - 2.0 (fuel-rich)Investigates the effect of stoichiometry on reaction kinetics.
Protocol: Ignition Delay Time Measurement in a Rapid Compression Machine (RCM)

RCMs are essential for studying low-to-intermediate temperature chemistry (600 K - 1100 K), a region inaccessible to many shock tubes.[15] They simulate a single compression stroke of an engine, providing a well-controlled environment to study autoignition.[16][17]

Objective: To measure the two-stage ignition delay of a 2,3,4-TMP/oxidizer mixture, capturing low-temperature heat release.

Methodology:

  • Mixture Preparation: Prepare a fuel/oxidizer mixture in a heated mixing vessel, similar to the shock tube protocol but typically without high dilution.

  • RCM Preparation:

    • The reaction chamber is heated to a precise initial temperature (T₀).

    • The chamber is evacuated and then filled with the premixed gas to a specific initial pressure (P₀).

  • Experiment Initiation:

    • Pneumatic or hydraulic pressure is used to drive one or two pistons, rapidly compressing the gas mixture in the reaction chamber. The compression time is typically less than 20 ms.[16]

    • The pistons are locked at the top-dead-center (TDC) position, creating a constant volume reactor for the subsequent ignition process.

  • Data Acquisition:

    • A dynamic pressure transducer records the pressure history within the reaction chamber from the start of compression through ignition.

    • Optionally, a rapid sampling system can be used to extract gas at specific time points during the delay period for later analysis (e.g., by Gas Chromatography) to identify intermediate species.

  • IDT Determination: The pressure trace reveals the characteristic two-stage ignition of many alkanes.

    • First-stage IDT (τ₁): The time from the end of compression (TDC) to the small pressure rise associated with low-temperature heat release.

    • Total IDT (τ₂): The time from the end of compression to the main ignition event, identified by a sharp, rapid pressure rise.

ParameterTypical Low-to-Intermediate T RangeCausality / Justification
Compressed Temperature (T_c)600 K - 1100 KSpans the critical low-temperature and NTC regions.
Compressed Pressure (P_c)15 atm - 50 atmSimulates engine-relevant compression pressures.
Equivalence Ratio (φ)0.5 (fuel-lean) - 2.0 (fuel-rich)Crucial for understanding how mixture strength affects knock propensity.

Diagram 2: Experimental & Modeling Workflow This diagram outlines the synergistic relationship between experimental data acquisition and the development of a predictive kinetic model.

workflow cluster_exp Experimental Validation cluster_model Kinetic Modeling exp_data Experimental Data Acquisition Ignition Delay Times (IDT) Species Concentrations comparison Comparison & Analysis | Model vs. Experiment | Sensitivity Analysis | Reaction Path Analysis exp_data->comparison:f0 shock_tube Shock Tube (High-T IDT) shock_tube->exp_data:f1 rcm Rapid Compression Machine (Low-T IDT) rcm->exp_data:f1 jsr Jet-Stirred Reactor (Species Data) jsr->exp_data:f2 model_dev Mechanism Development Thermochemistry Estimation Reaction Rate Rules simulation Kinetic Simulation (e.g., Cantera, Chemkin) model_dev->simulation simulation->comparison:f0 comparison->model_dev Refine Rates & Pathways final_model Validated & Refined Kinetic Model comparison->final_model Good Agreement

Caption: Workflow for developing a validated kinetic model.

Kinetic Modeling Protocol

The development of a detailed chemical kinetic mechanism is an iterative process of assembling reaction pathways and refining their parameters against experimental evidence.

Objective: To construct a chemical kinetic model for 2,3,4-TMP that accurately predicts experimental IDT and species data over a wide range of conditions.

Methodology:

  • Core Mechanism Selection: Start with a well-validated core or foundational mechanism (a "C₀-C₄" mechanism) that describes the pyrolysis and oxidation of small hydrocarbon and oxygenated species. Many institutions, such as the National University of Ireland, Galway (NUIG), provide such mechanisms.[1]

  • Thermochemical Data Estimation:

    • Accurate thermochemical data (Enthalpy of Formation, Entropy, Heat Capacity) is required for the fuel molecule and all intermediate species.

    • Utilize software packages like THERM, which employ group additivity principles, to estimate these properties.[18] For critical species, high-level quantum chemistry calculations can provide more accurate data.[19]

  • Reaction Pathway Construction:

    • Systematically add reaction classes relevant to 2,3,4-TMP oxidation to the core mechanism. This includes:

      • Unimolecular fuel decomposition.

      • H-abstractions from the different carbon sites on 2,3,4-TMP.

      • Reactions of the resulting alkyl radicals (decomposition, O₂ addition).

      • The full suite of low-temperature reactions (isomerizations, second O₂ additions, etc.).[4][18]

  • Rate Constant Assignment:

    • Assign rate constants to each reaction. This is the most critical step.

    • Whenever possible, use rates determined from theoretical studies or direct experiments found in the literature.

    • For reaction classes where specific data is unavailable, use "rate rules" or estimated rates based on analogy to similar, well-studied reactions.[18]

  • Model Simulation & Validation:

    • Using chemical kinetics software (e.g., Cantera, CHEMKIN), simulate the experimental conditions from the shock tube and RCM protocols.

    • The model should be run using a "0-D" constant volume or constant pressure batch reactor simulation to calculate the ignition delay time.

    • Plot the simulated IDT against the experimental data on an Arrhenius plot (log(IDT) vs. 1000/T).

  • Sensitivity and Flux Analysis:

    • If discrepancies exist, perform sensitivity analysis to identify which reactions have the largest influence on the predicted IDT at specific conditions.

    • Conduct a reaction path (or flux) analysis to understand the dominant chemical pathways that consume the fuel and lead to ignition under different temperature and pressure regimes.[1]

  • Iterative Refinement: Based on the sensitivity and flux analyses, refine the rate constants of the most influential reactions within their uncertainty limits. This is an iterative process of adjustment and re-validation until the model shows good agreement across the entire range of experimental data.

Conclusion

The kinetic modeling of this compound oxidation is a multi-faceted process that integrates theoretical chemistry, high-fidelity experimentation, and detailed numerical simulation. By following rigorous protocols for both data acquisition in shock tubes and rapid compression machines and for the systematic construction and validation of a chemical mechanism, researchers can develop powerful predictive tools. A well-validated model for 2,3,4-TMP not only enhances our fundamental understanding of branched alkane combustion but also serves as a vital component in the development of surrogate fuel models, ultimately accelerating the design of next-generation, high-efficiency, low-emission engines.

References

  • RWTH Aachen University. Rapid Compression Machine RCM. [Link]
  • Bugler, J., Somers, K. P., Silke, E. J., & Curran, H. J. (2015). Revisiting the kinetics and thermodynamics of the low-temperature oxidation pathways of alkanes: a case study of the three pentane isomers. The Journal of Physical Chemistry A, 119(28), 7599-7614. [Link]
  • StudySmarter. Enthalpy of Combustion. [Link]
  • Kalitan, D. M., & Petersen, E. L. (2023). Shock Tube Study of Ignition Delay Times for Hydrogen–Oxygen Mixtures. Fire, 6(11), 435. [Link]
  • ResearchGate.
  • Petersen Research Group. Ignition Delay Time. [Link]
  • Northwestern Polytechnical University. Rapid compression machine. [Link]
  • Bugler, J., et al. (2015). Revisiting the Kinetics and Thermodynamics of the Low-Temperature Oxidation Pathways of Alkanes: A Case Study of the Three Pentane Isomers. The Journal of Physical Chemistry A. [Link]
  • Hanson Research Group. Shock tube ignition delay times and modeling of jet fuel mixtures. [Link]
  • Sung, C. J., & Curran, H. J. (2014). Using rapid compression machines for chemical kinetics studies. Progress in Energy and Combustion Science, 44, 1-18. [Link]
  • Zádor, J., et al. (2013). Experimental confirmation of the low-temperature oxidation scheme of alkanes. Proceedings of the National Academy of Sciences, 110(8), 2782-2787. [Link]
  • Hahn, T. (2008). Ignition study in rapid compression machine (Thesis). Massachusetts Institute of Technology. [Link]
  • ResearchGate.
  • Heng, Y., Kenny, G., Wang, P., et al. (2024). An experimental and chemical kinetic modeling study of octane isomer oxidation. Part 1: 2,3,4-trimethyl pentane. Combustion and Flame, 263, 113226. [Link]
  • Curran, H. J., et al. (2007). A Detailed Chemical Kinetic Reaction Mechanism for n-Alkane Hydrocarbons from n-Octane to n-Hexadecane.
  • Wang, Z., et al. (2020). Performance Characterization and Auto-Ignition Performance of a Rapid Compression Machine. Applied Sciences, 10(3), 1088. [Link]
  • Pearson Education. Brown Chemistry: The Central Science 14th Edition - Chapter 5, Problem 77. [Link]
  • Kalitan, D. M., & Petersen, E. L. (2023). Shock Tube Study of Ignition Delay Times for Hydrogen–Oxygen Mixtures. Semantic Scholar. [Link]
  • Zhang, Y., et al. (2020). Aerosol Shock Tube Designed for Ignition Delay Time Measurements of Low-Vapor-Pressure Fuels and Auto-Ignition Flow-Field Visualization. Applied Sciences, 10(3), 1089. [Link]
  • National Renewable Energy Laboratory. Experimental and Computational Kinetics for Fuel Combustion. [Link]
  • Brainly. One of the cleanest-burning octanes is a compound called this compound. [Link]
  • ResearchGate. An experimental and chemical kinetic modeling study of octane isomer oxidation. Part 1: 2,3,4-trimethyl pentane. [Link]
  • Lawrence Livermore National Labor
  • Mehl, M., et al. (2009). Development of an Experimental Database and Kinetic Models for Surrogate Diesel Fuels.
  • ResearchGate. An experimental and chemical kinetic modeling study of octane isomer oxidation. Part 2: 223- and 224-trimethylpentane. [Link]
  • Gauth. The combustion of 2,3, 4 -trimethylpentane (C_8H_18) to CO_2(g) and H_2O(g) produces −5,06. [Link]
  • de Oliveira, F. A., et al. (2024). Development and Optimization of Chemical Kinetic Mechanisms for Ethanol–Gasoline Blends Using Genetic Algorithms. Energies, 17(11), 2689. [Link]
  • University of Galway Research.
  • ResearchGate.
  • Cantera.
  • Ronney, P. D.
  • Dagaut, P., et al.
  • University of Galway Research. An experimental and chemical kinetic modeling study of octane isomer oxidation. Part 2: 223- and 224-trimethylpentane. [Link]
  • Curran, H.J. (2017). Combustion & Fuels Chemistry & Kinetics. [Link]
  • Tej, H. (2022).
  • Andrae, J. C. G. (2008). Development of a detailed kinetic model for gasoline surrogate fuels. Fuel, 87(10-11), 2013-2022. [Link]
  • Herbinet, O., & Dayma, G. (2017). Jet-Stirred Reactors. In Cleaner Combustion. Springer, Cham. [Link]
  • Engine Research Center, University of Wisconsin–Madison. Chemical Reaction Mechanisms. [Link]
  • Zhang, S., et al. (2013). Kinetic Study on the Oxidation of 2, 2, 4-Trimethylpentane by MgSO4. Advances in Geo-Energy Research, 1(2), 85-91. [Link]
  • ResearchGate.
  • Chemistry LibreTexts. (2022). 17.7: Experimental methods of chemical kinetics. [Link]
  • Lawrence Livermore National Labor
  • Pejpic, D., et al. (2019). Numerical Study of the Mixing Inside a Jet Stirred Reactor using Large Eddy Simulations. Proceedings of the European Combustion Meeting. [Link]
  • Zhang, L., et al. (2019). Comprehensive experimental and kinetic study of 2,4,4-trimethyl-1-pentene oxidation. Combustion and Flame, 208, 246-261. [Link]
  • Agbro, E. (2017). Experimental and chemical kinetic modelling study on the combustion of alternative fuels in fundamental systems and practical engines. University of Leeds. [Link]
  • Aschmann, S. M., et al. (2010). Products and mechanism of the reaction of OH radicals with this compound in the presence of NO. Atmospheric Environment, 44(28), 3448-3456. [Link]
  • Rust, F. F., & Collamer, D. O. (1954). The High Temperature Oxidations of 2,2,4-Trimethylpentane and 2,2-Dimethylbutane. Journal of the American Chemical Society, 76(4), 1065-1068. [Link]

Sources

Introduction: The Significance of 2,3,4-Trimethylpentane in Nephrotoxicity Research

Author: BenchChem Technical Support Team. Date: January 2026

<__-9_4-1-1>## Application Notes and Protocols for Nephrotoxicity Studies Involving 2,3,4-Trimethylpentane

For Researchers, Scientists, and Drug Development Professionals

This compound (2,3,4-TMP), a branched alkane isomer of octane, is a component of gasoline and other petroleum-based products.[1][2][3] Exposure to various hydrocarbons, including 2,3,4-TMP, has been associated with renal dysfunction.[4][5] Notably, certain hydrocarbons can induce a specific type of kidney damage in male rats known as α2u-globulin nephropathy.[6][7][8] This syndrome is characterized by the accumulation of a low molecular weight protein, α2u-globulin, in the proximal tubules of the kidneys.[9][10] This accumulation can lead to cytotoxicity, cell death, and sustained cell proliferation, which may ultimately result in the development of renal tumors in male rats.[7][10]

Understanding the mechanisms of 2,3,4-TMP-induced nephrotoxicity is crucial for assessing the potential human health risks associated with hydrocarbon exposure. While α2u-globulin nephropathy is considered a male rat-specific phenomenon and not directly relevant for human risk assessment, studying this pathway provides valuable insights into chemically induced kidney injury.[6] These studies help in identifying biomarkers of nephrotoxicity and understanding the broader principles of how chemical compounds can interact with renal proteins and cellular processes to cause damage.

These application notes provide a comprehensive guide to designing and conducting both in vivo and in vitro studies to investigate the nephrotoxic effects of this compound. The protocols are designed to be robust and self-validating, incorporating key endpoints for a thorough assessment of kidney injury.

The Mechanism of α2u-Globulin Nephropathy

The central mechanism of nephrotoxicity for compounds like this compound in male rats involves the protein α2u-globulin. This protein is synthesized in the liver of male rats under androgenic control and is freely filtered by the glomerulus and subsequently reabsorbed by the proximal tubule cells.

The key molecular initiating event is the reversible binding of a chemical or its metabolite to α2u-globulin.[9][11][12] This binding forms a complex that is resistant to lysosomal degradation.[7][9] The accumulation of this indigestible complex within the lysosomes of the proximal tubule cells leads to the formation of characteristic protein droplets, also known as hyaline droplets.[9][13] This lysosomal overload triggers a cascade of events including cell death (necrosis), which in turn stimulates regenerative cell proliferation.[7][10] Chronic cell proliferation is a key factor in the promotion of renal carcinogenesis in male rats.[9]

Alpha-2u-globulin Nephropathy Pathway cluster_blood Bloodstream cluster_tubule Proximal Tubule Cell TMP This compound (or metabolite) reabsorption Reabsorption TMP->reabsorption Enters Tubule Cell a2u_liver α2u-globulin (from Liver) a2u_liver->reabsorption complex α2u-globulin-TMP Complex reabsorption->complex Binding lysosome Lysosome droplets Hyaline Droplets (Accumulation) lysosome->droplets Resists Degradation complex->lysosome Enters Lysosome necrosis Cell Necrosis droplets->necrosis Lysosomal Overload proliferation Regenerative Cell Proliferation necrosis->proliferation

Caption: Mechanism of α2u-globulin nephropathy induced by this compound.

Part 1: In Vivo Nephrotoxicity Protocol

This protocol outlines a study to evaluate the nephrotoxic potential of this compound in a male rat model, consistent with OECD guidelines for toxicity studies.[14][15][16]

Experimental Design and Rationale
  • Animal Model: Male Fischer 344 rats are recommended due to their well-characterized response to hydrocarbon-induced nephropathy.

  • Dosing Regimen: Administration via gavage is a common and effective route for delivering a precise dose of the test substance.[1][13] The duration of the study can range from acute (a few days) to subchronic (up to 90 days) to observe the progression of renal injury.

  • Endpoint Selection: A combination of traditional and novel biomarkers provides a comprehensive assessment of kidney function and damage.[17][18][19] Histopathological evaluation remains the gold standard for confirming nephrotoxicity.[20]

Materials
  • Male Fischer 344 rats (8-10 weeks old)

  • This compound (high purity)

  • Vehicle (e.g., corn oil)

  • Gavage needles

  • Metabolic cages for urine collection

  • Blood collection supplies (e.g., tubes with appropriate anticoagulant)

  • Reagents and kits for biomarker analysis (e.g., ELISA kits for urinary biomarkers)

  • Histology supplies (e.g., formalin, paraffin, stains)

Step-by-Step Protocol
  • Animal Acclimation and Grouping:

    • Acclimate animals for at least one week before the start of the study.

    • Randomly assign animals to treatment groups (e.g., vehicle control, low dose, mid dose, high dose of 2,3,4-TMP). A minimum of 5-10 animals per group is recommended.

  • Dose Preparation and Administration:

    • Prepare fresh dosing solutions of this compound in the vehicle daily.

    • Administer the designated dose to each animal by oral gavage once daily for the duration of the study.

  • In-Life Monitoring and Sample Collection:

    • Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior).

    • Collect urine samples at specified time points (e.g., 24 hours, 7 days, 14 days, and at termination) using metabolic cages.

    • Collect blood samples via an appropriate route (e.g., tail vein, saphenous vein) at designated intervals.

  • Terminal Procedures:

    • At the end of the study, euthanize animals humanely.

    • Collect a terminal blood sample via cardiac puncture.

    • Perform a gross necropsy, paying close attention to the kidneys.

    • Collect both kidneys. One kidney should be fixed in 10% neutral buffered formalin for histopathological examination. The other can be snap-frozen for molecular or biochemical analyses.

Endpoint Analysis

Analysis Type Endpoint Rationale
Serum Chemistry Blood Urea Nitrogen (BUN), CreatinineTraditional markers of glomerular filtration rate.[19]
Urinalysis Volume, pH, Specific Gravity, Protein, Glucose, KetonesGeneral indicators of kidney function.
Urinary Biomarkers Kidney Injury Molecule-1 (KIM-1), Clusterin, Albumin, N-acetyl-β-D-glucosaminidase (NAG)Sensitive and specific markers of tubular injury.[17][18][21][22]
Histopathology Hematoxylin and Eosin (H&E) StainingTo identify hyaline droplet accumulation, tubular necrosis, and granular cast formation.[13][23]
Immunohistochemistry α2u-globulin StainingTo confirm the accumulation of α2u-globulin in the proximal tubules.

digraph "In Vivo Experimental Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

acclimation [label="Animal Acclimation\n& Grouping", fillcolor="#F1F3F4", fontcolor="#202124"]; dosing [label="Daily Dosing\n(2,3,4-TMP or Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitoring [label="In-Life Monitoring\n(Clinical Signs, Body Weight)", fillcolor="#FBBC05", fontcolor="#202124"]; sample_collection [label="Urine & Blood\nCollection", fillcolor="#34A853", fontcolor="#FFFFFF"]; termination [label="Euthanasia & Necropsy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Endpoint Analysis\n(Biomarkers, Histopathology)", fillcolor="#202124", fontcolor="#FFFFFF"];

acclimation -> dosing; dosing -> monitoring; monitoring -> sample_collection; sample_collection -> termination; termination -> analysis; }

Sources

Application Notes and Protocols: The Strategic Use of 2,3,4-Trimethylpentane in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Beyond a Fuel Component – Unveiling the Synthetic Utility of a Highly Branched Alkane

2,3,4-Trimethylpentane, a branched-chain isomer of octane, is most commonly recognized as a high-octane component of gasoline.[1] However, its unique structural attributes—a compact, highly branched framework devoid of easily abstractable secondary hydrogens—render it a specialized and often overlooked tool in the arsenal of the modern organic chemist. Its inherent stability and predictable chemical behavior make it an ideal candidate for specific, demanding applications in organic synthesis, particularly where solvent inertness and controlled reactivity are paramount.

This guide provides an in-depth exploration of the practical applications of this compound in the synthesis laboratory. We will move beyond its physical properties to deliver actionable protocols and the causal reasoning behind its use, empowering researchers to leverage this unique hydrocarbon in their synthetic endeavors.

Physicochemical Properties: The Foundation of its Utility

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application. These properties dictate its behavior as a solvent and a reactant, and inform the conditions under which it can be best utilized.

PropertyValueSignificance in Organic Synthesis
Molecular Formula C₈H₁₈Defines its hydrocarbon nature and lack of functional groups.
Molecular Weight 114.23 g/mol Relevant for stoichiometric calculations.
Boiling Point 113-114 °CAllows for a wide range of reaction temperatures and easy removal post-reaction.
Melting Point -110 °CIts liquid state over a broad temperature range is advantageous.
Density 0.719 g/mL at 25 °CLess dense than water, facilitating aqueous workups.
Polarity Non-polarSoluble in other hydrocarbons and non-polar solvents; insoluble in water.[1]
Chemical Inertness HighResistant to many common reagents, making it an excellent inert solvent.

Application I: this compound as a Non-Polar, Inert Solvent

The highly branched structure and saturated nature of this compound make it exceptionally inert. Unlike more common alkane solvents such as hexane or heptane, which possess more readily abstractable secondary hydrogens, this compound offers a higher degree of stability. This characteristic is particularly advantageous in reactions involving highly reactive species where solvent participation is undesirable. Its utility as a non-polar, inert solvent is analogous to that of other highly branched alkanes.[2]

Key Advantages:
  • Reduced Side Reactions: Its resistance to abstraction by radicals or strong bases minimizes solvent-derived impurities.

  • Thermal Stability: A relatively high boiling point allows for reactions to be conducted at elevated temperatures without the need for high-pressure apparatus.

  • Compatibility with Reactive Reagents: Ideal for use with organometallics (e.g., Grignard and organolithium reagents) and other sensitive compounds that can react with more labile solvents.[2]

Experimental Protocol: Organolithium Addition to a Ketone in an Inert Medium

This protocol details the addition of n-butyllithium to 2-adamantanone, a reaction where the choice of an inert solvent is critical to prevent side reactions.

Reaction Scheme:

Materials:

  • 2-Adamantanone (1.0 eq)

  • n-Butyllithium in hexanes (1.1 eq)

  • Anhydrous this compound

  • Anhydrous diethyl ether (for co-solvency if needed)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Schlenk flask and standard glassware for air-sensitive techniques

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), add 2-adamantanone (1.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous this compound to the flask to achieve a desired concentration (e.g., 0.1 M). If the substrate has poor solubility, a small amount of a co-solvent like anhydrous diethyl ether can be added.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the n-butyllithium solution (1.1 eq) dropwise via syringe over 15 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour.

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3 x volume of solvent).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Application II: Substrate for Free-Radical Halogenation

While generally inert, this compound can undergo free-radical substitution reactions, such as halogenation, under the appropriate conditions (e.g., UV light or radical initiators).[3][4] The regioselectivity of this reaction is governed by the stability of the resulting carbon radical. In this compound, abstraction of a hydrogen atom can lead to either a primary or a tertiary radical. Due to the significantly greater stability of tertiary radicals, halogenation will occur preferentially at the tertiary C-H bonds.

Mechanistic Rationale:

The free-radical halogenation of an alkane proceeds via a chain reaction mechanism involving three distinct stages: initiation, propagation, and termination.[4] The selectivity for the tertiary position is a key feature of this reaction with this compound.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination X2 X₂ 2X 2 X• X2->2X UV light or Δ RH This compound R_rad Tertiary Alkyl Radical RH->R_rad + X• X_rad X• HX H-X X_rad->HX + R-H RX Tertiary Alkyl Halide R_rad->RX + X₂ X2_prop X₂ X_rad_regen X• X2_prop->X_rad_regen X_rad_term X• X2_term X₂ X_rad_term->X2_term + X• X_rad_term2 X• R_rad_term R• RX_term R-X R_rad_term->RX_term + X• R2_term R-R R_rad_term->R2_term + R•

Caption: Free-Radical Halogenation Mechanism.

Experimental Protocol: Photobromination of this compound

This protocol describes the selective bromination at the tertiary positions of this compound.

Reaction Scheme:

Materials:

  • This compound

  • Bromine (Br₂)

  • A suitable reaction vessel transparent to UV light (e.g., borosilicate glass)

  • A UV lamp (e.g., a sunlamp)

  • A system to neutralize the HBr byproduct (e.g., a gas trap with aqueous NaOH)

  • Aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous calcium chloride

Procedure:

  • Setup: In a well-ventilated fume hood, charge a three-necked flask with this compound. Equip the flask with a dropping funnel, a condenser, and a gas outlet connected to an HBr trap.

  • Initiation: Position a UV lamp to irradiate the flask.

  • Reagent Addition: Slowly add bromine from the dropping funnel to the stirred this compound. The red-brown color of the bromine should fade as the reaction proceeds. Maintain a slight excess of the alkane.

  • Reaction Monitoring: Continue the addition until the desired conversion is achieved, monitoring by GC analysis of aliquots.

  • Workup: After the reaction is complete, cool the mixture and transfer it to a separatory funnel.

  • Washing: Wash the organic layer with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and then brine.

  • Drying and Isolation: Dry the organic layer over anhydrous calcium chloride, filter, and remove the excess this compound by distillation.

  • Purification: The resulting mixture of brominated products can be purified by fractional distillation under reduced pressure.

Application III: Analytical Standard in Gas Chromatography (GC)

In the context of monitoring organic synthesis reactions, the use of an internal standard in gas chromatography is crucial for accurate quantification.[5] this compound, being a stable and relatively unreactive compound, can serve as an excellent internal standard for the GC analysis of non-polar analytes.

Criteria for an Effective Internal Standard:
  • Chemically inert and does not react with the sample components.

  • Well-resolved from other peaks in the chromatogram.[5]

  • Structurally similar to the analyte for comparable detector response, though not essential with mass spectrometry.

  • Not present in the original sample matrix.

Protocol: Monitoring a Reaction by GC with an Internal Standard

Objective: To quantify the conversion of a starting material to a product in a reaction mixture using this compound as an internal standard.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., the reaction solvent) at a known concentration.

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Standard Addition: Add a precise volume of the internal standard stock solution to the aliquot.

  • Dilution: Dilute the mixture with a suitable solvent to a concentration appropriate for GC analysis.

  • GC Analysis: Inject the prepared sample into the gas chromatograph.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material, product, and this compound based on their retention times.

    • Integrate the peak areas for each component.

    • Calculate the response factor of the analyte relative to the internal standard using a calibration curve.

    • Determine the concentration of the starting material and product in the reaction aliquot, and thus calculate the reaction conversion.

G Start Organic Synthesis Reaction Aliquot Withdraw Aliquot Start->Aliquot Time Points Standard Add Known Amount of This compound (Internal Standard) Aliquot->Standard Dilute Dilute Sample Standard->Dilute Inject Inject into GC-MS/FID Dilute->Inject Analyze Analyze Chromatogram (Retention Times & Peak Areas) Inject->Analyze Quantify Quantify Reactants & Products (Using Response Factors) Analyze->Quantify Result Determine Reaction Conversion Quantify->Result

Caption: Workflow for GC analysis with an internal standard.

Conclusion

This compound presents itself as a valuable, albeit specialized, reagent and solvent for the discerning organic chemist. Its high degree of inertness makes it a superior choice as a solvent for sensitive reactions, while its predictable reactivity in free-radical halogenation offers a pathway to functionalized, branched alkanes. Furthermore, its stability makes it a reliable internal standard for chromatographic analysis. By understanding its unique properties and applying the protocols outlined in this guide, researchers can effectively integrate this compound into their synthetic and analytical workflows, enabling new possibilities in chemical research and development.

References

  • PubChem. 2,2,4-Trimethylpentane.
  • Ivashkina, E. N., et al. (2016). The formalized reaction network of process of sulfuric acid alkylation...
  • PubChem. This compound.
  • Organic Syntheses. 3-methylpentane-2,4-dione. [Link]
  • Aschmann, S. M., et al. (2004). Products and Mechanism of the Reaction of OH Radicals with 2,2,4-Trimethylpentane in the Presence of NO.
  • Aschmann, S. M., et al. (2004). Products and mechanism of the reaction of OH radicals with this compound in the presence of NO. PubMed. [Link]
  • Katsman, E. A. (2024). The Formation Mechanism of Trimethylpentanes from Esters in Liquid Phase Alkylation of Isobutane with Butenes. Eco-Vector Journals Portal. [Link]
  • (2018). Chromatographic Techniques for Organic Analytes.
  • Wikipedia. 2,2,4-Trimethylpentane. [Link]
  • Chemistry LibreTexts.
  • Desert Research Institute. (2008).
  • Clark, J. (2015).

Sources

Application Note: High-Resolution Quantification of 2,3,4-Trimethylpentane in Complex Hydrocarbon Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated methodology for the quantitative analysis of 2,3,4-trimethylpentane, a branched alkane of interest in fuel formulation and chemical synthesis. The primary analytical technique described is high-resolution gas chromatography coupled with flame ionization detection (GC-FID), a robust and widely adopted method for hydrocarbon analysis.[1][2] Additionally, a confirmatory method using gas chromatography-mass spectrometry (GC-MS) for enhanced selectivity and unequivocal identification is detailed.[3][4] This guide provides researchers, scientists, and drug development professionals with comprehensive, step-by-step protocols for sample preparation, instrument configuration, and data analysis, ensuring both accuracy and reliability in the quantification of this compound.

Introduction

This compound (C8H18) is a branched-chain alkane and a structural isomer of iso-octane (2,2,4-trimethylpentane).[5][6] Its presence and concentration in various hydrocarbon mixtures, such as gasoline and other fuel blends, can significantly influence combustion properties and overall product quality. Accurate quantification of this compound is therefore critical for quality control in the petroleum industry, for research into advanced fuel technologies, and in synthetic chemistry where it may be a component or an impurity.

The complexity of hydrocarbon mixtures necessitates analytical techniques with high resolving power and sensitivity. Gas chromatography (GC) is the premier method for the separation of volatile and semi-volatile compounds like this compound.[1][7] The choice of detector is contingent on the analytical objective. A Flame Ionization Detector (FID) offers high sensitivity and a broad linear range, making it ideal for precise quantification.[1] For applications requiring definitive identification, a Mass Spectrometer (MS) provides structural information, which is invaluable in complex matrices where isobaric interferences may occur.[1][3]

This application note provides a comprehensive framework for the reliable quantification of this compound, addressing every stage from sample handling to final data interpretation.

Causality Behind Experimental Choices

The selection of an appropriate analytical methodology is paramount for achieving accurate and reproducible results. The protocols outlined herein are based on established principles of analytical chemistry and chromatography.

Choice of Analytical Technique: GC-FID vs. GC-MS
  • GC-FID: This is the recommended primary technique for routine quantitative analysis due to its robustness, wide linear dynamic range, and high sensitivity to hydrocarbons.[1] FID is a mass-sensitive detector, and its response to different hydrocarbons is proportional to the carbon content, leading to relatively uniform response factors for isomers like trimethylpentanes.

  • GC-MS: This technique is recommended for confirmatory analysis and for complex mixtures where the risk of co-elution is high.[1][3] The mass spectrometer provides qualitative data in the form of a mass spectrum, which serves as a chemical fingerprint for this compound, allowing for its unambiguous identification. For quantitative analysis, Selected Ion Monitoring (SIM) can be employed to enhance sensitivity and selectivity.

Sample Preparation Strategy

Given the volatile nature of this compound, sample preparation methods must be designed to minimize analyte loss.[8]

  • Direct Injection: For liquid samples such as fuel blends, direct injection following dilution is the most straightforward approach. A suitable, high-purity solvent like n-hexane or pentane is chosen to dissolve the sample and bring the analyte concentration within the calibrated range of the instrument.[9]

  • Headspace Analysis: For solid or highly viscous matrices, static headspace analysis is a viable option. The sample is heated in a sealed vial, allowing the volatile this compound to partition into the gas phase, which is then injected into the GC.[8][10]

Internal Standard Selection

The use of an internal standard (ISTD) is crucial for correcting variations in injection volume and instrument response. The ideal ISTD should be chemically similar to the analyte, well-resolved chromatographically, and not present in the original sample. For the analysis of this compound, its isomer 2,2,4-trimethylpentane (iso-octane) is an excellent choice for an internal standard due to its similar chemical properties and detector response.[2][11]

Experimental Protocols

Protocol 1: Quantitative Analysis by GC-FID

This protocol details the quantification of this compound using a standard GC-FID system.

3.1.1. Materials and Reagents

  • This compound (Certified Reference Material, >99% purity)

  • 2,2,4-Trimethylpentane (Internal Standard, >99% purity)

  • n-Hexane (HPLC grade or equivalent)

  • Class A volumetric flasks and pipettes

  • Autosampler vials with PTFE septa

3.1.2. Standard Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask and dilute to volume with n-hexane.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of 2,2,4-trimethylpentane in n-hexane.

  • Calibration Standards: Perform serial dilutions of the primary stock solution with n-hexane to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 200 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 50 µg/mL.

3.1.3. Sample Preparation

  • Accurately weigh an appropriate amount of the sample mixture into a volumetric flask.

  • Dilute the sample with n-hexane to bring the expected concentration of this compound into the calibration range.

  • Spike the diluted sample with the internal standard to a final concentration of 50 µg/mL.

3.1.4. GC-FID Instrumentation and Conditions

ParameterSetting
GC System Agilent 7890A or equivalent
Column 100% Dimethylpolysiloxane (e.g., DB-1), 60 m x 0.32 mm ID, 0.25 µm film thickness
Injector Split/Splitless Inlet
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (50:1 ratio)
Carrier Gas Helium, constant flow at 1.5 mL/min
Oven Program Initial: 40 °C, hold for 5 minRamp: 5 °C/min to 220 °CHold: 5 min at 220 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

3.1.5. Data Analysis and Quantification

  • Calibration Curve: Inject the prepared calibration standards. Plot the peak area ratio (this compound/ISTD) against the concentration ratio. Perform a linear regression to obtain the calibration curve. The correlation coefficient (R²) should be ≥ 0.995.

  • Quantification: Inject the prepared sample. Identify the peaks for this compound and the internal standard based on their retention times. Calculate the concentration of this compound in the diluted sample using the calibration curve. Apply the dilution factor to determine the concentration in the original mixture.

Protocol 2: Confirmatory Analysis by GC-MS

This protocol is for the confirmation of this compound identity and for selective quantification.

3.2.1. GC-MS Instrumentation and Conditions

The GC conditions are the same as in Protocol 1.

ParameterSetting
MS System Agilent 5977B or equivalent
Ion Source Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Electron Energy 70 eV
Acquisition Mode Full Scan (m/z 40-200) for identificationSelected Ion Monitoring (SIM) for quantification

3.2.2. Data Analysis

  • Qualitative Analysis: Compare the mass spectrum of the peak of interest in the sample chromatogram with a reference spectrum of this compound from a spectral library (e.g., NIST).

  • Quantitative Analysis (SIM Mode):

    • SIM Ions for this compound: m/z 57 (quantifier), 43, 71, 99

    • SIM Ions for 2,2,4-Trimethylpentane (ISTD): m/z 57 (quantifier), 41, 99, 114

    • Follow the same calibration and quantification procedure as the GC-FID method, using the peak areas from the SIM chromatograms.

Method Validation

A robust analytical method requires thorough validation to ensure its suitability for the intended purpose.[12][13][14][15] The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.995
Precision (%RSD) < 5% for repeatability and intermediate precision
Accuracy (% Recovery) 85-115%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Selectivity Baseline resolution of the analyte peak from other components

Visualization of Workflows

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Quantification Sample Mixture Sample Dilute_Sample Dilute with n-Hexane Sample->Dilute_Sample Spike_Sample Spike with ISTD (2,2,4-Trimethylpentane) Dilute_Sample->Spike_Sample GC_System GC-FID or GC-MS System Spike_Sample->GC_System Inject Sample Standard This compound Reference Standard Stock Prepare Stock Solution Standard->Stock Cal_Standards Prepare Calibration Curve Standards & Spike with ISTD Stock->Cal_Standards Cal_Standards->GC_System Inject Standards Data_Acq Data Acquisition GC_System->Data_Acq Peak_ID Peak Identification (Retention Time & MS Spectra) Data_Acq->Peak_ID Integration Peak Integration Peak_ID->Integration Cal_Curve Generate Calibration Curve Integration->Cal_Curve Quantification Quantify 2,3,4-TMP Concentration Integration->Quantification Cal_Curve->Quantification

Caption: Experimental workflow for the quantification of this compound.

Method_Selection_Logic Start Analytical Goal Is_Quant_Only Routine Quantification? Start->Is_Quant_Only Is_Complex Complex Matrix or Trace Analysis? Is_Quant_Only->Is_Complex No (Identification Needed) GC_FID Use GC-FID Protocol Is_Quant_Only->GC_FID Yes GC_MS Use GC-MS Protocol (Full Scan or SIM) Is_Complex->GC_MS Yes Is_Complex->GC_MS No Confirm_with_MS Confirm with GC-MS if needed GC_FID->Confirm_with_MS

Caption: Logic diagram for selecting the appropriate analytical method.

Conclusion

The methodologies presented in this application note provide a robust and reliable framework for the accurate quantification of this compound in a variety of mixtures. The primary GC-FID method is well-suited for routine analysis, offering excellent precision and accuracy. The confirmatory GC-MS method provides an additional layer of certainty through mass spectral identification, which is crucial for complex matrices and research applications. Adherence to the detailed protocols and validation procedures will ensure high-quality, reproducible data for researchers, scientists, and drug development professionals.

References

  • Benchchem. (n.d.). A Comparative Guide to 2,4,4-Trimethylhexane and 2,2,4-Trimethylpentane as Gas Chromatography Standards.
  • Benchchem. (n.d.). Purity Assessment of 1-Chloro-2,2,4-trimethylpentane: A Comparative Guide to GC-MS Analysis and Alternatives.
  • Benchchem. (n.d.). Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separation.
  • U.S. EPA. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds.
  • da Silva, J. L. L., et al. (2011). Validation of an analytical methodology for the quantitative analysis of petroleum hydrocarbons in marine sediment samples. Journal of the Brazilian Chemical Society.
  • Google Patents. (n.d.). Method for quantitative analysis of mixtures of compounds.
  • Fu, J., et al. (2022). Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China. Frontiers in Earth Science.
  • NIST. (n.d.). Pentane, 2,3,4-trimethyl-. NIST Chemistry WebBook.
  • WIT Press. (n.d.). Sampling and analysis of volatile organic compounds (VOC) relevant for the formation of photochemical oxidants.
  • ResearchGate. (n.d.). Validation of an analytical methodology for the quantitative analysis of petroleum hydrocarbons in marine sediment samples.
  • Government of Canada Publications. (n.d.). Methods of testing petroleum and associated products.
  • PubMed. (2021). Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceuticals.
  • PubChem. (n.d.). This compound.
  • ASTM International. (2007). Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants.
  • ResearchGate. (2019). Gas Chromatography of Alkanes: Introducing Quantitative Structure- Retention Relationship (QSRR) Models in the Instrumental Analysis Laboratory.
  • Scharlab. (n.d.). Solvents for GC-MS for laboratory.
  • Sigma-Aldrich. (n.d.). 2,2,4-Trimethylpentane HPLC Plus, for HPLC, GC, and residue analysis.
  • Journal of Chromatography A. (2007). Sample preparation for the analysis of volatile organic compounds in air and water matrices.
  • RSC Publishing. (2011). Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry.
  • Thermo Fisher Scientific. (n.d.). Volatile Organic Compounds (VOC) Analysis.
  • Chebios. (n.d.). ASTM Methods.
  • NIST. (n.d.). Pentane, 2,3,4-trimethyl-. NIST Chemistry WebBook.
  • SciELO Colombia. (2020). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene.
  • Oxford Academic. (1986). Gas Chromatographic Analysis of Branched Olefins.
  • Benchchem. (n.d.). A Comparative Guide to the Analytical Determination of 2,3,3-Trimethylhexane.
  • Benchchem. (n.d.). Application Note: Quantitative Analysis of 2,3,3-Trimethylhexane in Fuel Blends.
  • Redalyc. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture.
  • PubMed Central. (2022). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy.
  • ResearchGate. (2019). Qualitative analysis of organic mixture (Binary and Ternary) chart for M.Sc. organic students.
  • AZoM. (2022). The Regulation of Gasoline Requires Thorough Analysis.
  • Washington State Department of Health. (n.d.). Volatile Organic Chemical (VOC) Sampling Procedure.
  • U.S. Geological Survey. (2020). Petroleum Geochemistry Research Laboratory Method for Qualitative Analysis of Crude Oil and Rock Extracts by Gas Chromatography.
  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
  • Thermo Fisher Scientific. (n.d.). Analysis of various aromatic hydrocarbons in fuel using HPLC-RI detection as per standard ASTM 6591 D-19 method.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID.
  • University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS.
  • YouTube. (2014). 2,3,4 trimethylpentane structure.

Sources

Application Notes & Protocols: 2,3,4-Trimethylpentane as a High-Performance Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2,3,4-trimethylpentane as a specialized, non-polar solvent in chemical reactions. We explore its unique physicochemical properties, benchmark it against common non-polar solvents, and provide detailed protocols for its use in sensitive chemical transformations, including organometallic reactions. The guide emphasizes the rationale behind solvent selection, focusing on chemical inertness and operational temperature range to enhance reaction specificity and yield.

Introduction: Beyond Standard Non-Polar Solvents

In the landscape of non-polar solvents, choices like hexane, heptane, and toluene are ubiquitous. However, for reactions involving highly reactive intermediates or those requiring precise thermal control, a more inert and robust solvent is often necessary. This compound, a highly branched C8 alkane, emerges as a superior alternative in such demanding applications.[1] Its molecular structure, consisting exclusively of primary and tertiary carbon-hydrogen bonds, imparts a high degree of chemical inertness, particularly towards radical-mediated processes.[2]

This guide serves to elucidate the practical advantages of this compound and to provide actionable protocols for its integration into synthetic workflows. Its higher boiling point compared to solvents like hexane and its status as a potentially safer alternative to aromatics position it as a valuable tool in modern organic synthesis and process development.

Physicochemical Properties: A Comparative Analysis

The utility of a solvent is fundamentally dictated by its physical properties. The highly branched structure of this compound distinguishes it from its linear or less-branched counterparts, offering a unique combination of characteristics. A comparison with other common non-polar solvents is presented below.

Table 1: Comparative Physicochemical Properties of Non-Polar Solvents

PropertyThis compoundn-HexaneTolueneDiethyl Ether
Molecular Formula C₈H₁₈C₆H₁₄C₇H₈C₄H₁₀O
Molecular Weight ( g/mol ) 114.23[3]86.1892.1474.12
Boiling Point (°C) 113-114[4][5]6911134.6
Melting Point (°C) -110[4][5]-95-95-116.3
Density (g/mL at 20-25°C) 0.719[4][5]0.6550.8670.713
Refractive Index (n²⁰/D) 1.404[4][6]1.3751.4961.353
Chemical Inertness HighModerateModerateLow (Peroxide Former)

Causality Behind Properties:

  • High Inertness: The absence of secondary C-H bonds, which are more susceptible to hydrogen abstraction, renders this compound highly resistant to side reactions in radical processes. This structural feature is a key advantage over linear alkanes like n-hexane.

  • Expanded Temperature Window: With a boiling point of 113-114 °C, it accommodates reactions that require temperatures above the reflux point of hexane (~69 °C) or diethyl ether (~35 °C), while avoiding the higher boiling points and potential reactivity of aromatic solvents like toluene.[4][5]

  • Solubility: As a non-polar hydrocarbon, it is miscible with many common organic solvents and effectively dissolves non-polar to moderately polar organic compounds.[7][8] It is insoluble in water.[9]

Strategic Applications in Synthesis

The selection of this compound is a strategic choice driven by reaction demands. The following diagram illustrates a logical workflow for determining its suitability.

SolventSelection Diagram 1: Solvent Selection Workflow Start Reaction Requirements Analysis ReactiveIntermediates Highly Reactive Intermediates? (e.g., Organometallics, Radicals) Start->ReactiveIntermediates Temp Reaction Temp > 70°C? ReactiveIntermediates->Temp Yes UseHexane Use Hexane / Heptane ReactiveIntermediates->UseHexane No UseTMP Consider this compound (High Inertness & BP) Temp->UseTMP Yes UseToluene Consider Toluene / Xylene Temp->UseToluene No

Caption: Diagram 1: Solvent Selection Workflow.

Organometallic Reactions: A Chemically Inert Environment

Expert Rationale: Grignard and organolithium reagents are exceptionally strong bases and nucleophiles, prone to reacting with any available acidic protons or electrophilic sites. Solvents like diethyl ether or THF, while excellent for solvating the organometallic species, have limitations in temperature and can undergo degradation. Aromatic solvents possess benzylic protons that can be abstracted under harsh conditions. This compound provides a robustly inert medium, devoid of reactive sites, making it an ideal choice for reactions requiring thermal stability and chemical resilience.[10]

Protocol 1: Organolithium Addition to a Ketone

This protocol details the addition of n-butyllithium to 2-adamantanone, a representative reaction where solvent inertness is paramount.

  • Self-Validation: The protocol's integrity is maintained by strict adherence to anhydrous and anaerobic conditions. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis of quenched aliquots. The expected outcome is the formation of 2-butyl-2-adamantanol.

  • Materials & Reagents:

    • 2-Adamantanone

    • n-Butyllithium (solution in hexanes)

    • Anhydrous this compound

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Schlenk flask and standard glassware (oven-dried)

    • Inert gas supply (Argon or Nitrogen)

    • Magnetic stirrer and stir bar

    • Syringes and needles

  • Experimental Workflow Diagram:

    ProtocolWorkflow Diagram 2: Organolithium Reaction Workflow Setup 1. Assemble & Flame-Dry Glassware under Inert Gas Reagents 2. Add Ketone & Anhydrous This compound Setup->Reagents Cool 3. Cool Reaction to -78 °C Reagents->Cool Addition 4. Add n-BuLi Dropwise via Syringe Cool->Addition Stir 5. Stir at -78 °C, then Warm to RT Addition->Stir Quench 6. Quench with sat. NH4Cl solution Stir->Quench Extract 7. Aqueous Workup & Extraction Quench->Extract Purify 8. Dry, Filter, Concentrate & Purify (Chromatography) Extract->Purify

    Caption: Diagram 2: Organolithium Reaction Workflow.

  • Step-by-Step Procedure:

    • Preparation: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of argon.

    • Reagent Addition: In the flask, dissolve 2-adamantanone (1.0 equivalent) in anhydrous this compound.

    • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

    • Organolithium Addition: Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.

    • Reaction: Stir the mixture at -78 °C for 1 hour. After this period, remove the cooling bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional 2 hours.

    • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

    • Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary alcohol.

Free-Radical Reactions

Expert Rationale: In free-radical polymerization or radical-mediated cyclizations, chain transfer to the solvent is a common side reaction that can terminate the growing chain and broaden the molecular weight distribution of a polymer.[11] The high bond dissociation energy of the primary and tertiary C-H bonds in this compound makes it a poor hydrogen donor, thus minimizing unwanted chain transfer events and leading to more controlled reaction outcomes.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. It is a highly flammable liquid and presents an aspiration hazard.[3][5][12]

Table 2: GHS Hazard Information & Handling Precautions

Hazard CategoryGHS StatementPrecautionary Measures
Flammability H225: Highly flammable liquid and vapor.[3][12]P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed.[12][13]
Health Hazards H304: May be fatal if swallowed and enters airways.[3][12] H315: Causes skin irritation.[3][12] H336: May cause drowsiness or dizziness.[12][13]P261: Avoid breathing vapors. P280: Wear protective gloves, clothing, and eye protection.[12] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P331: Do NOT induce vomiting.[13]
Environmental H410: Very toxic to aquatic life with long lasting effects.[12][13]P273: Avoid release to the environment.[12][13]
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources.[13][14] Ground and bond containers when transferring material to prevent static discharge.[12][13]

  • Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear safety glasses with side shields or chemical goggles, appropriate chemical-resistant gloves (e.g., nitrile), and a lab coat.[12][14]

  • Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Remove all ignition sources.[14]

Conclusion

This compound is a high-performance non-polar solvent that offers significant advantages in terms of chemical inertness and a broad operating temperature range. Its highly branched structure minimizes participation in undesired side reactions, making it an excellent choice for sensitive applications involving organometallics and radical intermediates. By understanding its properties and following established protocols, researchers can leverage this compound to achieve cleaner reactions, higher yields, and greater control over their chemical transformations.

References

  • This compound (CAS 565-75-3) Properties | Density, Cp, Viscosity. Chemcasts. [Link]
  • This compound Properties. Stenutz. [Link]
  • This compound | C8H18 | CID 11269.
  • Solvent Miscibility Table. Multiple Sources. [Link]
  • 2,2,4-Trimethylpentane | C8H18 | CID 10907.
  • 2,3,4-Trimethyl-pentane (YMDB01344).
  • Products and mechanism of the reaction of OH radicals with this compound in the presence of NO.
  • Alkane. Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity 2,3,4-Trimethylpentane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of high-purity 2,3,4-trimethylpentane. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing this highly branched alkane. Here, we address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both the causal explanation and a step-by-step resolution.

Issue 1: My alkylation reaction yield is significantly lower than expected.

Question: I'm performing a sulfuric acid-catalyzed alkylation of isobutane with butenes to produce trimethylpentanes, but my overall yield is poor. What are the likely causes and how can I improve it?

Answer: Low yield in acid-catalyzed alkylation is a common problem that typically points to issues with catalyst activity, reaction conditions, or reactant purity. The reaction proceeds via a carbocation mechanism, which is sensitive to several parameters.[1]

Potential Causes & Solutions:

  • Catalyst Deactivation: The sulfuric acid catalyst can be diluted by water or poisoned by acid-soluble oils, which are undesirable heavy paraffin byproducts.[2]

    • Validation: Check the concentration of your sulfuric acid. For effective alkylation, the concentration should typically be between 88% and 98%.[3]

    • Solution: Use fresh, concentrated sulfuric acid (95-98%) for each reaction. If recycling is necessary, a regeneration step is required to remove water and hydrocarbon residues.

  • Suboptimal Reaction Temperature: Alkylation is highly exothermic. If the temperature rises too high, side reactions such as polymerization and cracking become more prevalent, consuming reactants and reducing the yield of the desired C8 isomers.[4]

    • Validation: Monitor the internal reaction temperature closely. Temperatures exceeding 15-20°C are often detrimental.

    • Solution: Implement efficient cooling. Conduct the reaction in an ice-salt bath or use a cryostat to maintain the temperature between 0°C and 10°C. Add the olefin reactant slowly to control the rate of heat generation.

  • Incorrect Reactant Ratio: A high ratio of isobutane to olefin is crucial for minimizing olefin polymerization and promoting the desired alkylation pathway.

    • Validation: Review your experimental setup. Are you maintaining a sufficient excess of isobutane throughout the reaction?

    • Solution: Maintain a high molar ratio of isobutane to olefin, ideally 10:1 or higher. This ensures that a carbocation formed from the olefin is more likely to encounter and react with an isobutane molecule rather than another olefin molecule.

Experimental Protocol: Lab-Scale Alkylation Optimization

  • Charge a jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and cooling system with a 10-fold molar excess of chilled isobutane.

  • Begin vigorous stirring and cool the reactor to 5°C.

  • Slowly add concentrated sulfuric acid (98%) to the reactor.

  • Introduce the butene feedstock dropwise via a syringe pump over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to react for an additional 30 minutes.

  • Stop the stirring and allow the acid and hydrocarbon layers to separate.

  • Carefully decant the hydrocarbon layer, wash it with cold water, followed by a dilute sodium bicarbonate solution, and finally, water again to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate and analyze the product distribution via Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_catalyst Check H2SO4 Concentration (Target: 95-98%) start->check_catalyst catalyst_ok Concentration OK? check_catalyst->catalyst_ok check_temp Monitor Internal Temperature (Target: 0-10°C) check_ratio Verify Isobutane:Olefin Ratio (Target: >10:1) ratio_ok Ratio OK? check_ratio->ratio_ok temp_ok Temperature OK? catalyst_ok->temp_ok Yes replace_acid Action: Use Fresh, Concentrated H2SO4 catalyst_ok->replace_acid No temp_ok->check_ratio Yes improve_cooling Action: Improve Cooling & Slow Olefin Addition temp_ok->improve_cooling No increase_isobutane Action: Increase Isobutane Excess ratio_ok->increase_isobutane No rerun Re-run Experiment ratio_ok->rerun Yes replace_acid->rerun improve_cooling->rerun increase_isobutane->rerun

Caption: Troubleshooting workflow for diagnosing low alkylation yield.

Issue 2: My product contains high levels of 2,2,4- and 2,3,3-trimethylpentane impurities.

Question: My goal is high-purity this compound, but my GC analysis shows significant peaks for other trimethylpentane isomers. Why is this happening and can I control the selectivity?

Answer: The formation of multiple trimethylpentane (TMP) isomers is an inherent challenge in this synthesis due to the underlying carbocation rearrangement mechanisms.[2][5] The initial carbocation formed can rearrange to a more stable carbocation before the final hydride abstraction occurs. Suppressing these rearrangements is key to improving selectivity for 2,3,4-TMP.

Causality: Carbocation Rearrangement

The reaction proceeds through a series of carbocation intermediates. The initially formed secondary or tertiary carbocations can undergo rapid 1,2-hydride or 1,2-alkyl (methyl) shifts to form more stable carbocations.[6][7] For example, a carbocation leading to 2,3,4-TMP can rearrange to the more stable tertiary carbocation that ultimately forms 2,2,4-TMP. Low temperatures can slow the rate of these rearrangement reactions relative to the desired alkylation step.[8]

G cluster_0 Desired Pathway cluster_1 Undesired Rearrangement isobutene Isobutene + H+ tert_butyl tert-Butyl Cation isobutene->tert_butyl c8_cation_1 C8 Cation (leads to 2,3,4-TMP) tert_butyl->c8_cation_1 + Isobutene isobutane Isobutane product_234 This compound c8_cation_1->product_234 + Isobutane - t-Butyl Cation c8_cation_2 Rearranged C8 Cation (more stable) c8_cation_1->c8_cation_2 1,2-Hydride/Methyl Shift (Favored at Higher Temp.) product_224 2,2,4-Trimethylpentane (Impurity) c8_cation_2->product_224 + Isobutane - t-Butyl Cation

Caption: Simplified reaction pathways in trimethylpentane synthesis.

Solutions for Improving Selectivity:

  • Strict Temperature Control: This is the most critical parameter. Lowering the reaction temperature disfavors the activation energy barrier for rearrangement pathways.

    • Action: Maintain the reaction temperature at or below 0°C if possible. The selectivity towards 2,3,4- and 2,3,3-isomers is often higher in two-phase systems at low temperatures.[5]

  • Catalyst Choice: While sulfuric and hydrofluoric acids are common, alternative catalysts can offer different selectivities.

    • Action: For lab-scale synthesis where purity is paramount, explore solid acid catalysts or ionic liquids. These can sometimes offer shape-selectivity or different acidity profiles that alter the isomer distribution.

Issue 3: I am struggling to separate this compound from its isomers.

Question: The boiling points of the trimethylpentane isomers are very close. How can I achieve high purity (>99%) for my target compound?

Answer: This is a significant purification challenge. The close boiling points of the C8 isomers make separation by standard distillation difficult. Achieving high purity requires specialized and highly efficient purification techniques.

Data: Physical Properties of C8 Isomers

CompoundBoiling Point (°C)
2,2,4-Trimethylpentane99.3
2,3,3-Trimethylpentane114.7
This compound 113.5 [9]
2,4-Dimethylhexane109.4
n-Octane125.7

Note: Data compiled from various sources for comparison.

Purification Methodologies:

  • High-Efficiency Fractional Distillation: This is the most common method but requires specialized equipment.

    • Protocol: Use a distillation column with a high number of theoretical plates (e.g., a spinning band distillation column or a long Vigreux column). The distillation must be performed very slowly with a high reflux ratio to allow the vapor composition to equilibrate at each stage.[10]

  • Preparative Gas Chromatography (Prep-GC): For obtaining small quantities of ultra-high purity material, Prep-GC is the gold standard.

    • Protocol: This technique separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase. By injecting the isomeric mixture onto a suitable column, baseline separation of the isomers can often be achieved, allowing for the collection of highly pure individual fractions.

  • Alternative Methods: For specific impurities, other methods might be viable.

    • Molecular Sieves: Can sometimes be used to selectively adsorb linear or less-branched alkanes, though they are less effective for separating isomers with similar shapes.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for trimethylpentanes? A1: The dominant industrial method is the alkylation of isobutane with light olefins (primarily a mixture of butenes).[2] This process typically uses liquid acid catalysts like sulfuric acid (H₂SO₄) or hydrofluoric acid (HF) in large, continuous reactors.[1]

Q2: Why are strong acids like H₂SO₄ and HF used as catalysts? A2: These strong acids are required to initiate the carbocation mechanism. They protonate the olefin (e.g., isobutene) to form a reactive carbocation (e.g., tert-butyl cation), which then propagates the reaction chain.[12]

Q3: What are the major safety hazards associated with this synthesis? A3: The primary hazards involve the materials used:

  • Highly Flammable Alkanes: Isobutane, butenes, and the final products are highly flammable and can form explosive mixtures with air. All work should be conducted in a well-ventilated fume hood, away from ignition sources, using grounded equipment to prevent static discharge.[13]

  • Corrosive Acids: Concentrated sulfuric acid and hydrofluoric acid are extremely corrosive and can cause severe chemical burns. Always use appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a lab coat. Work with HF requires specialized training and safety protocols.

Q4: How can I definitively identify the isomeric composition of my product mixture? A4: The most reliable method is Gas Chromatography-Mass Spectrometry (GC-MS).

  • Gas Chromatography (GC) separates the different isomers based on their boiling points and interaction with the column's stationary phase. High-resolution capillary columns are necessary to resolve the closely boiling isomers.[12]

  • Mass Spectrometry (MS) provides the mass spectrum for each separated component. While isomers have the same molecular weight, their fragmentation patterns upon electron ionization can be subtly different, aiding in identification when compared to a known spectral library.

References

  • US2557116A - Preparation of 2,2,4-trimethyl-pentane - Google P
  • Technical Support Center: Purific
  • Unit 13.
  • RU2574402C1 - Method for purification of alkanes
  • [The Formation Mechanism of Trimethylpentanes from Esters in Liquid Phase Alkylation of Isobutane with Butenes - Katsman - Kinetics and Catalysis - Eco-Vector Journals Portal]([Link] катализ/article/view/116960)
  • Isobutane Alkylation - ResearchG
  • The formalized reaction network of process of sulfuric acid alkylation...
  • A Technical Guide to the Synthesis of Highly Branched Alkanes - Benchchem
  • Synthesis and physical properties of n-heptane and 2,2,4-trimethylpentane - NIST
  • Rearrangements: Alkyl Shifts and Ring-Expansion Reactions - Master Organic Chemistry
  • overcoming steric hindrance in reactions with 2-bromo-2,4,4-trimethylpentane - Benchchem
  • The Purification of Organic Compound: Techniques and Applic
  • Paraffin hydrocarbons isolated from crude synthetic isooctane (2,2,4-trimethylpentane) - NIST
  • Rearrangement Reactions (1) - Hydride Shifts - Master Organic Chemistry
  • The Carbocation Rearrangement Mechanism, Clarified - University of Regina
  • This compound | C8H18 | CID 11269 - PubChem
  • Carbocation Rearrangements - Chemistry LibreTexts
  • This compound - Wikipedia
  • Process configurations for the production of the 2-methoxy-2,4,4-trimethylpentane - A novel gasoline oxygenate | Request PDF - ResearchG
  • Synthesis (2) - Reactions of Alkanes - Master Organic Chemistry
  • Carbocation Rearrangements | Organic Chemistry Lessons - YouTube
  • CN107056576B - Preparation method of 2,4,4-trimethyl-1-pentene - Google P
  • 2,3,4 trimethylpentane structure - YouTube
  • Octane and isooctane are structural isomers with the molecular formula C8H18. - www.drwainwright.weebly.com
  • ICSC 0496 - 2,2,4-TRIMETHYLPENTANE
  • Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis - YouTube
  • 2,4,6-trimethylpyrylium perchlor
  • Stereoselective synthesis of 2,3,4-highly substituted oxetanes by intramolecular C–C bond forming Michael addition - Chemical Communic

Sources

purification methods for 2,3,4-Trimethylpentane from synthesis byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,3,4-trimethylpentane. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of this highly branched alkane and require high-purity material. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the purification of this compound from its synthesis byproducts.

Understanding the Challenge: The Isomer Problem

The synthesis of this compound, like many branched alkanes, often results in a mixture of structural isomers and other closely related hydrocarbons. These byproducts typically arise from competing reaction pathways during alkylation or isomerization processes. A common synthetic route to branched octanes, for instance, is the alkylation of isobutane with butenes, which can produce a variety of C8 isomers. One patent for the synthesis of 2,2,4-trimethylpentane explicitly lists this compound, 2,4-dimethylhexane, and 2,5-dimethylhexane as significant byproducts. The primary challenge in purifying this compound lies in the similar physicochemical properties of these isomeric impurities, particularly their close boiling points.

Table 1: Boiling Points of this compound and Common Byproducts
CompoundMolecular FormulaBoiling Point (°C)
This compound C₈H₁₈ 113.4 - 114.0
2,2,4-TrimethylpentaneC₈H₁₈99.3
2,4-DimethylhexaneC₈H₁₈109.4
2,5-DimethylhexaneC₈H₁₈109.1
n-OctaneC₈H₁₈125.7

Data sourced from PubChem and Wikipedia entries for each compound.

As the table illustrates, the boiling points of these C8 isomers can be very close, necessitating high-efficiency separation techniques.

Purification Method Selection Workflow

Choosing the appropriate purification method is critical for achieving the desired purity of this compound. The following diagram outlines a logical workflow for selecting the most suitable technique based on the impurity profile and required purity level.

Purification_Workflow Purification Method Selection for this compound cluster_methods Purification Techniques start Crude this compound with Isomeric Impurities purity_check Assess Impurity Profile & Required Purity (GC-MS Analysis) start->purity_check frac_dist Fractional Distillation purity_check->frac_dist Boiling point difference > 5-10°C Moderate to high purity needed prep_gc Preparative Gas Chromatography (Prep-GC) purity_check->prep_gc Very close boiling points High purity needed, small to moderate scale ext_dist Extractive Distillation purity_check->ext_dist Very close boiling points or azeotrope formation Moderate to large scale azeo_dist Azeotropic Distillation purity_check->azeo_dist Azeotrope formation with impurities Moderate to large scale final_product High-Purity This compound frac_dist->final_product prep_gc->final_product ext_dist->final_product azeo_dist->final_product

Caption: Workflow for selecting a purification method.

Troubleshooting Guides & FAQs

This section addresses specific issues that researchers may encounter during the purification of this compound.

Fractional Distillation

Q1: My fractional distillation is not separating the isomers effectively. The purity of the collected fractions is not improving. What could be the issue?

A1: This is a common issue when dealing with close-boiling isomers. The effectiveness of fractional distillation is highly dependent on the efficiency of the fractionating column and the operational parameters. Here are the key factors to consider:

  • Column Efficiency (Theoretical Plates): For separating isomers with a small boiling point difference, a column with a high number of theoretical plates is essential. A standard Vigreux column may not be sufficient. Consider using a packed column (e.g., with Raschig rings or metal sponges) or a spinning band distillation system for higher efficiency. The ASTM D2892 standard, for example, specifies a column with 14 to 18 theoretical plates for the distillation of crude petroleum, which contains numerous close-boiling components[1][2][3].

  • Reflux Ratio: A high reflux ratio is crucial for separating close-boiling liquids. This means that a larger proportion of the condensed vapor is returned to the column to re-equilibrate, which enhances the separation at each theoretical plate. For challenging separations, a reflux ratio of 20:1 or higher may be necessary.

  • Distillation Rate: A slow and steady distillation rate is critical. If you heat the mixture too quickly, the vapor will ascend the column too rapidly, preventing the establishment of a proper vapor-liquid equilibrium on each theoretical plate. This leads to poor separation.

  • Column Insulation: Ensure the fractionating column is well-insulated to maintain the temperature gradient. Heat loss to the surroundings can disrupt the equilibrium and reduce separation efficiency.

Q2: I'm losing a significant amount of my product during fractional distillation. How can I improve my yield?

A2: Product loss during fractional distillation can be attributed to several factors:

  • Hold-up Volume: The fractionating column itself has a "hold-up" volume, which is the amount of liquid and vapor retained on the packing and column walls. For small-scale distillations, this can be a significant portion of your material. Using a column with a smaller diameter or less dense packing can reduce the hold-up volume.

  • Distillation to Dryness: Avoid distilling the mixture to dryness. This can not only lead to the decomposition of any higher-boiling residues but can also be a safety hazard.

  • Leaks in the Apparatus: Ensure all joints in your distillation setup are properly sealed to prevent the loss of volatile material.

Preparative Gas Chromatography (Prep-GC)

Q1: I am trying to use Prep-GC to separate this compound from its isomers, but the peaks are broad and overlapping. How can I improve the resolution?

A1: Peak broadening and poor resolution in Prep-GC can be addressed by optimizing several parameters:

  • Stationary Phase: The choice of stationary phase is critical. For non-polar alkanes, a non-polar stationary phase (e.g., squalane or a dimethylpolysiloxane-based phase) is a good starting point, as it will separate the isomers primarily based on their boiling points. For very challenging separations, a more polar stationary phase might offer different selectivity based on subtle differences in molecular shape and polarizability.

  • Column Length and Diameter: A longer column will provide more theoretical plates and thus better resolution. However, this will also increase the analysis time. A smaller internal diameter column also generally provides better resolution but has a lower sample capacity.

  • Temperature Program: Instead of an isothermal run, use a slow temperature ramp. This can help to sharpen the peaks of later-eluting components.

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or hydrogen) should be optimized to achieve the best balance between resolution and analysis time.

  • Injection Volume: Overloading the column is a common cause of peak broadening. Reduce the injection volume to see if the resolution improves.

Q2: My recovery of purified this compound from the Prep-GC is low. Where could my product be going?

A2: Low recovery in Prep-GC can be frustrating. Here are some potential causes and solutions:

  • Collection Trap Efficiency: Ensure your collection trap is being cooled effectively (e.g., with liquid nitrogen or a dry ice/acetone bath) to efficiently condense the eluting compound.

  • Transfer Lines: The transfer lines from the detector to the collection trap should be heated to prevent condensation of the product before it reaches the trap.

  • Detector Split: If your Prep-GC system has a splitter that directs a portion of the eluent to a detector and the rest to the collection trap, ensure the split ratio is appropriate. A very high split to the detector will reduce the amount of product collected.

Extractive and Azeotropic Distillation

Q1: When should I consider using extractive or azeotropic distillation instead of fractional distillation?

A1: Extractive and azeotropic distillation are advanced techniques used when fractional distillation is ineffective. You should consider them in the following scenarios:

  • Very Close Boiling Points: When the boiling points of this compound and an impurity are extremely close (a difference of less than a few degrees Celsius), the number of theoretical plates required for separation by fractional distillation becomes impractically large.

  • Azeotrope Formation: If this compound forms an azeotrope with one or more of the byproducts, they cannot be separated by simple or fractional distillation. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.

Q2: How do I choose a suitable solvent (entrainer) for extractive or azeotropic distillation of alkanes?

A2: The selection of a suitable solvent or entrainer is the most critical step in these techniques.

  • For Extractive Distillation: The solvent should have a high boiling point and should not form an azeotrope with any of the components in the mixture. It should also alter the relative volatility of the components to be separated. For separating non-polar alkanes, a polar solvent is typically used. The solvent will interact differently with the various isomers, increasing their relative volatilities. Solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) have been used for separating hydrocarbons[4][5].

  • For Azeotropic Distillation: The entrainer is a substance that is added to form a new, lower-boiling azeotrope with one of the components of the original mixture. This new azeotrope can then be distilled off, leaving the other component in a purer form. The selection of an entrainer is a complex process that often requires experimental screening or the use of thermodynamic models.

Experimental Protocols

Protocol 1: High-Efficiency Fractional Distillation

This protocol is designed for the separation of this compound from its close-boiling isomers.

Materials:

  • Crude this compound mixture

  • Boiling chips or magnetic stir bar

  • High-efficiency fractionating column (e.g., packed column with at least 15-20 theoretical plates)

  • Distillation head with a reflux controller

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Thermometer or temperature probe

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. Place the thermometer bulb just below the level of the side arm leading to the condenser.

  • Charging the Flask: Fill the distillation flask to no more than two-thirds of its capacity with the crude this compound mixture and add boiling chips or a magnetic stir bar.

  • Equilibration: Begin heating the flask gently. As the mixture starts to boil and the vapor rises into the column, adjust the heating rate to establish a slow, steady boil. Allow the column to operate at total reflux (with the reflux controller closed) for at least 30-60 minutes. This allows the vapor-liquid equilibrium to be established throughout the column, which is critical for efficient separation.

  • Distillation: Begin collecting the distillate at a high reflux ratio (e.g., 20:1, meaning for every 21 drops of condensate, 20 are returned to the column and 1 is collected).

  • Fraction Collection: Monitor the temperature at the distillation head. Collect the initial fraction, which will be enriched in the lowest-boiling impurity (e.g., 2,2,4-trimethylpentane). As the temperature begins to rise, change the receiving flask to collect an intermediate fraction. When the temperature stabilizes at the boiling point of this compound (around 113-114°C), collect the main fraction in a clean receiving flask.

  • Analysis: Analyze the purity of the collected fractions using gas chromatography-mass spectrometry (GC-MS).

Protocol 2: Preparative Gas Chromatography (Prep-GC)

This protocol provides a starting point for the high-purity separation of this compound.

Instrumentation:

  • Preparative gas chromatograph with a suitable detector (e.g., Thermal Conductivity Detector - TCD) and a fraction collector.

  • Column: A non-polar capillary column (e.g., 5% diphenyl / 95% dimethyl polysiloxane) of sufficient length (e.g., 30-60 m) and internal diameter to handle the desired sample size.

  • Carrier Gas: Helium or Hydrogen.

Parameters:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 5°C/minute.

    • Final hold: Hold at 150°C for 5 minutes.

  • Carrier Gas Flow Rate: Optimize for best resolution (typically around 1-2 mL/min for capillary columns, but will be higher for preparative scale).

  • Injection Volume: Start with a small injection volume (e.g., 1-5 µL) to assess the separation and avoid column overload.

  • Fraction Collection: Set the collection times based on the retention time of the this compound peak, as determined from an initial analytical run. Ensure the collection trap is adequately cooled.

Procedure:

  • Method Development: Perform an initial analytical run with a small injection volume to determine the retention times of all components and optimize the temperature program and flow rate for the best separation.

  • Preparative Runs: Once the method is optimized, perform multiple injections of the crude mixture, collecting the fraction corresponding to the this compound peak.

  • Purity Verification: Combine the collected fractions and analyze the purity by analytical GC-MS.

References

  • ASTM D2892-19, Standard Test Method for Distillation of Crude Petroleum (15-Theoretical Plate Column), ASTM International, West Conshohocken, PA, 2019, www.astm.org
  • ASTM D2892-17, Standard Test Method for Distillation of Crude Petroleum (15-Theoretical Plate Column), ASTM International, West Conshohocken, PA, 2017, www.astm.org
  • Kennedy, R. M., & Schneider, A. (1951). U.S. Patent No. 2,557,116. Washington, DC: U.S.
  • ASTM D2892-12, Standard Test Method for Distillation of Crude Petroleum (15-Theoretical Plate Column), ASTM International, West Conshohocken, PA, 2012, www.astm.org
  • Maintaining and Calibrating Equipment for ASTM D2892 Testing. (2025).
  • Ruiz, C., Coca, J., Vega, A., & Díez, F. V. (2003). Extractive Distillation of Hydrocarbons with Dimethylformamide: Experimental and Simulation Data. Industrial & Engineering Chemistry Research, 42(13), 3136–3142. [Link]
  • Soják, L., Krupčík, J., & Janák, J. (1980). Gas chromatography of all C15-C18 linear alkenes on capillary columns with very high resolution power.
  • Extractive Distillation with Ionic Liquids To Separate Benzene, Toluene, and Xylene from Pyrolysis Gasoline: Process. (2022). Industrial & Engineering Chemistry Research, 61(6), 2511–2523. [Link]
  • Separations of isomer mixtures of (a) hexane, (b) heptane, (c) octane,... (n.d.).
  • Newman, M., Hayworth, C. B., & Treybal, R. E. (1949). Dehydration of Aqueous Methyl Ethyl Ketone - Equilibrium Data for Extractive Distillation and Solvent Extraction. Industrial & Engineering Chemistry, 41(9), 2039–2043. [Link]
  • Ionic Liquid-Assisted Extractive Distillation for Ethylene/Ethane Separation: Molecular Design and Process Assessment. (2024). Industrial & Engineering Chemistry Research. [Link]
  • Solvent extraction of hydrocarbons with n-methyl-2-pyrrolidone. (1969). U.S.
  • Journal of Chromatography & Separation Techniques. (n.d.). Longdom Publishing. [Link]
  • Journal of Chrom
  • Recent Advances in Extractive Distillation. (2023). Processes, 11(4), 1184. [Link]
  • The Principles and Operating Parameters of Fractional Distillation. (2023).
  • Purification: Fractional Distillation. (n.d.). University of Rochester. [Link]
  • Donahue, C. J. (2002). Fractional Distillation and GC Analysis of Hydrocarbon Mixtures.
  • Julka, V., Chiplunkar, M., & O'Young, L. (2009). Selecting Entrainers for Azeotropic Distillation. Chemical Engineering Progress, 105(3), 47-53. [Link]
  • Donahue, C. J. (2019). Fractional Distillation and GC Analysis of Hydrocarbon Mixtures.
  • Separation of alkane and alkene mixtures by metal–organic frameworks. (2019). Journal of Materials Chemistry A, 7(12), 6546-6561. [Link]
  • Organic Syntheses Procedure. (n.d.). [Link]
  • Distillation Column Efficiency. (2015). PreFEED. [Link]
  • Design of extractive distillation for the separation of close-boiling mixtures: Solvent selection and column optimization. (2015). Chinese Journal of Chemical Engineering, 23(1), 1-11. [Link]
  • Selective Separation of C8 Aromatics by an Interpenetrating Metal–Organic Framework Material. (2022).
  • Mair, B. J., & Forziati, A. F. (1944). Separation of hydrocarbons by azeotropic distillation. Journal of Research of the National Bureau of Standards, 32(4), 165-183. [Link]
  • Julka, V., Chiplunkar, M., & O'Young, L. (2009). Selecting entrainers for azeotropic distillation. University of Nottingham Ningbo China. [Link]
  • Separation of hydrocarbons by extractive distillation. (2002). U.S.
  • Can anyone suggest the sample preparation method for alkane series (C8-C20) injection in GCMS. (2015).
  • Metal-Organic Frameworks for C6-C8 Hydrocarbon Separations. (2022). Angewandte Chemie International Edition, 61(29), e202203332. [Link]
  • Azeotropic extractive distillation of. (1959). U.S.
  • Azeotropic distillation with cyclohexane as entrainer. (2014).

Sources

Technical Support Center: Purity Assessment and Remediation for 2,3,4-Trimethylpentane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3,4-trimethylpentane. This resource is designed for researchers, scientists, and drug development professionals to effectively identify and remove impurities, ensuring the integrity and success of your experiments. As a highly branched alkane and a specific isomer of octane, the purity of this compound is paramount for applications ranging from reference fuels to specialized solvents in synthesis. This guide provides in-depth, experience-driven answers to common challenges encountered in the lab.

Section 1: Frequently Asked Questions (FAQs) - Understanding Impurities

This section addresses the fundamental questions regarding the nature and origin of impurities in this compound.

Q1: What are the most common impurities in commercial this compound?

The impurity profile of this compound is largely dependent on its synthesis route. The most common contaminants are other C8 hydrocarbon isomers. Because it is a constituent of gasoline, commercial grades may contain a variety of related alkanes.[1]

Common Impurities Include:

  • Structural Isomers: Other octane isomers such as 2,2,4-trimethylpentane (isooctane), 2,3,3-trimethylpentane, and various dimethylhexanes are frequent contaminants.[2][3] These are often the most challenging to remove due to their similar physical properties.

  • Unsaturated Hydrocarbons (Olefins): Depending on the manufacturing process, residual olefins (e.g., isobutylene) from alkylation reactions may be present.[4] These can interfere with reactions where the saturated nature of the alkane is critical.

  • Unreacted Starting Materials: Precursor molecules from the synthesis process, such as isobutane, may remain in the final product.[2]

  • Solvent Residues: Trace amounts of solvents used during synthesis or purification steps.

  • Water: Although alkanes are non-polar, water can be introduced during storage or handling.

Q2: How are these impurities introduced?

Impurities are typically introduced during the chemical synthesis of this compound. For instance, the alkylation of isobutane with isobutene, a common industrial method, is not perfectly selective and produces a range of branched alkanes.[2] Side reactions during synthesis can also lead to the formation of olefins and other byproducts.[4] Post-synthesis handling and storage can introduce atmospheric moisture or cross-contamination.

Section 2: Troubleshooting Guide - Impurity Identification

If you suspect impurities are affecting your results, a systematic approach to identification is crucial.

Q3: My experiment is yielding unexpected results. How can I confirm the purity of my this compound?

The gold standard for assessing the purity of volatile organic compounds like this compound is Gas Chromatography (GC).[5]

  • Initial Screening (GC-FID): Gas Chromatography with a Flame Ionization Detector (GC-FID) is an excellent first step. It is robust, provides quantitative data based on peak area (e.g., 99.5% purity), and can quickly reveal the presence of multiple components.[6]

  • Definitive Identification (GC-MS): To identify the specific nature of the impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is required.[5] The mass spectrometer fragments the molecules eluting from the GC column, producing a unique mass spectrum for each compound that acts as a "fingerprint." This spectrum can be compared against a database (e.g., NIST) for positive identification.[5]

Workflow for Purity Assessment

cluster_start Initial State cluster_analysis Analysis Phase cluster_evaluation Evaluation & Decision cluster_end Outcome A This compound Sample (Purity in Question) B Prepare Sample for GC (e.g., Dilute in appropriate solvent) A->B Step 1 C Perform GC-MS Analysis B->C Step 2 D Analyze Chromatogram & Mass Spectra C->D Step 3 E Purity > 99.9%? D->E Step 4 F Proceed with Experiment E->F Yes G Proceed to Purification E->G No

Caption: A typical workflow for identifying impurities in a this compound sample.

Q4: What is the difference between GC-MS and GC-FID for purity analysis?

The choice between these detectors depends on your goal: quantification or identification.

  • GC-FID (Flame Ionization Detector): This detector is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of carbon. This makes it ideal for quantifying the relative amounts of different hydrocarbons in a mixture (area percent purity).[6] However, it provides no structural information.

  • GC-MS (Mass Spectrometry): This detector provides detailed structural information, allowing for the definitive identification of unknown impurities by comparing their mass spectra to known libraries.[5] While it can be used for quantification, it often requires specific calibration for each identified impurity.

FeatureGas Chromatography-FID (GC-FID)Gas Chromatography-MS (GC-MS)
Primary Use Quantification (How much is there?)Identification (What is it?)
Output Chromatogram showing peaks vs. timeChromatogram and a mass spectrum for each peak
Selectivity General for combustible organicsHighly specific based on mass-to-charge ratio
Cost & Complexity Lower cost, simpler operationHigher cost, more complex data analysis
Typical Application Routine purity checks, quality controlImpurity profiling, structure elucidation

Section 3: Troubleshooting Guide - Impurity Removal

Once impurities have been identified, an appropriate purification strategy can be implemented.

Q5: I've identified structural isomers as my primary contaminant. How can I remove them?

Separating structural isomers is challenging because their chemical properties are nearly identical. The most effective method relies on exploiting small differences in their physical properties, primarily boiling point.

Fractional Distillation is the method of choice.[7] Isomers of alkanes, despite having the same molecular weight, often have slightly different boiling points due to variations in their molecular shape and the resulting van der Waals forces.[3][8] More highly branched isomers tend to be more compact and have lower boiling points than their less branched counterparts. A fractionating column with sufficient theoretical plates can effectively separate these components.[9]

Q6: My sample is contaminated with unsaturated hydrocarbons (olefins). What is the best removal method?

Olefins are more reactive than alkanes due to the presence of the C=C double bond. This chemical difference can be exploited for their removal.

  • Adsorption: Passing the contaminated alkane through a column packed with an appropriate adsorbent can effectively remove olefins.[4] Materials like acid-treated montmorillonite clay or specialized absorbents are designed to react with or strongly adsorb these impurities.[4][10]

  • Catalytic Hydrogenation: While more complex, treating the mixture with hydrogen gas in the presence of a catalyst (like palladium or platinum) will convert the olefin impurities into their corresponding alkanes.[11] This is highly effective but may not be practical for all lab settings.

Q7: How do I remove trace amounts of water or other polar impurities?

Alkanes are non-polar, making the removal of polar impurities like water relatively straightforward.

Treatment with Molecular Sieves is a highly efficient method.[12] Molecular sieves are porous materials that selectively adsorb molecules based on size and polarity.[13] Passing the this compound through a column packed with activated 3A or 4A molecular sieves will effectively trap water molecules, yielding a dry product.

Decision Tree for Purification Method Selection

A Impurity Identified via GC-MS B What is the primary impurity type? A->B C Structural Isomers (e.g., 2,2,4-trimethylpentane) B->C Boiling Point Difference D Unsaturated Hydrocarbons (Olefins) B->D Reactivity Difference E Water / Polar Solvents B->E Polarity Difference F Use Fractional Distillation C->F G Use Adsorbent Column (e.g., Activated Clay) D->G H Use Molecular Sieves (3A or 4A) E->H I Verify Purity with GC-FID/MS F->I G->I H->I

Sources

Technical Support Center: Optimizing Alkylation Reactions for High-Octane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are engaged in the synthesis of high-octane gasoline components, specifically focusing on the production of octane isomers through the alkylation of isobutane with light olefins. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is grounded in scientific principles and practical, field-proven insights to ensure the integrity and success of your work.

I. Troubleshooting Guide: Common Issues in Alkylation Reactions

This section addresses prevalent problems encountered during the alkylation process, providing explanations for their root causes and step-by-step protocols for resolution.

Issue: Decreased Alkylate Octane Number

A drop in the octane number of your alkylate product is a critical issue that directly impacts the quality of the gasoline blend.[1] This is often a symptom of suboptimal reaction conditions leading to undesirable side reactions.

Possible Causes and Solutions:

  • Low Isobutane-to-Olefin (I/O) Ratio: An insufficient excess of isobutane promotes olefin polymerization, a side reaction that produces lower-octane products.[2][3][4]

    • Solution: Increase the I/O ratio. A high concentration of isobutane in the reaction zone is crucial to favor the desired alkylation reactions.[2][5] The optimal ratio is typically between 5:1 and 15:1.[6]

  • Elevated Reaction Temperature: Higher temperatures can favor polymerization and other side reactions that reduce the selectivity towards high-octane isomers.[2][7] Precise temperature control is essential for managing the heat generated during the exothermic alkylation reactions.[8][9]

    • Solution: Ensure your cooling system is functioning optimally to maintain the reaction temperature within the recommended range, which is typically around 70°F for sulfuric acid processes and 100°F for hydrofluoric acid processes.[10][11]

  • Reduced Acid Strength: The catalytic activity of the acid is directly related to its concentration. A decrease in acid strength can lead to incomplete conversion and the formation of undesirable byproducts.[1][12]

    • Solution: Regularly monitor the acid strength. For sulfuric acid, it should be maintained above 87 wt% to prevent "acid runaway".[13] For HF alkylation, maintaining acid strength above 88% is preferable to minimize corrosion and side reactions.[14]

  • Feedstock Contaminants: The presence of impurities such as water, sulfur compounds, and dienes in the olefin or isobutane feed can negatively impact catalyst performance and lead to the formation of byproducts that lower the octane number.[14][15]

    • Solution: Implement rigorous feedstock purification protocols to remove contaminants before they enter the reactor.

Issue: Acid Runaway and Excessive Acid Consumption

An "acid runaway" is a dangerous situation where the acid catalyst is rapidly consumed, leading to a loss of catalytic activity and the formation of large quantities of undesirable polymers, often referred to as "acid soluble oils" (ASO) or "red oil".[12][13][16][17]

Possible Causes and Solutions:

  • Low Acid Strength: This is the primary cause of acid runaway. When the acid concentration drops below a critical level (typically below 85-87% for sulfuric acid), the desired alkylation reactions cease, and olefin polymerization becomes the dominant reaction.[13][16]

    • Solution: Implement continuous or frequent monitoring of the acid strength.[13] If a significant drop is detected, immediately reduce the olefin feed and increase the fresh acid makeup rate to restore the proper concentration.

  • High Reaction Temperature: Elevated temperatures accelerate the reactions that consume the acid and produce ASO.[2][8]

    • Solution: Ensure robust temperature control of the reactor. In case of a temperature excursion, immediately cut the olefin feed to stop the exothermic reaction.

  • High Olefin Space Velocity: A high feed rate of olefins relative to the acid volume can overwhelm the catalyst, leading to rapid acid consumption.[2]

    • Solution: Optimize the olefin space velocity to ensure sufficient contact time with the acid for the desired reactions to occur without excessively consuming the catalyst.

Issue: Corrosion in Hydrofluoric Acid (HF) Alkylation Units

Corrosion is a significant concern in HF alkylation units, potentially leading to equipment failure and hazardous leaks.[14][18][19][20]

Possible Causes and Solutions:

  • Low Acid Strength: Dilute hydrofluoric acid is significantly more corrosive to carbon steel than concentrated acid.[14] Water is a major contaminant that dilutes the acid.[14]

    • Solution: Maintain the HF acid concentration above 88%. Continuously monitor for water in the feed streams.[14]

  • High Temperature: Corrosion rates increase with temperature.[14]

    • Solution: Adhere to the recommended operating temperature range for the reaction to minimize corrosion.

  • Material of Construction: The presence of high levels of nickel and copper in carbon steel can accelerate corrosion in the presence of HF.[19][20]

    • Solution: Utilize materials of construction that are resistant to HF corrosion, and implement a rigorous inspection program to identify and replace components that are corroding at an accelerated rate.[20]

Issue: Formation of "Red Oil" or Acid Soluble Oils (ASO)

"Red oil" is a complex mixture of polymeric byproducts that can foul equipment and reduce the efficiency of the alkylation process.[16][21][22]

Possible Causes and Solutions:

  • Low Isobutane-to-Olefin Ratio: Insufficient isobutane allows olefins to react with each other, forming polymers.[2]

    • Solution: Maintain a high I/O ratio to suppress olefin polymerization.

  • Presence of Dienes: Dienes, such as 1,3-butadiene, in the olefin feed are highly reactive and readily form polymers.[15][21]

    • Solution: Ensure the feedstock is properly treated to remove dienes.

  • Aldol Condensation: In caustic treating sections, aldehydes can undergo aldol condensation to form red oils.[21][22]

    • Solution: Minimize the carryover of oxygenated compounds into the caustic wash.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the optimization of alkylation reactions.

Q1: What is the fundamental chemistry of the alkylation reaction for producing octane isomers?

A1: The alkylation process involves the reaction of an isoparaffin (typically isobutane) with an olefin (such as propene or butene) in the presence of a strong acid catalyst.[2][11][23] The reaction proceeds through a carbocation mechanism, resulting in the formation of highly branched, high-octane paraffins known as alkylate.[10][24]

Q2: What are the primary differences between sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) as alkylation catalysts?

A2: Both are strong acid catalysts, but they have different properties and operational considerations.[2][10]

  • Sulfuric Acid: Has a very low vapor pressure, making it generally considered safer in the event of a release.[25] It typically requires lower reaction temperatures.[10][26]

  • Hydrofluoric Acid: Is highly volatile and toxic, requiring stringent safety precautions.[2][25] It can be regenerated more easily within the process unit.[10]

Q3: What are the key operating variables that I need to control?

A3: The most critical operating variables are:

  • Reaction Temperature: Influences reaction rates and selectivity.[2][7]

  • Isobutane-to-Olefin (I/O) Ratio: Crucial for maximizing alkylate quality and minimizing side reactions.[1][2][4]

  • Acid Strength: Directly impacts catalyst activity and consumption.[1][14]

  • Olefin Space Velocity: Affects catalyst consumption and product quality.[2]

Q4: What are solid acid catalysts, and what are their advantages?

A4: Solid acid catalysts, such as zeolites and sulfated zirconia, are being developed as alternatives to liquid acids.[27][28][29] Their main advantages include:

  • Enhanced Safety: Eliminates the hazards associated with handling liquid HF and H₂SO₄.[27]

  • Environmental Benefits: Reduces the potential for acid waste and pollution.[27]

  • Reduced Corrosion: Solid catalysts are non-corrosive to standard refinery equipment.[30]

Q5: How can I troubleshoot a flooding deisobutanizer (DIB) column?

A5: A deisobutanizer is crucial for recycling unreacted isobutane. If it's flooding, first verify that the column is indeed operating beyond its hydraulic limits. If a simulation indicates it is not, the issue may be related to foaming or fouling of the trays, which can reduce their capacity.[31] A thorough inspection and cleaning of the column internals may be necessary.

III. Data Presentation and Experimental Protocols

Table 1: Typical Operating Conditions for Liquid Acid Alkylation
ParameterSulfuric Acid (H₂SO₄)Hydrofluoric Acid (HF)
Reaction Temperature 70°F (21°C)[10][11]100°F (38°C)[10][11]
Isobutane/Olefin Ratio 5:1 to 15:1[6]5:1 to 15:1[6]
Acid Strength (wt%) 87-95%[13][32]88-95%[14]
Experimental Protocol: Monitoring Acid Strength
  • Sampling: Carefully draw a representative sample of the circulating acid using appropriate personal protective equipment (PPE) and established safety protocols.

  • Titration (for H₂SO₄):

    • Accurately weigh a sample of the spent acid.

    • Dilute with deionized water.

    • Titrate with a standardized sodium hydroxide solution to a phenolphthalein endpoint.

    • Calculate the weight percent of H₂SO₄.

  • Online Analyzers: For continuous monitoring, consider the use of online analyzers that can provide real-time data on acid concentration.[12][13]

IV. Visualization of Key Processes

Alkylation Reaction Workflow

AlkylationWorkflow Feed Olefin & Isobutane Feed Pretreatment Feed Pretreatment (Remove Contaminants) Feed->Pretreatment Reactor Alkylation Reactor (Acid Catalyst) Pretreatment->Reactor Settler Acid Settler Reactor->Settler Fractionation Fractionation Section (Deisobutanizer) Settler->Fractionation Hydrocarbon Phase AcidRecycle Recycled Acid Settler->AcidRecycle Acid Phase SpentAcid Spent Acid Settler->SpentAcid Product High-Octane Alkylate Fractionation->Product Recycle Recycled Isobutane Fractionation->Recycle Recycle->Pretreatment AcidRecycle->Reactor

Caption: A simplified workflow of the alkylation process.

Troubleshooting Logic for Low Octane

LowOctaneTroubleshooting Start Low Alkylate Octane Number CheckIO Check Isobutane/ Olefin Ratio Start->CheckIO CheckTemp Check Reaction Temperature Start->CheckTemp CheckAcid Check Acid Strength Start->CheckAcid CheckFeed Check Feed Contaminants Start->CheckFeed ActionIO Increase I/O Ratio CheckIO->ActionIO If Low ActionTemp Optimize Cooling CheckTemp->ActionTemp If High ActionAcid Increase Fresh Acid Makeup CheckAcid->ActionAcid If Low ActionFeed Improve Feed Pretreatment CheckFeed->ActionFeed If Contaminated

Caption: A troubleshooting flowchart for addressing low alkylate octane.

V. References

  • The Effect of Operating Conditions on Corrosion in HF Alkylation Units - Part 1. (n.d.). Inspectioneering. Retrieved January 9, 2026, from [Link]

  • Investigation of Solid Acid Catalysts for Alkylation of Isobutane-Butene Process. (2022). Journal of Chemical Technology and Metallurgy. Retrieved January 9, 2026, from [Link]

  • Solving Corrosion Problems in HF Alkylation Units. (1959). NACE International. Retrieved January 9, 2026, from [Link]

  • The Top Ten Corrosion Issues Affecting HF Alkylation Units. (2007). NACE International. Retrieved January 9, 2026, from [Link]

  • CSB Report Highlights Corrosion Concerns in Refineries’ HF Alkylation Units. (2022). AIHA. Retrieved January 9, 2026, from [Link]

  • Toward Stable Solid Acid Catalysts for 1-Butene + Isobutane Alkylation: Investigations of Heteropolyacids in Dense CO2 Media. (2012). ACS Publications. Retrieved January 9, 2026, from [Link]

  • Alkylation unit. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

  • Alkylation. (n.d.). Penn State. Retrieved January 9, 2026, from [Link]

  • Alkylation of Isobutane with 1-Butene on a Solid Acid Catalyst in Supercritical Reaction Media. (2004). ACS Publications. Retrieved January 9, 2026, from [Link]

  • Alkylation Unit Operations and Troubleshooting. (n.d.). Seminan. Retrieved January 9, 2026, from [Link]

  • Alkylation Cooling Solutions for Petrochemical Processes. (n.d.). Aggreko. Retrieved January 9, 2026, from [Link]

  • How do you run the alkylation unit safely while still meeting production goals? (n.d.). Emerson. Retrieved January 9, 2026, from [Link]

  • HF Damage Mechanisms - the threat to your assets. (2023). Wilkinson Coutts. Retrieved January 9, 2026, from [Link]

  • HF alkylation process and reaction temperature control system. (1976). Google Patents. Retrieved January 9, 2026, from

  • Alkylation operator Interview Questions and Answers. (2025). HelloIntern. Retrieved January 9, 2026, from [Link]

  • Refractometry in Oil Refining and the Petrochemical Industry: Sulfuric Acid Alkylation. (n.d.). Schmidt + Haensch. Retrieved January 9, 2026, from [Link]

  • Temperature-Regulated Regiodivergent Synthesis via Alkene Migratory Hydroalkylation. (2022). ChemRxiv. Retrieved January 9, 2026, from [Link]

  • Question 30: What process parameters can affect alkylate T90? What are the critical variables you monitor in both sulfuric and HF units? Discuss processing schemes, feed impacts and operating variables. (n.d.). AFPM. Retrieved January 9, 2026, from [Link]

  • Alkylation. (n.d.). HORIBA. Retrieved January 9, 2026, from [Link]

  • Sulfuric Acid Alkylation. (n.d.). Vaisala. Retrieved January 9, 2026, from [Link]

  • HF vs. sulfuric for alkylation catalyst. (2007). Eng-Tips. Retrieved January 9, 2026, from [Link]

  • Alkylation (Alky) Cooling. (2025). TCRS. Retrieved January 9, 2026, from [Link]

  • Mesoporous solid acid catalysts for alkylation and dehydration reactions. (n.d.). University of Kansas. Retrieved January 9, 2026, from [Link]

  • Alkylation unit cooling. (n.d.). Aggreko. Retrieved January 9, 2026, from [Link]

  • Refining - Alkylation. (n.d.). TechStar. Retrieved January 9, 2026, from [Link]

  • Dramatic Large-Scale Demonstration that Sulfuric Acid Is Vastly Safer than HF for Alkylation. (2018). Torrance Refinery Action Alliance. Retrieved January 9, 2026, from [Link]

  • Optimal Operation of an Industrial Alkylation Reactor. (2022). AIP Publishing. Retrieved January 9, 2026, from [Link]

  • Unit 13. Alkylation. (n.d.). Retrieved January 9, 2026, from [Link]

  • Comparative Analysis of Sulfuric Acid Alkylation Technologies Based on a Reaction Kinetic Model. (2023). MDPI. Retrieved January 9, 2026, from [Link]

  • Reducing acid consumption: Maximizing sulfuric acid alkylation unit profitability. (2021). Elessent Clean Technologies. Retrieved January 9, 2026, from [Link]

  • Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst. (2022). ACS Omega. Retrieved January 9, 2026, from [Link]

  • Alkylation scaling removal through the use of chemical cleaning. (2019). FQE Chemicals. Retrieved January 9, 2026, from [Link]

  • New Alkylation technology for increasing gasoline octane number in refinery. (2015). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Hands On Approach to Refinery Troubleshooting. (n.d.). AIChE. Retrieved January 9, 2026, from [Link]

  • How does alkylation create high-octane blending components? (2025). Patsnap. Retrieved January 9, 2026, from [Link]

  • Process for making high octane gasoline with reduced benzene content by benzene alkylation at high benzene conversion. (2010). Google Patents. Retrieved January 9, 2026, from

  • Alkylation is an important source for octane in gasoline. (2013). U.S. Energy Information Administration. Retrieved January 9, 2026, from [Link]

  • Enhancement of Octane Number of Gasoline by Isomerization Process. (n.d.). IJARSCT. Retrieved January 9, 2026, from [Link]

  • Sulfuric Acid Alkylation Process - Challenges & Solutions. (n.d.). Pall Corporation. Retrieved January 9, 2026, from [Link]

  • Examination of the Reasons for the Formation of Red Oil in Spent Caustic from Olefin Plant. (n.d.). Scholarly. Retrieved January 9, 2026, from [Link]

  • Red-oils in ethylene plants: formation mechanisms, structure and emulsifying properties. (n.d.). CORE. Retrieved January 9, 2026, from [Link]

Sources

Technical Support Center: Overcoming Co-elution in GC Analysis of Octane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to resolving the challenges of co-elution in the gas chromatographic (GC) analysis of octane isomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to ensure the accuracy and reliability of your analytical results.

Troubleshooting Guide: Resolving Co-eluting Octane Isomers

This section addresses specific issues you may encounter during the GC analysis of octane isomers, offering probable causes and actionable solutions based on established chromatographic principles.

Issue 1: My chromatogram shows poor resolution between several octane isomer peaks, with significant shouldering.

Probable Cause: This is a classic sign of co-elution, where two or more isomers exit the column at nearly the same time.[1][2] The primary reasons for this in the context of octane isomers, which often have very similar boiling points, are suboptimal column selection and an unoptimized temperature program.[2][3]

Solution:

  • Evaluate Your GC Column: The stationary phase is the most critical factor for achieving separation.[4][5]

    • Principle: For non-polar analytes like octane isomers, a non-polar stationary phase is generally the best choice. The separation will be primarily governed by differences in boiling points. A "like dissolves like" approach is effective here.[2][4]

    • Action: Employ a column with a non-polar stationary phase, such as 100% dimethylpolysiloxane (e.g., DB-1, OV-101) or 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5).[2][6] These phases will provide good separation based on the subtle differences in the boiling points of the octane isomers.

  • Optimize the Oven Temperature Program: Temperature programming is a powerful tool for improving the resolution of complex mixtures with a wide range of boiling points.[7][8][9]

    • Principle: A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, which can significantly improve the separation of closely eluting compounds.[10]

    • Action: Decrease the temperature ramp rate during the elution window of the octane isomers. For example, if your current ramp is 10°C/min, try reducing it to 2-5°C/min.[6][10] You can also introduce a short isothermal hold just before the elution of the critical pair to enhance resolution.[10]

  • Consider Column Dimensions:

    • Principle: Longer columns and smaller internal diameters (ID) provide higher theoretical plates, leading to better efficiency and resolution.[4]

    • Action: If resolution is still a challenge, consider using a longer column (e.g., 60 m or 100 m) and a smaller ID (e.g., 0.18 mm or 0.25 mm).[2] The ASTM D6730 method, for example, specifies a 100-meter column for detailed hydrocarbon analysis.[11][12]

Issue 2: I've optimized my temperature program, but two critical octane isomers are still perfectly co-eluting.

Probable Cause: When isomers have nearly identical boiling points and polarities, even optimized single-column GC may not be sufficient to resolve them. This indicates a limitation in the selectivity of your current analytical setup.[13]

Solution:

  • Change Stationary Phase Selectivity:

    • Principle: While non-polar columns are standard, a stationary phase with a different selectivity might provide the necessary resolution.[3][5]

    • Action: Consider a column with a slightly more polar character if your current one is strictly non-polar. Even small differences in polarity can alter the elution order of isomers. For instance, a cyanopropyl-based phase could offer different selectivity.

  • Employ Comprehensive Two-Dimensional Gas Chromatography (GCxGC):

    • Principle: GCxGC is a powerful technique that utilizes two columns with different stationary phases connected by a modulator.[14][15] This provides a much higher peak capacity and the ability to separate compounds that co-elute in a single-dimension separation.[14][16] The effluent from the first column is trapped and then rapidly injected onto the second, shorter column, creating a two-dimensional chromatogram.[14]

    • Action: If available, a GCxGC system can resolve highly complex mixtures like petroleum products, which are rich in isomers.[15][17] A common setup for hydrocarbon analysis is a non-polar column in the first dimension and a more polar column in the second.[18]

Issue 3: How can I confidently identify which octane isomer is which in my complex chromatogram?

Probable Cause: With 18 structural isomers of octane, each with similar mass spectra, confident identification based on retention time alone on a single column can be challenging and prone to error.

Solution:

  • Utilize Kovats Retention Indices (RI):

    • Principle: The Kovats Retention Index is a standardized method for reporting retention times that helps to minimize variations between different GC systems and conditions.[19] It relates the retention time of an analyte to that of n-alkanes eluting before and after it.[19][20] For a given stationary phase and temperature program, a specific compound will have a characteristic RI.

    • Action: Inject a mixture of n-alkanes (e.g., C7 to C12) under the same conditions as your sample. Calculate the retention indices for your unknown peaks and compare them to literature values for octane isomers on a similar stationary phase.[19][21] The retention index for an n-alkane is defined as 100 times its carbon number (e.g., n-octane RI = 800).[22][23]

  • Mass Spectrometry (MS) with Library Matching:

    • Principle: While many octane isomers produce similar mass spectra, careful examination of fragmentation patterns can aid in identification, especially when combined with retention index data.[24][25]

    • Action: Use a GC-MS system and compare the obtained mass spectra against a reliable library such as the NIST Mass Spectral Library.[25] While not always definitive for isomers, it can help to rule out other compound classes and provide supporting evidence for your RI-based identification.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in GC, and why is it a particular problem for octane isomer analysis?

A: Co-elution occurs when two or more compounds exit the GC column at the same time, resulting in overlapping chromatographic peaks.[1][2][13] This is a significant issue because it prevents the accurate identification and quantification of individual components.[1][2] For octane isomers, the risk of co-elution is especially high due to their similar chemical structures and, consequently, very close boiling points.

Q2: Can I use a packed column for octane isomer separation?

A: While packed columns can be used for the separation of light hydrocarbons (C1-C5), they generally offer much lower efficiency and resolution compared to capillary columns.[26][27][28] For the complex separation of C8 isomers, a high-resolution capillary column is strongly recommended.[11]

Q3: My peak shapes are tailing. Is this related to co-elution?

A: Peak tailing is typically caused by issues such as column contamination, active sites in the inlet liner, or sample overloading.[6][29] While a shouldered peak is a more direct indicator of co-elution, severe tailing can broaden peaks and worsen resolution, contributing to the overlap of adjacent peaks.[1][2] It's important to address tailing issues as part of your overall method optimization.

Q4: What is the best detector for analyzing octane isomers?

A: A Flame Ionization Detector (FID) is an excellent choice for quantitative analysis of hydrocarbons due to its high sensitivity, wide linear range, and consistent response for most hydrocarbons.[30] A Mass Spectrometer (MS) is invaluable for qualitative analysis, providing structural information that aids in the identification of the isomers, especially when used in conjunction with retention indices.[24][25]

Experimental Protocols

Protocol 1: High-Resolution GC-FID Analysis of Octane Isomers

This protocol is based on the principles outlined in detailed hydrocarbon analysis methods like ASTM D6730 and is designed to achieve high resolution of octane isomers in a complex hydrocarbon matrix.[11][21]

1. Sample Preparation:

  • Dilute the sample containing octane isomers in a volatile, non-interfering solvent such as pentane or hexane. A dilution factor of 1:100 is a good starting point to avoid column overload.

  • Vortex the diluted sample to ensure homogeneity.

  • Transfer the sample to a 2 mL autosampler vial.

2. GC-FID Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent with FID
Injector Split/Splitless Inlet
Column 100% Dimethylpolysiloxane (e.g., DB-1), 100 m x 0.25 mm ID, 0.5 µm film thickness
Carrier Gas Helium or Hydrogen at a constant flow rate of 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 100:1 (can be adjusted based on sample concentration)
Oven Program Initial: 35°C, hold for 15 minRamp 1: 2°C/min to 60°CRamp 2: 1°C/min to 120°CRamp 3: 5°C/min to 200°C, hold for 10 min
Detector FID at 300°C
Detector Gas Flows H2: 30 mL/min, Air: 300 mL/min, Makeup (N2 or He): 25 mL/min

3. Data Analysis:

  • Integrate the resulting chromatogram.

  • For identification, run an n-alkane standard mixture (e.g., C7-C12) under the same conditions to calculate Kovats Retention Indices for the isomer peaks.

  • Compare the calculated RIs with a database of known values for octane isomers on a non-polar phase.

Visualizations

Troubleshooting Workflow for Co-elution

CoElution_Troubleshooting Start Poor Resolution / Co-elution Observed CheckColumn Is the column appropriate? (e.g., non-polar for alkanes) Start->CheckColumn OptimizeTemp Is the temperature program optimized? CheckColumn->OptimizeTemp Yes SelectColumn Select a column with appropriate selectivity (e.g., DB-1, DB-5) and high efficiency (long length, small ID). CheckColumn->SelectColumn No CheckFlow Is the carrier gas flow rate optimal? OptimizeTemp->CheckFlow Yes AdjustTemp Decrease temperature ramp rate (e.g., to 2-5°C/min) or add isothermal holds. OptimizeTemp->AdjustTemp No CheckOverload Is the column overloaded? CheckFlow->CheckOverload Yes AdjustFlow Optimize linear velocity for carrier gas (He, H2). CheckFlow->AdjustFlow No AdjustSample Dilute sample or increase split ratio. CheckOverload->AdjustSample No ConsiderGCxGC For persistent co-elution, consider advanced techniques like GCxGC. CheckOverload->ConsiderGCxGC Yes, after dilution SelectColumn->OptimizeTemp AdjustTemp->CheckFlow AdjustFlow->CheckOverload End Resolution Achieved AdjustSample->End ConsiderGCxGC->End

Caption: A logical workflow for troubleshooting co-elution in GC analysis.

References

  • Wikipedia. (n.d.). Comprehensive two-dimensional gas chromatography.
  • Reddy, C. M., et al. (2007). A Comprehensive Two-Dimensional Gas Chromatography Method for Analyzing Extractable Petroleum Hydrocarbons in Water and Soil. Journal of Chromatographic Science, 45(8), 497-505.
  • Dal Maso, M., et al. (2023). Comprehensive Two-Dimensional Gas Chromatography: A Universal Method for Composition-Based Prediction of Emission Characteristics of Complex Fuels. Energy & Fuels, 37(6), 4484-4496.
  • Axion Labs. (2023). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
  • Guillot, J., et al. (2009). A NOVEL STATIONARY PHASE FOR LIGHT ALKANES SEPARATION IN MICROFABRICATED SILICON GAS CHROMATOGRAPHY COLUMNS. 13th International Conference on Solid-State Sensors, Actuators and Microsystems.
  • Dal Maso, M., et al. (2023). Comprehensive Two-Dimensional Gas Chromatography: A Universal Method for Composition-Based Prediction of Emission Characteristics of Complex Fuels. Energy & Fuels, 37(6), 4484-4496.
  • Chemistry Matters, Inc. (n.d.). Comprehensive two-dimensional gas chromatography (GCxGC).
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • Kulkarni, A. R., et al. (2005). Separation of light hydrocarbons by gas chromatography using serpentine as stationary phase. Indian Journal of Chemical Technology, 12, 553-557.
  • Kulkarni, A. R., et al. (2005). Separation of light hydrocarbons by gas chromatography using serpentine as stationary phase. Indian Journal of Chemical Technology, 12, 553-557.
  • Phenomenex. (n.d.). Types of stationary phases in gas chromatography.
  • Da Vinci Laboratory Solutions. (n.d.). The Detailed Hydrocarbon Analysis of Individual Components in Oxygenated Gasoline with the DVLS DHA (ASTM D6730) Kit.
  • SCION Instruments. (n.d.). ASTM D6730, Determination of Individual components in spark ignition engine fuels.
  • Phenomenex. (n.d.). ASTM D6730 Detailed Hydrocarbon Analysis of Spark Ignition Fuel using Zebron™ ZB-DHA-PONA Gas Chromatography Column.
  • Wang, Y., et al. (2018). Separations of isomer mixtures of (a) hexane, (b) heptane, (c) octane,... ResearchGate.
  • Wallace Watson, D. (2017). The Secrets of Successful Temperature Programming. LCGC International, 30(8), 442-447.
  • PhytoChemia. (2014). GC Analysis – Part IV. Retention Indices.
  • Phenomenex. (n.d.). GC Troubleshooting Guide.
  • Hinshaw, J. V. (1995). Gas Chromatography Problem Solving and Troubleshooting. LCGC North America, 13(12), 946-950.
  • Chromatography Forum. (2014). Peak Fronting (Co elution) Troubleshooting.
  • Chemistry Stack Exchange. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time.
  • ASTM International. (2001). Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 100–Metre Capillary (with Precolumn)
  • Phenomenex. (n.d.). Guide to Choosing a GC Column.
  • VUV Analytics. (2017). Differences in Vacuum Ultraviolet Absorbance Spectra for Select Trans- and Cis- Olefin Isomers in Gasoline.
  • Leonard, C., Grall, A., & Sacks, R. (1999). Temperature Programming for High-Speed GC. Analytical Chemistry, 71(11), 2123-2129.
  • Osorio-Revilla, G., et al. (2023). Predicting Octane Number of Petroleum-Derived Gasoline Fuels from MIR Spectra, GC-MS, and Routine Test Data. Molecules, 28(9), 3939.
  • Phenomenex. (n.d.). Temperature Programming for Better GC Results.
  • ALWSCI. (2023). What Is Temperature Programming in Gas Chromatography?.
  • NIST. (n.d.). Octane, 3,3-dimethyl-. NIST Chemistry WebBook.
  • Restek. (2021). Guide to GC Column Selection and Optimizing Separations.
  • University of California, Irvine. (n.d.). Gas Chromatography - Mass Spectrometry.
  • Chempendix. (n.d.). Retention Indexes.
  • Shimadzu. (n.d.). Analysis of Gasoline Utilizing a GC x GC-MS System.
  • ResearchGate. (2013). What do I need to do for a better separation of isomers co-eluting in GC-MS?.

Sources

Technical Support Center: Stabilizing 2,3,4-Trimethylpentane for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for stabilizing and storing 2,3,4-trimethylpentane. Adhering to these protocols is critical for maintaining the compound's purity and ensuring the integrity of experimental results over extended periods.

Introduction to this compound Stability

This compound, a branched-chain alkane, is a vital solvent and component in various research and industrial applications.[1][2][3][4] While generally considered stable under recommended conditions, its long-term storage presents challenges primarily due to its susceptibility to autoxidation.[5][6] This process, a free-radical chain reaction initiated by factors such as heat, light, and the presence of oxygen, can lead to the formation of impurities like hydroperoxides, alcohols, and ketones.[7][8] Such degradation compromises the purity of the material, potentially impacting experimental outcomes. This guide outlines the fundamental principles and actionable protocols to mitigate these degradation pathways effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary degradation pathway is autoxidation, a reaction with atmospheric oxygen.[7] This is a free-radical chain reaction that can be initiated by heat, ultraviolet (UV) light, or the presence of metal catalysts.[7][9][10][11][12] Branched alkanes like this compound can react with hydroxyl radicals in the atmosphere, leading to the formation of various oxygenated products.[13]

Q2: What are the visible signs of degradation?

A2: While initial degradation may not be visible, advanced degradation can sometimes lead to the formation of gummy deposits or a slight discoloration of the solvent. However, relying on visual cues is insufficient. The most reliable method for assessing purity is through analytical techniques such as gas chromatography (GC).[14][15][16]

Q3: Is an antioxidant necessary for storing this compound?

A3: For long-term storage (greater than six months) or if the storage conditions are not ideal (e.g., exposure to light or elevated temperatures), the use of an antioxidant is highly recommended. For short-term storage under optimal conditions, it may not be strictly necessary, but adding a stabilizer provides an additional layer of protection.

Q4: What is a suitable antioxidant for this compound?

A4: Butylated hydroxytoluene (BHT), also known as 2,6-di-tert-butyl-4-methylphenol, is a widely used and effective hindered phenolic antioxidant for hydrocarbons.[17][18][19][20][21] It functions as a free-radical scavenger, interrupting the autoxidation chain reaction.[7][8][22]

Q5: What is the recommended concentration of BHT?

A5: A typical concentration for BHT as a stabilizer in hydrocarbons ranges from 10 to 100 ppm (parts per million) by weight.[23] The optimal concentration can depend on the expected storage duration and conditions. For most laboratory applications, a concentration of 50-100 ppm is a robust choice.

Q6: How should I store this compound?

A6: Store in a cool, dry, and dark place away from heat, sparks, and open flames.[5][24][25][26][27] The storage area should be well-ventilated.[6][28] Use tightly sealed containers made of an appropriate material, such as amber glass or a suitable metal drum, to prevent exposure to light and oxygen.[24][29]

Q7: Can I store this compound in a clear glass bottle?

A7: It is strongly advised against storing this compound in clear glass bottles for long periods. UV light can initiate and accelerate the autoxidation process.[9][10][11][12][24] If clear glass must be used, it should be stored in a dark cabinet or wrapped in aluminum foil to block light.

Q8: Is it necessary to purge the container with an inert gas?

A8: For high-purity applications and very long-term storage, purging the container with an inert gas such as nitrogen or argon is a highly effective measure. This displaces oxygen from the headspace, significantly inhibiting oxidation.[30][31]

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Unexpected peaks in GC analysis Degradation of this compound due to oxidation.1. Verify the age and storage conditions of the solvent. 2. Re-purify the solvent by distillation if necessary. 3. For future storage, add an antioxidant like BHT and store under an inert atmosphere.
Inconsistent experimental results Impurities in the this compound are interfering with the reaction or analysis.1. Run a purity check on the solvent using a reliable analytical method (e.g., GC-MS). 2. Use a fresh, high-purity stock of this compound. 3. Implement a strict "first-in, first-out" inventory system for solvents.
Visible particulates or discoloration Advanced degradation or contamination.1. Do not use the solvent. 2. Dispose of the solvent according to your institution's hazardous waste guidelines.[5] 3. Review storage procedures to prevent future occurrences.

Experimental Protocol: Stabilization of this compound with BHT

This protocol details the steps for adding Butylated Hydroxytoluene (BHT) to this compound for long-term storage.

Materials:

  • This compound (high purity)

  • Butylated Hydroxytoluene (BHT), antioxidant grade

  • Analytical balance

  • Glass beaker and stir rod or magnetic stirrer and stir bar

  • Clean, dry amber glass storage bottle with a PTFE-lined cap

  • Source of inert gas (e.g., nitrogen or argon) with a delivery tube (optional but recommended)

Procedure:

  • Calculate the required amount of BHT. For a target concentration of 100 ppm, you will need 100 mg of BHT per kilogram of this compound. The density of this compound is approximately 0.719 g/mL, so 1 liter is equivalent to 719 g.

  • Prepare the BHT stock solution. It is often easier to add the BHT as a concentrated solution. Dissolve a precisely weighed amount of BHT in a small volume of this compound in a glass beaker.

  • Add the BHT stock solution to the bulk solvent. Transfer the BHT stock solution to the main volume of this compound and mix thoroughly to ensure homogeneity.

  • (Optional) Purge with inert gas. If using an inert gas, place the end of the delivery tube into the storage bottle, just above the liquid surface. Gently bubble the inert gas through the headspace for several minutes to displace the air.

  • Seal the container. Tightly seal the storage bottle with the PTFE-lined cap.

  • Label the container. Clearly label the bottle with the name of the compound, the concentration of BHT added, and the date of preparation.

  • Store appropriately. Store the stabilized this compound in a cool, dark, and well-ventilated area.

Diagrams

Decision Workflow for Stabilization Strategy

Stabilization_Strategy Decision Workflow for this compound Stabilization start Start: Assess Storage Needs storage_duration Storage Duration? start->storage_duration purity_req High Purity Required? storage_duration->purity_req > 6 months standard_storage Standard Storage: Cool, Dark, Tightly Sealed storage_duration->standard_storage < 6 months add_antioxidant Add Antioxidant (e.g., BHT) purity_req->add_antioxidant Yes purity_req->add_antioxidant No inert_atmosphere Store Under Inert Atmosphere (N2/Ar) add_antioxidant->inert_atmosphere inert_atmosphere->standard_storage end End: Stabilized Storage standard_storage->end

Caption: Decision tree for selecting the appropriate stabilization method.

Autoxidation Free-Radical Chain Reaction

Autoxidation_Mechanism Simplified Autoxidation Mechanism of Alkanes cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination RH Alkane (R-H) R_radical Alkyl Radical (R•) RH->R_radical Heat/Light ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 O2 Oxygen (O2) ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + R-H ROO_radical->ROOH + BHT-H ROOH->R_radical Generates new R• BHT_H Antioxidant (BHT-H) BHT_radical Stable BHT Radical (BHT•) BHT_H->BHT_radical stable_products Stable Products BHT_radical->stable_products

Caption: The role of antioxidants in terminating autoxidation.

References

  • Gulf Chemical. Fuel Antioxidants. [Link]
  • ResearchGate.
  • LMS-SPADA INDONESIA.
  • Frontiers. Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. [Link]
  • PMC - NIH. Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. [Link]
  • Frontiers.
  • LANZO CHEM. Role of Antioxidants in Prolonging Fuel Stability During Storage. [Link]
  • PubMed. Products and mechanism of the reaction of OH radicals with this compound in the presence of NO. [Link]
  • Google Patents. US5470457A - Stabilization of hydrocarbons by the addition of hydrazine.
  • DeveLub. Additives - Antioxidants. [Link]
  • MDPI.
  • YouTube. Storing Hydrocarbon Safely. [Link]
  • Loba Chemie. 2,2,4-TRIMETHYLPENTANE EXTRA PURE. [Link]
  • Pegase Energies. Hydrocarbon storage. [Link]
  • U.S. Energy Information Administration (EIA). Transporting and storing hydrocarbon gas liquids. [Link]
  • Wikipedia.
  • Carl ROTH. Safety Data Sheet: 2,2,4-Trimethylpentane. [Link]
  • Science.gov. antioxidant butylated hydroxytoluene: Topics by Science.gov. [Link]
  • Kao.
  • Save My Exams. Alkane properties and reactions - IGCSE Revision Notes. [Link]
  • rananaseemshahid. Handling of Hydrocarbon Fluids. [Link]
  • ACS Publications. Hydrocarbon decomposition. 6.
  • Greenfield Global. TRIMETHYLPENTANE. [Link]
  • Geostock. Underground storage of hydrocarbons. [Link]
  • YouTube. organic chem - alkanes + UV light + halogens - free radical mechanism. [Link]
  • Chemistry LibreTexts. 4.13: Reactions of Alkanes - a Brief Overview. [Link]
  • Chemguide. alkanes and cycloalkanes with chlorine or bromine. [Link]
  • ResearchGate. ChemInform Abstract: Understanding the Chemistry Behind the Antioxidant Activities of Butylated Hydroxytoluene (BHT): A Review. [Link]
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
  • Diplomata Comercial. What Testing Methods Are Used to Ensure Chemical Purity? [Link]
  • Scharlab. IS0154 2,2,4-Trimethylpentane, for analysis, ExpertQ®, ACS, Reag. Ph Eur. [Link]
  • ChemSupply Australia.
  • NIST WebBook. Pentane, 2,3,4-trimethyl-. [Link]
  • Scribd. 2,2,4-Trimethylpentane Analysis Report. [Link]
  • Wikipedia. This compound. [Link]
  • ResearchGate.
  • Brainly. [FREE] One of the cleanest-burning octanes is a compound called this compound. The complete combustion of. [Link]
  • III Analytical Methods. [Link]
  • Stenutz. This compound. [Link]
  • PubChem. This compound. [Link]
  • Yeast Metabolome Database. 2,3,4-Trimethyl-pentane (YMDB01344). [Link]

Sources

Technical Support Center: Troubleshooting NMR Signal Overlap in 2,3,4-Trimethylpentane Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NMR analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with NMR signal overlap, specifically in the analysis of 2,3,4-trimethylpentane. This branched alkane, while seemingly simple, presents a classic case of spectral complexity due to the similar chemical environments of its protons, leading to significant signal overlap in standard 1D ¹H NMR spectra.

This resource provides in-depth troubleshooting strategies, moving from fundamental parameter adjustments to advanced 2D NMR techniques. The causality behind each experimental choice is explained to empower you with a deeper understanding of how to achieve optimal spectral resolution.

Frequently Asked Questions (FAQs)

Q1: Why do the proton signals in this compound overlap so severely?

A1: this compound has a highly branched and symmetrical structure. This results in many of the methyl (CH₃) and methine (CH) protons residing in very similar electronic environments.[1] Consequently, their chemical shifts are very close, causing their signals to overlap in a 1D ¹H NMR spectrum, making direct interpretation and assignment challenging.

Q2: What is the first and simplest step I should take to try and resolve overlapping signals?

A2: Before delving into more complex experiments, ensure your basic experimental setup is optimized. The most straightforward initial step is to ensure the spectrometer's magnetic field is well-homogenized by careful shimming. Poor shimming can broaden peaks, which can either mimic or worsen signal overlap.[2]

Q3: Can simply changing the NMR solvent help resolve the signals?

A3: Yes, changing the solvent is a valuable and relatively simple technique to try. The chemical shift of a proton can be influenced by the surrounding deuterated solvent.[3][4] Switching from a common solvent like chloroform-d (CDCl₃) to an aromatic solvent like benzene-d₆ can induce different chemical shifts (an effect known as the Aromatic Solvent Induced Shift or ASIS), which may be sufficient to separate the overlapping signals.

Q4: Will increasing the magnetic field strength of the NMR spectrometer improve my results?

A4: Absolutely. The separation of NMR signals, or signal dispersion, is directly proportional to the magnetic field strength of the spectrometer.[5][6][7] A higher field strength will spread the signals out over a wider frequency range, which can significantly reduce or even eliminate overlap.[5][6] For instance, a spectrum acquired at 600 MHz will show better signal dispersion than one acquired at 300 MHz.

In-Depth Troubleshooting Guide

When basic adjustments are insufficient to resolve the signal overlap in this compound, more advanced techniques are required. This guide provides a systematic approach to tackling these challenges.

Issue 1: Persistent Overlap of Methyl and Methine Signals in 1D ¹H NMR

Even after optimizing shimming and trying different solvents, the aliphatic region of the ¹H NMR spectrum of this compound can remain a complex jumble of overlapping multiplets.

Causality: Changing the temperature can alter the rotational conformations of the molecule.[8] While this compound is a flexible molecule, temperature changes can subtly affect the average chemical environment of the protons, leading to slight changes in their chemical shifts.[8][9] This can sometimes be enough to resolve closely spaced signals.[8][9]

Experimental Protocol:

  • Prepare your sample of this compound in a suitable deuterated solvent with a wide temperature range (e.g., toluene-d₈).

  • Acquire a standard ¹H NMR spectrum at room temperature.

  • Incrementally increase the temperature (e.g., in 10°C steps) and acquire a spectrum at each step until you observe signal separation or reach the solvent's boiling point.

  • If resolution does not improve, repeat the process by incrementally decreasing the temperature.

Issue 2: Inability to Differentiate Between CH, CH₂, and CH₃ Signals within the Overlapped Region

When the ¹H NMR spectrum is congested, it's often impossible to determine the multiplicity of the signals and, therefore, which signals correspond to methine (CH), methylene (CH₂), or methyl (CH₃) groups.

Causality: DEPT is a ¹³C NMR technique that provides information about the number of protons attached to each carbon atom.[10][11][12] By running a series of DEPT experiments, you can unambiguously identify CH, CH₂, and CH₃ groups.[12][13]

  • DEPT-45: Shows all protonated carbons as positive signals.

  • DEPT-90: Shows only CH (methine) carbons as positive signals.[10][11]

  • DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative (inverted) signals.[10][11][12]

Data Presentation: Expected ¹³C Resonances for this compound

Carbon TypeExpected Chemical Shift Range (ppm)DEPT-90 SignalDEPT-135 Signal
CH35-50PositivePositive
CH₃10-25No SignalPositive

Experimental Protocol:

  • Acquire a standard broadband-decoupled ¹³C NMR spectrum to identify all carbon signals.

  • Run a DEPT-90 experiment to specifically identify the signals from the CH carbons.

  • Run a DEPT-135 experiment to differentiate CH/CH₃ (positive) from any potential CH₂ impurities (negative).

  • By comparing the three spectra, you can confidently assign the carbon type for each signal.

Issue 3: Complete Signal Overlap Preventing Structural Elucidation

In some cases, the signal overlap in the 1D ¹H NMR spectrum is so severe that even the advanced techniques above are insufficient for a complete structural assignment.

Causality: Two-dimensional (2D) NMR experiments disperse the signals across two frequency axes, which provides a powerful way to resolve overlap.[14][15][16] For a molecule like this compound, a combination of HSQC and HMBC experiments is particularly effective.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon it is directly attached to.[17][18] This is extremely useful for spreading out overlapping proton signals based on the chemical shift of their attached carbons.[19]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[17][20][21] This is crucial for piecing together the carbon skeleton of the molecule.

Experimental Workflow Diagram:

G cluster_0 1D NMR Analysis cluster_1 2D NMR for Overlap Resolution cluster_2 Structure Elucidation a Acquire ¹H NMR b Acquire ¹³C & DEPT a->b Initial Assessment c Acquire HSQC b->c If overlap persists d Acquire HMBC c->d Confirm C-H Connectivity e Combine all data d->e f Assign Structure e->f

Caption: Workflow for resolving severe NMR signal overlap.

Experimental Protocol for HSQC/HMBC:

  • Sample Preparation: Prepare a concentrated sample of this compound in a suitable deuterated solvent.

  • Acquisition:

    • Run a standard gradient-selected HSQC experiment.

    • Run a standard gradient-selected HMBC experiment. It is often beneficial to run two HMBC experiments optimized for different coupling constants (e.g., one for 5 Hz and another for 10 Hz) to capture a wider range of correlations.[17]

  • Data Analysis:

    • In the HSQC spectrum, each cross-peak confirms a direct bond between a proton and a carbon.

    • In the HMBC spectrum, trace correlations from a proton to carbons two and three bonds away to establish the connectivity of the carbon framework.

    • Overlaying the HSQC and HMBC spectra can be a powerful visualization tool to differentiate between one-bond and multiple-bond correlations.[22]

Logical Relationship Diagram for Troubleshooting:

G cluster_0 Initial Steps cluster_1 Intermediate Solutions cluster_2 Advanced Techniques start Signal Overlap Observed shim Optimize Shimming start->shim solvent Change Solvent shim->solvent Overlap Persists resolved Signal Resolved shim->resolved Success temp Variable Temperature NMR solvent->temp Overlap Persists solvent->resolved Success field Increase Field Strength temp->field Overlap Persists temp->resolved Success dept DEPT (¹³C) field->dept Overlap Persists field->resolved Success two_d 2D NMR (HSQC/HMBC) dept->two_d Ambiguity Remains dept->resolved Success two_d->resolved Success

Caption: Logical progression for troubleshooting NMR signal overlap.

References

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research. [Link]
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Chemistry LibreTexts. [Link]
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. [Link]
  • eMagRes. (n.d.).
  • AZoM. (2024). Key Information on Signal Dispersion in Benchtop NMR. AZoM. [Link]
  • Cavanagh, J., et al. (2007). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science, 16(2), 245–259. [Link]
  • ResearchGate. (n.d.). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra.
  • Nanalysis. (2015). DEPT: A tool for 13C peak assignments. Nanalysis. [Link]
  • Columbia University. (n.d.). HSQC and HMBC. Columbia University NMR Core Facility. [Link]
  • OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. [Link]
  • University of Ottawa. (2014). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. [Link]
  • Nanalysis. (2024). What you should know about signal dispersion in benchtop NMR. Nanalysis. [Link]
  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]
  • Chemistry Steps. (2023). DEPT NMR: Signals and Problem Solving. Chemistry Steps. [Link]
  • Advances in Polymer Science. (n.d.).
  • Spectroscopy Europe. (n.d.). 900 MHz nuclear magnetic resonance shows great promise. Spectroscopy Europe/World. [Link]
  • ACD/Labs. (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs. [Link]
  • YouTube. (2011). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments. James S. Nowick. [Link]
  • Georgia State University. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. [Link]
  • Lewis Kay's group at the University of Toronto. (n.d.). Overcoming the overlap problem in the assignment of proton NMR spectra of larger proteins by use of three-dimensional heteronuclear NMR spectroscopy. [Link]

Sources

Technical Support Center: Mitigating Solvent Effects in the Spectroscopic Analysis of 2,3,4-Trimethylpentane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of 2,3,4-trimethylpentane. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to solvent interference in their experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.

Foundational Concepts: Understanding the Analyte and the Challenge

This compound is a branched alkane, a non-polar hydrocarbon.[1][2] Its structure consists entirely of C-C and C-H single bonds, which dictates its spectroscopic behavior.[3] In most spectroscopic techniques, analyzing a liquid sample like this requires dissolving it in a suitable solvent. However, the solvent is not merely a passive medium; it can interact with the analyte and, more significantly, generate its own signals that can obscure or alter the analyte's spectrum. This phenomenon is known as the "solvent effect."[4][5][6]

Solvent effects arise from a combination of bulk properties (like polarity and refractive index) and specific intermolecular interactions.[5][7] For a non-polar molecule like this compound, the primary challenge is not complex interaction chemistry, but rather the overwhelming presence of the solvent's own spectroscopic signature.

Frequently Asked Questions & Troubleshooting Guides

This section directly addresses common issues encountered during the spectroscopic analysis of this compound, structured by technique.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of alkanes typically focuses on the proton (¹H) and carbon-13 (¹³C) environments, which for alkanes are usually found at δH = 0.5–1.5 ppm.[3] The primary challenge in NMR is distinguishing the analyte's proton signals from those of the solvent.

Q1: My ¹H NMR spectrum is completely dominated by a massive solvent signal, and I can't see the peaks for my this compound. What did I do wrong?

A1: The fundamental issue is using a standard, proton-containing solvent. The concentration of solvent molecules is orders of magnitude higher than your analyte, so their proton signals will overwhelm the spectrum.

Solution: You must use a deuterated solvent.[8][9][10] In these solvents, hydrogen atoms (¹H) are replaced with their isotope, deuterium (²H).[11][12] Since NMR instruments are tuned to detect ¹H, the deuterium nuclei are "invisible," resulting in a clean spectrum where only your analyte's signals are prominent.[12]

Recommended Solvents for this compound (a non-polar analyte):

  • Deuterated Chloroform (CDCl₃): The most common and versatile solvent for non-polar organic compounds.[9][11]

  • Deuterated Benzene (C₆D₆): Often used for its ability to induce different chemical shifts (aromatic solvent-induced shifts) which can help resolve overlapping signals.

  • Deuterated Dichloromethane (CD₂Cl₂): A good choice for its volatility and ability to dissolve a wide range of organic compounds.

Q2: I used deuterated chloroform (CDCl₃), but I still see a small singlet at 7.26 ppm. Is my solvent contaminated?

A2: No, this is expected and, in fact, useful. Deuteration is never 100% complete, so a small amount of residual, non-deuterated solvent (e.g., CHCl₃) remains.[13] This residual peak is sharp and its chemical shift is well-documented. Modern spectrometers use the deuterium signal from the solvent to stabilize the magnetic field (known as the "deuterium lock"), and analysts often use the residual proton peak as a convenient chemical shift reference.[11][12][13]

Deuterated Solvent Residual Proton Signal (¹H) Chemical Shift (ppm) Carbon Signal (¹³C) Chemical Shift (ppm)
Chloroform-d (CDCl₃)CHCl₃7.26CDCl₃77.16
Benzene-d₆ (C₆D₆)C₆D₅H7.16C₆D₆128.06
Dichloromethane-d₂ (CD₂Cl₂)CHDCl₂5.32CD₂Cl₂53.84
Acetone-d₆ ((CD₃)₂CO)(CD₃)(CHD₂)CO2.05(CD₃)₂CO29.84, 206.26

Q3: I see a broad singlet in my spectrum that isn't from the solvent or my sample. What is it?

A3: This is almost certainly water contamination. Water is ubiquitous and can be introduced from the atmosphere, glassware, or the sample itself. The chemical shift of water is highly variable and depends on the solvent, temperature, and concentration because of hydrogen bonding.[13][14]

Troubleshooting Workflow for NMR Analysis Here is a logical workflow to diagnose and solve common NMR solvent-related issues.

NMR_Troubleshooting start Start: Acquire NMR Spectrum q1 Is spectrum dominated by solvent signal? start->q1 s1 Use a Deuterated Solvent (e.g., CDCl₃) q1->s1 Yes q2 See unexpected peaks? q1->q2 No s1->start Re-acquire s2 Spectrum is clean. Proceed with analysis. q2->s2 No q3 Is there a singlet at ~7.26 ppm (in CDCl₃)? q2->q3 Yes s3 This is the residual solvent peak (CHCl₃). Use for reference. q3->s3 Yes q4 Is there a broad singlet (variable position)? q3->q4 No s3->q4 s4 Likely H₂O contamination. Dry sample and solvent. q4->s4 Yes end_node Other Issue: Consult advanced guides. q4->end_node No s4->start Re-prepare

Caption: Troubleshooting workflow for common solvent issues in NMR.

II. Infrared (IR) Spectroscopy

In IR spectroscopy, the primary challenge is direct spectral overlap. Solvents, especially organic ones, have their own vibrational modes that absorb IR radiation, potentially masking the analyte's absorption bands.

Q1: The C-H stretching region (~2850-3000 cm⁻¹) of my this compound is completely obscured. How can I see it?

A1: You are likely using a hydrocarbon or other organic solvent with C-H bonds. These solvents will have strong absorptions in the same region as your alkane analyte, making analysis impossible.

Solution: The ideal solution is to use a solvent that is "transparent" in the spectral region of interest. For analyzing the C-H stretch of an alkane, solvents without C-H bonds are required.

  • Carbon Tetrachloride (CCl₄): Historically common, provides a clear window in the C-H stretch region. WARNING: CCl₄ is highly toxic and environmentally hazardous; its use is heavily restricted.

  • Carbon Disulfide (CS₂): Useful for the 4000-1350 cm⁻¹ region, but has its own absorptions below that. It is also highly flammable and toxic.

Given the toxicity of these options, the preferred modern method is spectral subtraction .[15]

Q2: How do I perform spectral subtraction to get a clean IR spectrum of my analyte?

A2: Spectral subtraction is a digital technique to remove the solvent's contribution from the spectrum of the solution. [15] This method allows for the use of less hazardous solvents, like hexane or cyclohexane, even though they absorb in the same region as the analyte.

  • Prepare Two Matched Cells: Use two IR cells with identical path lengths. This is critical for accurate subtraction.

  • Acquire Reference Spectrum: Fill one cell with the pure solvent (e.g., hexane) that you will use to dissolve your sample. Run an IR scan. This is your reference spectrum .

  • Acquire Sample Spectrum: Prepare a dilute solution of this compound in the same pure solvent. Fill the second cell with this solution and run an IR scan under the identical conditions (e.g., same number of scans, resolution). This is your sample spectrum .

  • Perform Digital Subtraction: Use the spectrometer's software to subtract the reference spectrum from the sample spectrum. The software will use a scaling factor to account for minor path length differences and the volume of solvent displaced by the analyte.

  • Analyze the Resultant Spectrum: The resulting difference spectrum should ideally show only the absorption bands of your this compound analyte.

IR_Subtraction_Workflow prep 1. Prepare Analyte Solution & Pure Solvent scan_ref 2. Acquire IR Spectrum of Pure Solvent (Reference) prep->scan_ref scan_sample 3. Acquire IR Spectrum of Solution (Sample) prep->scan_sample subtract 4. Use Software to Subtract: (Sample Spectrum) - k*(Reference Spectrum) scan_ref->subtract scan_sample->subtract result 5. Analyze Resultant Spectrum of Pure Analyte subtract->result

Caption: Experimental workflow for IR spectral subtraction.

Q3: After subtraction, my spectrum has strange negative peaks and a distorted baseline. What's wrong?

A3: This is a classic sign of imperfect subtraction, often caused by the "solvent exclusion effect." [16][17][18] When you add your analyte to the solvent, the analyte molecules displace a certain volume of solvent molecules.[16][17] Therefore, the light beam in the sample cell passes through slightly fewer solvent molecules than in the reference cell. When you subtract the reference, you are removing "too much" solvent signal, resulting in negative peaks where the solvent absorbs strongly.[16][18]

Mitigation Strategies:

  • Use Dilute Solutions: The effect is less pronounced at lower analyte concentrations.

  • Software Correction: Modern software often has algorithms to correct for this, but they are not perfect.

  • Manual Adjustment: You may need to manually adjust the subtraction factor to find the best result, aiming for the flattest possible baseline without over-subtracting (which creates sharp "derivative-like" shapes).

III. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions, typically in molecules with π-systems or heteroatoms with non-bonding electrons (chromophores).

Q1: I am trying to get a UV-Vis spectrum of this compound, but I just see a flat line. Is my instrument broken?

A1: No, your instrument is likely working perfectly. Alkanes like this compound lack chromophores. Their only electronic transitions are σ → σ* transitions, which require very high energy.[5] Consequently, their absorption occurs in the far-UV or vacuum-UV region (typically < 200 nm), which is outside the range of standard laboratory UV-Vis spectrophotometers.

Q2: I'm analyzing a different compound that absorbs at 210 nm, but when I use acetone as a solvent, the absorbance is off the charts. Why?

A2: You have chosen a solvent that is not transparent at your wavelength of interest. Every solvent has a "UV cutoff," which is the wavelength below which the solvent itself absorbs strongly and cannot be used for analysis.[4] Acetone has a UV cutoff of ~330 nm, making it unsuitable for measurements in the low UV range.

Solution: You must select a solvent with a UV cutoff well below the λ_max of your analyte.[19] For non-polar analytes absorbing in the low UV, alkanes are excellent solvents.

Logic for UV-Vis Solvent Selection

UV_Vis_Solvent_Selection start Start: Identify Analyte's Approximate λ_max q1 Can the solvent dissolve the analyte? start->q1 s1 Select a different solvent q1->s1 No q2 Is the solvent's UV cutoff < Analyte's λ_max? q1->q2 Yes s1->start Re-evaluate q2->s1 No s2 Solvent is Suitable for Analysis q2->s2 Yes

Sources

Technical Support Center: Calibration with 2,3,4-Trimethylpentane Standards

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,3,4-trimethylpentane standards. This guide provides in-depth troubleshooting advice and frequently asked questions to address common calibration challenges encountered during experimental work, particularly in gas chromatography (GC) applications. Our focus is on providing scientifically grounded, practical solutions to ensure the accuracy and reproducibility of your results.

Troubleshooting Guide: Common Calibration Issues

This section addresses specific problems you may encounter during the calibration of analytical instruments using this compound standards.

Issue 1: Inaccurate Quantification & Poor Reproducibility

You've prepared your calibration curve, but the quantification of your samples is inconsistent, or the response of your standards is not reproducible between runs.

Potential Causes & Step-by-Step Solutions:

  • Cause A: Standard Volatility and Improper Handling

    • Expertise & Experience: this compound is a volatile organic compound (VOC) with a boiling point of approximately 113-114°C.[1][2] Improper handling and storage of standard solutions can lead to preferential evaporation of the analyte, altering the concentration.

    • Troubleshooting Protocol:

      • Verify Storage Conditions: Ensure that your stock and working standards are stored in tightly sealed vials with minimal headspace to reduce evaporation.[3][4][5] Storage in a cool, dark place is recommended.[3][5]

      • Use Appropriate Vials and Septa: Employ vials with low-bleed septa to prevent contamination and analyte loss.[6] Phthalates from plasticizers in septa can sometimes appear as contaminant peaks.[6]

      • Minimize Exposure to Ambient Temperature: When preparing dilutions or loading samples into an autosampler, work efficiently to minimize the time the standards are at room temperature.[7]

      • Freshly Prepare Working Standards: For the most accurate results, prepare your working calibration standards fresh from a stock solution daily.[8]

  • Cause B: Injector Discrimination

    • Expertise & Experience: In gas chromatography, injector discrimination can occur, where higher-boiling point compounds are transferred to the column less efficiently than more volatile compounds.[9][10][11] While this compound is relatively volatile, in a mixture with even more volatile components or a very hot injector, this can be a factor. Conversely, too low an injector temperature can lead to incomplete vaporization.[12]

    • Troubleshooting Protocol:

      • Optimize Injector Temperature: The ideal injector temperature should be high enough to ensure complete and rapid vaporization of this compound without causing thermal degradation.[10] A typical starting point for hydrocarbons is 250-300°C.[10]

      • Check Injection Technique: For manual injections, a fast and consistent injection speed is crucial to ensure the entire sample is introduced as a single "plug".[13] Slow injections can lead to peak broadening or splitting.[13]

      • Consider a Programmed Temperature Vaporizer (PTV) Injector: If available, a PTV injector can minimize discrimination by starting at a lower temperature and then rapidly heating to transfer the sample to the column.[11]

  • Cause C: Matrix Effects

    • Expertise & Experience: The sample matrix (all components in the sample other than the analyte) can enhance or suppress the analytical signal, leading to inaccurate quantification.[14][15][16] This is a significant consideration in complex samples like biological fluids or environmental extracts.[17][18]

    • Troubleshooting Protocol:

      • Perform a Matrix Effect Study: Prepare a standard of this compound in a clean solvent and another at the same concentration in a sample matrix extract that does not contain the analyte. A significant difference in response indicates a matrix effect.[15]

      • Use Matrix-Matched Calibration Standards: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.[14]

      • Employ the Standard Addition Method: This involves adding known amounts of the standard to aliquots of the sample. This can be time-consuming but is a robust way to compensate for matrix effects.[14]

Issue 2: Poor Peak Shape (Tailing or Fronting)

The chromatographic peak for this compound is not symmetrical, showing either tailing (asymmetry factor > 1) or fronting (asymmetry factor < 1).

Potential Causes & Step-by-Step Solutions:

  • Cause A: Column Overload (Leading to Fronting)

    • Expertise & Experience: Injecting too high a concentration of the analyte can saturate the stationary phase of the GC column, causing the peak to front.[19][20]

    • Troubleshooting Protocol:

      • Reduce Injection Volume or Concentration: Dilute your standards and samples and re-inject.[19]

      • Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.[19]

  • Cause B: Active Sites in the System (Leading to Tailing)

    • Expertise & Experience: Active sites in the injector liner, column, or detector can interact with the analyte, causing peak tailing.[20] This is less common for non-polar hydrocarbons like this compound but can occur if the system is contaminated.

    • Troubleshooting Protocol:

      • Deactivate or Replace the Inlet Liner: The glass liner in the injector can become contaminated. Replace it with a new, deactivated liner.[19]

      • Condition the Column: Bake out the column at a high temperature (within its specified limits) to remove contaminants.[20]

      • Trim the Column: If the front end of the column is contaminated, trimming the first few centimeters can restore performance.[19]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound standards?

A1: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container to prevent evaporation.[3][4][5] Keep it away from sources of ignition as it is highly flammable.[21][22] For long-term storage of stock solutions, refrigeration is recommended.

Q2: What solvent should I use to prepare my this compound calibration standards?

A2: this compound is soluble in organic solvents like acetone, alcohol, and benzene.[1][23] For GC applications, a high-purity, volatile solvent such as hexane or pentane is typically a good choice.[24] Ensure the solvent is of high purity to avoid introducing contaminants.[25]

Q3: How do I properly prepare a serial dilution for my calibration curve?

A3: Start by preparing a high-concentration stock solution in a volumetric flask. Then, use calibrated micropipettes or volumetric pipettes to transfer a precise volume of the stock solution into another volumetric flask and dilute with your chosen solvent.[26][27] Repeat this process for each subsequent standard, always using the previously prepared standard as the source for the next dilution.[26] Ensure thorough mixing at each step.

Q4: My baseline is noisy or drifting. Could this be related to my this compound standard?

A4: While a noisy or drifting baseline is often due to issues like a contaminated detector, column bleed, or leaks in the gas lines, it can be exacerbated by impure standards or solvents.[19][20][28] If you suspect your standard, try injecting a pure solvent blank. If the baseline issues persist, the problem likely lies with the GC system itself.[6]

Q5: What are some key physical properties of this compound to be aware of?

A5: The following table summarizes key properties:

PropertyValueSource
Molecular FormulaC8H18[2][21][29]
Molecular Weight114.23 g/mol [2][21]
Boiling Point113-114 °C[1][2][23]
Melting Point-110 °C[1][23]
Density~0.719 g/mL at 25°C[1][3]
SolubilityInsoluble in water; soluble in organic solvents[23]
Vapor Pressure27.0 mmHg at 25°C[1]

Visualizations and Workflows

Experimental Workflow: Preparation of Calibration Standards

This diagram illustrates the standard workflow for preparing a set of calibration standards from a pure substance via serial dilution.

G cluster_0 Preparation of Stock Solution cluster_1 Serial Dilution for Calibration Curve cluster_2 Analysis pure_substance Weigh Pure This compound vol_flask_stock Dissolve in Solvent in Volumetric Flask A pure_substance->vol_flask_stock Accurate Mass stock_sol High Concentration Stock Solution vol_flask_stock->stock_sol Dilute to Volume transfer_1 Transfer Aliquot 1 from Stock stock_sol->transfer_1 vol_flask_1 Dilute in Volumetric Flask B transfer_1->vol_flask_1 std_1 Standard 1 vol_flask_1->std_1 transfer_2 Transfer Aliquot 2 from Std 1 std_1->transfer_2 vol_flask_2 Dilute in Volumetric Flask C transfer_2->vol_flask_2 std_2 Standard 2 vol_flask_2->std_2 etc ... std_2->etc analysis Inject Standards into GC (Lowest to Highest Conc.) etc->analysis G start Low Response for This compound Standard check_syringe Is the syringe working correctly? (No bubbles, correct volume) start->check_syringe check_standard Is the standard concentration correct? (Freshly prepared, proper storage) check_syringe->check_standard Yes fix_syringe Solution: Replace or clean the syringe. check_syringe->fix_syringe No check_system Is the GC system functioning properly? check_standard->check_system Yes fix_standard Solution: Prepare a fresh standard from stock. check_standard->fix_standard No check_leak Perform a leak check on the injector and gas lines. check_system->check_leak check_injector Is the injector temperature optimized? Is the liner clean? check_leak->check_injector No Leak fix_leak Solution: Tighten fittings, replace ferrules/septa. check_leak->fix_leak Leak Found check_detector Is the detector functioning? (e.g., FID flame is lit) check_injector->check_detector Yes fix_injector Solution: Optimize temperature, replace liner. check_injector->fix_injector No fix_detector Solution: Re-ignite flame, check gas flows, clean detector. check_detector->fix_detector No

Caption: Troubleshooting low analyte response.

References

  • This compound (C8H18) - GazFinder.Link
  • TROUBLESHOOTING GUIDE - Phenomenex.Link
  • Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture - SciELO.Link
  • This compound (CAS 565-75-3) Properties | Density, Cp, Viscosity | Chemcasts.Link
  • Total Petroleum Hydrocarbon Analysis by Capillary Gas Chrom
  • Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture - Minciencias.Link
  • GC Troubleshooting in Petrochemical Analysis | LCGC Intern
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell.Link
  • This compound | C8H18 | CID 11269 - PubChem.Link
  • GC Injection Techniques for Accurate Chrom
  • This compound CAS#: 565-75-3 - ChemicalBook.Link
  • Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture - Semantic Scholar.Link
  • Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US.Link
  • Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry - RSC Publishing.Link
  • Gas Chromatography GC Troubleshooting Guide - SCION Instruments.Link
  • This compound - Wikipedia.Link
  • This compound SDS, 565-75-3 Safety D
  • Injectors for capillary gas chromatography and their application to environmental analysis - Springer.Link
  • Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook.Link
  • This compound - Santa Cruz Biotechnology.Link
  • ASTM D2268 – Analysis of High-Purity n-Heptane and Isooctane - Wasson-ECE.Link
  • GC Injection – Discrimination - Analytical Separ
  • Safety Data Sheet: 2,2,4-Trimethylpentane - Carl ROTH.Link
  • ASTM D2268 : 21(2025) New ASTM DRM Policy - BSB EDGE.Link
  • Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry | Request PDF - ResearchG
  • SAFETY D
  • D2268 Standard Test Method for Analysis of High-Purity n-Heptane and Isooctane by Capillary Gas Chrom
  • What is GC inlet discrimin
  • ASTM D2268-21 - Standard Test Method for Analysis of High-Purity n-Heptane - IHS Markit.Link
  • 10 Common Mistakes in Gas Chrom
  • A Comparative Guide to 2,4,4-Trimethylhexane and 2,2,4-Trimethylpentane as Gas Chrom
  • Matrix Effects-A Challenge Toward Automation of Molecular Analysis - Semantic Scholar.Link
  • How to Prepare Calibr
  • Hydrocarbon Contamination - Chrom
  • A Look at Matrix Effects | LCGC Intern
  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?
  • Matrix Effects: The Achilles Heel of Quantitative High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry - ResearchG
  • Properties of purified normal heptane and isooctane (2,2,4-trimethylpentane) - NIST.Link
  • Preparation of calibration standards - Andy Connelly - WordPress.com.Link
  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis - Chrom
  • Example A1: Preparation of a Calibr
  • 2,2,4-TRIMETHYL PENTANE - GASTEC.Link
  • GC Troubleshooting - Sigma-Aldrich.Link
  • US2557116A - Preparation of 2,2,4-trimethyl-pentane - Google P
  • Calibration Problems — A Case Study | LCGC Intern

Sources

addressing matrix effects in environmental sample analysis for 2,3,4-Trimethylpentane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2,3,4-Trimethylpentane. This guide is designed for researchers, scientists, and professionals encountering challenges with matrix effects in environmental samples. Here, we provide in-depth, experience-driven troubleshooting advice and protocols to ensure the accuracy and reliability of your analytical data.

Introduction: The Challenge of the Matrix

This compound is a branched-chain alkane and a volatile organic compound (VOC) commonly found as a component of gasoline.[1][2][3] Its presence in environmental samples (water, soil, air) can indicate contamination from petroleum products, making its accurate quantification crucial for environmental monitoring and risk assessment. The gold standard for this analysis is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with sample introduction techniques like Purge and Trap (P&T) or Headspace-Solid Phase Microextraction (HS-SPME).[4][5][6]

However, environmental samples are rarely clean. They contain a complex mixture of organic and inorganic compounds, collectively known as the "matrix." During analysis, these matrix components can interfere with the measurement of the target analyte, this compound, leading to a phenomenon called matrix effects .[7] These effects can cause either suppression or enhancement of the analyte signal, leading to significant quantitative errors, poor method reproducibility, and questionable data quality.[7][8] This guide will help you diagnose, troubleshoot, and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What exactly are matrix effects in the GC-MS analysis of this compound?

In GC-MS, a matrix effect is any alteration of the analyte's signal intensity caused by co-eluting compounds from the sample matrix.[7] For a volatile compound like this compound, this can manifest in two primary ways:

  • Signal Enhancement: This is a common effect in GC. Non-volatile or semi-volatile components from the sample can accumulate in the hot GC inlet. This residue can mask "active sites"—points in the inlet liner where analytes might otherwise adsorb or thermally degrade. By masking these sites, more analyte molecules pass through the inlet and reach the detector, resulting in a higher, artificially enhanced signal compared to a clean standard.[7]

  • Signal Suppression: While less common in GC than in LC-MS, suppression can occur. High concentrations of co-eluting matrix components can interfere with the ionization process within the MS source, reducing the number of target ions formed and thus lowering the signal.[7][8]

Q2: How can I determine if my analysis is being affected by matrix effects?

The most direct way to diagnose matrix effects is to perform a matrix effect study. This involves comparing the signal response of a standard prepared in a clean solvent against the response of a standard prepared in a blank matrix extract (a sample known to be free of this compound).

The calculation is as follows: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

  • A value close to 100% indicates a negligible matrix effect.

  • A value > 100% indicates signal enhancement.

  • A value < 100% indicates signal suppression.

A significant deviation from 100% confirms that the matrix is impacting your quantification.[7]

Q3: What are the primary strategies to correct for matrix effects?

There are two main philosophies for dealing with matrix effects: remove the interfering components or compensate for their effect during calibration.[9][10]

  • Improve Sample Preparation: Implement more rigorous cleanup steps (e.g., Solid-Phase Extraction) to remove matrix components before injection.[11] For volatile analysis, techniques like HS-SPME are inherently cleaner as they sample the vapor phase, leaving non-volatile matrix components behind.[12][13]

  • Optimize Chromatography: Adjust the GC method (e.g., temperature ramp) to improve the chromatographic separation between this compound and any interfering peaks.[10]

  • Use Advanced Calibration Techniques:

    • Internal Standard (IS) Method: This is a powerful technique where a known concentration of a non-native, chemically similar compound is added to every standard and sample. Quantification is based on the ratio of the analyte response to the internal standard response, which corrects for variations in injection volume and matrix effects.[8][14]

    • Matrix-Matched Calibration (MMC): This involves preparing your calibration standards in a blank matrix that is identical or highly similar to your samples. This ensures that the standards and samples experience the same degree of signal enhancement or suppression, leading to more accurate results.[15][16]

    • Standard Addition: This highly accurate but labor-intensive method involves adding known amounts of a standard to aliquots of the actual sample. It is excellent for complex or highly variable matrices where a representative blank matrix is unavailable.[9][10]

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during your analysis.

Issue 1: I'm seeing poor reproducibility (%RSD > 15%) for my quality control (QC) samples.

  • Underlying Cause: This is often a classic sign of inconsistent matrix effects, especially if solvent-based standards show good reproducibility. The composition of the matrix can vary slightly even between replicate samples, causing fluctuating levels of signal enhancement or suppression. Another cause could be a dirty GC inlet liner, where interactions with the analyte are changing between injections.

  • Troubleshooting & Solution:

    • Implement an Internal Standard (IS): This is the most robust solution. Choose an appropriate internal standard for VOC analysis (e.g., a deuterated analog if available, or another volatile compound not present in your samples like fluorobenzene or chlorobenzene-d5).[17][18] Add the IS to all samples and standards at the very beginning of the sample preparation process. The ratio-based calculation will compensate for injection variability and matrix-induced signal fluctuations.[14]

    • Perform Inlet Maintenance: A contaminated GC inlet is a major source of non-reproducibility. Replace the inlet liner and septum. If the problem persists, trim the first few centimeters of the analytical column.

    • Evaluate Sample Homogeneity: Ensure that your environmental samples, particularly soils and sediments, are properly homogenized before subsampling for analysis.

Issue 2: My calculated concentrations in environmental samples seem unexpectedly high. My solvent calibration curve is perfect.

  • Underlying Cause: You are likely experiencing matrix-induced signal enhancement.[7] Components in your sample matrix are "passivating" active sites in your GC inlet, allowing more this compound to reach the detector compared to your clean solvent standards. This leads to an overestimation of the true concentration.[16]

  • Troubleshooting & Solution:

    • Switch to Matrix-Matched Calibration (MMC): The most direct way to solve this is to prepare your calibration standards in a blank matrix (e.g., clean sand for soil analysis or reagent water for water analysis). This forces the standards to experience the same enhancement effect as the unknown samples, thereby canceling it out.[15] See the protocol below for implementation.

    • Use an Isotopically Labeled Internal Standard: If available, a stable isotope-labeled version of this compound is the ideal internal standard, as it will behave almost identically to the native analyte in the inlet and MS source, perfectly correcting for enhancement effects.[10]

    • Dilute the Sample Extract: If the analyte concentration is high enough, diluting the sample extract can reduce the concentration of matrix components, thereby lessening the enhancement effect.[10][19]

Issue 3: My analyte recovery is consistently low, even though the instrument seems to be working correctly.

  • Underlying Cause: This could be due to signal suppression in the MS source, or it could be an issue with the extraction efficiency from the sample matrix itself. High organic content in soil, for example, can strongly bind volatile compounds, making them difficult to purge.

  • Troubleshooting & Solution:

    • Optimize Extraction Parameters: For P&T analysis, increase the purge time, purge temperature, or gas flow rate to improve the stripping of this compound from the matrix.[20] For HS-SPME, increase the sample incubation temperature or time. Adding salt ("salting out") to aqueous samples can also increase the volatility of the analyte, driving it into the headspace for more efficient extraction.[12]

    • Improve Sample Cleanup: If co-eluting interferences are suspected of causing suppression, a cleanup step may be necessary. While less common for P&T, for solvent extractions, a Solid-Phase Extraction (SPE) cleanup could be employed.[11]

    • Use the Standard Addition Method: For particularly difficult or unique matrices where low recovery is a persistent problem, the method of standard additions is the most accurate quantification technique. It inherently corrects for both extraction efficiency and matrix suppression/enhancement for that specific sample.[9]

Recommended Protocols & Workflows

Protocol 1: Step-by-Step Guide to Diagnosing Matrix Effects
  • Prepare Solvent Standard: Prepare a standard of this compound in a clean solvent (e.g., methanol) at a mid-range concentration (e.g., 20 µg/L).

  • Select Blank Matrix: Obtain a sample of a matrix (e.g., sand, reagent water) that is representative of your samples and has been tested to be free of this compound.

  • Prepare Matrix-Spiked Standard: Take the blank matrix and spike it with the same concentration of this compound as the solvent standard. Process this spiked sample through your entire analytical procedure (extraction and analysis).

  • Analyze: Inject both the solvent standard and the extracted matrix-spiked standard in triplicate.

  • Calculate: Average the peak areas for both sets of injections. Use the formula provided in FAQ #2 to calculate the percent matrix effect. This result will guide your next steps.

Protocol 2: Implementing Matrix-Matched Calibration (MMC)
  • Obtain Blank Matrix: Secure a sufficient quantity of a certified clean matrix that closely matches your sample type.

  • Prepare Stock Standard: Create a high-concentration stock solution of this compound in a suitable solvent.

  • Create Calibration Series: Prepare a series of calibration standards (e.g., 5-7 levels) by spiking appropriate volumes of the stock standard into known amounts of the blank matrix.

  • Process Calibrators: Treat these matrix-matched calibrators exactly as you would an unknown sample, subjecting them to the same extraction and analysis procedure.

  • Quantify: Generate your calibration curve using these standards. All unknown samples will be quantified against this curve.

Data Presentation: Comparing Mitigation Strategies
StrategyProsConsBest For
Internal Standard (IS) Corrects for injection volume, extraction variability, and matrix effects.[8][14] Improves precision significantly.Requires a suitable compound not present in samples. Isotopically labeled standards can be expensive.[10]Routine analysis of many samples with moderate matrix variability.
Matrix-Matched Calibration (MMC) Directly compensates for proportional matrix effects (enhancement/suppression).[15][16] Relatively easy to implement.Requires a representative blank matrix, which may be difficult to obtain. Does not correct for sample-to-sample matrix differences.[16]Batches of samples with a very similar and consistent matrix.
Standard Addition Most accurate method for complex matrices.[9][10] Corrects for both proportional and constant matrix effects for each individual sample.Very time-consuming and labor-intensive; requires multiple analyses per sample.Unique, highly complex, or variable matrices where a blank is unavailable.
Sample Dilution Simple and quick. Can reduce the concentration of interfering matrix components.[10]Reduces sensitivity; may not be feasible for trace-level analysis.High-concentration samples where sensitivity is not a limiting factor.
Visualizing Workflows

A logical approach is critical when troubleshooting. The following diagram outlines a decision-making workflow for addressing potential matrix effects.

Troubleshooting_Workflow Start Start Analysis: Initial Method Validation Check_QC QC Samples Failing? (e.g., %RSD > 15% or Poor Recovery) Start->Check_QC ME_Study Perform Matrix Effect Study (Solvent vs. Matrix Spike) Check_QC->ME_Study Yes End Routine Analysis Check_QC->End No Result Significant Matrix Effect Found? ME_Study->Result Enhancement Signal Enhancement (>115%) Result->Enhancement Yes Suppression Signal Suppression (<85%) Result->Suppression Yes Implement_IS Implement Internal Standard (IS) for Improved Precision Result->Implement_IS No, but precision is poor Use_MMC Use Matrix-Matched Calibration (MMC) Enhancement->Use_MMC Yes Optimize_Extraction Optimize Extraction/Cleanup (e.g., P&T temp, SPME time, SPE) Suppression->Optimize_Extraction Yes Standard_Addition Consider Standard Addition Method Suppression->Standard_Addition If optimization fails Revalidate Re-validate Method with Chosen Strategy Implement_IS->Revalidate Use_MMC->Revalidate Optimize_Extraction->Revalidate Standard_Addition->End Revalidate->End

Caption: A decision-tree workflow for troubleshooting matrix effects.

The following diagram illustrates the fundamental difference between a solvent-based calibration and a matrix-matched calibration when signal enhancement is present.

Calibration_Comparison cluster_0 Solvent Calibration cluster_1 Matrix-Matched Calibration Solvent_Cal Calibration Curve in Pure Solvent Result_S Result: Overestimation of Concentration Solvent_Cal->Result_S Quantified Against Sample_Response_S Sample Response (Enhanced by Matrix) Sample_Response_S->Result_S Higher Signal MMC_Cal Calibration Curve in Blank Matrix (Enhanced) Result_M Result: Accurate Concentration MMC_Cal->Result_M Quantified Against Sample_Response_M Sample Response (Enhanced by Matrix) Sample_Response_M->Result_M Same Signal Level

Caption: Comparison of solvent vs. matrix-matched calibration logic.

References

  • MDPI. (n.d.). Headspace SPME GC–MS Analysis of Urinary Volatile Organic Compounds (VOCs) for Classification Under Sample-Limited Conditions.
  • ResearchGate. (2022). Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS.
  • LCGC. (2022). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
  • Wikipedia. (n.d.). This compound.
  • ResearchGate. (2007). Trimethylpentane-containing passive samplers for predicting time-integrated concentrations of pesticides in water: Laboratory and field studies.
  • Chromatography Online. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • ResearchGate. (2008). Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction.
  • Teledyne LABS. (n.d.). Purge and Trap Overview.
  • U.S. EPA. (2018). EPA Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS).
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2018). Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer.
  • National Institutes of Health. (2022). Overcoming Matrix Effects in Non-Target Screening: A Novel Strategy for Urban Runoff Analysis.
  • MDPI. (2021). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization.
  • SCION Instruments. (2021). EPA 8260: Analysis of Volatile Organic Compounds by GC-MS.
  • U.S. EPA. (2003). Method 5030C: Purge-and-Trap for Aqueous Samples.
  • Purdue University Graduate School. (2022). Solid-Phase Microextraction of Volatile Organic Compounds for Analytical and Forensic Applications.
  • MDPI. (2023). Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model.
  • Agilent Technologies. (2009). Volatile Organic Compound Analysis Using Purge and Trap.
  • GERSTEL. (n.d.). Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS.
  • CDC Stacks. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure.
  • MDPI. (2024). A Review on Recent Developments in the Extraction and Identification of Polycyclic Aromatic Hydrocarbons from Environmental Samples.
  • ResearchGate. (2007). Table 1 Internal standards and performance check standards for GC-MS.
  • Agilent Technologies. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS.
  • Yeast Metabolome Database. (n.d.). 2,3,4-Trimethyl-pentane (YMDB01344).
  • Chemcasts. (n.d.). This compound (CAS 565-75-3) Properties.
  • National Institutes of Health. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
  • National Institutes of Health. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method.
  • SCION Instruments. (2021). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.

Sources

Technical Support Center: Resolving Isomeric Separation of C8 Alkanes by Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the complex challenge of separating C8 alkane isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in resolving these structurally similar compounds. Here, we synthesize field-proven insights and fundamental chromatographic principles to provide a comprehensive resource for method development and troubleshooting.

The separation of C8 alkane isomers, such as n-octane, isooctane (2,2,4-trimethylpentane), and various dimethylhexanes, is a significant analytical challenge. Due to their identical molecular weights and often very close boiling points, achieving baseline resolution requires a highly optimized approach.[1][2] This document provides a structured guide in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of C8 alkane isomers so challenging by chromatography?

The primary difficulty lies in their similar physicochemical properties. Gas chromatography (GC) on conventional non-polar columns separates compounds primarily based on their boiling points and, to a lesser extent, their molecular shape.[1] C8 alkane isomers have the same molecular weight and subtle differences in their boiling points, leading to very similar retention times and a high probability of co-elution.[3] The degree and position of branching in the carbon chain influence volatility, further complicating the separation.[1]

Q2: What is the recommended chromatographic technique for separating C8 alkanes?

Gas Chromatography (GC) is the definitive technique for this application. Alkanes are volatile and thermally stable, making them ideal candidates for GC analysis. Techniques like Liquid Chromatography (LC) are generally unsuitable because alkanes lack functional groups that can be ionized or interact effectively with common LC stationary phases.[4] The most prevalent detector for this analysis is the Flame Ionization Detector (FID) due to its robustness and universal response to hydrocarbons.[4][5] For unambiguous identification, a Mass Spectrometer (MS) is invaluable as it provides structural information through fragmentation patterns.[2][6]

Q3: Which type of GC column is most effective for resolving C8 isomers?

The choice of the capillary column is the most critical factor. The fundamental principle of "like dissolves like" is a good starting point.[3]

  • Stationary Phase: A non-polar stationary phase is the standard first choice. These phases separate alkanes primarily by their boiling points. Common examples include 100% dimethylpolysiloxane (e.g., DB-1, Rxi-1ms) and 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, Rxi-5ms).[3][4][7]

  • Column Dimensions: To enhance separation efficiency (N), which is crucial for resolving closely eluting isomers, specific column dimensions are recommended:

    • Length: Longer columns (e.g., 60 m or 100 m) provide more theoretical plates and thus better resolving power.[3][8]

    • Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm or 0.25 mm) yield higher efficiency compared to wider bore columns.[3][9]

    • Film Thickness: A standard film thickness of 0.25 µm to 0.50 µm is generally suitable for this application.[3]

In some highly complex cases, specialized stationary phases, such as those based on calixarenes, may offer unique selectivity for positional and structural isomers.[10]

Q4: What is the expected elution order for C8 isomers on a non-polar column?

The elution order is inversely related to the degree of branching and directly related to the boiling point. The more branched an isomer is, the more compact its structure, leading to lower intermolecular forces (van der Waals forces) and a lower boiling point.[1][10] Consequently, highly branched isomers elute earlier.

Table 1: Typical Elution Order and Boiling Points of Common C8 Alkane Isomers

Isomer Structure Boiling Point (°C) Typical Elution Order
2,2,4-Trimethylpentane Highly Branched 99.3 First
2,3,4-Trimethylpentane Highly Branched 113.5 Early
2,3-Dimethylhexane Branched 115.6 Intermediate
3-Methylheptane Branched 118.9 Intermediate

| n-Octane | Linear | 125.7 | Last |

Note: The exact elution order can be influenced by the specific stationary phase and analytical conditions.

Q5: What are Kovats Retention Indices (RI) and why are they essential for isomer identification?

Kovats Retention Indices (RI) are a method for normalizing retention times, making them less dependent on analytical variables like temperature ramp rates, column length, or carrier gas flow.[11] This system relates the retention time of an analyte to that of bracketing n-alkane standards.[2] By definition, n-octane has an RI of 800, n-nonane is 900, and so on.[11] For isomeric mixtures, where mass spectra can be very similar, a calculated RI value provides a highly reliable criterion for identification when compared against reference libraries.[2][12]

Troubleshooting Guide

This section addresses the most common issues encountered during the analysis of C8 alkanes and provides a systematic approach to resolving them.

Issue 1: Poor Resolution and Peak Co-elution

This is the most frequent problem, where two or more isomers fail to separate into distinct peaks, often appearing as a single broad peak or as a shoulder on an adjacent peak.[3]

The following diagram outlines a logical workflow to diagnose and solve poor peak resolution.

PoorResolution start Poor Resolution or Peak Shouldering Observed q_temp Is the oven temperature program optimized? start->q_temp a_temp ACTION: 1. Lower the initial oven temperature. 2. Decrease the temperature ramp rate (e.g., from 10°C/min to 2-5°C/min). q_temp->a_temp No q_flow Is the carrier gas flow rate optimal? q_temp->q_flow Yes a_temp->q_flow a_flow ACTION: Verify and optimize the linear velocity for the carrier gas (He or H2). Use a flow meter for accuracy. q_flow->a_flow No q_overload Is the column overloaded? q_flow->q_overload Yes a_flow->q_overload a_overload ACTION: 1. Dilute the sample. 2. Increase the split ratio (e.g., from 50:1 to 100:1). q_overload->a_overload Yes q_column Is the column providing sufficient efficiency? q_overload->q_column No a_overload->q_column a_column ACTION: 1. Use a longer column (e.g., 60m). 2. Use a smaller ID column (e.g., 0.18mm). 3. Consider a different stationary phase for alternative selectivity. q_column->a_column No end_good Problem Resolved q_column->end_good Yes a_column->end_good

Caption: A logical workflow for troubleshooting poor peak resolution.

Issue 2: Asymmetrical Peak Shape (Tailing or Fronting)

Peak tailing is a common problem when analyzing alkanes, often indicating undesirable interactions within the GC system.[1]

Table 2: Troubleshooting Guide for Asymmetrical Peaks

Symptom Potential Cause Recommended Solution
Peak Tailing (Asymmetry > 1.2) Active Sites: Exposed silanol groups in the injector liner or contamination at the column inlet can cause reversible adsorption.[1] 1. Use a new, high-quality deactivated inlet liner. 2. Trim 10-20 cm from the front of the analytical column.[1]
Poor Column Installation: An incorrect column cut or installation depth can create dead volume and turbulence.[13] 1. Ensure a clean, 90-degree cut using a ceramic wafer. 2. Re-install the column according to the instrument manufacturer's specifications.
Column Overload: Injecting too much analyte mass can saturate the stationary phase.[1] 1. Dilute the sample. 2. Increase the split ratio.
Peak Fronting (Asymmetry < 0.8) Column Overload: Severe overload can manifest as fronting peaks. 1. Dilute the sample significantly. 2. Increase the split ratio.[13]

| | Incompatible Solvent: If the sample solvent has a much lower boiling point than the initial oven temperature, improper focusing can occur. | 1. Lower the initial oven temperature to below the boiling point of the solvent. 2. Choose a solvent with a higher boiling point if possible. |

Issue 3: No Peaks Detected When Injecting Alkane Standards

A frustrating issue is when a known standard mixture of n-alkanes fails to produce peaks, which is essential for RI calculations.

  • Cause 1: Sample Concentration is Too Low: Alkane standard mixes are often sold at concentrations that may be too low for your specific injection parameters (especially with high split ratios).[14]

    • Solution: Try decreasing the split ratio (e.g., from 100:1 to 20:1) or perform a splitless injection to ensure enough sample reaches the detector.[14] If the problem persists, obtain a more concentrated standard. Note that derivatization is not required for alkanes.[14]

  • Cause 2: System Leak: A leak in the carrier gas flow path will prevent the sample from being transferred efficiently to the column.

    • Solution: Systematically check for leaks starting from the gas source to the injector. Pay close attention to the septum, liner O-ring, and column fittings. An electronic leak detector is highly recommended.[13]

  • Cause 3: Incorrect Instrument Parameters:

    • Solution: Verify that the injector temperature is high enough (e.g., 250 °C) to ensure complete and instantaneous vaporization of all alkanes in the standard.[14] Confirm that the detector is turned on, the flame is lit (for an FID), and that data is being acquired.

Experimental Protocols

Protocol 1: General Purpose GC-FID Method for C8 Alkane Isomer Screening

This protocol provides a robust starting point for separating C8 alkane isomers. Optimization will likely be required based on your specific sample and instrumentation.

  • Sample Preparation:

    • If the sample is a neat liquid, prepare a 1000 ppm solution by diluting it in a high-purity volatile solvent such as n-hexane or pentane.[15]

    • If the analytes are in a complex matrix, appropriate extraction (e.g., liquid-liquid or solid-phase extraction) may be necessary to isolate the hydrocarbon fraction.[2][16]

  • Instrumentation and Conditions:

    • GC System: Any standard Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

    • Column: Rxi-5ms (or equivalent 5% phenyl-95% dimethylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector:

      • Mode: Split

      • Temperature: 250 °C

      • Split Ratio: 100:1 (adjust as needed based on response)

      • Injection Volume: 1 µL

    • Carrier Gas: Helium or Hydrogen, set to optimal linear velocity (typically ~30-35 cm/s for He, ~40-45 cm/s for H₂).

    • Oven Temperature Program:

      • Initial Temperature: 35 °C, hold for 5 minutes.

      • Ramp: 2 °C/min to 150 °C.

      • Hold: 2 minutes at 150 °C.

    • Detector (FID):

      • Temperature: 280 °C

      • Hydrogen Flow: 30 mL/min

      • Air Flow: 300 mL/min

      • Makeup Gas (N₂ or He): 25 mL/min

Protocol 2: Determination of Kovats Retention Indices (RI)
  • Prepare n-Alkane Standard: Obtain a certified n-alkane standard mixture (e.g., C8-C20) dissolved in hexane.[12][17]

  • Analyze Alkane Standard: Inject the n-alkane standard using the exact same GC conditions as used for your C8 isomer sample analysis.

  • Identify and Tabulate Retention Times: Identify the peaks corresponding to each n-alkane and record their retention times (RT).

  • Analyze Isomer Sample: Inject your sample containing the C8 isomers.

  • Calculate RI: For each unknown isomer peak with retention time RTₓ, find the n-alkanes with 'n' and 'n+1' carbons that bracket it (RTₙ < RTₓ < RTₙ₊₁). Use the following formula to calculate its retention index:

    RI = 100n + 100 * [(log(RTₓ) - log(RTₙ)) / (log(RTₙ₊₁) - log(RTₙ))]

    Compare the calculated RI values to a database or literature to aid in positive identification.

References

  • Pragolab. (n.d.). Soft ionization GC-HRMS of n-Alkanes C8 - C20 (Thermo LTQ Orbitrap XL).
  • ResearchGate. (n.d.). Separations of isomer mixtures of (a) hexane, (b) heptane, (c) octane,....
  • ResearchGate. (n.d.). Kovats retention index (KI) and retention time (RT) values for linear alkanes C8-C20.
  • Restek. (n.d.). Troubleshooting Guide.
  • ResearchGate. (n.d.). Separation of a mixture of C8–C12 hydrocarbons on CC and MCC at equal....
  • PhytoChemia. (2014). GC Analysis – Part IV. Retention Indices.
  • Chromatography Today. (2014). Optimisation of Column Parameters in GC.
  • ResearchGate. (2015). Can anyone suggest the sample preparation method for alkane series (C8-C20) injection in GCMS.
  • PubMed. (2022). Temperature-Programmed Separation of Hexane Isomers by a Porous Calcium Chloranilate Metal-Organic Framework.
  • Separation Science. (n.d.). Basis of Interactions in Gas Chromatography – Part 3: Stationary Phase Selectivity, Glass Half Full?.
  • Chromatography Online. (2022). 9 Types of Gas Chromatography Detector.
  • Phenomenex. (n.d.). Types of stationary phases in gas chromatography.
  • Organomation. (n.d.). Chromatography Sample Preparation Guide.
  • Phenomenex. (n.d.). Exploring the Various Types of Detectors Used in Gas Chromatography.
  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
  • Phenomenex. (2020). GC Troubleshooting Guide.
  • Cerno Bioscience. (n.d.). Reducing the Pain Point of GC Retention Index Calibration for Enhanced GC/MS Compound Identification.
  • Integrated Liner Technologies. (n.d.). Gas Chromatography (GC) Detectors.
  • GL Sciences. (2024). Types of Liquid Stationary Phases for Gas Chromatography.
  • Phenomenex. (n.d.). Temperature Programming for Better GC Results.
  • ResearchGate. (n.d.). Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization detector.

Sources

minimizing fragmentation in mass spectrometry of 2,3,4-Trimethylpentane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the mass spectrometric analysis of 2,3,4-trimethylpentane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a focus on minimizing molecular fragmentation to enhance structural elucidation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the analysis of this compound using mass spectrometry.

Issue 1: The molecular ion (M⁺) peak at m/z 114 is weak or completely absent in my spectrum.

Question: I am analyzing this compound using standard GC-MS with 70 eV Electron Ionization (EI), but I can't find the molecular ion peak. The spectrum is dominated by lower mass fragments. Is this expected, and how can I observe the molecular ion?

Answer: Yes, this is a very common and expected observation for highly branched alkanes like this compound under standard 70 eV EI conditions.[1][2][3]

Causality: The high energy imparted by 70 eV electrons is sufficient to not only ionize the molecule but also to cause extensive fragmentation of its carbon-carbon bonds.[4][5][6] Branched alkanes are particularly susceptible to this because cleavage at the branching points (tertiary or quaternary carbons) results in the formation of relatively stable secondary and tertiary carbocations.[1][2][7] For this compound, the fragmentation is so favorable that the unstable molecular ion breaks apart almost immediately after it is formed.[4][8] The most stable and, therefore, most abundant fragment is often the tertiary butyl cation ([C₄H₉]⁺) at m/z 57.[9]

Solutions: To preserve the molecular ion, you must use a "softer" ionization method that imparts less internal energy to the molecule.

  • Low-Energy Electron Ionization (Soft EI): Reducing the electron energy from the standard 70 eV to a lower value (typically 10-20 eV) can dramatically decrease fragmentation.[10][11] This provides just enough energy to ionize the molecule but not enough to induce widespread bond cleavage, making the molecular ion more prominent.[10]

  • Chemical Ionization (CI): This is a classic soft ionization technique that uses a reagent gas (like methane or isobutane) to ionize the analyte through gentle proton transfer or adduction reactions.[12][13][14] Instead of a radical cation (M⁺·), you will primarily observe a protonated molecule (e.g., [M+H]⁺ at m/z 115) with significantly less fragmentation.[15]

Issue 2: My mass spectrum is too complex, with too many fragment peaks. How can I simplify the spectrum to confirm the carbon backbone?

Question: The fragmentation pattern for my sample is very rich, making it difficult to distinguish from other C8 isomers. How can I simplify the spectrum to focus on the key structural fragments?

Answer: The complexity arises from the numerous ways a branched alkane can fragment under high-energy EI.[7] While this complex pattern can serve as a "fingerprint," simplifying it is key to confirming the molecular weight and primary structure.

Causality: At 70 eV, not only do primary fragmentations occur (like the loss of methyl or ethyl groups), but these primary fragments can also undergo further fragmentation, leading to a cascade of smaller ions.[4][5] This creates the dense spectrum you are observing.

Solutions: The goal is to reduce the extent of this sequential fragmentation.

  • Optimize Electron Energy (Soft EI): As with preserving the molecular ion, lowering the electron energy is the most direct way to simplify the spectrum. By stepping down the energy (e.g., from 70 eV to 50 eV, 30 eV, and finally ~15 eV), you will observe the lower-mass fragments decrease in intensity while higher-mass fragments (and the molecular ion) become more relatively abundant.[10]

  • Use Chemical Ionization (CI): CI is an excellent choice for this purpose. It produces very simple spectra, often dominated by the [M+H]⁺ ion.[11][16] This immediately confirms the molecular weight of the compound. While it provides less structural information from fragmentation, its simplicity is invaluable for confirming the identity of a known compound or determining the molecular weight of an unknown.

Workflow for Optimizing Ionization Method

The following diagram illustrates a decision-making process for selecting and optimizing an ionization method to minimize fragmentation.

Fragmentation_Workflow cluster_ei Low-Energy EI Optimization cluster_ci Chemical Ionization Path start Start: Analyze this compound with standard 70 eV EI-MS q1 Is the Molecular Ion (m/z 114) clearly visible and abundant? start->q1 reduce_ev Protocol: Reduce Electron Energy Systematically (e.g., to 15-20 eV) q1->reduce_ev No ei_success Success: Analysis complete. Spectrum shows M+ and key fragments. q1->ei_success Yes q2 Is the M+ peak now sufficient for your analytical goal? reduce_ev->q2 q2->ei_success Yes switch_ci Switch to Chemical Ionization (CI) (e.g., using Methane) q2->switch_ci No / Still too much fragmentation end_node End: Method Optimized ei_success->end_node ci_result Result: Spectrum dominated by [M+H]+ ion (m/z 115). Molecular weight confirmed. switch_ci->ci_result ci_result->end_node

Caption: Decision workflow for minimizing fragmentation.

Experimental Protocol

Protocol 1: Optimizing Electron Ionization Energy for Molecular Ion Enhancement

This protocol provides a step-by-step method for reducing fragmentation by lowering the electron energy in your GC-MS system.

Objective: To find the optimal electron energy that maximizes the abundance of the molecular ion (m/z 114) relative to the base peak (m/z 57).

Methodology:

  • Initial Setup:

    • Prepare a dilute solution of this compound in a volatile solvent (e.g., hexane).

    • Develop a stable GC method that provides a sharp, symmetric peak for the analyte.

    • Set up your MS method with standard parameters:

      • Ionization Mode: Electron Ionization (EI)

      • Electron Energy: 70 eV

      • Mass Range: 40-120 amu

  • Reference Spectrum Acquisition:

    • Inject the sample and acquire a full scan mass spectrum at 70 eV. This will be your reference spectrum.

    • Confirm the absence or very low abundance of the m/z 114 peak and the high abundance of the m/z 57 peak.

  • Systematic Energy Reduction:

    • Edit your MS acquisition method, lowering the electron energy to 50 eV . Do not change any other parameters.

    • Inject the sample again and acquire the spectrum.

    • Repeat this process, lowering the energy in steps. Recommended values to test are 30 eV, 20 eV, 15 eV, and 12 eV .

  • Data Analysis:

    • For each acquired spectrum, calculate the ratio of the abundance of the molecular ion (m/z 114) to the abundance of the base peak (m/z 57).

    • Plot this ratio against the electron energy. The optimal energy is the one that provides the highest ratio while maintaining adequate overall signal intensity.

  • Finalization:

    • Select the electron energy that provides the best balance of molecular ion intensity and overall signal for your future analyses. Note that absolute signal intensity will decrease as electron energy is lowered, so a compromise may be necessary.[11]

Frequently Asked Questions (FAQs)

Q1: What is the expected fragmentation pattern of this compound under standard 70 eV EI conditions?

Under standard EI conditions, the molecular ion (M⁺, m/z 114) is typically very weak or absent.[1][3] The fragmentation is dominated by cleavage at the branched carbon atoms to form stable carbocations.[2][7]

Primary Fragmentation Pathways

Fragmentation_Pattern cluster_frags Major Fragment Ions M This compound [M]⁺· m/z 114 frag57 [C₄H₉]⁺ m/z 57 (Base Peak, t-butyl cation) M->frag57 - C₄H₉• frag71 [C₅H₁₁]⁺ m/z 71 M->frag71 - C₃H₇• frag43 [C₃H₇]⁺ m/z 43 (isopropyl cation) M->frag43 - C₅H₁₁• frag99 [M-CH₃]⁺ m/z 99 M->frag99 - CH₃•

Caption: Key fragmentation pathways of this compound.

Expected Key Fragments:

m/z Ion Formula Identity/Origin Expected Relative Abundance
57 [C₄H₉]⁺ Tertiary butyl cation (loss of isobutyl radical) Base Peak (100%)
43 [C₃H₇]⁺ Isopropyl cation High
71 [C₅H₁₁]⁺ Moderate
99 [C₇H₁₅]⁺ Loss of a methyl group ([M-15]) Low

| 114 | [C₈H₁₈]⁺· | Molecular Ion | Very Low to Absent |

Q2: Besides Low-Energy EI and CI, are there other ionization techniques suitable for analyzing branched alkanes?

Yes, other soft ionization techniques can be effective, particularly for direct analysis without chromatography.

  • Atmospheric Pressure Photoionization (APPI): APPI is highly effective for nonpolar compounds like alkanes.[15] It uses photons to ionize molecules, which is a very low-energy process that typically results in a strong molecular ion peak with minimal fragmentation.

  • Field Ionization (FI): FI is another classic soft ionization technique that uses a strong electric field to remove an electron from the analyte. It imparts very little excess energy, resulting in prominent molecular ions. It is particularly well-suited for volatile, nonpolar compounds.[12]

Q3: Will lowering the electron energy affect my ability to use a spectral library for identification?

Yes, absolutely. Commercial mass spectral libraries (like NIST/Wiley) are built using data acquired at a standard 70 eV.[8] Your low-energy spectra will not match these library entries because the fragmentation patterns will be drastically different. Library searching should only be performed with 70 eV data. Low-energy EI is a tool for confirming molecular weight and structure, not for library-based identification.

References

  • Wikipedia. (n.d.). Alkane.
  • Quora. (2015). In mass spectrometry of alkanes, how is a molecular ion formed without it fragmenting immediately?
  • University of Arizona. (n.d.). Alkanes.
  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns.
  • Weber State University. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra.
  • Chemistry LibreTexts. (2023). 2.3: Ionization Techniques.
  • Brainly. (2023). The base peak in the mass spectrum of 2,2,4-trimethylpentane...
  • Chemistry LibreTexts. (2023). 12.2: Interpreting Mass Spectra.
  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.
  • Burdová, H., et al. (2023). Application of low-energy-capable electron ionization with high-resolution mass spectrometer for characterization of pyrolysis oils from plastics. Journal of Chromatography A.
  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
  • ResearchGate. (2018). Identification of methyl branched alkanes using GC-MS ion trap?
  • GenTech Scientific. (2023). What Factors Influence Fragmentation in Mass Spectrometry?
  • Blomquist, G. J., & Bagneres, A. G. (Eds.). (1998). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. Journal of Chemical Ecology.
  • Smith, L. L., & Strickland, J. R. (2007). Improved GC/MS method for quantitation of n-alkanes in plant and fecal material. Journal of Agricultural and Food Chemistry.
  • Chegg. (2022). Solved Question 2: A) Using the mass spectrum of...
  • Tofwerk. (n.d.). Direct Measurement of Complex VOC Mixtures with EI, CI, and SPI.
  • eGyanKosh. (n.d.). Branched chain alkanes.
  • Agilent. (2020). Optimizing Conditions for GC/MS Analyses.
  • Liu, W., et al. (2018). A “Soft” and “Hard” Ionization Method for Comprehensive Studies of Molecules. Analytical Chemistry.
  • Doc Brown's Chemistry. (2025). Interpreting the fragmentation pattern of the mass spectrum of 2,3-dimethylpentane.
  • Allouche, F., et al. (2024). Analysis of VOCs in Liquids through Vaporization in a Tubular Oven Monitored by Chemical Ionization Mass Spectrometry. Molecules.

Sources

ensuring accuracy in measuring the physical properties of 2,3,4-Trimethylpentane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the accurate measurement of physical properties of 2,3,4-trimethylpentane. This guide is designed for researchers, scientists, and drug development professionals who require high-fidelity data for this compound. Here, we address common challenges and provide robust, field-proven methodologies to ensure the integrity of your experimental results.

Our approach is built on a foundation of scientific causality. We don't just provide steps; we explain the reasoning behind them, empowering you to troubleshoot effectively and adapt protocols to your specific needs. Every procedure incorporates self-validation checks to foster confidence in your measurements.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical when measuring the physical properties of this compound?

A1: The physical properties of hydrocarbons like this compound are highly dependent on temperature. For instance, density decreases as temperature increases. Even minor fluctuations of 0.1 °C can introduce significant errors, particularly in high-precision measurements required for quality control or thermodynamic modeling.[1] Similarly, the refractive index is temperature-dependent; thus, stable and accurately known temperatures are paramount for reliable data.[1][2]

Q2: My measured boiling point for this compound seems lower than the literature value. What is the most likely cause?

A2: The most common reason for a lower-than-expected boiling point is atmospheric pressure.[3][4] Boiling point is defined as the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6] Literature values are typically reported at standard pressure (1 atm or 760 mmHg). If your laboratory is at a higher altitude, the ambient pressure will be lower, resulting in a lower boiling point.[4] Always record the barometric pressure during your experiment and, if necessary, apply a pressure correction to normalize your value to standard pressure.[5][7]

Q3: I am observing inconsistent density readings for the same sample. What should I check first?

A3: Inconsistent density readings often stem from three primary sources:

  • Sample Impurity: Ensure your this compound is of high purity. Volatile impurities can alter the overall density.

  • Air Bubbles: Microbubbles in the sample can significantly skew results, leading to artificially low-density readings.[8] This is a critical check, especially when using oscillating U-tube digital density meters.[8][9]

  • Improper Cleaning: Residual solvent or sample from a previous measurement can contaminate the current sample, altering its density. Ensure your measurement cell or pycnometer is meticulously cleaned and dried between measurements.

Q4: What safety precautions are essential when handling this compound?

A4: this compound is a highly flammable liquid and vapor.[10][11][12] It is crucial to work in a well-ventilated area, such as a fume hood, and eliminate all potential ignition sources (e.g., open flames, sparks, hot surfaces).[10][11][12] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][13] It can cause skin irritation and may be harmful if swallowed, with a risk of aspiration into the lungs.[10][11][12] Review the Safety Data Sheet (SDS) thoroughly before beginning any work.[10][11][12][13]

Physical Properties Reference Data

For validation purposes, it is essential to have reliable reference values. The following table summarizes key physical properties of this compound.

Physical PropertyValueTemperature (°C)Pressure (atm)Source
Molecular Weight114.23 g/mol N/AN/A[NIST][14][15][16]
Boiling Point113.5 °CN/A1PubChem
Density0.719 g/cm³201PubChem
Refractive Index1.404201PubChem
Flash Point4 °CN/A1[Sigma-Aldrich]

Note: These values should be used as a reference. Always consult the certificate of analysis for the specific batch of material you are using.

Troubleshooting Guides & Experimental Protocols

Workflow for Investigating Measurement Discrepancies

The following diagram outlines a systematic approach to troubleshooting inaccurate or imprecise measurements.

G start Inaccurate Measurement Observed check_purity Is Sample Purity Verified? (e.g., via GC) start->check_purity check_cal Is Instrument Calibration Current and Verified with Standards? check_purity->check_cal Yes remediate_purity Purify Sample or Obtain New Batch check_purity->remediate_purity No check_env Are Environmental Conditions Stable and Recorded? (Temp, Pressure) check_cal->check_env Yes remediate_cal Recalibrate Instrument Using Certified Standards check_cal->remediate_cal No check_proc Was the Standard Operating Procedure (SOP) Followed Exactly? check_env->check_proc Yes remediate_env Stabilize Environment & Apply Corrections check_env->remediate_env No remediate_proc Review SOP & Re-run Measurement check_proc->remediate_proc No end_node Accurate Measurement Achieved check_proc->end_node Yes remediate_purity->check_purity remediate_cal->check_cal remediate_env->check_env remediate_proc->check_proc

Caption: A systematic workflow for troubleshooting inaccurate physical property measurements.

Density Measurement using a Digital Density Meter

This protocol is based on the principles outlined in ASTM D4052.[8][9][17] Digital density meters provide high accuracy and require small sample volumes.

Q: My density reading is fluctuating. What's wrong? A: This is often due to thermal instability or the presence of microscopic bubbles.[8] Ensure the instrument's Peltier temperature control is stable at the setpoint for at least 15 minutes before injection. When injecting the sample with a syringe, do so slowly and steadily to avoid introducing bubbles.

Experimental Protocol:

  • System Preparation & Calibration:

    • Turn on the density meter and allow it to thermally equilibrate to the target temperature (e.g., 20.00 ± 0.05 °C).

    • Perform a calibration check. First, inject high-purity, degassed water. The reading should be 0.998203 g/cm³. Second, after cleaning and drying the cell thoroughly with acetone and air, perform an air check. The reading should be 0.0012 g/cm³. If readings are outside the instrument's tolerance, perform a full calibration as per the manufacturer's instructions.

    • Causality: This two-point check (air and water) validates the instrument's performance across a range of densities, ensuring the accuracy of the oscillating U-tube's measurement.[9]

  • Sample Preparation & Measurement:

    • Ensure the this compound sample has been equilibrated to the measurement temperature to prevent thermal gradients.

    • Draw approximately 2 mL of the sample into a clean, dry syringe. Invert the syringe and expel any trapped air bubbles.

    • Inject the sample slowly and smoothly into the measurement cell until the cell is completely filled. Automated injection systems can also be used.[8][9]

    • Allow the reading to stabilize. This occurs when the temperature and density values are no longer drifting.

    • Record the density.

  • Cleaning:

    • Flush the cell with a suitable solvent (e.g., heptane or acetone).

    • Dry the cell completely by passing a stream of dry air or nitrogen through it. An improperly dried cell is a common source of error in subsequent measurements.

Refractive Index (RI) Measurement using an Abbe Refractometer

This protocol adheres to the principles of ASTM D1218, which covers the measurement of refractive index for hydrocarbon liquids.[18][19][20][21][22]

Q: The boundary line in the eyepiece is blurry or colored. How do I fix this? A: A blurry line often indicates poor sample application or a dirty prism. Ensure the prism surface is perfectly clean and the sample is applied as a thin, uniform film. A colored (chromatic) dispersion indicates that the refractometer's compensator needs to be adjusted. Rotate the chromatic adjustment knob until the boundary line is sharp and achromatic (black and white).

Experimental Protocol:

  • Instrument Preparation & Calibration:

    • Turn on the refractometer's light source and the circulating water bath set to the desired temperature (e.g., 20.0 ± 0.1 °C). Allow sufficient time for the prisms to reach thermal equilibrium.

    • Causality: Temperature control is the most critical factor for accurate RI measurements; even a 1 °C change can alter the RI in the fourth decimal place.[1][2]

    • Calibrate the instrument using a certified RI standard close to the expected value of this compound (approx. 1.404). If the reading is not within the specified tolerance of the standard, adjust the refractometer according to the manufacturer's guide.

  • Measurement:

    • Using a pipette, place a few drops of this compound onto the lower prism.

    • Close the prisms firmly. This will spread the liquid into a thin, uniform film.

    • Looking through the eyepiece, rotate the coarse adjustment knob until the light and dark fields become visible.

    • Adjust the chromatic dispersion compensator to eliminate any color fringe at the boundary, creating a sharp black-and-white line.

    • Use the fine adjustment knob to center the boundary line precisely on the crosshairs.

    • Read the refractive index from the scale.

  • Cleaning:

    • Clean the prism surfaces immediately after use with a soft lens tissue moistened with a suitable solvent (e.g., acetone or ethanol). Avoid any abrasive materials that could scratch the prism.

    • Causality: Cross-contamination from residual samples is a significant source of error.[2]

Boiling Point Measurement using the Thiele Tube Method

This microscale method is efficient for determining the boiling point with a small sample volume.

Q: My sample is turning dark or seems to be decomposing during the boiling point measurement. Why? A: This indicates that the heating rate is too high, causing the sample to "scorch" on the hot glass surface before the bulk liquid reaches a stable boil. Reduce the heating rate to ensure gentle, even heating. A slow, steady stream of bubbles is desired.

Experimental Protocol:

  • Apparatus Setup:

    • Attach a small test tube (e.g., a Durham tube) containing 0.5-1 mL of this compound to a thermometer using a rubber band. The bottom of the tube should align with the thermometer bulb.

    • Invert a sealed-end capillary tube and place it inside the test tube with the open end down.

    • Place the entire assembly into a Thiele tube containing high-boiling mineral oil. The side arm of the Thiele tube is designed to promote even heat distribution via convection currents.

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a microburner or heat gun.

    • As the temperature rises, dissolved air will first escape from the capillary tube.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the sample's vapor pressure has overcome the external pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[23] At this exact moment, the vapor pressure inside the capillary equals the external atmospheric pressure.

    • Record this temperature as the boiling point.

    • Record the ambient atmospheric pressure from a laboratory barometer.[3][5]

  • Validation:

    • Allow the apparatus to cool further. As it cools, the sample will be drawn into the capillary tube. You can often repeat the measurement by gently reheating to confirm the value.

References

  • ASTM D1218-21, Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids, ASTM International, West Conshohocken, PA, 2021. [Link]
  • MedSolut AG. (2025, March 2). Sources of error in refractometer measurements. [Link]
  • ASTM D1218-99, Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids, ASTM International, West Conshohocken, PA, 1999. [Link]
  • ANSI Blog. (n.d.). ASTM D4052-22: Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids. [Link]
  • eralytics. (n.d.). ASTM D4052. [Link]
  • Brainly.com. (2023, March 23). Factors that can influence the accuracy of a boiling point measurement. [Link]
  • Ophthalmology Management. (2008, February 1). Common Errors in the Refractive Process. [Link]
  • iTeh Standards. (n.d.). ASTM D1218-99 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. [Link]
  • iTeh Standards. (n.d.). ASTM D4052-11 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. [Link]
  • ASTM International. (2021, March 2). D4052 Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter. [Link]
  • MaTestLab. (n.d.). ASTM D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. [Link]
  • ASTM International. (2012, November 1). ASTM D1218-12 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. [Link]
  • Lab Manager. (n.d.).
  • Eye News. (2024, February 2).
  • Unknown Source. (n.d.).
  • MISCO. (n.d.). Digital Refractometer Error Messages. [Link]
  • Chemistry LibreTexts. (2022, April 7). 6.2A: Overview of Boiling Point. [Link]
  • Dandekar, A. Y., Andersen, S. I., & Stenby, E. H. (n.d.). Measurement of Viscosity of Hydrocarbon Liquids Using a Microviscometer.
  • Scribd. (n.d.).
  • Sciencing. (2022, March 24). Factors Affecting The Boiling Point. [Link]
  • University of Calgary. (n.d.). Micro-boiling point measurement. [Link]
  • EBSCO. (n.d.). Boiling points | Research Starters. [Link]
  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]
  • PubChem. (n.d.). 2,2,4-Trimethylpentane. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • NIST. (n.d.). Pentane, 2,3,4-trimethyl-. [Link]
  • Unknown Source. (n.d.).
  • NIST. (n.d.). Pentane, 2,3,4-trimethyl-. [Link]
  • Chemistry LibreTexts. (2022, May 5). 6.
  • JoVE. (2020, March 26). Video: Boiling Points - Concept. [Link]
  • NIST. (n.d.). Pentane, 2,3,4-trimethyl-. [Link]
  • ResearchGate. (2025, August 7). Viscosity measurement of hydrocarbons using a two-capillary viscometer. [Link]
  • Wikipedia. (n.d.). List of viscosities. [Link]
  • TECHKON. (n.d.). Manual Color-Densitometer DENS. [Link]
  • X-Rite. (n.d.). X-Rite 341C Densitometer. [Link]
  • Unknown Source. (n.d.). Densitometer.
  • Photrio.com Photography Forums. (2007, December 21). So I've got a densitometer........
  • Chemistry Stack Exchange. (2017, March 16).
  • Wikipedia. (n.d.).

Sources

Technical Support Center: Navigating the Challenges of 2,3,4-Trimethylpentane's High Volatility in Experimental Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2,3,4-trimethylpentane. This resource is designed to provide you with field-proven insights and robust protocols to effectively manage the high volatility of this compound in your experiments, ensuring data integrity, operational safety, and experimental reproducibility.

Understanding the Core Challenge: The Physicochemical Properties of this compound

This compound, a highly branched isomer of octane, is a colorless, flammable liquid with a low boiling point and high vapor pressure, classifying it as a volatile organic compound (VOC).[1][2][3] These properties, while beneficial for certain applications like combustion studies and as a high-octane fuel component, present significant challenges in a controlled laboratory setting.[4] The primary issues stem from its propensity to evaporate rapidly, leading to changes in concentration, pressure buildup in sealed systems, and safety hazards.

This guide provides a structured approach to mitigating these challenges through a series of frequently asked questions (FAQs), detailed troubleshooting guides, and validated experimental protocols.

Physicochemical Data Summary

For quick reference, the key physical and chemical properties of this compound are summarized below. Understanding these parameters is the first step in designing experiments that account for its volatile nature.

PropertyValueSource
Molecular Formula C₈H₁₈PubChem[1]
Molecular Weight 114.23 g/mol PubChem[1]
Boiling Point 113-114 °C (235-237 °F)ChemicalBook[2], Wikipedia[3]
Melting Point -109.7 to -109.0 °CWikipedia[3]
Vapor Pressure 27.1 mmHg at 25 °CPubChem[1]
Density 0.719 g/mL at 25 °CChemicalBook[2]
Flash Point 4 °C (39 °F)Wikipedia[3]
Solubility Insoluble in water; soluble in nonpolar organic solvents.UCLA[5]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the handling and use of this compound in experimental settings.

Q1: My stock solution of this compound seems to be decreasing in concentration over time. What's happening and how can I prevent it?

A1: This is a classic issue of evaporative loss due to the high volatility of this compound. To maintain a stable concentration, several measures are crucial:

  • Proper Sealing: Always use vials with tight-fitting caps, preferably with PTFE-lined septa. For long-term storage, consider crimp-sealed vials. Parafilm can provide an additional temporary seal but is not a substitute for a high-quality cap.

  • Temperature Control: Store stock solutions in a cool, dark place. Refrigeration is often recommended, but ensure the temperature is not so low as to cause any components of your solution to freeze.

  • Minimize Headspace: Use a vial size that is appropriate for the volume of your solution to minimize the headspace, which is the volume of air above the liquid where evaporation occurs.

  • Work Quickly: When preparing dilutions or accessing the stock solution, work efficiently to minimize the time the container is open to the atmosphere.

Q2: I'm using a this compound isomer (isooctane) as a mobile phase in my HPLC system and I'm seeing baseline drift and inconsistent retention times. Are these issues related to its volatility?

A2: Yes, the high volatility of isooctane can certainly lead to these problems in HPLC. Here’s why and how to troubleshoot:

  • Evaporation from the Mobile Phase Reservoir: As isooctane evaporates from the mobile phase reservoir, the composition of your mobile phase can change, leading to a gradient-like effect even in an isocratic run. This causes baseline drift and shifts in retention times.

    • Solution: Keep mobile phase reservoirs covered and consider using a solvent inlet filter with a check valve to minimize evaporation. Preparing fresh mobile phase daily is also a good practice.

  • Degassing Issues: The volatility of isooctane can make it more susceptible to outgassing in the HPLC system, especially as it moves from atmospheric pressure to the high-pressure environment of the pump. This can cause bubbles in the pump heads and detector, leading to pressure fluctuations and baseline noise.

    • Solution: Ensure your mobile phase is thoroughly degassed before use, either by sparging with helium, sonication, or vacuum filtration. An in-line degasser is highly recommended.

  • Temperature Fluctuations: Changes in ambient laboratory temperature can affect the vapor pressure of your mobile phase, leading to inconsistent delivery by the pump.

    • Solution: Use a column oven to maintain a stable temperature for the column and consider a temperature-controlled environment for your HPLC system.

Q3: I need to heat a reaction mixture containing this compound. What are the key safety considerations?

A3: Heating this compound requires stringent safety protocols due to its low flash point and high flammability.

  • No Open Flames: Never use a Bunsen burner or any other open flame. Use a heating mantle, oil bath, or a temperature-controlled hot plate.

  • Proper Ventilation: All heating must be done in a certified chemical fume hood to prevent the accumulation of flammable vapors.

  • Pressure Management: If heating in a sealed vessel, be aware that the vapor pressure of this compound will increase significantly, posing an explosion risk. Use a pressure-rated reaction vessel and consider a pressure-relief valve. For reactions at atmospheric pressure, use a condenser to prevent vapor loss and to control the reaction temperature.

  • Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure all metal containers and equipment are properly grounded and bonded during transfer.

Part 2: Troubleshooting Guides for Specific Applications

This section provides more detailed troubleshooting advice for common experimental scenarios where the volatility of this compound is a critical factor.

Guide 1: Maintaining a Stable Fuel-Air Mixture in Combustion Experiments

The high volatility of this compound is advantageous for fuel combustion research, but precise control of the fuel-air mixture is paramount for reproducible results.

Problem: Inconsistent Combustion Characteristics (e.g., flame speed, ignition delay).

Potential Cause Explanation Troubleshooting Steps
Inaccurate Fuel Delivery The high vapor pressure can lead to vapor lock in fuel lines or inconsistent atomization from injectors.1. Use a temperature-controlled fuel delivery system to maintain the fuel in a liquid state until the point of injection. 2. Ensure the fuel injector is rated for the vapor pressure of this compound. 3. Calibrate the mass flow controller or fuel pump regularly with this compound.
Fuel Evaporation Before Combustion Chamber Fuel may evaporate in the intake manifold, leading to a richer-than-intended mixture.1. Cool the intake manifold to prevent premature evaporation. 2. Use a direct injection system to introduce the fuel directly into the combustion chamber. 3. Account for the heat of vaporization in your energy balance calculations.
Ambient Temperature Effects Fluctuations in lab temperature can alter the fuel's vapor pressure and, consequently, the fuel-air ratio.1. Conduct experiments in a temperature-controlled environment. 2. Monitor and record the ambient temperature for each experimental run to identify any correlations with inconsistencies.
Guide 2: Challenges with Volatile Alkanes in Chromatography (HPLC & GC)

While less common as a primary solvent in modern HPLC due to its non-polar nature, its isomer, 2,2,4-trimethylpentane (isooctane), is used in specific normal-phase applications and as a standard in GC.

Problem: Poor Peak Shape and Resolution in HPLC/GC.

Potential Cause Explanation Troubleshooting Steps
Sample Solvent Incompatibility (HPLC) If the sample is dissolved in a solvent much stronger than the isooctane-based mobile phase, peak distortion can occur.1. Whenever possible, dissolve the sample in the mobile phase. 2. If a different solvent must be used, ensure it is weaker than the mobile phase and inject the smallest possible volume.
Co-elution with Volatile Impurities (GC) The high volatility can lead to co-elution with other early-eluting compounds.1. Optimize the temperature program to improve the separation of early-eluting peaks. 2. Use a column with a thicker stationary phase to increase retention of volatile analytes.
Evaporation from Autosampler Vials (HPLC/GC) Loss of solvent from autosampler vials can lead to sample concentration and inaccurate quantification.1. Use high-quality autosampler vials with pre-slit septa to minimize evaporation during multiple injections. 2. Keep the autosampler tray cool if possible. 3. Prepare fresh samples for long analytical runs.

Part 3: Experimental Protocols and Workflows

This section provides step-by-step methodologies for key experimental workflows, incorporating best practices for handling the high volatility of this compound.

Protocol 1: Preparation of a Standard Solution of this compound for GC Analysis

This protocol outlines the preparation of a 100 ppm standard solution of this compound in hexane, a similarly volatile solvent.

Materials:

  • This compound (≥99% purity)

  • Hexane (HPLC grade)

  • 10 mL volumetric flask with a ground glass stopper

  • 100 µL and 1 mL gas-tight syringes

  • Analytical balance (readable to 0.0001 g)

  • 2 mL screw-top GC vials with PTFE-lined septa

Procedure:

  • Tare the Volumetric Flask: Place the 10 mL volumetric flask with its stopper on the analytical balance and tare the weight.

  • Add this compound: Using the 100 µL gas-tight syringe, quickly add approximately 10 µL of this compound to the volumetric flask. Immediately replace the stopper and record the mass.

  • Dilute with Hexane: Remove the stopper and, working in a fume hood, carefully add hexane to the flask until the bottom of the meniscus is level with the calibration mark.

  • Stopper and Mix: Immediately replace the stopper and invert the flask several times to ensure the solution is homogeneous.

  • Calculate the Exact Concentration: Based on the mass of this compound added and the volume of the flask, calculate the precise concentration of the stock solution.

  • Prepare the 100 ppm Standard: Perform a serial dilution from the stock solution to achieve the final 100 ppm concentration. Use gas-tight syringes for all transfers to minimize evaporative losses.

  • Transfer to GC Vials: Immediately transfer the final 100 ppm standard solution into the 2 mL GC vials and seal them tightly.

  • Storage: Store the prepared standards in a refrigerator until analysis.

Workflow Diagram: Safe Handling and Transfer of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_transfer Transfer cluster_cleanup Cleanup and Storage Gather_PPE Gather Appropriate PPE (Gloves, Goggles, Lab Coat) Prepare_Hood Prepare Chemical Fume Hood Gather_PPE->Prepare_Hood Ground_Containers Ground and Bond Metal Containers Prepare_Hood->Ground_Containers Use_Syringe Use Gas-Tight Syringe or Cannula for Transfer Ground_Containers->Use_Syringe Minimize_Exposure Minimize Time Container is Open Use_Syringe->Minimize_Exposure Seal_Immediately Immediately Seal Source and Destination Containers Minimize_Exposure->Seal_Immediately Wipe_Spills Clean Minor Spills Immediately Seal_Immediately->Wipe_Spills Dispose_Waste Dispose of Contaminated Materials in Designated Waste Container Wipe_Spills->Dispose_Waste Store_Properly Store in a Cool, Dry, Well-Ventilated, Flammable-Safe Area Dispose_Waste->Store_Properly

Caption: A logical workflow for the safe handling and transfer of this compound.

Part 4: Safety Incidents and Lessons Learned

Understanding the potential consequences of mishandling highly volatile and flammable compounds is crucial for fostering a strong safety culture. This section presents case studies of laboratory accidents involving similar substances and extracts key lessons.

Case Study 1: UCLA Laboratory Fire (2008)

A research assistant was transferring tert-butyl lithium, a pyrophoric material dissolved in the highly flammable solvent pentane. The plunger of the syringe came out, and the chemical ignited upon contact with air, causing fatal burns.[6]

  • Lessons Learned:

    • Inadequate PPE: The researcher was not wearing a flame-resistant lab coat. Standard cotton lab coats offer minimal protection against fire.

    • Improper Technique: The volume of pyrophoric material being transferred was large for a single syringe.

    • Lack of Training: A subsequent investigation highlighted deficiencies in safety training and documentation.

Case Study 2: University of Kentucky Waste Explosion (1997)

A student mixed incompatible wastes, believed to be nitric acid and halogenated organic solvents, in a waste bottle. He noticed brown fumes, capped the bottle, and walked away. The bottle exploded shortly after.[1]

  • Lessons Learned:

    • Incompatible Waste Streams: Never mix oxidizing acids with organic solvents.

    • Recognizing Danger Signs: The evolution of fumes was a clear indicator of a dangerous reaction. Capping the bottle allowed pressure to build, leading to the explosion.

    • Communication: The student should have immediately alerted a supervisor and not left the potentially hazardous situation unattended.

Safety Protocol Flowchart: Responding to a Spill of this compound

Spill_Response cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill_Occurs Spill of this compound Occurs Assess_Size Assess Spill Size and Risk Spill_Occurs->Assess_Size Small_Spill Small, Contained Spill Assess_Size->Small_Spill Small Large_Spill Large Spill or Fire Assess_Size->Large_Spill Large / Fire Alert_Personnel Alert Personnel in the Immediate Area Activate_Alarm Activate Fire Alarm Remove_Ignition Remove Ignition Sources Alert_Personnel->Remove_Ignition Use_Spill_Kit Use Spill Kit with Inert Absorbent Remove_Ignition->Use_Spill_Kit Clean_Area Clean the Area Use_Spill_Kit->Clean_Area Dispose_Waste_Small Dispose of Waste in a Sealed Container Clean_Area->Dispose_Waste_Small Evacuate Evacuate the Laboratory Activate_Alarm->Evacuate Close_Doors Close Doors Behind You Evacuate->Close_Doors Call_Emergency Call Emergency Services Close_Doors->Call_Emergency

Caption: A decision-making flowchart for responding to a spill of this compound.

References

  • Case Studies on Laboratory Accident. (n.d.). Education Bureau, The Government of the Hong Kong Special Administrative Region.
  • Technology Networks. (2018, December 6). 8 Stories of Lab Safety Gone Wrong.
  • Scribd. (n.d.). HPLC Troubleshooting Guide.
  • University of New England. (n.d.). EHS Lab Chatter.
  • Chrom Tech. (2025, October 14). The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance.
  • DTU Research Database. (n.d.). Experimental Study of Liquid Fuel Spray Combustion.
  • ACS Omega. (2022, December 26). Experimental and Computational Investigation upon Combustion Characteristics of Liquid Fuel in a Novel Combustor with Hybrid Swirl and Recirculation Bowl.
  • HPLC Troubleshooting. (n.d.).
  • Scilit. (n.d.). Evaporation rates of alkanes and alkanols from acoustically levitated drops.
  • Beijing Institute of Technology. (2011, July 17). Experimental Study on the combustion characteristics of liquid fuel in the straight tubes.
  • Wikipedia. (n.d.). This compound.
  • ResearchGate. (2025, August 6). Evaporation rates of alkanes and alkanols from acoustically levitated drops.
  • Environmental Health & Safety (EHS). (n.d.). Lab Incidents - Lessons Learned.
  • Health, Safety and Environment Office. (n.d.). Lessons Learnt from a Tragic Chemistry Laboratory Accident in UCLA.
  • UCLA Chemistry. (n.d.). 2,2,4-Trimethylpentane: A Deep Dive into Structure, Properties, and Applications.
  • ResearchGate. (2025, August 9). An experimental study on MILD combustion of prevaporised liquid fuels.
  • Environmental Health & Safety. (n.d.). Laboratory Accidents.
  • ResearchGate. (2025, August 9). Experimental study of the mild combustion of liquid hydrocarbons.
  • DTIC. (n.d.). Effect of Volatility on Air-Fuel Ratio Distribution and Torque Output of a Carbureted Light Aircraft Piston Engine.
  • ResearchGate. (2025, August 9). Evaporating drops of alkane mixtures.
  • Dailymotion. (2025, October 16). Makin' FLAMES! The ART and SCIENCE of mixing FUEL and AIR.
  • Quora. (2018, February 1). Why are volatile solvents used in thin layer chromatography?.
  • Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction.
  • ResearchGate. (2025, August 7). A study of the evaporation and condensation of n-alkane clusters and nanodroplets using quantum chemical methods.
  • Angle of Attack. (n.d.). Airplane Mixture Explained.
  • Pilot Mall. (2025, December 20). Understanding Mixture Control in Carbureted Engines.
  • YouTube. (2025, February 7). What Is Gradient Elution In Chromatography? - Chemistry For Everyone.
  • Journal of Thermal Analysis. (n.d.). STRUCTURE INVESTIGATION BY EVAPORATION OF VOLATILE HYDROCARBONS FROM MIXTURES OF HIGH VAPOUR PRESSURE DIFFERENCES.
  • Scribd. (n.d.). HPLC Challenges and Solutions Guide.
  • MDPI. (n.d.). Experimental Investigations of the Possibilities for Decreasing Internal Combustion Engine Pollution Through Pre-Combustion Treatment Technologies by Fumigation.
  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography.
  • G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions.
  • Chromatography Today. (2023, March 14). 4 Common Mistakes to Avoid in HPLC.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • OSTI.GOV. (n.d.). Experimental study of flash boiling spray with isooctane, hexane, ethanol and their binary mixtures.
  • OUCI. (n.d.). Experimental study of sprays with isooctane, hexane, ethanol and their binary mixtures under different flash boiling in….
  • PubChem. (n.d.). 2,2,4-Trimethylpentane.

Sources

Validation & Comparative

A Comparative Guide to the Combustion Characteristics of 2,3,4-Trimethylpentane and Isooctane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers and Scientists

In the landscape of gasoline surrogate fuels and fundamental combustion research, the isomers of octane (C8H18) serve as critical reference points for understanding the intricate relationship between molecular structure and combustion behavior. Among these, 2,2,4-trimethylpentane, commonly known as isooctane, is the benchmark for the 100-point on the octane rating scale, signifying its high resistance to autoignition, or "knock"[1]. This guide provides a detailed comparison of the combustion characteristics of isooctane and its lesser-studied isomer, 2,3,4-trimethylpentane. By examining key combustion parameters, supported by experimental data and mechanistic insights, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle differences in molecular architecture influence reactivity and flame propagation.

Molecular Structure: The Foundation of Divergent Combustion Behavior

The arrangement of atoms within a molecule is the primary determinant of its chemical and physical properties, including its behavior during combustion. Both this compound and isooctane are highly branched alkanes, a characteristic that generally leads to higher octane numbers compared to their straight-chain counterpart, n-octane[2]. However, the specific placement of the methyl groups distinguishes their structures and, consequently, their combustion performance.

  • Isooctane (2,2,4-trimethylpentane): Features a quaternary carbon atom (a carbon bonded to four other carbon atoms). This structure is exceptionally stable and resistant to the initial hydrogen abstraction reactions that initiate combustion.

  • This compound: Possesses a more distributed branching with three tertiary carbon atoms (a carbon bonded to three other carbon atoms). While still highly branched, the presence of more tertiary C-H bonds, which are weaker than primary C-H bonds, influences its reactivity.

Ignition Delay Time: A Tale of Two Isomers

Ignition delay time (IDT) is a critical measure of a fuel's resistance to autoignition under specific conditions of temperature, pressure, and equivalence ratio. It is a key parameter in engine design and for the validation of chemical kinetic models[3]. Experimental determination of IDT is most commonly performed using shock tubes and rapid compression machines. In these apparatuses, a fuel/oxidizer mixture is rapidly heated and compressed, and the time until the onset of ignition is measured, often by detecting pressure rise or the emission of specific radical species like OH*[4][5].

A seminal study directly compared the ignition of several octane isomers, including isooctane and this compound, in a shock tube[6]. The research octane numbers (RON) of these compounds provide a clear indication of their relative resistance to autoignition under specific engine-like conditions.

Table 1: Research Octane Numbers of Selected Octane Isomers

CompoundResearch Octane Number (RON)
Isooctane (2,2,4-trimethylpentane)100
This compound103

The higher RON of this compound indicates a greater resistance to autoignition compared to isooctane under these standardized test conditions. This suggests that at the temperatures and pressures relevant to the RON test, this compound exhibits a longer ignition delay time. This enhanced anti-knock quality is attributed to its unique molecular structure, which influences the dominant reaction pathways during pre-ignition chemistry.

Laminar Flame Speed: The Impact of Branching on Flame Propagation

Laminar flame speed is a fundamental property of a combustible mixture that quantifies the velocity at which a laminar flame front propagates relative to the unburned gas. It is a crucial parameter for validating chemical kinetic models and for designing and analyzing combustion systems[7]. Experimental measurements are often conducted using methods like the counterflow twin-flame technique, spherically expanding flames, or the heat flux method on a flat flame burner[2].

The molecular structure of a fuel significantly influences its laminar flame speed. Generally, for alkane isomers, increased branching tends to decrease the laminar burning velocity[8][9]. This is because branched isomers, upon decomposition, tend to produce a higher concentration of less reactive methyl (CH3) radicals, whereas straight-chain alkanes produce a greater proportion of highly reactive hydrogen (H) atoms and smaller, more reactive hydrocarbon fragments[10].

While direct, comparative experimental data for the laminar flame speed of this compound and isooctane under identical conditions is scarce, the established trend allows for a reasoned comparison. Given that both are highly branched alkanes, their laminar flame speeds are expected to be lower than that of n-octane. The subtle differences in their branching structure may lead to minor variations in their flame speeds, though both are anticipated to exhibit similar overall behavior.

Table 2: Experimentally Determined Laminar Flame Speed of Isooctane/Air Mixtures at 1 atm and 358 K

Equivalence Ratio (Φ)Laminar Flame Speed (cm/s)
0.828.5
0.934.0
1.037.5
1.139.0
1.238.0
1.335.0
1.431.0

Note: This data is representative of typical experimental values for isooctane and is compiled from various sources for illustrative purposes.

Based on the principle that increased branching lowers burning velocity, it is plausible that the laminar flame speed of this compound would be in a similar range to that of isooctane, with potential minor deviations due to the specifics of their decomposition pathways.

Experimental Methodologies: A Closer Look

The data underpinning our understanding of combustion phenomena are generated through meticulous experimental work. Below are outlines of the primary techniques used to measure ignition delay time and laminar flame speed.

Ignition Delay Time Measurement via Shock Tube

The shock tube is a workhorse of high-temperature chemical kinetics research. It allows for the precise study of ignition phenomena in a controlled environment.

Experimental Workflow: Shock Tube Ignition Delay Time Measurement

G cluster_prep Mixture Preparation cluster_st Shock Tube Operation cluster_data Data Acquisition cluster_analysis Data Analysis Fuel Fuel Vapor Mixer Gas Mixer Fuel->Mixer Oxidizer Oxidizer (Air/O2) Oxidizer->Mixer Diluent Diluent (Ar/N2) Diluent->Mixer Driven Driven Section (Low Pressure Test Gas) Mixer->Driven Driver Driver Section (High Pressure Gas) Diaphragm Diaphragm Driver->Diaphragm Diaphragm->Driven Shockwave Incident Shockwave Diaphragm->Shockwave Rupture Endwall Endwall Shockwave->Endwall Propagation Reflected Reflected Shockwave Sensors Pressure Transducers & Optical Detectors Reflected->Sensors Endwall->Reflected Reflection DAQ Data Acquisition System Sensors->DAQ Ignition Ignition Event (Pressure/Light Emission Spike) Ignition->DAQ IDT Ignition Delay Time (τ_ign) DAQ->IDT Calculate Time Interval

Caption: Workflow for measuring ignition delay time using a shock tube.

Protocol:

  • Mixture Preparation: The fuel, oxidizer (typically air or a mixture of oxygen and a diluent like argon or nitrogen), and diluent are precisely metered and mixed to achieve the desired equivalence ratio.

  • Shock Tube Filling: The prepared gas mixture is introduced into the long, low-pressure "driven" section of the shock tube. A high-pressure gas (e.g., helium) fills the shorter "driver" section, separated by a diaphragm.

  • Shock Wave Generation: The diaphragm is rapidly ruptured, causing the high-pressure driver gas to expand and generate a shock wave that travels through the test gas in the driven section.

  • Heating and Compression: The incident shock wave heats and compresses the test gas. Upon reaching the endwall of the shock tube, the shock wave reflects, further heating and compressing the gas to the final test conditions.

  • Ignition and Detection: The time interval between the passage of the reflected shock wave and the onset of ignition is measured. Ignition is typically detected by a sharp rise in pressure or the emission of light from excited radical species (e.g., OH*), which is captured by pressure transducers and photodetectors located near the endwall[11].

Laminar Flame Speed Measurement via Spherically Expanding Flame

The spherically expanding flame method is a common technique for determining laminar flame speed, particularly at elevated pressures and temperatures.

Experimental Workflow: Spherically Expanding Flame Laminar Flame Speed Measurement

G cluster_prep Mixture Preparation cluster_cvc Combustion Vessel cluster_imaging High-Speed Imaging cluster_analysis_lfs Data Analysis Fuel_LFS Fuel Vapor Mixer_LFS Gas Mixer Fuel_LFS->Mixer_LFS Oxidizer_LFS Oxidizer (Air) Oxidizer_LFS->Mixer_LFS Vessel Constant Volume Chamber Mixer_LFS->Vessel Ignition_System Central Ignition Electrodes Vessel->Ignition_System Flame Spherically Propagating Flame Ignition_System->Flame Ignition Camera High-Speed Schlieren/Shadowgraphy Camera Stretched_Speed Calculate Stretched Flame Speed (Sb = dr/dt) Camera->Stretched_Speed Flame->Camera Capture Flame Radius (r) vs. Time (t) Stretch_Rate Calculate Stretch Rate (α = 2/r * dr/dt) Stretched_Speed->Stretch_Rate Extrapolation Extrapolate to Zero Stretch Stretch_Rate->Extrapolation LFS Laminar Flame Speed (SL) Extrapolation->LFS

Caption: Workflow for measuring laminar flame speed using the spherically expanding flame method.

Protocol:

  • Mixture Preparation: A homogenous mixture of fuel and air at a specific equivalence ratio is prepared and introduced into a constant-volume combustion chamber.

  • Ignition: The mixture is ignited at the center of the chamber using a pair of electrodes, creating a spherically propagating flame front.

  • Flame Imaging: The growth of the flame radius as a function of time is recorded using high-speed imaging techniques such as schlieren or shadowgraphy.

  • Data Extraction: The flame radius versus time data is used to calculate the stretched flame speed (the speed at which the flame front is actually moving) and the flame stretch rate (a measure of the flame surface area change).

  • Extrapolation: The relationship between the stretched flame speed and the stretch rate is extrapolated to a stretch rate of zero to determine the unstretched laminar flame speed.

Conclusion: The Subtle Dominance of Molecular Structure

The comparison between this compound and isooctane underscores the profound impact of molecular structure on combustion characteristics. While both are highly branched isomers of octane and serve as valuable components in gasoline, their distinct arrangements of methyl groups lead to notable differences in their resistance to autoignition. The higher research octane number of this compound suggests a longer ignition delay time under certain conditions compared to isooctane, making it a superior anti-knock agent in this regard.

Their laminar flame speeds are expected to be broadly similar due to their highly branched nature, which tends to suppress flame propagation velocity compared to linear alkanes. The nuanced differences in their decomposition pathways, however, may result in minor variations that warrant further detailed experimental investigation.

For researchers in combustion science and engine development, the study of these isomers provides a fundamental platform for refining chemical kinetic models and for designing fuels with tailored combustion properties. The continued exploration of the structure-reactivity relationships among fuel molecules will be instrumental in advancing combustion efficiency and reducing emissions in next-generation energy systems.

References

  • Burcat, A., Pitz, W. J., & Westbrook, C. K. (1990). The combustion kinetics of octane isomers. OSTI.GOV. [Link]
  • Combustion Science and Technology. (2022). Study of Cool Flames of Octane Isomers in the Counterflow Burner. Taylor & Francis Online. [Link]
  • Doc Brown's Chemistry. (n.d.). The 18 structural isomers of molecular formula C8H18. [Link]
  • Frontiers in Chemistry. (2023). Investigating the properties of octane isomers by novel neighborhood product degree-based topological indices. [Link]
  • Kochar, Y., Seitzman, J., Lieuwen, T., Metcalfe, W., Burke, S., Curran, H., Krejci, M., Lowry, W., Petersen, E., & Bourque, G. (n.d.). Laminar Flame Speed Measurements and Modeling of Alkane Blends at Elevated Pressures With Various Diluents. ASME Digital Collection. [Link]
  • Mandilas, C., et al. (2015). Effects of Hydrocarbon Fuel Structure on Experimental Laminar & Turbulent Burn Rates. Proceedings of the European Combustion Meeting 2015. [Link]
  • MDPI. (2023). Laminar Burning Velocity in Aviation Fuels: Conventional Kerosene, SAFs, and Key Hydrocarbon Components. [Link]
  • National Center for Biotechnology Inform
  • ResearchGate. (n.d.).
  • Sciencemadness Wiki. (2020). 2,2,4-Trimethylpentane. [Link]
  • Study.com. (n.d.). The highly branched compound 2,2,4-trimethylpentane (called isooctane in the petroleum industry)...[Link]
  • UHPC Lab. (n.d.). Compositional effect of multi-component gasoline on the φ-sensitivity of ignition delay time. [Link]
  • Wikipedia. (n.d.). This compound. [Link]
  • Wikipedia. (n.d.). 2,2,4-Trimethylpentane. [Link]
  • YouTube. (2022). Ignition Delay Time in Combustion Shock Tube. [Link]
  • Yates, S. T., et al. (1990). Shock tube ignition of isomers of octane. In Twenty-Third Symposium (International) on Combustion (pp. 111-118). The Combustion Institute.

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2,3,4-Trimethylpentane Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and detailed protocols for the validation of analytical methods for the quantification of 2,3,4-trimethylpentane. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explain the scientific rationale behind validation choices, ensuring the development of robust, reliable, and compliant analytical methods.

Introduction: The Analytical Imperative for this compound

This compound, a branched-chain isomer of octane, is a significant component in gasoline and other petroleum-based products.[1][2] In the pharmaceutical and chemical industries, its presence, even at trace levels, can be a critical quality attribute. It may appear as a residual solvent, an impurity, or a process-related contaminant. Accurate and precise quantification is therefore not merely an analytical exercise; it is a necessity for ensuring product safety, quality, and regulatory compliance.

The selection of an analytical method is the first critical decision. Given that this compound is a volatile organic compound, Gas Chromatography (GC) is the technique of choice.[3][4][5][6] This guide will focus on the validation of a GC method, comparing two common detection systems: the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).

  • Gas Chromatography-Flame Ionization Detection (GC-FID): Revered for its robustness, wide linear range, and consistent response for hydrocarbons. GC-FID is an excellent choice for pure quantification when the identity of the analyte is well-established.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides superior specificity through the characterization of the analyte's mass spectrum. This is invaluable for unequivocal identification and for resolving the analyte from co-eluting matrix components.[3]

This guide is structured around the core validation parameters mandated by leading regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[7][8][9]

The Validation Workflow: A Structured Approach

Method validation is a systematic process that demonstrates an analytical procedure is suitable for its intended purpose.[10] The relationship between the key validation parameters is not arbitrary; they are logically interconnected, with the results of one study often informing the next.

G cluster_0 Method Development & Optimization cluster_1 Core Validation Studies cluster_2 Method Reliability Assessment Dev Method Development (Column, Temp, Flow Rate) Opt Method Optimization Dev->Opt Spec Specificity (Peak Purity/Identity) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD Detection Limit (LOD) Lin->LOD LOQ Quantitation Limit (LOQ) Lin->LOQ Rob Robustness (Deliberate Parameter Changes) Acc->Rob Prec->Rob LOQ->Rob SST System Suitability (Routine Check) Rob->SST

Caption: A logical workflow for analytical method validation.

Comparative Analysis of Validation Parameters

The objective of validation is to establish, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[11] The following sections detail the experimental approach for each validation parameter for this compound quantification using GC.

Validation ParameterGC-FID PerformanceGC-MS PerformancePurpose & Rationale
Specificity Good. Based on retention time. Vulnerable to co-eluting peaks.Excellent. Based on retention time and unique mass spectrum fragmentation pattern.To ensure the signal measured is unequivocally from the analyte of interest.[12]
Linearity (r²) Excellent. Typically >0.999 over a wide range.Excellent. Typically >0.995. May be narrower than FID.To demonstrate a proportional relationship between analyte concentration and instrument response.[13]
Accuracy (% Recovery) Excellent. Typically 98-102%.Excellent. Typically 98-102%.To determine the closeness of the measured value to the true value.[12]
Precision (%RSD) Excellent. Repeatability RSD <1%. Intermediate Precision RSD <2%.Excellent. Repeatability RSD <2%. Intermediate Precision RSD <5%.To assess the degree of scatter between a series of measurements on the same sample.[14]
LOD / LOQ Very Low. FID is highly sensitive to hydrocarbons.Low. Dependant on acquisition mode (SCAN vs. SIM). SIM mode offers lower limits.To establish the lowest concentration that can be reliably detected (LOD) and quantified (LOQ).[15]
Robustness High. Less affected by minor changes in flow or temperature.Moderate. Sensitive to changes in vacuum, ion source cleanliness, and tuning parameters.To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[16][17]

Detailed Experimental Protocols

The following protocols are based on guidelines from ICH Q2(R1) and USP <1225>.[11][18] They assume a standard GC system.

Foundational Step: System Suitability Test (SST)

Causality: Before any validation run, you must demonstrate that the chromatographic system is performing adequately. The SST is not a validation parameter itself but a prerequisite for valid measurements.[16]

Protocol:

  • Prepare a standard solution of this compound at a concentration in the middle of the expected working range.

  • Inject this solution six consecutive times.

  • Calculate the Relative Standard Deviation (%RSD) of the peak areas.

  • Acceptance Criteria: The %RSD must be ≤ 2.0%. Other parameters like peak symmetry and resolution from adjacent peaks should also be monitored.

Specificity

Causality: Specificity proves that the method can distinguish the analyte from other components (impurities, degradants, matrix components). For GC-MS, this is demonstrated by the mass spectrum; for GC-FID, it requires showing no interference at the analyte's retention time.[19]

Protocol:

  • Inject a diluent/matrix blank to show no interfering peaks at the retention time of this compound.

  • Prepare a solution containing this compound and other potentially interfering compounds (e.g., other octane isomers, related solvents).

  • Analyze the solution to confirm that the this compound peak is fully resolved from all other peaks.

  • For GC-MS: Compare the mass spectrum from the peak in the sample to a reference spectrum of this compound.

  • Acceptance Criteria: The blank should show no significant peaks at the analyte's retention time. The analyte peak must be resolved from other components (Resolution > 2.0).

Linearity and Range

Causality: Linearity establishes the concentration range over which the method gives results directly proportional to the analyte concentration.[20] This study defines the working range of the method.

Protocol:

  • Prepare a stock solution of this compound.

  • Perform serial dilutions to create at least five concentration levels, spanning 80% to 120% of the target concentration.[13] For impurity analysis, this range must extend from the reporting level to 120% of the specification limit.[21]

  • Inject each concentration level in triplicate.

  • Plot the mean peak area against concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.[13] The y-intercept should be close to zero.

G cluster_0 Preparation cluster_1 Analysis cluster_2 Evaluation Stock Prepare High-Conc Stock Solution Dilute Create ≥5 Levels (e.g., 50-150% of Target) Stock->Dilute Inject Inject Each Level (n=3 replicates) Dilute->Inject Record Record Peak Area Inject->Record Plot Plot Mean Area vs. Conc. Record->Plot Regress Perform Linear Regression Plot->Regress Assess Assess r², Slope, Intercept Regress->Assess

Caption: Workflow for establishing method linearity.

Accuracy

Causality: Accuracy measures the agreement between the method's result and a known "true" value. It is typically assessed via recovery studies in a sample matrix.[22]

Protocol:

  • Prepare a sample matrix (placebo) without any this compound.

  • Spike the matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level (for a total of nine determinations).[20]

  • Analyze the samples and calculate the percentage recovery for each.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision

Causality: Precision demonstrates the method's consistency. It is evaluated at two levels: repeatability (short-term variability) and intermediate precision (within-lab variations).[14][23]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of this compound at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst, on the same instrument.

    • Calculate the %RSD of the results.

    • Acceptance Criteria: %RSD should be ≤ 1.0%.

  • Intermediate Precision (Ruggedness):

    • Repeat the repeatability study with a different analyst, on a different day, and/or on a different instrument.

    • Calculate the %RSD for this new set of data.

    • Perform a statistical comparison (e.g., F-test) of the two data sets to assess overall precision.

    • Acceptance Criteria: %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be determined with acceptable precision and accuracy.[24]

Protocol (Based on Standard Deviation of the Response and the Slope): This method is preferred by regulatory bodies.[25]

  • Use the data from the Linearity study.

  • Calculate the standard deviation of the y-intercepts of the regression line (σ).

  • Obtain the slope of the calibration curve (S).

  • Calculate LOD and LOQ using the following equations:

    • LOD = 3.3 * (σ / S) [25]

    • LOQ = 10 * (σ / S) [25]

  • Confirmation: Prepare standards at the calculated LOQ concentration and analyze them (n=6) to confirm that the precision (%RSD) and accuracy (% Recovery) are acceptable at this level.

Robustness

Causality: Robustness testing shows the method's reliability during normal usage by deliberately varying key parameters.[12][26] This is a critical step in method development that provides confidence in method transferability.

Protocol:

  • Identify critical GC parameters (e.g., oven temperature, carrier gas flow rate, inlet temperature).

  • Define small, deliberate variations for each parameter (e.g., Flow Rate ± 0.2 mL/min, Oven Temperature ± 2°C).

  • Prepare a system suitability solution and analyze it under each modified condition.

  • Evaluate the impact on system suitability results (retention time, peak area, peak shape).

  • Acceptance Criteria: The system suitability criteria must be met under all tested variations.[16] Significant changes in results indicate that the method is not robust, and the affected parameters must be more tightly controlled.

Conclusion

The validation of an analytical method for this compound is a rigorous, multi-faceted process that forms the bedrock of reliable quantitative analysis. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, scientists can build a comprehensive data package that proves the method is fit for its intended purpose. Adherence to established guidelines from bodies like the ICH, FDA, and USP is not merely a regulatory hurdle but a framework for sound scientific practice. A well-validated method ensures data integrity, supports product quality, and ultimately protects public health.

References

  • Analytical method validation: A brief review. (n.d.). World Journal of Advanced Research and Reviews.
  • Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).
  • Robustness and Ruggedness Testing in Analytical Chemistry. (2025, July 17). Lab Manager Magazine.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com.
  • Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. (n.d.). SciELO.
  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (2025, December 5). pharmatutor.org.
  • How To Perform Robustness In Analytical Method Validation. (2025, May 2). PharmaGuru.
  • USP <1225> Method Validation. (n.d.). BA Sciences.
  • Robustness Tests. (n.d.). LCGC International.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2020, April 21). FDA.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy - gmp-compliance.org.
  • Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. (n.d.). scielo.org.co.
  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions.
  • Quality Guidelines. (n.d.). ICH.
  • Going Low: Understanding Limit of Detection in Gas Chromatography (GC). (2021, May 1). Chromatography Online.
  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog.
  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017, February 15). gmp-compliance.org.
  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
  • Robustness in Analytical Methods Outlined. (n.d.). Pharmaceutical Technology.
  • Key terms related to validation of an analytical method. (2024, September 15). YouTube.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • GC LOD Formula: A Simple Way to Estimate Detection Limits Using Peak Area. (2025, December 14). the-analytical-scientist.com.
  • 2,3,4-Trimethyl-pentane (YMDB01344). (n.d.). Yeast Metabolome Database.
  • Analytical Method Validation Parameters: An Updated Review. (2020, March 22). International Journal of Pharmaceutical Sciences Review and Research.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • 〈1225〉 Validation of Compendial Procedures. (n.d.). USP-NF.
  • This compound. (n.d.). Wikipedia.
  • This compound CAS#: 565-75-3. (n.d.). ChemicalBook.
  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare.
  • This compound. (n.d.). PubChem.
  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (n.d.). Separation Science.
  • Limit of Detection and Limit of Quantification Determination in Gas Chromatography. (2015, April 29). ResearchGate.
  • Validation of an analytical methodology for the quantitative analysis of petroleum hydrocarbons in marine sediment samples. (n.d.). SciELO.
  • (PDF) Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. (2025, August 5). ResearchGate.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). EMA.
  • VALIDATION OF ANALYTICAL METHODS. (n.d.). IKEV.
  • (PDF) Validation of Analytical Methods. (n.d.). ResearchGate.

Sources

A Comparative Study of the Octane Ratings of C8 Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the octane ratings of various C8 isomers, offering valuable insights for researchers, scientists, and professionals in fuel technology and engine development. By examining the relationship between molecular structure and anti-knock properties, this document aims to serve as a comprehensive resource, grounded in experimental data and standardized testing protocols.

Introduction: The Significance of Octane Rating and C8 Isomers

The octane rating of a fuel is a critical measure of its ability to resist autoignition, or "knocking," in a spark-ignition internal combustion engine.[1] Knocking is the premature detonation of the air-fuel mixture, which can lead to decreased engine efficiency and damage.[2] The octane number is determined by comparing a fuel's anti-knock performance to that of reference fuels.[3] The two primary reference fuels are iso-octane (2,2,4-trimethylpentane), which has excellent anti-knock properties and is assigned an octane rating of 100, and n-heptane, a poor anti-knock fuel with an octane rating of 0.[4]

C8 isomers, with the chemical formula C₈H₁₈, are significant components of gasoline.[5] Their molecular structure plays a pivotal role in determining their octane rating. Generally, branched-chain alkanes exhibit higher octane numbers than their straight-chain counterparts.[6][7] This is because branched structures are more resistant to the free-radical chain reactions that lead to autoignition.[7] This guide will explore these structural-property relationships in detail.

Comparative Analysis of C8 Isomer Octane Ratings

The anti-knock quality of C8 isomers is quantified by two primary laboratory tests: the Research Octane Number (RON) and the Motor Octane Number (MON).

  • Research Octane Number (RON): This test is conducted under less severe conditions, simulating city driving with lower engine speeds (600 rpm) and temperatures.[1] The standard test method is ASTM D2699.[8]

  • Motor Octane Number (MON): This test uses more severe conditions, such as higher engine speeds (900 rpm) and intake mixture temperatures, to represent highway driving under heavy load. The standard test method is ASTM D2700.[9]

The following table summarizes the available RON and MON data for various C8 isomers. The Anti-Knock Index (AKI), which is the average of RON and MON and is commonly displayed at fuel pumps in North America, is also provided.

IsomerIUPAC NameRONMONAKI ((RON+MON)/2)
n-Octanen-Octane-19-17-18
2-Methylheptane2-Methylheptane2323.823.4
3-Methylheptane3-Methylheptane3538.736.85
4-Methylheptane4-MethylheptaneNot Widely AvailableNot Widely AvailableNot Widely Available
2,2-Dimethylhexane2,2-DimethylhexaneNot Widely AvailableNot Widely AvailableNot Widely Available
2,3-Dimethylhexane2,3-Dimethylhexane716568
2,4-Dimethylhexane2,4-Dimethylhexane65.269.967.55
2,5-Dimethylhexane2,5-Dimethylhexane565656
3,3-Dimethylhexane3,3-Dimethylhexane767073
3,4-Dimethylhexane3,4-DimethylhexaneNot Widely AvailableNot Widely AvailableNot Widely Available
3-Ethylhexane3-Ethylhexane52.433.542.95[10]
2,2,3-Trimethylpentane2,2,3-Trimethylpentane109.699.9104.75[10]
2,2,4-Trimethylpentane (Iso-octane) 2,2,4-Trimethylpentane 100 100 100
2,3,3-Trimethylpentane2,3,3-Trimethylpentane106.199.4102.75[4]
2,3,4-TrimethylpentaneThis compound1039498.5
3-Ethyl-2-methylpentane3-Ethyl-2-methylpentaneNot Widely AvailableNot Widely AvailableNot Widely Available
3-Ethyl-3-methylpentane3-Ethyl-3-methylpentaneNot Widely AvailableNot Widely AvailableNot Widely Available
2,2,3,3-Tetramethylbutane2,2,3,3-TetramethylbutaneNot Widely AvailableNot Widely AvailableNot Widely Available
The Causality Behind Structural Effects on Octane Rating

The data clearly illustrates that the degree of branching and the position of the branches significantly impact the octane rating.

  • Increased Branching: Highly branched isomers, such as 2,2,4-trimethylpentane (iso-octane), have significantly higher octane ratings than the straight-chain n-octane. This is because the tertiary and quaternary carbon atoms in branched structures are more stable and less susceptible to the initiation of the chain reactions that lead to knocking.[7]

  • Centralization of Branches: Isomers with methyl groups located more centrally in the carbon chain tend to have higher octane ratings than those with branches near the end of the chain.

  • Bulkiness of Branches: The type and size of the alkyl groups also play a role.

Experimental Protocols for Octane Rating Determination

The determination of RON and MON is a highly standardized process that requires a specialized Cooperative Fuel Research (CFR) engine.[11] This single-cylinder engine has a variable compression ratio, allowing for precise measurement of a fuel's anti-knock characteristics.[12]

ASTM D2699: Standard Test Method for Research Octane Number (RON)

This method determines the anti-knock quality of a fuel under mild operating conditions.[8]

Principle: The knocking characteristics of a test fuel are compared to those of Primary Reference Fuels (PRFs) with known octane numbers. The compression ratio of the CFR engine is adjusted until a standard knock intensity is achieved.[12]

Step-by-Step Methodology:

  • Engine Preparation and Calibration: The CFR engine is warmed up and calibrated according to the ASTM D2699 standard. This involves setting the engine speed to 600 rpm and controlling the intake air temperature and humidity.

  • Sample Introduction: The fuel sample is introduced into the engine's fuel system.

  • Knock Intensity Measurement: The engine is operated on the sample fuel, and the compression ratio is adjusted to produce a standard knock intensity, which is measured by a detonation meter.

  • Bracketing with Primary Reference Fuels (PRFs): Two PRFs, one with a slightly higher and one with a slightly lower octane number than the expected value of the sample, are run in the engine. The knock intensities for these PRFs are recorded.

  • RON Calculation: The RON of the sample fuel is calculated by linear interpolation between the octane numbers and knock intensities of the two bracketing PRFs.[13]

ASTM D2700: Standard Test Method for Motor Octane Number (MON)

This method evaluates the anti-knock performance under more severe conditions.[9]

Principle: Similar to the RON test, the MON test compares the knocking characteristics of a test fuel to PRFs. However, the operating conditions are more stringent to simulate higher engine loads.[14]

Step-by-Step Methodology:

  • Engine Preparation and Calibration: The CFR engine is prepared as in the RON test, but with the engine speed set to 900 rpm and a higher intake air/fuel mixture temperature.

  • Sample Introduction: The fuel sample is introduced into the engine.

  • Knock Intensity Measurement: The compression ratio is adjusted to achieve the standard knock intensity for the sample fuel.

  • Bracketing with PRFs: The sample's knock intensity is bracketed using two PRFs with known MON values.

  • MON Calculation: The MON of the sample is determined by interpolating between the MON values and knock intensities of the bracketing PRFs.[13]

Visualizing the Experimental Workflow and Structural Relationships

The following diagrams, generated using Graphviz, provide a visual representation of the experimental workflow for octane rating determination and the relationship between the molecular structure of C8 isomers and their octane ratings.

OctaneRatingWorkflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis & Result start Start engine_prep CFR Engine Preparation & Calibration (ASTM D2699/D2700) start->engine_prep sample_prep Fuel Sample Preparation start->sample_prep knock_measurement Measure Knock Intensity of Sample Fuel engine_prep->knock_measurement sample_prep->knock_measurement bracketing Bracket with Primary Reference Fuels (PRFs) knock_measurement->bracketing calculation Calculate RON/MON via Linear Interpolation bracketing->calculation end Final Octane Rating calculation->end

Figure 1: Experimental workflow for determining octane ratings.

C8_Isomer_Octane_Rating n-Octane n-Octane RON: -19 MON: -17 2-Methylheptane 2-Methylheptane RON: 23 MON: 23.8 n-Octane->2-Methylheptane Branching Increases ON 3-Methylheptane 3-Methylheptane RON: 35 MON: 38.7 2-Methylheptane->3-Methylheptane Central Branching 2,4-Dimethylhexane 2,4-Dimethylhexane RON: 65.2 MON: 69.9 3-Methylheptane->2,4-Dimethylhexane More Branching 2,2,4-Trimethylpentane 2,2,4-Trimethylpentane (Iso-octane) RON: 100 MON: 100 2,4-Dimethylhexane->2,2,4-Trimethylpentane High Branching

Figure 2: Relationship between C8 isomer structure and octane rating.

Conclusion

This comparative guide has demonstrated the profound impact of molecular structure on the octane ratings of C8 isomers. The degree and location of branching in the carbon chain are primary determinants of a hydrocarbon's anti-knock properties. Highly branched isomers, with 2,2,4-trimethylpentane (iso-octane) serving as the benchmark, exhibit superior resistance to autoignition compared to their linear counterparts. The standardized ASTM D2699 and D2700 test methods provide a robust framework for quantifying these properties, enabling the formulation of high-performance fuels. For researchers and professionals in the field, a thorough understanding of these structure-property relationships is essential for the continued development of more efficient and cleaner-burning fuels.

References

  • ASTM International. (n.d.). ASTM D2699 - 20: Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel.
  • ASTM International. (n.d.). ASTM D2700 - 21: Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel.
  • Balaban, A. T., et al. (1992). Correlations between chemical structure and octane number of C7-C8 alkenes. MATCH Communications in Mathematical and in Computer Chemistry, 28, 13-27.
  • Doc Brown's Chemistry. (n.d.). The 18 structural isomers of molecular formula C8H18.
  • EnggCyclopedia. (n.d.). Octane Number.
  • Petroleum Equipment Institute. (2014). Octane Number.
  • SINPAR. (n.d.). ASTM D2699 RON Octane Engine Calibration/Standardization.
  • SINPAR. (n.d.). ASTM D2700 MON Octane Engine Calibration/Standardization.
  • SINPAR. (n.d.). Fuel Octane Rating Procedure A-ASTM D2699 RON.
  • U.S. Energy Information Administration (EIA). (n.d.). Gasoline explained - octane in depth.
  • Wikipedia. (n.d.). Octane rating.

Sources

A Comparative Analysis of the Physical Properties of 2,3,4-Trimethylpentane and n-Octane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of hydrocarbon chemistry, isomers—molecules sharing the same chemical formula but differing in structural arrangement—often exhibit distinct physical properties that dictate their suitability for various applications, from fuel development to solvent-based synthesis. This guide provides an in-depth comparison of the key physical characteristics of two C8H18 isomers: the highly branched 2,3,4-trimethylpentane and the linear n-octane. This analysis is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in their experimental designs.

Molecular Structure: The Foundation of Physical Property Divergence

At the heart of the differences between this compound and n-octane lies their molecular architecture. Both are alkanes, comprised solely of carbon and hydrogen atoms linked by single bonds.[1] However, their spatial arrangement is markedly different.

  • n-Octane: As a straight-chain alkane, n-octane consists of eight carbon atoms bonded in a continuous, linear fashion.[2] This elongated structure allows for significant surface area contact between adjacent molecules.

  • This compound: In contrast, this isomer features a five-carbon pentane backbone with three methyl group branches at the second, third, and fourth carbon positions. This branching results in a more compact, globular molecular shape.

Figure 1: Molecular structures of n-octane and this compound.

The profound impact of this structural isomerism on the physical properties of these compounds will be elucidated in the following sections.

Comparative Analysis of Physical Properties

The interplay of intermolecular forces, primarily weak van der Waals forces in the case of nonpolar alkanes, governs their physical behavior.[3][4][5] The strength of these forces is directly influenced by the surface area available for molecular interaction.

Physical PropertyThis compoundn-Octane
Boiling Point 113-114 °C125.1 to 126.1 °C
Melting Point -110 °C-57.1 to -56.6 °C
Density (at 25°C) 0.719 g/mL~0.703 g/cm³ (at 20°C)
Viscosity Data available0.542 mPa·s (at 20°C)
Surface Tension Data available21.8 mN/m (at 20°C)
Boiling Point: A Tale of Two Shapes

A key differentiator between these isomers is their boiling point. The linear structure of n-octane allows for greater surface area contact between molecules, leading to stronger cumulative van der Waals forces. Consequently, more energy is required to overcome these intermolecular attractions and transition into the gaseous phase, resulting in a higher boiling point. Conversely, the more spherical shape of this compound reduces the potential for close packing and intermolecular interactions, leading to weaker van der Waals forces and a lower boiling point.

Melting Point: The Influence of Packing Efficiency

Interestingly, the trend reverses for the melting point. The compact and symmetrical structure of highly branched alkanes like this compound can, in some cases, allow them to pack more efficiently into a crystal lattice. This efficient packing leads to stronger intermolecular forces in the solid state, requiring more energy to break the lattice structure, and thus a higher melting point compared to some less branched isomers. However, in this specific comparison, the linear n-octane has a significantly higher melting point. This is likely due to the ability of the long, flexible chains of n-octane to pack into a well-ordered crystal lattice, maximizing intermolecular forces. The irregular, branched shape of this compound disrupts this packing, leading to a much lower melting point.

Density, Viscosity, and Surface Tension

The greater branching in this compound leads to a less compact packing of molecules in the liquid state, resulting in a slightly higher density compared to n-octane at a similar temperature.

Viscosity, a measure of a fluid's resistance to flow, is also influenced by intermolecular forces. The stronger attractions between n-octane molecules result in a higher viscosity compared to the more freely moving, branched this compound molecules.

Surface tension, the tendency of a liquid to shrink into the minimum surface area possible, is similarly governed by the strength of intermolecular forces. The greater cohesive forces between n-octane molecules lead to a higher surface tension.

Figure 2: Relationship between molecular structure, intermolecular forces, and physical properties.

Experimental Methodologies

To empirically validate these physical properties, standardized experimental protocols are essential. The following sections detail the methodologies for determining boiling point, density, viscosity, and surface tension.

Boiling Point Determination (Capillary Method)

This method is suitable for small sample volumes and provides an accurate determination of the boiling point.

Protocol:

  • Seal one end of a capillary tube by heating it in a flame.

  • Place a small amount of the liquid sample into a small test tube.

  • Invert the sealed capillary tube into the test tube containing the sample.

  • Attach the test tube to a thermometer.

  • Heat the assembly in a suitable heating bath (e.g., a Thiele tube filled with mineral oil).

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed, then remove the heat source.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Density Measurement (Digital Density Meter)

The ASTM D4052 and D5002 standards provide a precise method for determining the density of liquid hydrocarbons using a digital density meter.

Protocol:

  • Calibrate the digital density meter with dry air and distilled water.

  • Ensure the sample is homogenous and free of air bubbles.

  • Introduce approximately 1-2 mL of the sample into the oscillating U-tube of the density meter.

  • The instrument measures the change in the oscillating frequency of the tube caused by the sample's mass.

  • The density is calculated from this frequency change using the instrument's calibration data.

  • The measurement should be performed at a constant, controlled temperature.

Viscosity Measurement (Kinematic Viscosity by ASTM D445)

The ASTM D445 standard test method is a widely recognized procedure for determining the kinematic viscosity of liquid petroleum products.

Protocol:

  • Select a calibrated glass capillary viscometer appropriate for the expected viscosity of the sample.

  • Charge the viscometer with the sample, ensuring it is free of air bubbles and particulates.

  • Place the viscometer in a constant temperature bath until the sample reaches thermal equilibrium.

  • Using suction or pressure, draw the liquid up through the capillary to a point above the timing marks.

  • Measure the time it takes for the liquid to flow under gravity between the two marked points on the viscometer.

  • The kinematic viscosity is calculated by multiplying the measured flow time by the viscometer's calibration constant.

  • Dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid.

astm_d445_workflow start Start prep Sample Preparation (Homogenize, Degas) start->prep charge Charge Viscometer prep->charge equilibrate Thermal Equilibration in Constant Temp Bath charge->equilibrate flow Measure Flow Time between Marks equilibrate->flow calculate Calculate Kinematic Viscosity (Time x Constant) flow->calculate end End calculate->end

Figure 3: Experimental workflow for viscosity measurement via ASTM D445.
Surface Tension Measurement (Pendant Drop Method)

The pendant drop method is an optical technique for determining the surface and interfacial tension of liquids.

Protocol:

  • A drop of the liquid is formed at the tip of a needle.

  • An image of the hanging (pendant) drop is captured by a camera.

  • The shape of the drop is determined by the balance between surface tension and gravity.

  • Software analyzes the shape of the drop's silhouette.

  • By fitting the drop shape to the Young-Laplace equation, the surface tension is calculated. The software takes into account the density difference between the liquid and the surrounding medium (usually air).

Conclusion

The seemingly subtle difference in the arrangement of atoms between this compound and n-octane gives rise to significant and predictable variations in their physical properties. The linear nature of n-octane promotes stronger intermolecular forces, resulting in a higher boiling point, viscosity, and surface tension. Conversely, the branched structure of this compound leads to weaker intermolecular attractions and consequently lower values for these properties, though its melting point is considerably lower due to inefficient crystal packing. A thorough understanding of these structure-property relationships, validated by precise experimental measurements, is paramount for the effective application of these compounds in scientific research and industrial processes.

References

  • TutorChase. (n.d.). How does branching in alkanes affect their boiling points?
  • eralytics. (n.d.). ASTM D445.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11269, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 356, Octane.
  • Chemcasts. (n.d.). This compound (CAS 565-75-3) Properties | Density, Cp, Viscosity.
  • Biolin Scientific. (2020, September 1). Pendant drop method for surface tension measurements.
  • Chemcasts. (n.d.). This compound Properties vs Pressure | Density, Cp, Viscosity.
  • Tamson Instruments. (n.d.). ASTM D445 & IP71 - METHODS.
  • DataPhysics Instruments. (n.d.). How does the pendant drop method work?
  • ASTM International. (2017). D445-17 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity).
  • ASTM International. (n.d.). D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity).
  • Scribd. (n.d.). Kinematic Viscosity (Astm D-445).
  • Ayalytical. (n.d.). ASTM D5002 Method for Testing the Density of Oils.
  • DataPhysics Instruments. (n.d.). How does the pendant drop method work?
  • YouTube. (2024, July 26). Pendant Drop Tensiometry.
  • Savant Labs. (n.d.). ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.
  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
  • Chemistry LibreTexts. (2024, March 18). 3.5: Properties of Alkanes.
  • Scribd. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose.
  • JoVE. (2020, March 26). Boiling Points.
  • Chemical Point. (n.d.). This compound.
  • Chemical Point. (n.d.). This compound.
  • Study.com. (n.d.). Octane Definition, Structure & Properties.
  • Wikipedia. (n.d.). Octane.
  • Junyuan Petroleum Group. (2017, June 7). Physical Data and Uses of n-Octane.
  • Химия и токсикология. (n.d.). octane.
  • Universal Class. (n.d.). Alkane Bonding, Intermolecular Forces, and Functional Groups.
  • Quora. (2023, December 5). What are intermolecular forces? How do they differ between alkanes and alkynes?
  • Study.com. (n.d.). What types of intermolecular forces affect the properties of alkanes and the other functional groups of organic compounds?
  • BYJU'S. (n.d.). Octane Structural Formula.
  • Human Metabolome Database. (2005, November 16). Showing metabocard for Octane (HMDB0001485).
  • Chemkits.eu. (n.d.). Octane, n-Octane, 99.0+%, 111-65-9.

Sources

A Toxicological Deep Dive: Comparing Trimethylpentane Isomers for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in toxicology and drug development, a nuanced understanding of isomeric differences in chemical behavior is paramount. While often grouped under the general umbrella of "octanes," the various isomers of trimethylpentane present distinct toxicological profiles rooted in their unique structural arrangements. This guide provides a detailed, comparative analysis of the toxicology of four key trimethylpentane isomers: 2,2,4-trimethylpentane (isooctane), 2,3,4-trimethylpentane, 2,2,3-trimethylpentane, and 2,3,3-trimethylpentane. Our focus will be on elucidating the structure-activity relationships that govern their toxicity, with a particular emphasis on the underlying mechanisms.

Introduction to Trimethylpentane Isomers: Beyond the Octane Rating

Trimethylpentanes are branched-chain alkanes with the chemical formula C8H18. They are significant components of gasoline and are widely used as solvents.[1] The most well-known isomer, 2,2,4-trimethylpentane, serves as the 100-point standard for the octane rating of gasoline, a measure of a fuel's resistance to knocking. However, their industrial relevance necessitates a thorough toxicological assessment, as human exposure can occur during the refining, use, and disposal of petroleum products.[1] This guide moves beyond their application in internal combustion engines to explore their interactions with biological systems.

Acute Toxicity: A Comparative Overview

The acute toxicity of trimethylpentane isomers is generally considered to be low. However, differences in their lethal dose values suggest that isomeric structure plays a role in their acute effects. Inhalation of high concentrations can lead to central nervous system (CNS) depression, with symptoms such as dizziness, drowsiness, and headache.[2][3] Aspiration of these volatile liquids into the lungs poses a significant hazard, potentially leading to chemical pneumonitis.[2][3]

IsomerCAS NumberOral LD50 (Rat)Dermal LD50 (Rabbit)Inhalation LC50 (Rat)
2,2,4-Trimethylpentane 540-84-1>5,000 mg/kg[4]>2,000 mg/kg[4]>33.52 mg/L/4h[4]
2,2,3-Trimethylpentane 564-02-3>8,000 mg/kg[5]Data not availableData not available
2,3,3-Trimethylpentane 560-21-4TDLo: 8 mL/kg/2W-I[6]Data not availableData not available
This compound 565-75-3Data not availableData not availableData not available

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; TDLo: Lowest Published Toxic Dose. Data availability for all isomers is limited.

As the table illustrates, there are significant data gaps for several isomers. However, the available data for 2,2,4-trimethylpentane and 2,2,3-trimethylpentane suggest a low order of acute toxicity via the oral route. The TDLo for 2,3,3-trimethylpentane indicates that at a high dose, it can cause toxic effects in the kidney and bladder.[6] All isomers are generally considered to be skin and eye irritants.[3]

Organ-Specific Toxicity: The Kidney as a Primary Target

A critical point of divergence in the toxicology of trimethylpentane isomers is their effect on the kidney, particularly in male rats. This phenomenon, known as α2u-globulin nephropathy, is a key consideration in the risk assessment of these compounds.[7]

The Mechanism of α2u-Globulin Nephropathy

This male rat-specific nephropathy is initiated by the binding of a chemical or its metabolite to the α2u-globulin protein, which is synthesized in the liver of male rats under hormonal control.[7] This binding makes the protein resistant to lysosomal degradation in the proximal tubule cells of the kidney. The accumulation of this indigestible complex leads to the formation of hyaline droplets, cellular swelling, necrosis, and regenerative cell proliferation.[8][9] Chronic cell proliferation is believed to be a promoting factor in the development of renal tumors in male rats.[7] It is crucial to note that this mechanism is not considered relevant to humans, as humans do not produce α2u-globulin.[10][11]

G cluster_liver Male Rat Liver cluster_blood Bloodstream cluster_kidney Kidney Proximal Tubule Cell a2u_synthesis α2u-Globulin Synthesis a2u_transport α2u-Globulin Transport a2u_synthesis->a2u_transport filtration Glomerular Filtration a2u_transport->filtration reabsorption Reabsorption filtration->reabsorption lysosome Lysosome reabsorption->lysosome accumulation Accumulation of Indigestible Complex lysosome->accumulation Inhibits Degradation cell_death Cell Death & Necrosis accumulation->cell_death proliferation Regenerative Cell Proliferation cell_death->proliferation tumors Potential for Renal Tumors proliferation->tumors tmp Trimethylpentane (or Metabolite) tmp->lysosome Binds to α2u-Globulin

Caption: Mechanism of α2u-Globulin Nephropathy in Male Rats.

Isomer-Specific Nephrotoxicity
  • 2,2,4-Trimethylpentane: This isomer is a well-established inducer of α2u-globulin nephropathy in male rats.[12] Its metabolite, 2,4,4-trimethyl-2-pentanol, has been shown to reversibly bind to α2u-globulin.[12] This binding is a critical initiating event in the toxic cascade.

  • This compound: This isomer is also a potent nephrotoxin in male rats.[13] Studies have shown that it causes the proliferation of hyaline droplets in the proximal convoluted tubules, leading to necrosis and cellular debris accumulation.[8]

The comparative nephrotoxic potential of 2,2,3- and 2,3,3-trimethylpentane has not been as extensively studied. However, the reported kidney and bladder effects of 2,3,3-trimethylpentane suggest a similar target organ toxicity.[6]

Genotoxicity and Carcinogenicity

The genotoxic potential of trimethylpentane isomers appears to be low. In vitro studies on branched and linear C8-C18 alkanes have not shown significant mutagenic or clastogenic activity.

Regarding carcinogenicity, the picture is more complex due to the confounding factor of α2u-globulin nephropathy.

  • 2,2,4-Trimethylpentane: The US EPA has not classified 2,2,4-trimethylpentane with respect to its potential carcinogenicity.[1] While it can promote renal tumors in male rats through the α2u-globulin mechanism, this is not considered predictive of human carcinogenicity.[14]

Metabolism: The Root of Toxicological Divergence

The metabolic fate of trimethylpentane isomers is a key determinant of their toxicological properties. The degree and position of hydroxylation, followed by further oxidation, can lead to metabolites with varying abilities to interact with cellular components.

G cluster_224 2,2,4-Trimethylpentane Metabolism cluster_234 This compound Metabolism tmp224 2,2,4-Trimethylpentane met224 2,4,4-Trimethyl-2-pentanol (Binds to α2u-globulin) tmp224->met224 Hydroxylation tmp234 This compound met234_1 1-Hydroxy-2,3,4-trimethylpentane tmp234->met234_1 Hydroxylation met234_3 2,3,4-Trimethyl-5-hydroxy-1-pentanoic acid tmp234->met234_3 Hydroxylation & Oxidation met234_2 2,3,4-Trimethyl-1-pentanoic acid met234_1->met234_2 Oxidation

Caption: Comparative Metabolic Pathways of Trimethylpentane Isomers.

As illustrated, the metabolism of 2,2,4-trimethylpentane leads to the formation of 2,4,4-trimethyl-2-pentanol, the metabolite implicated in α2u-globulin binding.[12] In contrast, the metabolism of this compound in male rats yields different primary metabolites, including 1-hydroxy-2,3,4-trimethylpentane and 2,3,4-trimethyl-1-pentanoic acid.[13] This difference in metabolic pathways likely influences the specific interactions with α2u-globulin and the subsequent nephrotoxic response. Detailed metabolic pathways for 2,2,3- and 2,3,3-trimethylpentane are not well-documented in the available literature.

Experimental Protocols: A Foundation for Validated Comparisons

To ensure the scientific rigor of toxicological comparisons, standardized and validated experimental protocols are essential. Below are outlines for key assays relevant to the assessment of trimethylpentane isomers.

Acute Oral Toxicity (OECD TG 423: Acute Toxic Class Method)
  • Objective: To determine the acute oral toxicity of a substance.

  • Principle: A stepwise procedure with the use of a limited number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step.

  • Procedure:

    • Fasted animals (usually rats) are administered the test substance by gavage.

    • A starting dose of 2000 mg/kg is typically used for substances with low expected toxicity.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • The LD50 is determined based on the observed mortality at different dose levels.

  • Causality: This protocol establishes a cause-and-effect relationship between the administered dose and acute lethality, providing a quantitative measure of acute toxicity.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test; OECD TG 471)
  • Objective: To detect gene mutations induced by the test substance.

  • Principle: Amino-acid requiring strains of Salmonella typhimurium and Escherichia coli are exposed to the test substance and the number of revertant colonies is counted.

  • Procedure:

    • The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (e.g., S9 fraction from rat liver).

    • The mixture is plated on a minimal medium, and the number of revertant colonies is counted after a suitable incubation period.

    • A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

  • Self-Validation: The inclusion of both positive and negative controls, as well as the use of multiple bacterial strains with different mutation types, ensures the validity of the assay.

Conclusion: A Call for Further Isomer-Specific Research

This guide highlights the importance of considering the specific isomeric structure when evaluating the toxicology of trimethylpentanes. While 2,2,4-trimethylpentane is the most studied isomer, the available data suggests that other isomers, such as this compound, also possess significant nephrotoxic potential in male rats. The primary mechanism of this toxicity, α2u-globulin nephropathy, is a well-characterized, male rat-specific phenomenon that is not directly relevant to human health risk assessment.

However, significant data gaps remain, particularly concerning the acute toxicity, metabolism, and chronic effects of 2,2,3- and 2,3,3-trimethylpentane. Further isomer-specific research is crucial for a comprehensive understanding of the structure-activity relationships that govern the toxicology of this important class of industrial chemicals. This will enable more accurate risk assessments and the development of safer handling and exposure guidelines for professionals in the field.

References

  • Alkanes, C8–18-branched and linear - Assessment statement (CA09590). (2023). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Apollo Scientific. (n.d.).
  • Borghoff, S. J., Short, B. G., & Swenberg, J. A. (1990). Biochemical mechanisms and pathobiology of alpha 2u-globulin nephropathy. Annual Review of Pharmacology and Toxicology, 30, 349–367.
  • Charbonneau, M., Lock, E. A., Strasser, J., Cox, M. G., Turner, M. J., & Bus, J. S. (1987). 2,2,4-Trimethylpentane-induced nephrotoxicity. I. Metabolic disposition of TMP in male and female Fischer 344 rats. Toxicology and Applied Pharmacology, 91(2), 171–181.
  • Greenfield Global. (2019).
  • Haz-Map. (n.d.). 2,3,3-Trimethylpentane.
  • Hard, G. C., & Whysner, J. (1994). Alpha 2u-globulin nephropathy: review of the cellular and molecular mechanisms involved and their implications for human risk assessment. Environmental Health Perspectives, 102 Suppl 6(Suppl 6), 135–142.
  • Lehman-McKeeman, L. D., & Caudill, D. (1992). Biochemical basis for mouse resistance to hyaline droplet nephropathy: lack of relevance of the alpha 2u-globulin protein superfamily in this male rat-specific syndrome. Toxicology and Applied Pharmacology, 112(2), 214–221.
  • National Toxicology Program. (1989). NTP technical report on the toxicology and carcinogenesis studies of unleaded gasoline (CAS No. 8006-61-9) in F344/N rats and B6C3F1 mice (gavage studies). National Toxicology Program Technical Report Series, 333, 1–254.
  • Phillips, R. D., & Cockrell, B. Y. (1984). The cytotoxic effects of trimethylpentane on rat renal tissue. Toxicology, 33(3-4), 261–273.
  • Swenberg, J. A., Short, B., Borghoff, S., Strasser, J., & Charbonneau, M. (1989). The comparative pathobiology of alpha 2u-globulin nephropathy. Toxicology and Applied Pharmacology, 97(1), 35–46.
  • Swenberg, J. A., & Lehman-McKeeman, L. D. (1999). alpha2u-Globulin nephropathy and renal tumors in National Toxicology Program studies.
  • U.S. Environmental Protection Agency. (1991).
  • U.S. Environmental Protection Agency. (2005). Guidelines for Carcinogen Risk Assessment.
  • Viau, C., Gérin, M., & Charbonneau, M. (1987). A comparative study of the nephrotoxic potential of 2,2,4-trimethylpentane and its isomers in the male rat. Toxicology and Industrial Health, 3(4), 481–490.
  • Abdo, K. M., & Jokinen, M. P. (1992). The metabolism of this compound in male Fischer-344 rats. Toxicology Letters, 61(2-3), 237–243.
  • Olson, M. J., Johnson, J. T., & Reidy, C. A. (1990). A comparison of male rat and human urinary proteins: implications for human resistance to hyaline droplet nephropathy. Toxicology and Applied Pharmacology, 102(3), 524–536.
  • PubChem. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (2000). 2,2,4-Trimethylpentane. Hazard Summary.
  • Carl ROTH. (n.d.).
  • ChemSrc. (n.d.). 2,3,3-trimethylpentane.
  • National Cancer Institute. (1978). Carcinogenicity studies on halogenated hydrocarbons. Journal of the National Cancer Institute, 60(5), 1101–1106.
  • Biosynth. (n.d.). 2,2,3-Trimethylpentane.
  • Daughtrey, W. C., Biles, R. W., & Reitman, F. (1996). Chronic inhalation carcinogenicity study of commercial hexane solvent in F-344 rats and B6C3F1 mice. Fundamental and Applied Toxicology, 34(1), 21–30.
  • Human Metabolome Database. (2021). Showing metabocard for 2-Methylpentane (HMDB0061884).
  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 540-84-1 Name: 2,2,4-trimethylpentane.
  • Fisher Scientific. (2022).
  • Haz-Map. (n.d.). 2,3,3-Trimethylpentane.
  • OECD. (2018). Test No. 451: Carcinogenicity Studies. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Sigma-Aldrich. (n.d.). 2,2,4-Trimethylpentane-induced nephrotoxicity. II. The reversible binding of a TMP metabolite to a renal protein fraction containing alpha 2u-globulin.
  • Acros Organics. (2022).
  • PubChem. (n.d.). 2,2,3-Trimethylpentane.
  • Chou, C. C., Yang, J. Y., & Yang, J. L. (2007). Differential relationship between the carbon chain length of jet fuel aliphatic hydrocarbons and their ability to induce cytotoxicity vs. interleukin-8 release in human epidermal keratinocytes. Archives of Toxicology, 81(5), 341–349.
  • Olson, M. J., Johnson, J. T., & Reidy, C. A. (1990). A comparison of male rat and human urinary proteins: implications for human resistance to hyaline droplet nephropathy. Toxicology and Applied Pharmacology, 102(3), 524–536.
  • Abu Laban, N., Selesi, D., & Foght, J. (2015). Biodegradation of C7 and C8 iso-alkanes under methanogenic conditions. Environmental Microbiology, 17(5), 1575–1588.
  • Petrick, J. S., Ayala-Fierro, F., Cullen, W. R., Carter, D. E., & Vasken, A. (2000). Comparative toxicity of trivalent and pentavalent inorganic and methylated arsenicals in rat and human cells. Chemical Research in Toxicology, 13(4), 293–301.

Sources

spectroscopic signature comparison of octane isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Spectroscopic Guide to Octane Isomers

Introduction:

Octane (C8H18) is a fundamental hydrocarbon with 18 structural isomers, each possessing the same chemical formula but a unique arrangement of atoms.[1] This structural diversity leads to distinct physical and chemical properties, making accurate isomer identification critical in fields ranging from fuel science, where octane ratings are paramount, to synthetic chemistry and drug development.[2] This guide provides an in-depth comparison of the spectroscopic signatures of three representative octane isomers: the linear n-octane, the highly branched 2,2,4-trimethylpentane (isooctane), and the moderately branched 2-methylheptane. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) can be leveraged to unequivocally differentiate these isomers.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon and Proton Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules by mapping the chemical environments of ¹H (proton) and ¹³C (carbon-13) nuclei. The number of unique signals, their chemical shifts (δ), and their splitting patterns provide a detailed molecular fingerprint.[4]

Causality of NMR Differentiation:

The differentiation of octane isomers by NMR stems from the concept of chemical equivalence.[5] In a molecule, nuclei that can be interchanged by a symmetry operation are considered chemically equivalent and will produce a single signal in the NMR spectrum. The degree of branching in an octane isomer directly impacts its symmetry and, consequently, the number of non-equivalent carbon and proton environments.

  • n-Octane , with its linear structure, possesses a plane of symmetry through the central C4-C5 bond. This symmetry results in only four unique carbon signals and four unique proton signals in its ¹³C and ¹H NMR spectra, respectively.[6]

  • 2-Methylheptane has lower symmetry than n-octane, leading to a greater number of distinct chemical environments. It exhibits eight unique carbon signals and eight unique proton signals.

  • Isooctane (2,2,4-trimethylpentane) , despite its branching, has a higher degree of symmetry than 2-methylheptane. This results in five unique carbon signals and four unique proton signals.

Experimental Data Summary:
IsomerNumber of Unique ¹H SignalsNumber of Unique ¹³C SignalsKey Distinguishing Features
n-Octane 44Simple spectrum with overlapping methylene (CH₂) signals.[6]
2-Methylheptane 88Complex spectrum with a larger number of distinct signals.
Isooctane 45Presence of a highly shielded quaternary carbon signal in ¹³C NMR.

Table 1: Comparison of ¹H and ¹³C NMR data for octane isomers.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

Caption: Workflow for obtaining ¹H and ¹³C NMR spectra.

Trustworthiness of Protocol: This protocol adheres to standard practices for acquiring high-quality NMR spectra of small organic molecules.[7][8] The use of a deuterated solvent is crucial to avoid overwhelming the spectrum with solvent signals.[8] Shimming and tuning are essential for achieving high resolution and sensitivity.[9] The specified acquisition parameters for both ¹H and ¹³C NMR are typical for achieving a good signal-to-noise ratio in a reasonable timeframe.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Vibrational Modes

FT-IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. While all alkanes exhibit characteristic C-H and C-C bond vibrations, the branching of the carbon skeleton introduces subtle but discernible differences in the spectra.[10]

Causality of FT-IR Differentiation:

The primary differences in the IR spectra of octane isomers arise from the varying ratios of methyl (CH₃) to methylene (CH₂) groups and the presence of specific structural motifs.

  • C-H Stretching: All isomers show strong absorptions in the 2850-2960 cm⁻¹ region due to C-H stretching.[1]

  • C-H Bending: The key differentiating region is the C-H bending (deformation) region between 1350-1470 cm⁻¹.

    • Methylene (CH₂) groups exhibit a scissoring vibration around 1465 cm⁻¹.[1]

    • Methyl (CH₃) groups have an asymmetric bending mode around 1450 cm⁻¹ and a characteristic symmetric bending ("umbrella") mode around 1375 cm⁻¹.[1]

  • Skeletal Vibrations: The presence of a tertiary butyl group in isooctane can lead to a distinct skeletal vibration band. In 2-methylpentane, the isopropyl group results in a split of the symmetric methyl bending band into two peaks of equal intensity at approximately 1380 and 1370 cm⁻¹.[11]

Experimental Data Summary:
IsomerC-H Stretching (cm⁻¹)Key C-H Bending Features (cm⁻¹)
n-Octane 2850-2960Strong CH₂ scissoring (~1465 cm⁻¹), prominent methyl rock (~725 cm⁻¹).[10]
2-Methylheptane 2850-2960Increased intensity of the methyl symmetric bend (~1375 cm⁻¹) compared to n-octane.
Isooctane 2850-2960Prominent split in the methyl symmetric bending region due to the tertiary butyl group.

Table 2: Comparison of key FT-IR absorption bands for octane isomers.

Experimental Protocol: Acquiring an FT-IR Spectrum of a Liquid Sample

Caption: Workflow for FT-IR analysis of liquid octane isomers.

Trustworthiness of Protocol: This method, using neat liquid between salt plates, is a standard and reliable technique for analyzing volatile, non-aqueous liquid samples.[3] Acquiring a background spectrum is a critical step to correct for atmospheric and instrumental interferences, ensuring the resulting spectrum is solely from the sample.[3]

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions and fragment ions. Electron Ionization (EI) is a common technique where the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.[12]

Causality of MS Differentiation:

While all octane isomers have the same molecular weight (114 g/mol ), their fragmentation patterns upon electron ionization are distinct due to the preferential cleavage at branching points.[13][14][15]

  • n-Octane: The mass spectrum of n-octane is characterized by a series of cluster peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups.[16] The molecular ion peak (m/z 114) is often weak.[1]

  • Branched Isomers: Branched alkanes tend to fragment at the branching points to form more stable secondary or tertiary carbocations.[16][17]

    • 2-Methylheptane: Will show enhanced fragmentation leading to the loss of larger alkyl groups.

    • Isooctane (2,2,4-trimethylpentane): Exhibits a very prominent peak at m/z 57, corresponding to the stable tertiary butyl cation ([C(CH₃)₃]⁺). This is often the base peak in the spectrum.[18] The molecular ion peak is typically very weak or absent in highly branched alkanes.[17]

Experimental Data Summary:
IsomerMolecular Ion (m/z 114)Base Peak (m/z)Key Fragment Ions (m/z)
n-Octane Present, but weak43 or 5729, 43, 57, 71, 85
2-Methylheptane Weak4343, 57, 71, 99
Isooctane Very weak or absent5741, 43, 57

Table 3: Comparison of key mass spectrometry data for octane isomers.

Experimental Protocol: GC-MS Analysis of Octane Isomers

Caption: Workflow for GC-MS analysis of octane isomers.

Trustworthiness of Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying volatile organic compounds like octane isomers.[3] The use of a standard 70 eV electron ionization energy ensures that the resulting fragmentation patterns are reproducible and can be compared to established spectral libraries like the NIST Mass Spectral Library.[19]

Conclusion

The differentiation of octane isomers is readily achievable through the synergistic application of modern spectroscopic techniques. NMR spectroscopy provides the most definitive structural information by resolving the unique carbon and proton environments created by different branching patterns. FT-IR spectroscopy offers a rapid method to discern isomers based on the characteristic bending vibrations of methyl and methylene groups. Finally, mass spectrometry reveals distinct fragmentation patterns that are highly indicative of the degree and location of branching within the carbon skeleton. By understanding the principles behind each technique and applying standardized experimental protocols, researchers can confidently identify and characterize octane isomers, a crucial capability in numerous scientific and industrial applications.

References

  • National Center for Biotechnology Information. (n.d.). Octane. PubChem.
  • Chemistry LibreTexts. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR.
  • Wikipedia. (n.d.). Alkane.
  • Bloom, B. H., Mohler, F. L., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of octanes. Journal of Research of the National Bureau of Standards, 43(1), 65-71.
  • Whitman College. (n.d.). GCMS Section 6.9.2.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkanes.
  • The Organic Chemistry Tutor. (2021, October 17). IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial [Video]. YouTube.
  • National Institute of Standards and Technology. (n.d.). Octane. NIST Chemistry WebBook.
  • The Organic Chemistry Tutor. (2021, July 25). Mass Spectrometry of Alkanes [Video]. YouTube.
  • Doc Brown's Chemistry. (n.d.). C8H18 mass spectrum of octane fragmentation pattern.
  • Spectroscopy Magazine. (2016, November 1). The Infrared Spectroscopy of Alkenes.
  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum.
  • Organic Chemistry Data. (2021, October 20). 13C NMR Chemical Shifts.
  • Amirav, A., Gordin, A., & Narevicius, E. (2002). Electron impact mass spectrometry of alkanes in supersonic molecular beams. The Journal of chemical physics, 117(22), 10210-10219.
  • Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of octane.
  • Chemistry Stack Exchange. (2023, January 26). Separating alkane/alkene isomers on the GC but the isomers have the same retention time.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Chemistry LibreTexts. (2019, May 10). 11.8: Infrared Spectroscopy.
  • ResearchGate. (n.d.). Separations of isomer mixtures of (a) hexane, (b) heptane, (c) octane,...
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Dr. Wainwright's Website. (n.d.). Octane and isooctane are structural isomers with the molecular formula C8H18.
  • Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • ResearchGate. (n.d.). Determination of octane numbers of gasoline compounds from their chemical structure by 13C NMR spectroscopy and neural networks.
  • Frontiers. (n.d.). Investigating the properties of octane isomers by novel neighborhood product degree-based topological indices.
  • The Journal of Chemical Physics. (2007, December 7). Photoionization of isooctane and n-octane in intense laser fields. I. Effect of irradiance on ionization rates.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Michigan State University. (n.d.). Mass Spectrometry.
  • Química Orgánica. (n.d.). IR spectrum: Alkanes.
  • Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-octene [Video]. YouTube.
  • University of Calgary. (n.d.). Alkanes.
  • OpenOChem Learn. (n.d.). Alkanes.
  • University of Chemistry and Technology, Prague. (n.d.). NMR Laboratory 1.
  • Michigan State University. (n.d.). Infrared Spectroscopy.
  • Advanced GC-MS Blog Journal. (2012, October 10). Hydrocarbon Isomers - Why Aren't They Analyzed.
  • National Institute of Standards and Technology. (n.d.). Octane. NIST Chemistry WebBook.
  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals.

Sources

A Researcher's Guide to Validating Research-Grade 2,3,4-Trimethylpentane Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of experimental results hinges on the quality of the reagents used. 2,3,4-Trimethylpentane, a branched alkane isomer of octane, finds application in diverse research areas, from combustion studies to serving as a non-polar solvent.[1] Ensuring the purity of this compound is not merely a matter of good practice; it is a prerequisite for reproducible and reliable data. This guide provides an in-depth comparison of purity standards and a practical approach to validating research-grade this compound in your own laboratory.

The Ambiguity of "Research Grade": A Need for In-House Validation

The term "research grade" can be nebulous, lacking a universally standardized definition for many chemical compounds, including this compound. While suppliers offer various purity levels, typically ranging from 98% to upwards of 99%, the onus of verification ultimately falls upon the end-user. This is especially critical in sensitive applications where even trace impurities can significantly impact experimental outcomes.

In the pharmaceutical industry, for instance, solvents are expected to meet stringent quality standards outlined in pharmacopoeias such as the United States Pharmacopeia (USP), British Pharmacopoeia (BP), and European Pharmacopoeia (EP).[2][3] These standards dictate permissible limits for impurities, water content, and other physical and chemical properties. While a specific monograph for this compound may not be present in these pharmacopoeias, the principles of stringent purity control are directly applicable.

Similarly, organizations like ASTM International provide standardized test methods for analyzing the purity of high-purity hydrocarbons. For example, ASTM D2268 outlines a method for analyzing high-purity n-heptane and isooctane (2,2,4-trimethylpentane) by capillary gas chromatography.[4][5][6] This standard, while not for this compound specifically, establishes a valuable precedent for the analytical validation of similar compounds.

Given this landscape, a proactive approach to purity validation is essential. Researchers should not solely rely on the supplier's certificate of analysis (CoA) but should implement in-house analytical procedures to confirm the purity and identify any potential contaminants that could interfere with their specific application.

Comparative Analysis of Commercially Available this compound

The following table provides a comparative overview of typical specifications for commercially available this compound, highlighting the variations in stated purity and the analytical methods used for determination.

Supplier Stated Purity Analytical Method Key Impurities (Potential)
Supplier A98+%Gas Chromatography (GC)Other octane isomers, residual starting materials
Supplier B>99.0% (GC)Gas Chromatography (GC)Trace hydrocarbons, solvent residues
Supplier CFor Research Use OnlyNot specified on all product listingsUndisclosed

Primary Analytical Techniques for Purity Validation

Two primary analytical techniques are indispensable for the comprehensive purity assessment of this compound: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography with Flame Ionization Detection (GC-FID): The Workhorse for Purity Determination

Gas chromatography is a powerful technique for separating and quantifying the components of a volatile mixture. When coupled with a Flame Ionization Detector (FID), it offers high sensitivity for hydrocarbons, making it the ideal method for determining the purity of this compound. The principle lies in separating the compound from any impurities based on their differential partitioning between a stationary phase within a capillary column and a mobile gas phase. The FID then detects and quantifies the eluted compounds.

This protocol provides a step-by-step methodology for the purity analysis of this compound using GC-FID.

1. Instrumentation and Consumables:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., a non-polar column like DB-1 or equivalent).

  • High-purity carrier gas (Helium or Hydrogen).

  • High-purity air and hydrogen for the FID.

  • Autosampler or manual syringe for injection.

  • Volumetric flasks and pipettes.

  • High-purity solvent for dilution (e.g., pentane or hexane).

2. Standard and Sample Preparation:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a suitable high-purity solvent to a final concentration of approximately 1000 µg/mL.

  • Reference Standard (if available): If a certified reference standard of this compound is available, prepare a stock solution in the same manner. This will be used for peak identification and retention time confirmation.

3. GC-FID Operating Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 100:1

  • Carrier Gas Flow Rate: 1 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 150 °C

    • Hold: 5 minutes

  • Detector Temperature: 300 °C

4. Data Analysis and Purity Calculation:

  • Identify the peak corresponding to this compound based on its retention time (confirmed with a reference standard if used).

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the percentage purity using the area normalization method:

    % Purity = (Area of this compound peak / Total area of all peaks) x 100

    Note: The solvent peak should be excluded from the total area calculation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Confirmation and Impurity Profiling

While GC-FID is excellent for quantifying purity based on peak area, NMR spectroscopy provides invaluable structural information. Both ¹H and ¹³C NMR can unequivocally confirm the identity of the main component and can be used to identify and quantify impurities, especially those that may co-elute with the main peak in GC or are not detectable by FID.[7][8]

For impurity profiling, NMR is particularly powerful as it can provide structural information on unknown impurities without the need for reference standards.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive validation of research-grade this compound.

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Analytical Validation cluster_2 Phase 3: Data Interpretation & Decision Sample_Reception Sample Reception & CoA Review Visual_Inspection Visual Inspection (Clarity, Color) Sample_Reception->Visual_Inspection GC_FID_Analysis GC-FID Purity Quantification Visual_Inspection->GC_FID_Analysis NMR_Analysis NMR Spectroscopic Identity & Impurity Profile Visual_Inspection->NMR_Analysis Data_Comparison Compare GC & NMR Data with CoA GC_FID_Analysis->Data_Comparison NMR_Analysis->Data_Comparison Purity_Confirmation Purity Confirmation & Acceptance/Rejection Data_Comparison->Purity_Confirmation

Workflow for this compound Purity Validation.

Hypothetical Comparative Experimental Data

The table below presents hypothetical results from a GC-FID analysis of two different grades of this compound, demonstrating how purity differences would manifest in the data.

Parameter Grade 1 (>99.5% Purity) Grade 2 (98% Purity)
Retention Time of Main Peak (min) 8.528.52
Area of Main Peak 996,500981,200
Total Area of Impurity Peaks 3,50018,800
Calculated Purity (%) 99.65%98.12%

Conclusion: Empowering Researchers Through Rigorous Validation

In the absence of a formal, universally accepted "research grade" standard for this compound, a commitment to in-house analytical validation is paramount. By employing robust techniques like GC-FID for quantification and NMR for structural confirmation and impurity profiling, researchers can ensure the quality and reliability of their starting materials. This proactive approach not only strengthens the validity of experimental data but also contributes to the overall integrity of the scientific process. The methodologies and comparative insights provided in this guide are intended to empower researchers to make informed decisions about the suitability of their reagents and to uphold the highest standards of scientific rigor.

References

  • ASTM D2268-21, Standard Test Method for Analysis of High-Purity n-Heptane and Isooctane by Capillary Gas Chromatography, ASTM International, West Conshohocken, PA, 2021, [Link]
  • ASTM D2268-93(2008)
  • ISO 19229:2019, Gas analysis — Purity analysis and the treatment of purity data, International Organization for Standardiz
  • Wasson ECE Instrumentation, ASTM D2268 – Analysis of High-Purity n-Heptane and Isooctane, [Link]
  • Advent Chembio, Pharmacopoeia Grade Solvents: A Comprehensive Guide, [Link]
  • Machinery Lubrication, Wh
  • Purosolv, Understanding the Role of Certified Pharmacopeia Solvents in Compliance, [Link]
  • Wikipedia, this compound, [Link]
  • High Purity Products, Products, [Link]
  • CONICET, Pharmaceutical impurities and degradation products: Uses and applic
  • PubChem, this compound, [Link]
  • Scribd, 2,2,4-Trimethylpentane Analysis Report, [Link]
  • Agilent, Aliphatic Hydrocarbon Standard (1X1 mL)
  • NIST, Properties of purified normal heptane and isooctane (2,2,4-trimethylpentane), [Link]
  • Scribd, ISO 8573 Purity Classes PDF, [Link]
  • ResearchGate, Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture, [Link]
  • Loba Chemie, 2,2,4-trimethylpentane ar/acs, [Link]
  • OECD Existing Chemicals Database, C9-14 Aliphatic [2-25% Aromatic] Hydrocarbon Solvents C
  • PubMed, Combined application of high-performance liquid chromatography and NMR spectroscopy in the impurity profiling of drugs, [Link]
  • Journal of the Chilean Chemical Society, Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture, [Link]
  • Valin Corporation, ISO Cleanliness Guidelines for Hydraulic & Lube Oils, [Link]
  • PubChem, 2,2,4-Trimethylpentane, [Link]
  • International Journal of Research and Technology in Engineering, RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW, [Link]
  • World Journal of Pharmaceutical Research, Impurity Profiling and its Significance Active Pharmaceutical Ingredients, [Link]
  • ResearchGate, Generic hydrocarbon solvents: a guide to nomencl
  • MDPI, Endogenous n-Alkanes in Vegetable Oils: Validation of a Rapid Offline SPE-GC-FID Method, Comparison with Online LC-GC-FID and Potential for Olive Oil Quality Control, [Link]
  • Journal of King Saud University - Science, Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical, [Link]
  • BioSpectra, Inc.
  • Wikipedia, Petroleum, [Link]
  • Agilent, CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID, [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of GC-MS and NMR for the Structural Elucidation and Purity Assessment of 2,3,4-Trimethylpentane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Orthogonal Analysis in Chemical Verification

In the landscape of chemical analysis, particularly within regulated environments such as pharmaceuticals and specialty chemicals, the unambiguous identification and purity assessment of a compound is paramount. Relying on a single analytical technique, no matter how powerful, can introduce a confirmation bias and may overlook certain impurities or structural ambiguities. This guide delves into the principle of orthogonal analysis through the cross-validation of two fundamentally different, yet complementary, techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Cross-validation is the process of critically assessing and comparing data sets generated from two or more distinct methods to ensure consistency, reliability, and accuracy.[2] This approach provides a robust, self-validating system where the strengths of one technique compensate for the limitations of the other. We will explore this synergy using a case study of 2,3,4-trimethylpentane (C₈H₁₈), a branched alkane isomer of octane.[3] While seemingly simple, its structure provides an excellent model for demonstrating the nuanced data each technique provides for both qualitative identification and quantitative assessment.

Pillar 1: Gas Chromatography-Mass Spectrometry (GC-MS) - The Separation and Fragmentation Fingerprint

GC-MS is a hybrid technique that couples the superior separation capability of Gas Chromatography with the sensitive and specific detection power of Mass Spectrometry.[4] For a volatile, non-polar compound like this compound, it is an ideal first-line analytical tool.

Causality in a GC-MS Experiment

The core principle involves separating the analyte from a mixture based on its volatility and interaction with a stationary phase within a capillary column. Once separated, the eluted compound enters the mass spectrometer, where it is ionized—typically by Electron Ionization (EI). This high-energy process fragments the molecule into a predictable pattern of charged ions. This fragmentation pattern serves as a structural "fingerprint," which can be compared against spectral libraries for identification.[5]

For branched alkanes, the molecular ion (the intact molecule with one electron removed) is often weak or entirely absent due to the high propensity for fragmentation at branch points.[6] This is a critical insight; the absence of a molecular ion at m/z 114 is not a failure of the analysis but a characteristic feature. Fragmentation is governed by the formation of the most stable carbocations (tertiary > secondary > primary).[6][7] This predictable behavior is the foundation of structural elucidation by GC-MS.

Expected GC-MS Data for this compound

The mass spectrum of this compound is dominated by fragments resulting from cleavage at its branched structure. The molecular weight is 114.23 g·mol⁻¹.[8]

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Structural Origin / Loss Relative Abundance
114[C₈H₁₈]⁺Molecular Ion (M⁺)Very Low / Absent
99[C₇H₁₅]⁺Loss of a methyl group (-CH₃)Moderate
71[C₅H₁₁]⁺Cleavage yielding a C5 fragmentHigh
57[C₄H₉]⁺Cleavage yielding a tert-butyl cationHigh (Often Base Peak)
43[C₃H₇]⁺Cleavage yielding an isopropyl cationHigh

Data synthesized from NIST and PubChem spectral libraries.[8][9]

cluster_GCMS GC-MS Fragmentation of this compound M This compound (M) m/z = 114 (weak/absent) F57 tert-Butyl Cation [C₄H₉]⁺ m/z = 57 (Base Peak) M->F57 - C₄H₉ radical F43 Isopropyl Cation [C₃H₇]⁺ m/z = 43 M->F43 - C₅H₁₁ radical F71 Pentyl Cation [C₅H₁₁]⁺ m/z = 71 M->F71 - C₃H₇ radical F99 Heptyl Cation [C₇H₁₅]⁺ m/z = 99 M->F99 - CH₃ radical

Caption: Primary fragmentation pathways for this compound in EI-MS.

Pillar 2: Nuclear Magnetic Resonance (NMR) - The Atomic Connectivity Map

NMR spectroscopy provides an unparalleled, non-destructive view of a molecule's carbon-hydrogen framework.[10] It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), yielding precise information about the chemical environment, connectivity, and spatial relationships of atoms.[11] For structural confirmation, NMR is the gold standard.

Causality in an NMR Experiment

An NMR experiment places the sample in a powerful, stable magnetic field and irradiates it with radio waves. Nuclei absorb energy at specific frequencies (resonances) based on their local electronic environment. This "chemical shift" (δ), measured in parts per million (ppm), is the cornerstone of NMR.[12]

  • ¹³C NMR: Provides a count of the number of chemically non-equivalent carbon atoms in a molecule.[13] For this compound, symmetry reduces the number of unique carbon signals.

  • ¹H NMR: Provides richer information. The number of signals corresponds to the number of non-equivalent protons. The signal's integral (area under the peak) is directly proportional to the number of protons it represents.[10] Finally, spin-spin coupling splits signals into multiplets (e.g., doublet, triplet), revealing how many protons are on adjacent atoms.[10]

Expected NMR Data for this compound

The structure possesses a plane of symmetry, which simplifies the expected spectra.

Caption: Workflow for the cross-validation of GC-MS and NMR data.

Hypothetical Quantitative Cross-Validation Data

For purity analysis, a known amount of an internal standard (e.g., hexamethylbenzene for GC-MS, maleic acid for qNMR) is added to a precisely weighed sample.

Parameter GC-MS Method qNMR Method Acceptance Criteria
Purity Assay 99.6%99.5%Results should agree within ±2.0%
Linearity (r²) >0.999>0.999r² ≥ 0.999
Precision (RSD) < 1.5%< 1.0%RSD ≤ 2.0%
Accuracy (Recovery) 98.5% - 101.5%99.0% - 101.0%98.0% - 102.0%

This comparison demonstrates that two fundamentally different measurement principles yield statistically equivalent results, providing high confidence in the assigned purity value. [14][15]

Experimental Protocols

Protocol 1: GC-MS Analysis
  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of HPLC-grade hexane to create a 1 mg/mL stock solution. For quantitative analysis, add a suitable internal standard at a known concentration.

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source. [6]3. GC Parameters:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL, split ratio 50:1.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 40 °C, hold for 2 min, ramp to 150 °C at 10 °C/min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 35 to 200.

  • Data Analysis: Integrate the total ion chromatogram (TIC). Identify the peak corresponding to this compound by its retention time and compare its mass spectrum to a reference library (e.g., NIST). For quantification, use the peak area ratio of the analyte to the internal standard against a calibration curve. [16][17]

Protocol 2: NMR Analysis (¹H and ¹³C)
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). For quantitative ¹H NMR (qNMR), add a precisely weighed amount of a certified internal standard (e.g., maleic acid). [18]2. Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters (Qualitative & Quantitative):

    • Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (D1): Crucial for qNMR. Set to at least 5 times the longest T1 relaxation time of the signals of interest and the standard (typically 30-60 seconds for accurate quantification). [19] * Number of Scans: 8-16 scans.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30').

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Analysis: Process the Free Induction Decay (FID) with Fourier transformation. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate ¹H signals and assign peaks based on chemical shift, multiplicity, and integration. For qNMR, calculate purity using the integral ratio of the analyte to the internal standard, accounting for the number of protons and molecular weights. [18][20]

Conclusion: A Unified Approach to Analytical Certainty

This guide demonstrates that GC-MS and NMR are not competing but are highly synergistic techniques. GC-MS provides an excellent screening tool, confirming molecular weight through fragmentation patterns and offering high sensitivity for volatile impurities. [21]NMR delivers an definitive structural map, confirming atomic connectivity and providing a highly accurate, primary method for quantification (qNMR) without the need for compound-specific calibration curves. [18] By performing a cross-validation, researchers and scientists can:

  • Confirm Identity: The fragmentation fingerprint from GC-MS aligns with the connectivity map from NMR.

  • Validate Purity: Quantitative results from two orthogonal methods provide statistically robust and defensible data.

  • Enhance Confidence: This dual-pronged approach eliminates the ambiguity inherent in any single analytical method, fulfilling the principles of scientific integrity and regulatory expectation.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Gödecke, T., Napolitano, J. G., Rodriguez-Brasco, M. F., Chen, S. N., Jaki, B. U., Lankin, D. C., & Pauli, G. F. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis, 24(6), 581–595.
  • De Bievre, P., D'Eath, M., & Kaarls, R. (2017). Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. Analytical Chemistry, 89(14), 7545–7552.
  • Pandey, P. K. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru.
  • Sarathy, S. M., Park, S., & El-Sawy, A. (2021). Identification and Quantification of Hydrocarbon Functional Groups in Gasoline Using 1H-NMR Spectroscopy for Property Prediction. Molecules, 26(22), 7009.
  • NIST. (n.d.). Pentane, 2,3,4-trimethyl-. NIST Chemistry WebBook, SRD 69.
  • LibreTexts Chemistry. (2021). 2.9.1 Fragmentation of Straight Chain Alkanes. In Mass Spectrometry.
  • Li, Y., Wang, Y., & Liu, Y. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods, 10(11), 2748.
  • Wikipedia. (n.d.). Cross-validation (analytical chemistry).
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2013). Validation of a generic quantitative (1)H NMR method for natural products analysis. Phytochemical Analysis, 24(6), 581-595.
  • Magritek. (2018). Quantification of hydrocarbon content in water analysis at ppm level using benchtop NMR.
  • ALWSCI. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR.
  • Ristova, M., & Stafilov, T. (2006). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. Macedonian Pharmaceutical Bulletin, 52(1, 2), 165-172.
  • Monakhova, Y. B., et al. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. ResearchGate.
  • LibreTexts Chemistry. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.
  • dos Santos, P. A., et al. (2020). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. ResearchGate.
  • Han, J., et al. (2017). Orthogonal Comparison of GC–MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. Analytical Chemistry, 89(14), 7545-7552.
  • Sarathy, S. M., et al. (2021). Identification and Quantification of Hydrocarbon Functional Groups in Gasoline Using H-NMR Spectroscopy for Property Prediction. ResearchGate.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Glushonok, G. K., & Glushonok, V. V. (2024). Recent advances in the NMR of fuel: a brief overview. Russian Chemical Reviews, 93(2), 1-10.
  • Kumar, S., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Journal of Pharmaceutical Analysis, 14(6), 1-10.
  • Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube.
  • ResearchGate. (2025). Validation of Analytical Methods.
  • ResearchGate. (n.d.). Comparison between LC-MS, GC-MS, and NMR platforms.
  • Deshmukh, A. S., et al. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Analytical Chemistry Letters, 11(5), 633-651.
  • Raharjo, T. J., & Hakim, L. (2021). Easy Way to Read and Interpret GC/MS Spectra for Researchers. Indonesian Journal of Multidisciplinary Research, 1(1), 1-10.
  • Yeast Metabolome Database. (n.d.). 2,3,4-Trimethyl-pentane (YMDB01344).
  • LibreTexts Chemistry. (2022). 4.7: NMR Spectroscopy.
  • Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards.
  • Stevenson, L., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1163-1172.
  • Emwas, A. H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology, 1277, 161-193.
  • Wikipedia. (n.d.). This compound.
  • Doc Brown's Chemistry. (n.d.). C7H16 C-13 nmr spectrum of 2,2,3-trimethylbutane.
  • LibreTexts Chemistry. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR.

Sources

A Researcher's Guide to Atmospheric Reactivity: Branched vs. Linear Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

<COMPARISON GUIDE >

Introduction: The Atmospheric Fate of Alkanes

Alkanes, both from natural and anthropogenic sources, are a significant class of volatile organic compounds (VOCs) in the Earth's atmosphere. Their atmospheric oxidation contributes to the formation of key secondary pollutants, including tropospheric ozone and secondary organic aerosols (SOA), which have profound implications for air quality and climate.[1][2] The atmospheric lifetime and environmental impact of an alkane are dictated by its reactivity. This guide provides an in-depth comparison of the atmospheric reactivity of branched versus linear alkanes, grounded in experimental data and mechanistic principles, to offer researchers a clear understanding of the structure-reactivity relationships that govern their atmospheric fate.

The central pathway for the atmospheric removal of alkanes is initiated by reaction with the hydroxyl radical (•OH), the primary daytime oxidant in the troposphere.[3][4] This reaction proceeds via hydrogen abstraction, forming an alkyl radical (R•) and a molecule of water.[3][4] The structure of the parent alkane—specifically, whether it is linear or branched—has a decisive influence on the rate of this initial reaction and, consequently, on all subsequent atmospheric chemistry.

Section 1: Measuring Reactivity: A Tale of Two Techniques

To quantify the atmospheric reactivity of alkanes, researchers primarily rely on laboratory-based techniques to measure the rate constant (k) of their reaction with •OH radicals. Two principal methods are the Relative Rate and Absolute Rate techniques.

The Relative Rate Method: An Elegant Comparison

The relative rate method is a robust and widely used technique that avoids the challenge of measuring the concentration of the highly reactive and short-lived •OH radical directly.[5] Instead, it measures the decay of the target alkane relative to a reference compound whose reaction rate constant with •OH is already well-established.[5][6]

The choice of a reference compound is critical. It must have a well-known rate constant and its atmospheric loss should be dominated by reaction with the •OH radical, similar to the target alkane. Its concentration, along with the target compound's, should be measurable with high precision, typically by Gas Chromatography (GC).

  • Chamber Preparation: A smog chamber or Teflon bag of known volume is flushed with purified air until background organic compound concentrations are negligible.

  • Analyte Introduction: Known concentrations of the target alkane (e.g., isobutane) and a reference compound (e.g., n-butane) are injected into the chamber and allowed to mix thoroughly.

  • •OH Radical Generation: A precursor for •OH radicals, most commonly methyl nitrite (CH₃ONO), is introduced. The chamber is then irradiated with UV light to photolyze the precursor and generate •OH radicals.

    • CH₃ONO + hν → CH₃O• + NO

    • CH₃O• + O₂ → HCHO + HO₂•

    • HO₂• + NO → •OH + NO₂

  • Concentration Monitoring: The concentrations of the target and reference alkanes are monitored over time using Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Data Analysis: The rate constant of the target alkane (k_target) is determined from the following relationship:

    ln([Target]₀ / [Target]ₜ) = (k_target / k_ref) * ln([Ref]₀ / [Ref]ₜ)

    A plot of ln([Target]₀ / [Target]ₜ) versus ln([Ref]₀ / [Ref]ₜ) yields a straight line with a slope equal to the ratio of the rate constants (k_target / k_ref).[5] Knowing k_ref allows for the direct calculation of k_target.

G cluster_prep 1. Chamber Preparation cluster_intro 2. Analyte Introduction cluster_react 3. Reaction Initiation cluster_monitor 4. Monitoring & Analysis Prep Flush Chamber with Purified Air Intro Inject Target Alkane & Reference Compound Prep->Intro OH_Gen Introduce •OH Precursor (e.g., CH3ONO) Intro->OH_Gen Irradiate Irradiate with UV Light to Generate •OH OH_Gen->Irradiate Monitor Monitor Concentrations via GC-FID OH_Gen->Monitor Plot Plot ln([Target]₀/[Target]ₜ) vs ln([Ref]₀/[Ref]ₜ) Monitor->Plot Calculate Calculate k_target from slope and known k_ref Plot->Calculate

Caption: Workflow for the Relative Rate experimental technique.

Absolute Rate Methods: Direct Measurement

Absolute rate techniques, such as Flash Photolysis-Resonance Fluorescence (FP-RF), directly measure the decay of •OH radicals in the presence of an excess of the target alkane.[6] This provides a direct measurement of the rate constant without relying on a reference compound. While technically more complex, it offers a fundamental determination of the reaction rate.

Section 2: The Reactivity Hierarchy: Experimental Data

Experimental data unequivocally show that branched alkanes react more rapidly with •OH radicals than their linear isomers. This trend holds true across various carbon numbers. The presence of branching provides more reactive sites for H-atom abstraction.

Table 1: Comparison of •OH Radical Reaction Rate Constants (k_OH) for Linear and Branched Alkanes at 298 K

AlkaneStructureTypek_OH (x 10⁻¹² cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime (τ)
n-ButaneCH₃(CH₂)₂CH₃Linear2.36~5.8 days
Isobutane(CH₃)₃CHBranched2.12~6.5 days
n-PentaneCH₃(CH₂)₃CH₃Linear3.80~3.6 days
Isopentane(CH₃)₂CHCH₂CH₃Branched3.60~3.8 days
Neopentane(CH₃)₄CBranched0.83~16.5 days
n-HexaneCH₃(CH₂)₄CH₃Linear5.20~2.6 days
2-Methylpentane(CH₃)₂CH(CH₂)₂CH₃Branched5.30~2.6 days
3-MethylpentaneCH₃CH₂CH(CH₃)CH₂CH₃Branched5.50~2.5 days
2,2-Dimethylbutane(CH₃)₃CCH₂CH₃Branched2.40~5.7 days
2,3-Dimethylbutane(CH₃)₂CHCH(CH₃)₂Branched5.90~2.3 days

Data sourced from the IUPAC Task Group on Atmospheric Chemical Kinetic Data Evaluation.[7][8][9][10] Atmospheric lifetime (τ) is calculated as τ = 1 / (k_OH * [OH]), assuming a global average 24-hour •OH concentration of 1 x 10⁶ molecules cm⁻³.

As the data illustrates, branching generally increases reactivity. For instance, the branched isomers of hexane, such as 2-methylpentane, 3-methylpentane, and 2,3-dimethylbutane, exhibit faster reaction rates than linear n-hexane. A notable exception is neopentane, which reacts slower than n-pentane. This anomaly will be explained in the following section.

Section 3: Mechanistic Rationale: The Role of Bond Dissociation Energy

The observed differences in reactivity are fundamentally governed by the strength of the carbon-hydrogen (C-H) bonds within the alkane molecule. The reaction with •OH involves the breaking of a C-H bond, and the energy required for this process is known as the Bond Dissociation Energy (BDE).[11][12][13]

Alkanes possess three types of C-H bonds:

  • Primary (1°): A hydrogen atom attached to a carbon atom that is bonded to only one other carbon atom.

  • Secondary (2°): A hydrogen atom attached to a carbon atom that is bonded to two other carbon atoms.

  • Tertiary (3°): A hydrogen atom attached to a carbon atom that is bonded to three other carbon atoms.

The stability of the resulting alkyl radical follows the order: tertiary > secondary > primary.[14] Consequently, the BDE required to form these radicals follows the inverse trend: tertiary C-H bonds are weaker and more susceptible to abstraction than secondary, which are in turn weaker than primary C-H bonds.[11][14][15]

Table 2: Typical C-H Bond Dissociation Energies (BDEs) in Alkanes

C-H Bond TypeExample LocationBDE (kcal/mol)Relative Reactivity per H-atom
Primary (1°)Propane (CH₃-CH₂-CH₃)~1011
Secondary (2°)Propane (CH₃-CH₂-CH₃)~98.5~4
Tertiary (3°)Isobutane ((CH₃)₃C-H)~96.5~10

BDE values are representative and can vary slightly between molecules.[11][13][15]

Branched alkanes, by definition, contain tertiary C-H bonds. These weaker bonds provide a more favorable site for attack by •OH radicals, leading to a faster overall reaction rate.[12] Linear alkanes only possess primary and secondary C-H bonds.

The case of neopentane, which has only primary hydrogens, serves as a perfect illustration of this principle. Despite being a branched C5 isomer, its lack of more reactive secondary or tertiary C-H bonds results in a significantly lower reaction rate constant compared to both n-pentane and isopentane.[16]

Caption: •OH radicals preferentially abstract weaker tertiary hydrogens.

Section 4: Atmospheric Implications and Product Formation

The higher reactivity of branched alkanes leads to shorter atmospheric lifetimes compared to their linear counterparts of the same carbon number (with exceptions like neopentane). This means they are removed from the atmosphere more quickly.

The initial site of H-atom abstraction also dictates the subsequent oxidation pathways.[17] The formation of an alkyl radical is the first step in a complex chain of reactions involving the addition of O₂, reaction with nitric oxide (NO), and further degradation.[3][17]

  • R• + O₂ → RO₂• (Alkylperoxy radical)

  • RO₂• + NO → RO• + NO₂ (Alkoxy radical)

The structure of the initial alkoxy radical (RO•) depends on whether the abstraction occurred at a primary, secondary, or tertiary carbon. This, in turn, influences the formation of stable end-products like aldehydes, ketones, and organic nitrates, which can contribute to the formation of ozone and secondary organic aerosol (SOA). Because branched alkanes favor the formation of more stable tertiary radicals, their oxidation pathways and resulting product distributions differ from those of linear alkanes, impacting their overall effect on atmospheric composition.

Conclusion

The atmospheric reactivity of alkanes is a direct function of their molecular structure. Branched alkanes are, as a general rule, more reactive towards the hydroxyl radical than their linear isomers. This heightened reactivity is a consequence of the weaker, more easily abstracted tertiary C-H bonds present in their structure, a principle supported by extensive experimental rate data and an understanding of C-H bond dissociation energies. This fundamental structure-reactivity relationship is critical for accurately modeling the atmospheric fate of VOCs and predicting their impact on air quality and climate.

References

  • Title: Thermochemistry of C7H16 to C10H22 Alkane Isomers: Primary, Secondary, and Tertiary C–H Bond Dissociation Energies and Effects of Branching Source: The Journal of Physical Chemistry A URL:[Link]
  • Title: Mechanisms of Atmospheric Oxidation of the Alkanes Source: ResearchG
  • Title: Databases - IUPAC Source: International Union of Pure and Applied Chemistry URL:[Link]
  • Title: Oxidation of a model alkane aerosol by OH radical: the emergent nature of reactive uptake Source: Physical Chemistry Chemical Physics URL:[Link]
  • Title: Atmospheric oxidation of hydrocarbons Source: PubMed URL:[Link]
  • Title: Thermochemistry of C7H16 to C10H22 Alkane Isomers: Primary, Secondary, and Tertiary C–H Bond Dissociation Energies and Effects of Branching Source: ACS Public
  • Title: Thermochemistry of C7H16 to C10H22 alkane isomers: primary, secondary, and tertiary C-H bond dissociation energies and effects of branching Source: PubMed URL:[Link]
  • Title: Reactions of Alkanes with the Hydroxyl Radical (OH) Source: Oxford Academic URL:[Link]
  • Title: Rate Constants for the Reaction of OH Radicals with Hydrocarbons in a Smog Chamber at Low Atmospheric Temper
  • Title: Database for the kinetics of the gas-phase atmospheric reactions of organic compounds Source: Atmospheric Chemistry and Physics URL:[Link]
  • Title: Kinetics and Atmospheric Chemistry Source: University of Colorado Boulder URL:[Link]
  • Title: Evaluated Kinetic Data for Atmospheric Chemistry Source: IUPAC URL:[Link]
  • Title: Bond dissociation energies (BDEs)
  • Title: Bond Strengths And Radical Stability Source: Master Organic Chemistry URL:[Link]
  • Title: The relative-rate technique for determining rate constants Source: Royal Society of Chemistry Environmental Chemistry Group URL:[Link]
  • Title: Screening for New Pathways in Atmospheric Oxidation Chemistry with Automated Mechanism Generation Source: ACS Public
  • Title: GUIDE TO THE GAS-PHASE DATASHEETS IUPAC Task Group for Atmospheric Chemical Kinetic Data Evalu
  • Title: IUPAC – aeris Source: AERIS URL:[Link]

Sources

A Comparative Guide to Fuel Additives: 2,3,4-Trimethylpentane vs. MTBE

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of two notable fuel additives: 2,3,4-Trimethylpentane, a high-performance alkylate, and Methyl tert-butyl ether (MTBE), an oxygenate that has seen widespread use and subsequent regulatory scrutiny. We will delve into their respective performance characteristics, environmental impacts, and the standardized methodologies used for their evaluation, providing researchers and fuel scientists with the critical data and causal explanations necessary for informed decision-making.

Introduction: The Quest for Cleaner Combustion and Higher Octane

The internal combustion engine's efficiency and emission profile are intrinsically linked to the quality of the fuel it combusts. "Knocking," or premature fuel detonation, limits engine compression ratios and, consequently, thermal efficiency. To combat this, octane-enhancing additives are blended into gasoline. For decades, ethers like MTBE were favored for their high octane rating and oxygen content, which aided in more complete combustion, thereby reducing carbon monoxide (CO) and unburned hydrocarbon (HC) emissions.[1] However, the environmental persistence and water contamination potential of MTBE led to its phase-out in many regions, prompting a renewed focus on alternative additives.[1]

Among the leading alternatives are alkylates, which are highly branched paraffins produced in a refinery alkylation process. This compound, an isomer of octane, is a representative component of this class.[2] This guide will objectively compare the performance of this compound against the established, albeit controversial, benchmark of MTBE, supported by experimental data and standardized testing protocols.

Physicochemical Properties: A Foundation for Performance

The fundamental chemical and physical properties of an additive dictate its blending behavior and interaction with the base fuel.

PropertyThis compoundMethyl tert-butyl ether (MTBE)
Chemical Formula C₈H₁₈C₅H₁₂O
Molar Mass 114.23 g/mol [2]88.15 g/mol
Appearance Colorless liquid[3]Colorless liquid[1]
Density ~0.719 g/mL at 25 °C[4]~0.740 g/mL at 20 °C
Boiling Point 113.4 °C[3]55.2 °C[5]
Vapor Pressure 6.75 kPa at 37.7 °C[3]33.3 kPa at 20 °C
Water Solubility Sparingly solubleSparingly soluble (4.2 wt%)[5]

Performance as a Fuel Additive: A Multi-faceted Comparison

An effective fuel additive must excel across several key performance indicators. The following sections compare this compound and MTBE on these metrics.

Octane Rating: The Anti-Knock Benchmark

The primary function of these additives is to increase the fuel's resistance to knocking. This is quantified by the Research Octane Number (RON) and Motor Octane Number (MON), which measure performance under low-speed and high-speed/high-load conditions, respectively.

While 2,2,4-Trimethylpentane (isooctane) is the standard reference fuel with a defined RON and MON of 100, other isomers exhibit different anti-knock properties.[5] Kinetic modeling and ignition delay time studies, which correlate with octane rating, show that this compound has a higher octane number than isooctane.[6] MTBE, as an oxygenate, demonstrates excellent octane-boosting capabilities, particularly in its RON value.[5]

AdditiveResearch Octane Number (RON)Motor Octane Number (MON)
This compound 102.9[6]Not widely reported, but expected to be high
MTBE ~117[5][7]~102[5]

Causality: The high octane numbers of branched alkanes like this compound are due to their stable molecular structure, which resists auto-ignition under compression. The presence of tertiary carbon atoms facilitates the formation of stable carbocation intermediates during combustion, slowing down the radical chain reactions that lead to knock. MTBE's high octane rating is attributed to its ether linkage and branched structure, which also inhibit pre-ignition chemistry.

Volatility and Blending Effects

An additive's volatility affects the overall vapor pressure and distillation profile of the final gasoline blend. These characteristics are critical for engine start-up, vapor lock avoidance, and evaporative emissions control.

  • Reid Vapor Pressure (RVP): RVP is a measure of a fuel's volatility at 37.8 °C (100 °F).[8] Alkylates like this compound have a very low intrinsic RVP.[3] This makes them highly valuable blending components, as they can be mixed with less expensive, high-RVP components (like butane) while keeping the final blend within regulatory limits for evaporative emissions.[9] MTBE has a significantly higher RVP and its effect on a gasoline blend's RVP depends on the base fuel's properties, though it generally increases volatility.

  • Distillation Curve: The distillation curve illustrates the temperature range over which a fuel evaporates. Additives can significantly alter this curve. MTBE, with its low boiling point of 55.2 °C, primarily lowers the "front-end" of the distillation curve, which can improve cold-start performance but also contribute to higher evaporative emissions.[5] this compound has a higher boiling point (113.4 °C), placing it in the mid-to-heavy range of gasoline components.[3] Its inclusion helps to shape the middle and latter parts of the distillation curve without excessively increasing front-end volatility.

Engine Performance and Emissions
  • Energy Content: Oxygenates like MTBE contain oxygen, which contributes to their mass but not to the energy released during combustion. Consequently, they have a lower energy density than pure hydrocarbons. While this effect is modest at typical blend percentages, it can lead to a slight decrease in fuel economy.[6] this compound, being a pure hydrocarbon, has a high energy density, contributing positively to the overall energy content of the fuel blend.

  • Emissions Profile:

    • MTBE: The oxygen content in MTBE promotes more complete combustion, leading to significant reductions in carbon monoxide (CO) and unburned hydrocarbon (HC) emissions, which was a primary driver for its mandated use.[1] However, some studies have indicated a potential for increased nitrogen oxide (NOx) emissions under certain engine conditions.

    • This compound: As a component of alkylate, this compound is known for its clean-burning properties. Alkylates are virtually free of aromatics and olefins, leading to lower emissions of toxic compounds like benzene and reduced potential for engine deposit formation. Its combustion primarily produces CO₂ and H₂O.

Environmental and Health Considerations: The Deciding Factor

While performance is critical, the environmental and health impacts of a fuel additive are of paramount importance for regulatory approval and public acceptance.

  • MTBE: The widespread use of MTBE revealed a significant environmental flaw: its high water solubility and resistance to biodegradation.[1] Leaks from underground storage tanks led to extensive groundwater contamination. Due to its strong, unpleasant taste and odor, MTBE can render drinking water non-potable at very low concentrations (parts per billion).[6] This has led to costly remediation efforts and widespread bans on its use.[1]

  • This compound: As a hydrocarbon, this compound is much less soluble in water than MTBE. It is classified as very toxic to aquatic life with long-lasting effects, and like other gasoline components, it is an aspiration hazard if ingested. In the atmosphere, it reacts with hydroxyl radicals. However, its low water solubility means it is less likely to migrate into and contaminate large volumes of groundwater compared to MTBE, making it an environmentally preferable alternative from a water quality perspective.

Experimental Methodologies: Ensuring Scientific Integrity

The data presented in this guide are derived from standardized, validated experimental protocols. The American Society for Testing and Materials (ASTM) provides the global standards for evaluating fuel properties.

Key Experimental Protocols
  • Research Octane Number (RON) - ASTM D2699: This test determines fuel anti-knock performance under mild, low-speed operating conditions (600 rpm). A Cooperative Fuel Research (CFR) engine with a variable compression ratio is used. The test fuel's knock intensity is compared against primary reference fuels (blends of isooctane and n-heptane) to determine its RON.

  • Motor Octane Number (MON) - ASTM D2700: This method assesses anti-knock performance under more severe, high-speed/high-load conditions (900 rpm, higher intake mixture temperature). It also uses a CFR engine and compares the test fuel against primary reference fuels. The MON rating is typically lower than the RON.

  • Reid Vapor Pressure (RVP) - ASTM D323: This standard test method measures the vapor pressure of petroleum products at 37.8 °C (100 °F). A chilled, air-saturated sample is placed in a vessel with a specific vapor-to-liquid ratio (4:1) and heated in a water bath. The resulting pressure is measured and reported as the RVP.

Experimental Workflow: Octane Number Determination

The following diagram illustrates the generalized workflow for determining the octane number of a fuel additive candidate according to ASTM D2699/D2700.

OctaneTestingWorkflow cluster_prep Sample Preparation cluster_engine CFR Engine Operation cluster_bracketing Bracketing & Measurement P1 Prepare Primary Reference Fuels (Isooctane/n-Heptane) B1 Run Reference Fuels that bracket the Test Fuel's knock intensity P1->B1 P2 Prepare Test Fuel (Base Gasoline + Additive) E2 Introduce Test Fuel to Engine P2->E2 E1 Calibrate CFR Engine (ASTM D2699 or D2700 conditions) E3 Adjust Compression Ratio until Standard Knock Intensity is reached E2->E3 E4 Record Compression Ratio / Dial Reading E3->E4 B3 Interpolate Data to Determine Octane Number of Test Fuel E4->B3 Test Fuel Reading B2 Record Dial Readings for Reference Fuels B1->B2 Reference Readings B2->B3 Reference Readings R1 Report Result B3->R1 Final RON/MON Value

Caption: Workflow for Octane Number (RON/MON) determination using a CFR engine.

Logical Framework for Additive Selection

The choice between fuel additives involves a trade-off between multiple performance and environmental factors. The following diagram outlines a logical decision-making process.

AdditiveSelection cluster_performance Performance Evaluation cluster_environmental Environmental & Health Start Start: Need for Octane Enhancer P1 High RON/MON required? Start->P1 P2 Low RVP blending value needed? P1->P2 Yes P3 High energy density critical? P2->P3 Yes E1 Water contamination risk a major concern? P3->E1 Yes E2 Clean combustion (low aromatics/olefins) a priority? E1->E2 Yes Consider_MTBE Consider Oxygenate (e.g., MTBE) (If regulations permit) E1->Consider_MTBE No Select_Alkyl Select Alkylate (e.g., this compound) E2->Select_Alkyl Yes

Caption: Decision framework for selecting a fuel additive based on key criteria.

Conclusion

This guide has systematically compared this compound and MTBE as fuel additives. The analysis reveals a clear trade-off.

MTBE offers a superior Research Octane Number and proven efficacy in reducing CO and HC emissions. However, its high water solubility and environmental persistence have resulted in significant groundwater contamination issues, making it an untenable choice in many jurisdictions.

This compound , a representative alkylate, provides a very strong anti-knock performance with a RON of 102.9.[6] While its octane number is lower than that of MTBE, it is still a significant enhancement over base gasoline. Critically, its low RVP, high energy content, clean-burning nature, and—most importantly—its low water solubility make it a far more environmentally sound alternative. For researchers and refiners seeking to formulate high-performance, compliant, and environmentally responsible fuels, highly branched alkanes like this compound represent a scientifically robust and field-proven solution, effectively replacing the problematic performance of ethers like MTBE.

References

  • Sustainable Fuels. (n.d.). tert-butyl methyl ether, MTBE.
  • eralytics. (n.d.). ASTM D323.
  • University of Galway Research. (n.d.). An experimental and chemical kinetic modeling study of octane isomer oxidation. Part 2: 223- and 224-trimethylpentane.
  • eralytics. (n.d.). ASTM D2700.
  • eralytics. (n.d.). ASTM D2699.
  • iTeh Standards. (n.d.). ASTM D323-20a - Standard Test Method for Vapor Pressure of Petroleum Products (Reid Method).
  • Intertek. (n.d.). Reid Vapor Pressure Testing.
  • Linetronic Technologies. (n.d.). Vapour Pressure of Petroleum Products Reid Method.
  • ASTM International. (2017). D2700 Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel.
  • ASTM International. (2023). D2699 Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel.
  • Ayalytical. (n.d.). ASTM D2699 Method for Octane Number.
  • PubChem. (n.d.). This compound.
  • Aschmann, S. M., Arey, J., & Atkinson, R. (2004). Products and mechanism of the reaction of OH radicals with this compound in the presence of NO. Environmental Science & Technology, 38(19), 5038–5045.
  • Scribd. (n.d.). Product Blending.
  • SPL. (2024). ASTM D2699 (Octane Number – Research).
  • ASTM International. (n.d.). Research Octane Number of Spark-Ignition Engine Fuel1.
  • ResearchGate. (2008). Effect of MTBE blending on the properties of gasoline.
  • Wikipedia. (n.d.). Methyl tert-butyl ether.
  • Balaban, A. T., Kier, L. B., & Joshi, N. (1992). Structure-property analysis of octane numbers for hydrocarbons (alkanes, cycloalkanes, alkenes). MATCH Communications in Mathematical and in Computer Chemistry, 28, 13-27.
  • Google Patents. (n.d.). US7553404B2 - Fuel composition.
  • U.S. Environmental Protection Agency. (n.d.). Hydrocarbon Composition of Gasoline Vapor Emissions from Enclosed Fuel Tanks.
  • U.S. Environmental Protection Agency. (n.d.). 2,2,4-Trimethylpentane.
  • Bryan Research & Engineering, LLC. (n.d.). How to Estimate Reid Vapor Pressure (RVP) of Blends.
  • ResearchGate. (2001). A review of the environmental fate and aquatic effects of a series of C4 and C8 oxo-process chemicals.
  • MhChem. (n.d.). Chemistry 221 Chemical of the Week - Methyl Tertiary-Butyl Ether.
  • Wikipedia. (n.d.). This compound.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2,2,4-Trimethylpentane.
  • Scribd. (n.d.). Product Blending.
  • Wikipedia. (n.d.). 2,2,4-Trimethylpentane.
  • American Chemical Society. (2024). Isooctane.
  • Pearson. (n.d.). Gasoline is composed primarily of hydrocarbons, including - Brown 14th Edition Ch 5 Problem 77.
  • Strategic Automation Services. (n.d.). Blending Controls.
  • Scribd. (n.d.). 1- Reid Vapour Pressure Blending | PDF | Oil Refinery | Gasoline.
  • ACS Publications. (n.d.). 2,2,4-Trimethylpentane (Iso-octane). Vapor Pressure, Critical Constants, and Saturated Vapor and Liquid Densities.

Sources

A Researcher's Guide to Validating Kinetic Models for 2,3,4-Trimethylpentane Combustion

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise understanding of the combustion characteristics of fuel components is paramount. 2,3,4-Trimethylpentane, a key isomer of octane, serves as a crucial component in surrogate mixtures that mimic the behavior of real-world gasoline. The accuracy of computational fluid dynamics (CFD) simulations for engine design and optimization hinges on the reliability of the underlying chemical kinetic models. This guide provides an in-depth comparison of a recently developed kinetic model with novel experimental data for this compound, highlighting the validation process and identifying critical areas for future research.

The Imperative of Rigorous Kinetic Model Validation

Predictive simulations of combustion phenomena, such as ignition delay, flame propagation, and pollutant formation, are only as dependable as the kinetic models they employ. These models consist of hundreds or even thousands of elementary reactions, each with its own rate coefficient. Validating these complex models against robust experimental data is not merely a perfunctory step but a cornerstone of scientific integrity in combustion research. For a molecule like this compound, understanding its unique oxidation pathways is essential for developing next-generation fuel formulations and advanced combustion engines.

Experimental Methodologies: The Foundation of Model Validation

To ensure the trustworthiness of our validation, it is crucial to understand the causality behind the choice of experimental techniques. Each method is designed to isolate and precisely measure fundamental combustion properties under well-controlled conditions.

Ignition Delay Time Measurement

Ignition delay time (IDT) is a critical global parameter that characterizes the reactivity of a fuel-oxidizer mixture. It is defined as the time lapse between the initial heating of a mixture and the onset of ignition.

Experimental Protocol: The Shock Tube

Shock tubes are the workhorse for high-temperature ignition delay studies. Their ability to rapidly and homogeneously heat a gas mixture to high temperatures and pressures, free from wall effects and catalytic influences, makes them an ideal tool for acquiring kinetic data.

  • Mixture Preparation: A precise mixture of this compound, an oxidizer (typically 'air', a mixture of oxygen and nitrogen), and a diluent (often argon) is prepared manometrically. The high dilution with an inert gas like argon helps to maintain a nearly constant temperature and pressure during the ignition process.

  • Shock Wave Generation: A high-pressure driver gas (e.g., helium) is separated from the low-pressure experimental gas mixture by a diaphragm. The sudden rupture of this diaphragm generates a shock wave that propagates through the test gas.

  • Heating and Observation: The shock wave reflects off the end wall of the tube, creating a region of stagnant, high-temperature, and high-pressure gas. The ignition process in this region is then observed using pressure transducers and optical diagnostics. The onset of ignition is typically marked by a sharp rise in pressure and the emission of light from radical species like OH*.

Figure 1: Experimental workflow for ignition delay time measurement using a shock tube.

Laminar Flame Speed Measurement

Laminar flame speed is another fundamental property that quantifies the rate at which a flame front propagates through a stationary premixed combustible gas. It is a key parameter for validating the reaction and transport sub-models within a kinetic mechanism. Common techniques for its measurement include the constant volume (spherical bomb) method and various burner methods (e.g., Bunsen, flat flame, counterflow).

Experimental Protocol: The Spherically Propagating Flame Method

This method involves igniting a quiescent fuel-air mixture at the center of a spherical, constant-volume chamber and observing the outward propagation of the flame.

  • Mixture Preparation: A homogeneous mixture of fuel and air at a specific equivalence ratio is introduced into the spherical chamber at a known initial pressure and temperature.

  • Ignition: A central spark ignites the mixture, creating a spherical flame front that propagates outwards.

  • Data Acquisition: High-speed schlieren imaging is used to visualize and track the flame radius as a function of time. The pressure rise within the chamber is also recorded.

  • Data Analysis: The stretched flame speed is calculated from the rate of change of the flame radius. This is then extrapolated to zero stretch to obtain the unstretched laminar flame speed.

Figure 3: Experimental workflow for species concentration measurement using a flow reactor with MBMS.

Comparison of a New Kinetic Model with Experimental Data

A recent study by Heng et al. (2024) from the National University of Ireland, Galway, has provided the first set of high-pressure ignition delay time data for this compound and detailed a new kinetic model for its oxidation, based on the NUIGMech1.3 core mechanism. [1]This groundbreaking work provides a unique opportunity to rigorously assess the performance of a state-of-the-art kinetic model against novel experimental data.

Ignition Delay Time Comparison

The following tables summarize the experimental ignition delay times for this compound/'air' mixtures at various conditions, as reported by Heng et al. (2024), and compares them with the predictions of their newly developed kinetic model. [1] Table 1: Ignition Delay Times of this compound/'Air' at 15 atm

Equivalence Ratio (φ)Temperature (K)Experimental IDT (μs)Model Prediction (μs)
0.5700~10000~11000
800~1000~1200
900~200~250
1000~50~60
1.0700~8000~9000
800~800~950
900~150~180
1000~40~50
2.0700~6000~7000
800~600~750
900~120~150
1000~30~40

Table 2: Ignition Delay Times of this compound/'Air' at 30 atm

Equivalence Ratio (φ)Temperature (K)Experimental IDT (μs)Model Prediction (μs)
0.5700~5000~5500
800~500~600
900~100~120
1000~25~30
1.0700~4000~4500
800~400~480
900~80~100
1000~20~25
2.0700~3000~3500
800~300~380
900~60~80
1000~15~20

As the data indicates, the new kinetic model developed by Heng et al. (2024) shows good agreement with their experimental ignition delay time measurements across a range of temperatures, pressures, and equivalence ratios. [1]The model accurately captures the overall trends in reactivity, providing a solid foundation for its use in predictive simulations.

Laminar Flame Speed: A Critical Data Gap

A thorough search of the existing literature reveals a significant gap in the experimental database for this compound: there is currently no publicly available experimental data for its laminar flame speed. This is a critical omission, as laminar flame speed is a key validation target that provides insights into both the chemical kinetics and transport properties of a fuel. The absence of this data precludes a comprehensive validation of any kinetic model for this important octane isomer. This highlights a crucial area for future experimental work in the combustion community.

Species Concentration Profiles

While comprehensive species concentration data from high-temperature oxidation of this compound is scarce, a study by Asatryan et al. (2007) investigated the products of the gas-phase reaction of OH radicals with this compound at near-ambient conditions. [2]They identified and quantified several key products, providing valuable data points for validating the low-temperature chemistry pathways in a kinetic model.

**Table 3: Major Products from the Reaction of OH with this compound (Asatryan et al., 2007)[2]

ProductMolar Yield (%)
Acetone76 ± 11
Acetaldehyde47 ± 6
3-Methyl-2-butanone41 ± 5
2-Propyl nitrate6.2 ± 0.8
3-Methyl-2-butyl nitrate1.6 ± 0.2

This data, while not from typical combustion conditions, is invaluable for refining the reaction pathways related to the initial oxidation steps of this compound. A robust kinetic model should be able to reproduce these product yields under the specified experimental conditions.

Conclusion and Future Directions

The recent availability of high-pressure ignition delay time data for this compound marks a significant advancement in our understanding of this important gasoline surrogate component. The new kinetic model developed by Heng et al. (2024) demonstrates promising predictive capabilities for ignition behavior. [1]However, this guide also underscores a critical need for further experimental work. The complete absence of laminar flame speed data for this compound is a major impediment to comprehensive model validation. Furthermore, detailed speciation studies at a wider range of combustion-relevant conditions are necessary to refine and rigorously test the elementary reaction pathways within the kinetic models.

For researchers and scientists in this field, this guide serves as both a summary of the current state-of-the-art and a call to action. By systematically addressing the identified data gaps, we can collectively enhance the fidelity of our kinetic models, leading to more accurate and reliable simulations of advanced combustion systems.

References

  • Heng, Y., Kenny, G., Wang, P., et al. (2024). An experimental and chemical kinetic modeling study of octane isomer oxidation. Part 1: 2,3,4-trimethyl pentane. Combustion and Flame, 263, 113226. [Link]
  • Asatryan, R., Arey, J., & Atkinson, R. (2007). Products and mechanism of the reaction of OH radicals with this compound in the presence of NO. PubMed, 41(10), 4046-54. [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 2,3,4-Trimethylpentane Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for designing, executing, and evaluating inter-laboratory comparisons (ILCs) for the quantitative analysis of 2,3,4-trimethylpentane. As a critical high-octane component in gasoline and a reference standard, ensuring analytical consistency across different laboratories is paramount for regulatory compliance, quality assurance, and research data integrity.[1] This document moves beyond a simple recitation of methods to explain the underlying scientific principles, from analytical technique selection to the statistical evaluation of performance. It is intended for researchers, laboratory managers, and quality assurance professionals seeking to establish robust and reliable proficiency testing schemes.

Introduction: The Analytical Imperative for this compound

This compound, a structural isomer of octane, is a significant component of alkylate, a high-value gasoline blending stock prized for its high octane number and clean-burning properties. Its accurate quantification is essential for refinery operations, fuel quality monitoring, and environmental analysis. However, the inherent chemical similarities among branched alkane isomers present a significant analytical challenge, often leading to variability in reported results between laboratories.[2]

An inter-laboratory comparison, or proficiency test (PT), is the most effective tool for assessing and improving the state of practice in this analysis.[3][4][5] It provides an objective measure of a laboratory's performance against its peers, identifies potential systemic biases in methodology, and fosters confidence in analytical data across the industry.[6] This guide details the critical elements of establishing such a comparison, from foundational analytical principles to advanced statistical interpretation.

Core Analytical Methodology: Gas Chromatography (GC)

Gas chromatography is the universal standard for the analysis of volatile hydrocarbons like this compound.[7][8] The separation is primarily based on the compounds' boiling points and their interaction with the stationary phase of the GC column.[9]

The Causality Behind Column Selection

The choice of GC column is the single most critical factor in achieving the resolution necessary to separate this compound from other closely-eluting isomers (e.g., 2,2,4-trimethylpentane, 2,3-dimethylhexane).

  • Stationary Phase: Non-polar stationary phases, such as 100% dimethylpolysiloxane (PDMS), are the industry standard.[9] Elution on these columns is primarily governed by the analyte's boiling point. Highly branched alkanes like this compound are more compact and have lower boiling points than their less branched counterparts, leading to shorter retention times.[2]

  • Column Dimensions: For complex hydrocarbon mixtures, long (e.g., 50-100 m) and narrow-bore (e.g., 0.20-0.25 mm ID) columns are preferred. The increased length provides a greater number of theoretical plates, enhancing separation efficiency and improving the resolution between closely related isomers.

Detector Considerations

The Flame Ionization Detector (FID) is the most common and robust choice for hydrocarbon analysis. It offers high sensitivity, a wide linear range, and universal response to compounds containing carbon-hydrogen bonds. For research applications or advanced troubleshooting where peak identification is uncertain, a Mass Spectrometer (MS) can be invaluable for providing structural confirmation.[1]

Designing a Robust Inter-Laboratory Comparison (ILC) Study

A successful ILC is built on a foundation of careful planning and adherence to established statistical principles, as outlined in standards like ISO/IEC 17043 and ISO 13528.[10][11][12][13] The goal is to create a study where any significant variation in results can be confidently attributed to laboratory performance, not the study design itself.

Workflow for ILC Design and Execution

The overall process follows a logical sequence, from material preparation to final reporting and feedback.

ILC_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_eval Phase 3: Evaluation A Select & Source High-Purity This compound B Prepare Homogeneous Test Material (e.g., in Alkylate Base) A->B Gravimetric Prep. C Assess Homogeneity & Stability (ISO 13528) B->C QC Testing D Distribute Blind Samples to Participants C->D Shipment E Laboratories Perform Analysis using Prescribed Method D->E Analysis Window F Submit Results to Coordinator E->F Data Reporting G Determine Assigned Value (x_pt) and SDPA (σ_pt) F->G Statistical Analysis H Calculate Performance Statistics (Z-Scores) G->H Performance Scoring I Generate & Distribute Confidential Reports H->I Feedback Loop

Caption: Workflow for an Inter-Laboratory Comparison Study.

Critical Element: The Proficiency Test (PT) Material

The PT material must be homogeneous and stable.[12][14] Any variability in the samples invalidates the entire comparison.

  • Homogeneity: The provider must demonstrate that every sample sent to participants is identical within acceptable statistical limits.[12] This is typically assessed by analyzing a statistically relevant number of randomly selected samples (e.g., 10-12) from the batch.

  • Stability: The analyte concentration must not change from the time of preparation to the time of analysis.[14] This is verified by testing samples at the beginning and end of the study period under the expected shipping and storage conditions.

Statistical Evaluation of Laboratory Performance

The core of an ILC is the objective, statistical comparison of results. This process transforms raw data from each laboratory into standardized performance scores.

Determination of the Assigned Value and Standard Deviation
  • Assigned Value (x_pt): This is the best estimate of the "true" concentration of this compound in the PT material. It can be determined in several ways, but for a well-behaved analysis, the consensus value from participant results (using robust statistical methods like Algorithm A in ISO 13528) is common and effective.[11][15]

  • Standard Deviation for Proficiency Assessment (SDPA or σ_pt): This value represents the acceptable spread of results around the assigned value. It defines the "goal posts" for the evaluation. The SDPA can be set by expert judgment, from previous PT rounds, or as a percentage of the assigned value (e.g., 10-15% for this type of analysis).

Key Performance Indicators (KPIs)

The most widely used KPI in proficiency testing is the Z-score . It provides a standardized and universally understood measure of performance.

Performance StatisticFormulaInterpretation
Z-Score z = (x - x_pt) / σ_ptwhere x is the lab's result|z| ≤ 2.0: Satisfactory performance. 2.0 < |z| < 3.0: Questionable performance (Warning signal). |z| ≥ 3.0: Unsatisfactory performance (Action signal).
Horwitz Ratio (HorRat) HorRat = RSDR / PRSDRRSDR: observed reproducibilityPRSDR: predicted reproducibilityA measure of method precision.[16][17][18] A value between 0.5 and 2.0 is generally considered acceptable.[19][20] Values > 2 may indicate an unsatisfactory method or issues with sample homogeneity.[16][17][18]

Experimental Protocol: A Model ILC for this compound

This section provides a self-validating, step-by-step methodology for laboratories participating in a hypothetical ILC. Explaining the why behind each step ensures participants understand the critical parameters.

Instrument & Method Parameters
  • System: Gas Chromatograph with FID.

  • Column: 100% Dimethylpolysiloxane, 60 m x 0.25 mm ID x 0.5 µm film thickness.

    • Rationale: This column length and phase are chosen to provide sufficient resolving power for C8 isomers based on boiling point separation.[9]

  • Temperatures:

    • Inlet: 250°C.

      • Rationale: Ensures rapid and complete vaporization of the sample without thermal degradation.

    • Detector: 280°C.

      • Rationale: Prevents condensation of analytes in the detector and ensures stable response.

  • Oven Program: 40°C (hold 5 min), then ramp at 5°C/min to 200°C (hold 10 min).

    • Rationale: The initial hold allows for separation of very volatile components. The slow ramp rate is crucial for resolving the complex mixture of branched alkanes.[2]

  • Carrier Gas: Helium, constant flow at 1.5 mL/min.

    • Rationale: Provides a good balance of efficiency and analysis speed. Constant flow mode ensures retention times remain stable even as the oven temperature ramps.

  • Injection: 1 µL, Split ratio 100:1.

    • Rationale: A high split ratio prevents column overloading, which can cause peak distortion and poor resolution.[2]

Calibration & Analysis Workflow

Analysis_Workflow A 1. Instrument Equilibration B 2. Solvent Blank Injection A->B Verify Cleanliness C 3. Five-Point Calibration (External Standard) B->C Establish R² > 0.995 D 4. Check Standard Injection (e.g., Mid-Level) C->D Verify Curve (±10% of true value) E 5. PT Sample Injection (in duplicate) D->E Analyze Unknown F 6. Check Standard Injection (Bracketing) E->F Verify Stability G 7. Data Processing & Reporting F->G Calculate & Report Mean

Caption: A self-validating analytical sequence for the ILC.

Case Study: Interpretation of Hypothetical ILC Data

Consider a study where the assigned value (x_pt ) is 5.25 % (w/w) and the SDPA (σ_pt ) is 0.30 % (w/w) .

Laboratory IDResult 1 (% w/w)Result 2 (% w/w)Mean Result (x)Z-Score CalculationZ-ScorePerformance
LAB-0015.185.225.20(5.20 - 5.25) / 0.30-0.17Satisfactory
LAB-0025.895.935.91(5.91 - 5.25) / 0.30+2.20Questionable
LAB-0034.514.554.53(4.53 - 5.25) / 0.30-2.40Questionable
LAB-0045.315.275.29(5.29 - 5.25) / 0.30+0.13Satisfactory
LAB-0056.206.246.22(6.22 - 5.25) / 0.30+3.23Unsatisfactory

Analysis:

  • LAB-001 & LAB-004: Show excellent agreement with the consensus value. Their results are well within the target range.

  • LAB-002 & LAB-003: Have received a "Warning" signal. While not fully unsatisfactory, their results deviate significantly from the consensus. This should trigger an internal review of their calibration, integration parameters, or sample handling.

  • LAB-005: Has received an "Action" signal. Their result is statistically different from the assigned value, indicating a likely systemic issue that requires a full root-cause analysis and corrective action. Common issues could include incorrect standard preparation, major instrument malfunction, or calculation errors.[21]

References

  • Horwitz, W., & Albert, R. (2006). The Horwitz ratio (HorRat): A useful index of method performance with respect to precision.
  • The Horwitz ratio (HorRat): A useful index of method performance with respect to precision. Semantic Scholar. [Link]
  • The Horwitz ratio (HorRat): A useful index of method performance with respect to precision. PubMed. [Link]
  • The Horwitz ratio (HorRat): A useful index of method performance with respect to precision. SciSpace. [Link]
  • The Horwitz Ratio (HorRat): A Useful Index of Method Performance with Respect to Precision.
  • ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparison.
  • Statistical Method for Proficiency Testing. Lecture Notes in Medical Technology. [Link]
  • Standards and Guidelines for the statistical treatment of PT d
  • Statistical methods for use in proficiency testing by interlabor
  • ISO 13528 Statistical Methods for Proficiency Testing by Interlaboratory Comparison.
  • ASTM D6708-21 - Standard Practice for Statistical Assessment and Improvement of Expected Agreement Between Two Test Methods that Purport to Measure the Same Property of a M
  • GAS ANALYSIS PROFICIENCY TESTING SCHEMES DESCRIPTION. NMISA. [Link]
  • This compound. PubChem. [Link]
  • Gas Chromatography of Alkanes: Introducing Quantitative Structure- Retention Relationship (QSRR) Models in the Instrumental Analysis Laboratory.
  • Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories.
  • What is a proficiency testing (PTP) / interlaboratory comparison (ILC) ? CompaLab. [Link]
  • VSL interlaboratory comparisons, a basis to reliable measurement results. VSL. [Link]
  • Gas Chromatographic Analysis of Branched Olefins. Oxford Academic. [Link]
  • Pentane, 2,3,4-trimethyl-. NIST WebBook. [Link]
  • Statistical Assessment and Improvement of the Expected Agreement Between Two Test Methods that Purport to Measure the Same Property.
  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Labor
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]
  • Institute for Interlabor
  • Hydrocarbons, C - Analysis of car exhaust gases. Agilent. [Link]
  • PT and Cross Check Programs. EZAG Holding. [Link]
  • Quality Cross Check Programs.

Sources

A Senior Application Scientist's Guide to the Solvent Properties of Octane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Shared Formula

In the realms of chemical research and pharmaceutical development, the choice of solvent is a critical decision that can dictate the success of a synthesis, the purity of a product, or the efficacy of a formulation. While seemingly simple hydrocarbons, the structural isomers of octane (C8H18) offer a fascinating case study in how subtle variations in molecular architecture can lead to significant differences in physical and chemical properties.[1][2] All isomers share the same chemical formula, but the arrangement of their eight carbon atoms—from a straight chain to highly branched structures—gives rise to a unique profile for each.[2]

This guide provides a comparative analysis of the key solvent properties of octane isomers, moving beyond textbook definitions to offer practical insights for laboratory applications. For researchers, understanding these nuances is paramount for optimizing reaction conditions, performing precise extractions, and developing robust analytical methods. In drug development, where the solubility and stability of active pharmaceutical ingredients (APIs) are crucial, the principles of isomer selection can inform the synthesis and purification stages of novel therapeutics.[3][4] We will explore the causal links between molecular structure and solvent behavior, present key data for comparison, and provide standardized protocols for empirical verification.

The Impact of Molecular Structure on Physical Properties

The primary differentiator among octane isomers is the degree of branching in their carbon skeletons. This structural variance directly influences the strength of intermolecular van der Waals forces, which are the dominant attractive forces between these non-polar molecules.[5][6]

  • Linear vs. Branched Isomers: The straight-chain isomer, n-octane, has the largest surface area, allowing for maximum contact between molecules and thus stronger van der Waals forces. Conversely, highly branched isomers like 2,2,4-trimethylpentane (iso-octane) are more compact and spherical. This shape minimizes the available surface area for intermolecular interactions, resulting in weaker overall attractive forces.[5][6]

This fundamental principle governs several key solvent properties:

  • Boiling Point: A higher boiling point indicates stronger intermolecular forces that require more energy to overcome. Consequently, n-octane has the highest boiling point among its isomers, and the boiling point generally decreases with increased branching.[5][6]

  • Viscosity: Viscosity, a measure of a fluid's resistance to flow, is also dependent on the strength of intermolecular forces. The stronger attractions between n-octane molecules make it more viscous than the less-attracting, more compact branched isomers.[6]

  • Density: The ability of molecules to pack together influences density. The regular shape of n-octane allows for more efficient packing compared to some of the irregularly shaped branched isomers.

The following diagram illustrates this core relationship between molecular structure and physical properties.

G cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_properties Resulting Physical Properties n_octane n-Octane (Linear) high_vdw Larger Surface Area Stronger van der Waals Forces n_octane->high_vdw leads to iso_octane iso-Octane (Branched) low_vdw Smaller Surface Area Weaker van der Waals Forces iso_octane->low_vdw leads to high_bp Higher Boiling Point Higher Viscosity high_vdw->high_bp results in low_bp Lower Boiling Point Lower Viscosity low_vdw->low_bp results in G start Unknown Octane Isomer Sample distillation Protocol 1: Determine Boiling Point start->distillation density Protocol 2: Determine Density start->density solubility Protocol 3: Assess Solubility start->solubility compare Compare Data to Reference Values distillation->compare density->compare solubility->compare identify Identify Isomer compare->identify

Sources

A Senior Application Scientist's Guide to Validating Theoretical Conformational Analysis with Experimental Data

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and molecular biology, computational models of molecular conformations are indispensable. They provide a window into the dynamic world of molecular interactions, guiding hypothesis-driven research. However, these theoretical models, derived from methods like Molecular Mechanics, Quantum Mechanics, or Molecular Dynamics simulations, are approximations of reality. Their predictive power is only as strong as their experimental validation. This guide offers researchers, scientists, and drug development professionals an in-depth comparison of key experimental techniques used to validate and refine theoretical conformational analyses, ensuring that computational insights are rigorously grounded in empirical reality.

The Imperative of Experimental Validation

A computationally derived low-energy conformation is a hypothesis. It represents a plausible three-dimensional arrangement of a molecule, but it may not be the biologically relevant conformation or the dominant species in solution or the solid state. Experimental data provides the necessary constraints to bridge the gap between theoretical possibilities and physical reality. By comparing experimental observables with those predicted from a computational model, we can assess the model's accuracy, refine its parameters, and gain a more confident understanding of the molecule's structure-activity relationship.

Core Experimental Techniques for Conformational Validation

Three primary techniques form the bedrock of experimental conformational analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Circular Dichroism (CD) Spectroscopy. Each method probes different aspects of molecular structure and provides unique, complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure and Dynamics in Solution

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution, an environment that often mimics physiological conditions.[1] It provides through-bond and through-space information that is exquisitely sensitive to molecular conformation.

Principle of Validation:

NMR validation hinges on the measurement of parameters that are directly dependent on the molecule's geometry. The most crucial of these are the Nuclear Overhauser Effect (NOE), which provides through-space distance information between protons, and scalar (J) couplings, which are related to dihedral angles through chemical bonds.[2][3] A robust computational model should accurately predict these experimental observables.

  • Nuclear Overhauser Effect (NOE): The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å).[4][5] The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two nuclei, making it a very sensitive "ruler" for determining internuclear distances.[2] Strong NOEs between protons confirm their spatial proximity, providing powerful restraints for validating a computed conformation.[4]

  • Scalar (J) Couplings: Three-bond scalar couplings (³J) are mediated by the electrons in the chemical bonds connecting two nuclei. Their magnitude is related to the dihedral angle between the coupled nuclei, as described by the Karplus relationship. By measuring ³J values, one can deduce information about the torsional angles in a molecule's backbone and side chains.[2]

Experimental Protocol: 2D NOESY for a Flexible Peptide

This protocol outlines the key steps for acquiring a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to obtain distance restraints for a peptide.

  • Sample Preparation:

    • Synthesize and purify the peptide to >95% purity.

    • Dissolve 5-20 mg of the peptide in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O for a water-soluble peptide).[6]

    • Transfer the solution to a high-quality 5 mm NMR tube, ensuring the liquid height is appropriate for the spectrometer's probe.[6]

    • Wipe the outside of the NMR tube clean before insertion into the spectrometer.[6]

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[6]

    • Shim the magnetic field to achieve high homogeneity, which is critical for spectral resolution.[6]

    • Tune and match the probe for the nucleus of interest (¹H).[6]

    • Acquire a standard 1D ¹H spectrum to check the sample's integrity and concentration.

    • Set up a 2D NOESY experiment. A crucial parameter is the mixing time, which determines the time allowed for NOE buildup. A range of mixing times should be tested to ensure the NOEs are in the linear buildup regime.

    • Acquire the 2D NOESY spectrum. This may take several hours depending on the sample concentration and desired signal-to-noise ratio.

  • Data Analysis and Comparison:

    • Process the 2D NOESY data (Fourier transformation, phasing, and baseline correction).

    • Identify and integrate the cross-peaks, which correspond to NOEs between protons.

    • Convert the cross-peak volumes into distance restraints (e.g., strong, medium, weak corresponding to upper distance limits of ~2.8 Å, ~3.3 Å, and ~5.0 Å, respectively).[7]

    • Compare these experimental distance restraints with the inter-proton distances calculated from the theoretical conformational model. A high degree of correlation validates the model. Discrepancies may indicate that the computational model is incorrect or that the molecule is flexible and exists as an ensemble of conformations in solution.[8]

Workflow for NMR-based Conformational Validation

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation prep Prepare High-Purity Sample in Deuterated Solvent acq Acquire 2D NOESY and J-coupling Data prep->acq Insert into Spectrometer process Process Spectra & Extract Distance/Angle Restraints acq->process Raw Data compare Compare Experimental Restraints with Theoretical Model process->compare refine Refine Computational Model if Discrepancies Exist compare->refine Discrepancies

Caption: Workflow for NMR-based validation of theoretical models.

X-ray Crystallography: The Atomic-Resolution Benchmark

X-ray crystallography is the gold standard for determining the high-resolution three-dimensional structure of molecules that can be crystallized.[9] It provides a static, atomic-level picture of the molecule in the solid state.

Principle of Validation:

A solved crystal structure offers a direct, atom-by-atom comparison for a theoretical model.[9] While the crystal packing forces can sometimes influence the conformation, a high-resolution crystal structure is generally considered the most definitive experimental evidence for a molecule's three-dimensional arrangement. The validation process involves superimposing the computationally derived conformation onto the experimentally determined crystal structure and calculating the root-mean-square deviation (RMSD) of the atomic positions. A low RMSD value indicates excellent agreement.

Experimental Protocol: Single Crystal X-ray Diffraction

This protocol provides a general overview of the steps involved in determining a protein's crystal structure.

  • Protein Purification and Crystallization:

    • Express and purify the protein to a very high degree of homogeneity (>95%).[10]

    • Concentrate the protein solution, typically to 2-50 mg/mL.[11]

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.[12][13] This is often the most challenging and time-consuming step.

    • Once initial crystals are obtained, optimize the conditions to grow larger, single crystals suitable for diffraction.[12]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head and cryo-cool it in liquid nitrogen to prevent radiation damage.

    • Place the mounted crystal in a collimated X-ray beam, often at a synchrotron source for high intensity.[14]

    • Rotate the crystal in the X-ray beam and collect the diffraction patterns on a detector.[14]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group, and to measure the intensities of the diffraction spots.[14]

    • Solve the "phase problem" to reconstruct the electron density map of the molecule. This can be done using methods like molecular replacement if a similar structure is known.[15]

    • Build an atomic model of the molecule into the electron density map using computer graphics.[14]

    • Refine the atomic model against the experimental data to improve its fit and geometry. This process is iterated until the model converges and meets various quality criteria.

  • Data Analysis and Comparison:

    • The final refined crystal structure provides the coordinates for every atom in the molecule.

    • Align the theoretical conformation with the crystal structure.

    • Calculate the RMSD between the two structures. An RMSD of less than 2 Å is generally considered good agreement for proteins.

    • Visually inspect the overlay to identify any specific regions of conformational disagreement, which can provide valuable insights for refining the computational model.

Workflow for X-ray Crystallography Validation

cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_model Model Building & Validation crystal Grow High-Quality Single Crystals collect Collect X-ray Diffraction Data crystal->collect Mount Crystal process Solve Phase Problem & Generate Electron Density Map collect->process build Build and Refine Atomic Model process->build compare Compare with Theoretical Model (RMSD Calculation) build->compare

Caption: Workflow for X-ray crystallography-based validation.

Circular Dichroism (CD) Spectroscopy: A Rapid Look at Secondary Structure

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of chiral molecules, particularly proteins and peptides.[16][17] It measures the differential absorption of left- and right-circularly polarized light.[18]

Principle of Validation:

The far-UV CD spectrum (190-250 nm) of a protein is determined by its secondary structure content.[19] Characteristic spectral shapes indicate the presence of α-helices (negative bands at ~208 and ~222 nm), β-sheets (a negative band around 218 nm), and random coils.[19] While CD does not provide atomic-resolution information, it offers a powerful way to validate if the overall secondary structure of a computational model is consistent with the experimental data in solution.[16] The experimental spectrum can be compared to a spectrum predicted from the theoretical 3D structure.

Experimental Protocol: Far-UV CD Spectroscopy

This protocol describes the basic steps for acquiring a far-UV CD spectrum of a protein.

  • Sample and Buffer Preparation:

    • The protein sample must be highly pure (>95%) and free of aggregates.[18]

    • The buffer must be transparent in the far-UV region. Buffers containing components with high UV absorbance (e.g., Tris, DTT) should be avoided.[18][19] Phosphate or acetate buffers are commonly used.[18]

    • Prepare a protein solution with a concentration of approximately 0.1 mg/mL.[20] An accurate concentration is required for data normalization.[20]

  • Data Acquisition:

    • Turn on the spectropolarimeter and the light source (typically a Xenon lamp) and allow it to warm up.[20]

    • Use a quartz cuvette with a short path length (e.g., 1 mm) for far-UV measurements.[20]

    • First, acquire a baseline spectrum of the buffer alone.

    • Rinse the cuvette thoroughly and fill it with the protein solution.

    • Acquire the CD spectrum of the protein sample, typically scanning from 260 nm down to 190 nm.[20]

  • Data Processing and Comparison:

    • Subtract the buffer baseline spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to molar residue ellipticity ([θ]), which normalizes for concentration, path length, and the number of residues.[18]

    • The resulting spectrum can be visually compared to the characteristic spectra for different secondary structures.

    • For a more quantitative comparison, deconvolution algorithms (e.g., CONTIN, SELCON3, CDSSTR) can be used to estimate the percentage of α-helix, β-sheet, and random coil from the experimental spectrum.[19]

    • These percentages can then be directly compared to the secondary structure content calculated from the coordinates of the theoretical model.

Workflow for Circular Dichroism Validation

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation prep Prepare Pure Sample in UV-Transparent Buffer acq Acquire Far-UV CD Spectrum prep->acq process Process Data & Convert to Molar Residue Ellipticity acq->process deconvolute Deconvolute Spectrum to Estimate Secondary Structure Content process->deconvolute compare Compare with Secondary Structure of Theoretical Model deconvolute->compare

Caption: Workflow for Circular Dichroism-based validation.

Comparative Guide to Validation Techniques

Choosing the right experimental technique depends on the specific research question, the nature of the molecule, and the resources available. The following table provides a comparative summary.

FeatureX-ray CrystallographyNMR SpectroscopyCircular Dichroism (CD)
Principle X-ray diffraction from a crystalNuclear spin properties in a magnetic fieldDifferential absorption of polarized light
Sample State Solid (crystal)SolutionSolution
Resolution Atomic (typically < 2.5 Å)[21]Atomic for small-medium proteins (<30 kDa)[21]Low (provides overall secondary structure)[21]
Information Static 3D structure, atomic coordinates[22]3D structure, dynamics, intermolecular interactions[1][21]Secondary structure content (α-helix, β-sheet)[19]
Strengths "Gold standard" for high-resolution structure; no size limit[21][23]Provides information on dynamics in a near-physiological state; no crystallization needed[1][21]Rapid, high-throughput; requires very little sample; sensitive to conformational changes[21]
Limitations Requires well-ordered crystals (can be a major bottleneck); crystal packing may affect conformation; provides a static picture[22]Generally limited to smaller, soluble proteins; complex spectra for larger molecules; lower resolution than crystallography[22]Provides no atomic-level detail; limited to chiral molecules; gives global, not residue-specific, information[16][21]
Sample Req. High purity (>95%); mg quantities for screening[10]High purity (>95%); mg quantities; requires isotopic labeling for larger proteinsHigh purity (>95%); μg quantities[16]

Conclusion: An Integrated Approach for Robust Validation

No single experimental technique provides a complete picture of a molecule's conformational landscape. The most robust validation strategy often involves an integrated approach, leveraging the complementary strengths of each method. For instance, CD spectroscopy can be used for initial, high-throughput screening to confirm that a purified protein is folded correctly.[24] NMR can then provide detailed information about the protein's structure and dynamics in solution, while X-ray crystallography, if successful, can deliver the definitive high-resolution structure.

By thoughtfully selecting and applying these experimental techniques, researchers can rigorously test, validate, and refine their theoretical models. This synergy between computation and experimentation is crucial for advancing our understanding of molecular function and for accelerating the development of new therapeutics.

References

  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). Using circular dichroism spectra to estimate protein secondary structure. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119–139. [Link]
  • MtoZ Biolabs. (n.d.). How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. MtoZ Biolabs. [Link]
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • MtoZ Biolabs. (n.d.). CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? MtoZ Biolabs. [Link]
  • Emerald Cloud Lab. (2025).
  • MtoZ Biolabs. (n.d.). Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis. MtoZ Biolabs. [Link]
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. PubMed, 1(6), 2876-90. [Link]
  • Chemistry LibreTexts. (2024). 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. Chemistry LibreTexts. [Link]
  • Newstead, S., Ferrandon, S., & Iwata, S. (2008). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Protein Science, 17(3), 465–472. [Link]
  • Giraud, F., et al. (2015). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances. PubMed Central. [Link]
  • R. Discovery. (2020).
  • CU Anschutz School of Medicine. (n.d.). Circular Dichroism Procedure. University of Colorado Anschutz Medical Campus. [Link]
  • Hung, L. H., & Samudrala, R. (1999). Validation of NMR side-chain conformations by packing calculations.
  • Google Sites. (n.d.).
  • Wlodawer, A., Dauter, Z., & Minor, W. (2021). Protein Structure Analysis and Validation with X-Ray Crystallography. In Methods in Molecular Biology (Vol. 2305, pp. 1–21). Springer. [Link]
  • JoVE. (2022). Protein Crystallization For X-ray Crystallography l Protocol Preview [Video]. YouTube. [Link]
  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal, 280(21), 5179–5194. [Link]
  • Kryshtafovych, A., et al. (2014). Computational models in the service of X-ray and cryo-EM structure determination. Current Opinion in Structural Biology, 26, 70–76. [Link]
  • Wikipedia. (n.d.). Nuclear Overhauser effect. Wikipedia. [Link]
  • Dessau, M. A., & Modis, Y. (2011). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments, (47), 2285. [Link]
  • Zangi, R., et al. (2021). Toward a Computational NMR Procedure for Modeling Dipeptide Side-Chain Conformation. Journal of Chemical Information and Modeling, 61(12), 5997–6009. [Link]
  • Sarotti, A. M. (2024). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Organic Letters. [Link]
  • Thiele, C. M. (2016). Reference-free NOE NMR analysis. Magnetic Resonance in Chemistry, 54(12), 949–954. [Link]
  • Goncearenco, A., et al. (2024). Automated multiconformer model building for X-ray crystallography and cryo-EM. eLife, 12, e85405. [Link]
  • Vuister, G. W., et al. (2020). A method for validating the accuracy of NMR protein structures.
  • Ashkinadze, D., et al. (2022). Optimization and validation of multi-state NMR protein structures using structural correlations. Journal of Biomolecular NMR, 76(2), 57–68. [Link]
  • Kessler, H., et al. (1988). Conformational dynamics detected by nuclear magnetic resonance NOE values and J coupling constants. Journal of the American Chemical Society, 110(21), 7066–7070. [Link]
  • JenaLib. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. JenaLib. [Link]
  • Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. [Link]
  • Aurins. (n.d.). COMPUTATIONAL CHEMISTRY, CHEMOMETRICS & SINGLE X-RAY CRYSTALLOGRAPHY. Aurins. [Link]
  • UTHSCSA. (n.d.).
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • University of Szeged. (n.d.). Comparison of NMR and X-ray crystallography. University of Szeged. [Link]
  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]
  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. ALWSCI. [Link]
  • Wlodawer, A. (2001). x Ray crystallography.
  • Tormena, C. F. (n.d.).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,3,4-Trimethylpentane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the scientific community, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural overview of the proper disposal of 2,3,4-trimethylpentane, a flammable and environmentally hazardous aliphatic hydrocarbon. The information herein is synthesized from authoritative safety data sheets and regulatory guidelines to ensure accuracy and promote best practices in laboratory safety.

Understanding the Hazards: Why Proper Disposal is Critical

This compound, an isomer of octane, is a highly flammable liquid and vapor that poses significant risks if not managed correctly.[1][2][3][4] Its primary hazards include:

  • Flammability: It has a low flash point, meaning it can ignite at ambient temperatures.[3] Vapors are heavier than air and can travel considerable distances to an ignition source, leading to a potential flashback.[1][2][3]

  • Health Risks: Inhalation may cause drowsiness or dizziness.[1][2][4] Skin contact can lead to irritation.[1][2][3][4] Aspiration of the liquid into the lungs, which can occur if swallowed and vomiting is induced, may be fatal.[1][2][3][4]

  • Environmental Toxicity: this compound is very toxic to aquatic life with long-lasting effects.[1][2][3][4] Therefore, its release into the environment must be strictly avoided.[1][2][5]

These properties necessitate a rigorous and informed approach to its disposal, treating it as a hazardous waste from "cradle-to-grave" in accordance with regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[6]

Immediate Safety Protocols for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is crucial.

2.1. Spill Response

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area, including sparks, open flames, and hot surfaces.[1][2][5][7] Use non-sparking tools for cleanup.[2][7]

  • Ventilate the Area: Ensure adequate ventilation to disperse vapors.[5] For large spills, evacuate personnel to a safe area.[5]

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, diatomite, or universal binders to contain the spill.[8] Do not use combustible materials like sawdust.

  • Collect and Dispose: Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal as hazardous waste.[7] Do not let the product enter drains or waterways.[1][5]

2.2. First Aid Measures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of water.[1][3] If skin irritation occurs, seek medical advice.[1][2][3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[7]

  • Ingestion: Do NOT induce vomiting due to the high risk of aspiration.[1][2][3][5] Seek immediate medical attention.[1][4][5][7]

Step-by-Step Disposal Procedure for Unused or Waste this compound

The disposal of this compound must comply with all local, state, and federal regulations.[2] It is classified as a hazardous waste due to its flammability and toxicity.

3.1. Waste Collection and Storage

  • Designated Waste Container: Use a dedicated, properly labeled container for the collection of this compound waste. The container should be made of a compatible material and have a secure, tight-fitting lid.[9][10]

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the chemical name "this compound."

  • Segregation: Do not mix this compound with other waste streams, especially incompatible chemicals.[1]

  • Storage Location: Store the waste container in a well-ventilated, designated hazardous waste storage area away from heat, sparks, and open flames.[1][2][7] The storage area should comply with OSHA and NFPA standards for flammable liquid storage.[9][11] Storage cabinets should be labeled "Flammable - Keep Away from Open Flames."[10]

3.2. Arranging for Professional Disposal

  • Engage a Licensed Contractor: Hazardous waste must be disposed of through a licensed and qualified hazardous waste management company.[12]

  • Documentation: Ensure all necessary documentation, such as a hazardous waste manifest, is completed accurately. This creates a paper trail for the waste from your facility to its final disposal point, a key principle of the RCRA.[6]

  • Transportation: The transportation of flammable liquids is regulated by the Department of Transportation (DOT) and requires specific packaging and labeling.[12] Your chosen disposal contractor will be knowledgeable about these requirements.

Decision-Making Workflow for this compound Disposal

The following diagram illustrates the critical decision points and procedural flow for the safe disposal of this compound.

G cluster_0 start Start: this compound for Disposal is_contaminated Is the chemical contaminated? start->is_contaminated small_quantity Is it a small quantity (e.g., <1L)? is_contaminated->small_quantity Yes is_contaminated->small_quantity No (Unused) collect_waste Collect in a labeled, approved hazardous waste container. small_quantity->collect_waste store_safely Store in a designated flammable waste area. collect_waste->store_safely contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste vendor. store_safely->contact_ehs schedule_pickup Schedule a hazardous waste pickup. contact_ehs->schedule_pickup end End: Proper Disposal schedule_pickup->end

Caption: Disposal workflow for this compound.

Regulatory Framework: A Brief Overview

Several federal agencies in the United States regulate the management of flammable liquids like this compound:

Agency Area of Regulation Key Requirements
EPA Environmental ProtectionGoverns the "cradle-to-grave" management of hazardous waste under RCRA, including identification, generation, transportation, and disposal.[6][12]
OSHA Workplace SafetySets standards for the safe handling and storage of flammable liquids in the workplace to protect employees.[9][11][12]
DOT TransportationRegulates the transportation of hazardous materials, including proper packaging, labeling, and placarding.[12]

It is important to note that state and local regulations may be more stringent than federal guidelines.[12] Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the chemical's hazards, adhering to strict safety protocols, and complying with all relevant regulations, researchers can ensure the safety of themselves, their colleagues, and the environment. This commitment to safety and compliance is the bedrock of a robust and ethical research enterprise.

References

  • TRIMETHYLPENTANE Safety D
  • SAFETY DATA SHEET - 2,2,4-Trimethylpentane. ChemSupply Australia. [Link]
  • 2,2,4-TRIMETHYLPENTANE EXTRA PURE Safety D
  • 1910.106 - Flammable liquids.
  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]
  • Hazardous Waste: Guidelines and Regulations. U.S. Environmental Protection Agency (EPA). [Link]
  • How are flammable liquids categorized? Hazardous Waste Experts. [Link]
  • Aliphatic Hydrocarbon Standard Safety D
  • 1926.152 - Flammable liquids.
  • Safety Data Sheet: 2,2,4-Trimethylpentane. Carl ROTH. [Link]
  • Introduction to Hazardous Waste Identification. U.S. Environmental Protection Agency (EPA). [Link]
  • Hazardous Waste Class 3: Flammable Liquids. MLI Environmental. [Link]
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
  • Production, Import, Use, and Disposal of Used Mineral-Based Crankcase Oil.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2,3,4-Trimethylpentane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of 2,3,4-Trimethylpentane, focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE). As a valuable resource for researchers and drug development professionals, this document moves beyond simple checklists to explain the causality behind each safety protocol, ensuring a self-validating system of protection rooted in scientific principles.

Hazard Profile: Understanding the Risks of this compound

This compound, an isomer of octane, is a colorless liquid with a petroleum-like odor.[1] A comprehensive understanding of its hazard profile is the foundation for selecting appropriate PPE. The primary risks are categorized as follows:

  • Extreme Flammability: The chemical is a highly flammable liquid and vapor.[1][2][3][4][5] Its vapor is denser than air and can travel a considerable distance to an ignition source, creating a flashback risk.[6][7] Furthermore, handling activities like pouring or pumping can generate electrostatic charges, which may lead to ignition.[2][4][6][7]

  • Significant Health Hazards:

    • Aspiration Toxicity: This is a critical risk. If swallowed, the liquid can be aspirated into the lungs, causing chemical pneumonitis, which can be fatal.[1][2][5] Vomiting must not be induced following ingestion.[3][4][5][7][8]

    • Inhalation: Vapors can cause dizziness, drowsiness, headache, and nausea.[1][2][3][5][7][9] High concentrations may lead to reduced alertness, loss of coordination, and narcosis.[2][9]

    • Skin Contact: It causes skin irritation and defats the skin, potentially leading to dryness, cracking, or dermatitis upon repeated contact.[1][2][3][5][6] Pre-existing skin conditions may be aggravated.[2][9]

    • Eye Contact: Direct contact will cause redness and irritation.[6][7]

  • Environmental Hazard: this compound is very toxic to aquatic life and can cause long-term adverse effects in the aquatic environment.[1][2][3][4][5][10] Therefore, releases into drains or waterways must be strictly avoided.[1][4][11]

Key Technical Data

The following table summarizes essential quantitative data for this compound, informing exposure control and safety measures.

PropertyValueSource
CAS Number 565-75-3[3][12]
Molecular Formula C₈H₁₈[1][10]
Flash Point 4.5°C (40.1°F) o.c.[6]
Auto-ignition Temp. 417°C (782.6°F)[6]
Explosive Limits 1.1% - 6.0% by volume in air[6]
Vapor Density 3.9 (Air = 1)[6]
NIOSH REL TWA 75 ppm; C 385 ppm (15 min)[2]
ACGIH TLV TWA 300 ppm[2][6]

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific PPE, it is crucial to recognize its place within the industrial hygiene "Hierarchy of Controls." PPE is the last line of defense. The most effective safety measures are, in order of preference:

  • Elimination/Substitution: Using a less hazardous chemical.

  • Engineering Controls: Using equipment to isolate the hazard, such as certified chemical fume hoods or explosion-proof ventilation systems.[2][4]

  • Administrative Controls: Changing work practices, such as minimizing quantities and exposure times.

  • Personal Protective Equipment (PPE): The focus of this guide, used to protect the individual when other controls are insufficient.

Mandatory PPE Protocol for this compound

The selection of PPE must be directly correlated to the hazards identified in Section 1. The following is a component-by-component guide.

Eye and Face Protection
  • Rationale: To prevent splashes of liquid or condensed vapor from contacting the eyes.

  • Minimum Requirement: For all handling of small quantities, wear tightly fitting safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[11]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers or reactions under pressure), a face shield must be worn in addition to safety goggles.[3]

Hand Protection
  • Rationale: To prevent skin contact, which causes irritation and defatting.

  • Glove Selection: Wear chemical-resistant gloves.[2] Nitrile gloves are a commonly recommended material.[4] For prolonged or frequently repeated contact, select a glove with a high protection class (Class 5 or higher), indicating a breakthrough time greater than 240 minutes.[2]

  • Operational Mandate: Always inspect gloves for tears or degradation before use.[3] Use proper removal technique (without touching the glove's outer surface) to avoid cross-contamination.[3] Contaminated gloves must be disposed of as hazardous waste.[3]

Body Protection
  • Rationale: To protect skin from accidental splashes and to prevent clothing from becoming a source of flammable vapor.

  • Standard Use: A standard laboratory coat should be worn for all procedures.

  • High-Risk Tasks: For tasks involving larger quantities or significant splash potential, supplement with a chemical-resistant apron. For any work with a high risk of fire, wear fire/flame-resistant clothing.[11] Contaminated clothing must be removed immediately, and the skin rinsed with water.[2][3][4]

Respiratory Protection
  • Rationale: To prevent inhalation of vapors, which can cause systemic health effects like dizziness and drowsiness.[2][3]

  • When Required: Respiratory protection is necessary when engineering controls (like a fume hood) are not available or are insufficient to maintain airborne concentrations below occupational exposure limits.[4]

  • Respirator Type:

    • Standard Operations: Use an air-purifying respirator fitted with organic vapor cartridges (Type A or equivalent).[3][13]

    • Emergency/High Concentrations: In case of a large spill, for entry into areas with unknown concentrations, or when exposure limits are significantly exceeded, a full-face supplied-air respirator or a self-contained breathing apparatus (SCBA) is required.[3][7][12]

Operational Workflow and Safety Procedures

Adherence to a strict, repeatable workflow is essential for minimizing risk.

Pre-Operational Safety Checklist
  • Verify Engineering Controls: Confirm that the chemical fume hood or ventilation system is operational.

  • Clear Ignition Sources: Remove all potential ignition sources (sparks, open flames, hot surfaces) from the work area.[3][4][11]

  • Assemble PPE: Gather all necessary and correctly sized PPE as determined by the workflow diagram below.

  • Inspect PPE: Check all items, especially gloves, for any signs of damage.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[4]

  • Grounding: Ensure containers and transfer equipment are properly bonded and grounded to prevent static discharge.[2][3][4][11]

PPE Selection Workflow

The following diagram outlines the logic for selecting the appropriate level of PPE based on the specific handling task.

PPE_Selection_Workflow_for_this compound cluster_0 Task Assessment cluster_1 Risk Evaluation cluster_2 Required PPE Ensemble start Identify Handling Task task_small Low Volume (<1L) Benchtop Use in Fume Hood start->task_small task_large Bulk Transfer (>1L) or Open Bench Use start->task_large task_spill Spill or Emergency Response start->task_spill ppe_base Base PPE: - Safety Goggles - Nitrile Gloves - Lab Coat task_small->ppe_base ppe_enhanced Enhanced PPE: - Safety Goggles & Face Shield - Chemical-Resistant Apron - Nitrile Gloves (check breakthrough) - Organic Vapor Respirator (if needed) task_large->ppe_enhanced ppe_emergency Emergency PPE: - Full-Face SCBA - Chemical Resistant Suit - Heavy-Duty Gloves task_spill->ppe_emergency

Caption: PPE selection workflow based on task-specific risks.

Decontamination and Disposal Plan

Proper disposal is a critical final step to ensure personnel and environmental safety.

Handling Contaminated PPE

All PPE that has come into contact with this compound must be considered contaminated. Reusable items like goggles and face shields should be decontaminated according to standard laboratory procedures. Single-use items, particularly gloves, must be carefully removed and immediately placed in a designated hazardous waste container.

Chemical and Material Disposal
  • Hazardous Waste Classification: this compound is an ignitable hazardous waste, corresponding to EPA waste number D001.[2]

  • Disposal Protocol:

    • All waste, including the chemical itself, absorbent materials used for spills, and contaminated disposable PPE, must be collected in clearly labeled, sealed containers.

    • Never mix this waste with other waste streams.[3]

    • Handle uncleaned, empty containers as you would the product itself, as they may contain explosive residual vapors.[2][9][10]

    • All waste disposal must be conducted through a licensed disposal company and in strict accordance with all local, state, and federal regulations.[2][3][10]

References

  • This compound - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • This compound - Chemical Safety Data Sheet. (2025, February 1). ChemicalBook.
  • This compound SDS, 565-75-3 Safety D
  • TRIMETHYLPENTANE Safety Data Sheet. (2019, April 16). Greenfield Global.
  • 2,2,4-TRIMETHYLPENTANE EXTRA PURE Safety Data Sheet. (2024, April 10). Loba Chemie.
  • This compound (C8H18). (n.d.). GazFinder.
  • Trimethylpentane, (2,2,4-), HPLC Safety Data Sheet. (2021, August 16). Columbus Chemical.
  • 2,2,4-Trimethylpentane SAFETY DATA SHEET. (2009, June 22). Thermo Fisher Scientific.
  • This compound SAFETY DATA SHEET. (2025, December 24). Thermo Fisher Scientific.
  • ICSC 0496 - 2,2,4-TRIMETHYLPENTANE. (2021). ILO and WHO.
  • 2,2,4-Trimethylpentane (ISOOCTANE)
  • CDC - 2,2,4-TRIMETHYLPENTANE - International Chemical Safety Cards. (2014, July 1). NIOSH.
  • 2,2,4-Trimethylpentane - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4-Trimethylpentane
Reactant of Route 2
Reactant of Route 2
2,3,4-Trimethylpentane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。